molecular formula C4H3ClO3S B1322663 Furan-3-sulfonyl chloride CAS No. 52665-49-3

Furan-3-sulfonyl chloride

Cat. No.: B1322663
CAS No.: 52665-49-3
M. Wt: 166.58 g/mol
InChI Key: PCBBEIXTVWWTAK-UHFFFAOYSA-N
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Description

Furan-3-sulfonyl chloride is a useful research compound. Its molecular formula is C4H3ClO3S and its molecular weight is 166.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBBEIXTVWWTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623292
Record name Furan-3-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52665-49-3
Record name Furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAN-3-SULFONYL CHLORIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furan-3-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its reactive sulfonyl chloride moiety, coupled with the furan scaffold, allows for the facile introduction of sulfonamide functionalities into a diverse array of molecular architectures. This guide provides an in-depth exploration of the synthesis of this compound, emphasizing the underlying chemical principles, practical experimental protocols, and critical safety considerations.

The furan ring system is a common motif in numerous biologically active compounds. The addition of a sulfonyl chloride group at the 3-position provides a versatile handle for chemists to create novel sulfonamide derivatives, which are a prominent class of therapeutic agents with a broad spectrum of activities, including antibacterial, diuretic, and anticancer properties.

This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the synthetic pathways to this important intermediate.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound presents unique challenges due to the inherent reactivity and potential instability of the furan ring, especially under strongly acidic or electrophilic conditions which can lead to polymerization.[1][2] Therefore, the choice of sulfonating agent and reaction conditions is paramount to achieving a successful and high-yielding synthesis.

The primary route to this compound involves a two-step process:

  • Sulfonation of Furan: Introduction of a sulfonic acid group (-SO₃H) onto the furan ring.

  • Chlorination of the Sulfonic Acid: Conversion of the sulfonic acid to the corresponding sulfonyl chloride (-SO₂Cl).

Understanding the Regioselectivity of Furan Sulfonation

Furan undergoes electrophilic substitution reactions, and the position of substitution is directed by the heteroatom.[3] While the 2- and 5-positions (alpha positions) are electronically more activated and sterically less hindered, direct sulfonation to achieve the 3-substituted product is not straightforward.[1][4] Milder sulfonating agents and carefully controlled conditions are necessary to favor the formation of the desired 3-isomer and prevent the formation of the 2,5-disubstituted product.[2] The use of a sulfur trioxide-pyridine complex is a common strategy to moderate the reactivity of the sulfonating agent.[1][5]

Conversion to the Sulfonyl Chloride

Once the furan-3-sulfonic acid is obtained, it is converted to the more reactive sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). The choice of chlorinating agent can influence the reaction conditions and the purification strategy.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound. These protocols are based on established literature procedures and have been designed to be self-validating with clear endpoints and purification steps.

Method 1: Two-Step Synthesis via Furan-3-sulfonic Acid

This method proceeds through the isolation of the intermediate furan-3-sulfonic acid.

Step 1: Synthesis of Furan-3-sulfonic Acid

Rationale: This step utilizes a mild sulfonating agent, the sulfur trioxide-pyridine complex, to selectively introduce the sulfonic acid group at the 3-position of the furan ring while minimizing polymerization and disubstitution.[1] The reaction is typically carried out in an inert solvent.

Experimental Workflow:

Caption: Workflow for the synthesis of furan-3-sulfonic acid.

Detailed Protocol:

  • To a stirred solution of furan in a suitable inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the sulfur trioxide-pyridine complex portion-wise at a low temperature (e.g., 0-5 °C).

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Isolate the furan-3-sulfonic acid, which may precipitate from the solution or be obtained after removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system.

  • Characterize the purified furan-3-sulfonic acid using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Step 2: Synthesis of this compound from Furan-3-sulfonic Acid

Rationale: This step converts the sulfonic acid to the desired sulfonyl chloride using a chlorinating agent. Thionyl chloride is a common choice as the byproducts (SO₂ and HCl) are gaseous and easily removed. The use of a catalytic amount of a tertiary amine or dimethylformamide (DMF) can accelerate the reaction.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • In a flame-dried flask under an inert atmosphere, suspend or dissolve the furan-3-sulfonic acid in an excess of a chlorinating agent (e.g., thionyl chloride).

  • Optionally, add a catalytic amount of a suitable catalyst (e.g., DMF).

  • Heat the reaction mixture at reflux for a specified period, monitoring the reaction for the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess chlorinating agent by distillation, preferably under reduced pressure.

  • Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.[6]

  • Characterize the final product by spectroscopic methods to confirm its structure and purity.

Method 2: One-Pot Synthesis of this compound

Rationale: A one-pot procedure can be more efficient by avoiding the isolation and purification of the intermediate sulfonic acid.[7] This approach typically involves the in-situ formation of the sulfonic acid followed by the direct addition of a chlorinating agent.

Detailed Protocol:

  • In a suitable reaction vessel, dissolve furan in an appropriate solvent such as methylene chloride.

  • Cool the solution to a low temperature (e.g., -10 °C) and slowly add chlorosulfonic acid dropwise.[7][8]

  • Allow the reaction to stir for an extended period (e.g., 48-72 hours) to ensure the formation of the sulfonic acid.[7][8]

  • Recool the reaction mixture and add an acid scavenger, such as pyridine, followed by a chlorinating agent like phosphorus pentachloride.[7][8]

  • Allow the reaction to proceed, typically overnight, at room temperature.

  • Work up the reaction by carefully pouring the mixture into water and extracting the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo to yield the crude sulfonyl chloride.[7][8]

  • Purify the product as described in Method 1.

Quantitative Data Summary
ParameterMethod 1 (Two-Step)Method 2 (One-Pot)Reference
Starting Material FuranFuran[7][8]
Sulfonating Agent Pyridine-SO₃ complexChlorosulfonic acid[1][7]
Chlorinating Agent Thionyl chloride / PCl₅Phosphorus pentachloride[7][8]
Typical Yield Varies based on step yieldsReported up to 80%[7][8]
Purity Generally high after two purificationsDependent on purification[6]

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

  • This compound: This compound is corrosive and causes severe skin burns and eye damage.[9][10] It reacts violently with water, liberating toxic gas.[10][11] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14]

  • Sulfonyl Chlorides (General): These compounds are reactive and moisture-sensitive.[15] Store in a cool, dry place under an inert atmosphere.[11]

  • Chlorosulfonic Acid: This is a highly corrosive and reactive substance. Handle with extreme care, avoiding contact with skin, eyes, and moisture.

  • Thionyl Chloride and Phosphorus Pentachloride: These are also corrosive and react with water to produce toxic gases. All manipulations should be performed in a fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

The synthesis of this compound is a critical process for the development of novel sulfonamide-based therapeutics. While the inherent reactivity of the furan ring presents challenges, the use of mild sulfonating agents and carefully controlled reaction conditions allows for the successful preparation of this valuable building block. Both two-step and one-pot procedures have been developed, each with its own advantages. A thorough understanding of the reaction mechanisms, coupled with strict adherence to safety protocols, is essential for any researcher undertaking this synthesis.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Truitt, P., et al. (1950). The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides. The Journal of Organic Chemistry, 15(5), 993-998.
  • Slideshare. (2018). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (2024). US20240060006A1 - Tuning sulfonation and controlling oleo-furan surfactant compositions.
  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Google Patents. (2000). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • MES Voice. (2022, March 18). Furan Synthesis and Reactions [Video]. YouTube. Retrieved from [Link]

  • ChemBK. (2024). This compound - Introduction. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link]

  • European Patent Office. (1999). EP 0976742 A1 - A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. Retrieved from [Link]

Sources

Furan-3-Sulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Furan-3-Sulfonyl Chloride

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the furan moiety offers a unique electronic profile and conformational rigidity that is frequently exploited to enhance biological activity and refine pharmacokinetic properties. This compound emerges as a highly valuable and reactive intermediate, providing a direct gateway to a diverse array of furan-3-sulfonamides and sulfonate esters. These derivatives are prevalent in contemporary pharmaceutical research, notably as key intermediates in the synthesis of novel anti-inflammatory agents like Interleukin-1 (IL-1) inhibitors.[1][2][3]

This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and handling of this compound. It is designed for researchers, synthetic chemists, and drug development professionals who require a technical and practical understanding of this versatile building block. The narrative moves beyond simple data recitation to explain the causality behind its reactivity and the rationale for specific experimental protocols, ensuring a field-proven and trustworthy resource for laboratory application.

Core Physicochemical and Spectroscopic Profile

This compound is a colorless to light yellow liquid with a pungent odor, characterized by its high reactivity, particularly towards moisture and nucleophiles.[4][5] Its utility as a synthetic intermediate is directly tied to its physical and chemical characteristics, which dictate storage, handling, and reaction conditions.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. It is critical to note that this compound is corrosive and reacts violently with water, necessitating stringent handling protocols.[6][7]

PropertyValueSource(s)
CAS Number 52665-49-3[6][8][9]
Molecular Formula C₄H₃ClO₃S[6]
Molecular Weight 166.58 g/mol [6][10]
Appearance Colorless to yellow liquid[4][8]
IUPAC Name This compound[6]
Predicted Boiling Point 226.1 ± 13.0 °C[4][11]
Predicted Density 1.529 ± 0.06 g/cm³[4][11]
SMILES C1=COC=C1S(=O)(=O)Cl[6]
Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra should be obtained from the supplier or through direct experimental measurement, the expected signals can be predicted based on its structure.[12][13]

SpectroscopyExpected Characteristics
¹H NMR The furan ring protons are expected to appear as distinct multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C2 position would likely be the most downfield due to the proximity of the oxygen and the deshielding effect of the sulfonyl chloride group.
¹³C NMR Four distinct signals are expected for the furan ring carbons. The carbon atom directly attached to the sulfonyl chloride group (C3) would be significantly downfield.
IR Spectroscopy Strong characteristic absorption bands for the sulfonyl chloride group (S=O) are expected around 1375 cm⁻¹ (asymmetric stretch) and 1185 cm⁻¹ (symmetric stretch).
Mass Spectrometry The molecular ion peak [M]⁺ would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at ~33% the intensity of [M]⁺).

Synthesis and Purification

The preparation of this compound is most effectively achieved through the electrophilic sulfonation of a furan precursor, followed by chlorination. A robust method, adapted from patented industrial processes, involves the direct chlorosulfonation of an alkyl 3-furoate.[1] This approach avoids the direct handling of furan, which can be prone to polymerization under strongly acidic conditions.

Synthetic Workflow

The synthesis can be conceptualized as a one-pot, two-step process that efficiently converts a stable starting material into the desired reactive sulfonyl chloride.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination A Alkyl 3-furoate in CH₂Cl₂ C Intermediate Furan-3-sulfonic acid A->C Electrophilic Sulfonation @ -10°C to 0°C B Chlorosulfonic Acid (HSO₃Cl) B->C E This compound (Product) C->E Chlorination @ 0°C to RT D Phosphorus Pentachloride (PCl₅) D->E caption Workflow for the One-Pot Synthesis of this compound.

Workflow for the One-Pot Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of electrophilic sulfonation followed by chlorination.[1] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the corrosive nature of the reagents.

Reagents & Equipment:

  • Ethyl 3-furoate

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Chlorosulfonic acid

  • Pyridine (anhydrous)

  • Phosphorus pentachloride (PCl₅)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet

  • Addition funnel

Procedure:

  • Sulfonation:

    • Dissolve ethyl 3-furoate (1 equiv.) in anhydrous dichloromethane (approx. 10 mL per gram of furoate) in the three-necked flask under a nitrogen atmosphere.

    • Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).

    • Add chlorosulfonic acid (1.25 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 24-48 hours to ensure complete formation of the sulfonic acid intermediate.

  • Chlorination (One-Pot):

    • Re-cool the reaction mixture to below 0 °C.

    • Slowly add pyridine (1.1 equiv.) to act as an acid scavenger.

    • Carefully add phosphorus pentachloride (1.1 equiv.) portion-wise, managing any exotherm by adjusting the rate of addition.

    • Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with cold brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The resulting crude oil is this compound, which can be used directly or purified by vacuum distillation if necessary. The purity should be assessed by ¹H NMR.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the high electrophilicity of its sulfur atom. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols, to construct the medicinally important sulfonamide and sulfonate ester linkages.[14][15]

Core Reactivity Profile

The sulfonyl chloride group is an excellent leaving group, facilitating reactions under mild conditions, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to quench the HCl byproduct.[16][17]

G cluster_0 Reaction with Amines cluster_1 Reaction with Alcohols FSC Furan-3-sulfonyl Chloride Amine Primary/Secondary Amine (R¹R²NH) Sulfonamide Furan-3-sulfonamide Derivative FSC->Sulfonamide Alcohol Alcohol/Phenol (R³OH) Sulfonate Furan-3-sulfonate Ester FSC->Sulfonate Amine->Sulfonamide + Base (e.g., Pyridine) - HCl Alcohol->Sulfonate + Base (e.g., Pyridine) - HCl caption Core reactivity of this compound with nucleophiles.

Core reactivity of this compound with nucleophiles.
Application in Drug Discovery: Formation of Furan Sulfonamides

The reaction with primary or secondary amines to form sulfonamides is arguably the most significant application of this compound, providing access to compounds with potential therapeutic value.[1][17]

Protocol: General Procedure for Furan-3-sulfonamide Synthesis This protocol outlines a standard Schotten-Baumann-type condition for sulfonamide formation.

Reagents & Equipment:

  • This compound

  • Primary or secondary amine (1.0 equiv.)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.5 equiv.)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

Procedure:

  • Dissolve the amine (1.0 equiv.) in THF or DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (e.g., pyridine, 1.5 equiv.) and cool the solution to 0 °C in an ice bath.

  • Prepare a separate solution of this compound (1.1 equiv.) in a minimal amount of the same solvent.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired furan-3-sulfonamide.

Activation of Alcohols via Sulfonate Esters

This compound can also react with alcohols to convert the hydroxyl group, which is a poor leaving group, into a furan-3-sulfonate ester, which is an excellent leaving group for subsequent Sₙ2 or E2 reactions.[18][19] This "activation" of alcohols is a fundamental transformation in multi-step synthesis.[19] The reaction mechanism is analogous to sulfonamide formation, with the alcohol acting as the nucleophile.[18]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is a hazardous chemical that requires careful handling to prevent injury and ensure experimental success.

  • Hazard Profile: The compound is classified as corrosive and causes severe skin burns and eye damage (GHS Hazard H314).[4][6] Inhalation of vapors can cause severe respiratory irritation.

  • Reactivity Hazards: It reacts violently with water, liberating toxic and corrosive gases (HCl and sulfur oxides).[7][20] It is incompatible with strong oxidizing agents, strong acids, strong bases, and amines (except under controlled reaction conditions).[7]

  • Handling:

    • Always handle inside a certified chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[7][21]

    • Use an inert atmosphere (nitrogen or argon) for all transfers and reactions to prevent hydrolysis from atmospheric moisture.[7]

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere.[7][20]

    • Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[20] Storage at 2-8°C is often recommended to maintain quality.[4]

    • Store away from incompatible materials, especially water and bases.[7]

Conclusion

This compound is a potent and versatile reagent that serves as a critical entry point for the synthesis of furan-based sulfonamides and sulfonate esters. Its high reactivity, while demanding careful handling, is the very property that makes it so valuable to the synthetic chemist. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers in drug discovery and materials science to leverage this building block to its full potential, paving the way for the creation of novel and complex molecular architectures.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22179302, this compound. Available at: [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Jerome, K., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. U.S. Patent No. 6,022,984.
  • Jerome, K., et al. (n.d.). An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors. Hong Kong Patent No. HK1024472B.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Jerome, K., et al. (n.d.). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage. Available at: [Link]

  • de Oliveira, A. B., et al. (2012). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed. Available at: [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C4H3ClO3S). Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Available at: [Link]

  • Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • Sun, W., et al. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Yoshimitsu, T., et al. (2000). Sulfonylation of alcohol. Japanese Patent No. JP2000219669A.
  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • Frostburg State University Chemistry Department. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

Sources

Furan-3-sulfonyl Chloride: A Core Reagent for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Furan-3-sulfonyl chloride (CAS 52665-49-3) is a highly reactive heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic profile, combining the aromatic furan scaffold with a potent electrophilic sulfonyl chloride moiety, makes it an invaluable intermediate for the construction of complex molecular architectures, particularly sulfonamides. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, a detailed synthetic methodology, and its application in the synthesis of bioactive compounds. We will explore its reactivity, analytical characterization, and its role as a precursor to potential therapeutic agents, such as modulators of the Interleukin-1 (IL-1) signaling pathway, a critical cascade in inflammatory diseases.

Core Characteristics and Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristically pungent odor.[1] The furan ring is a prevalent motif in numerous pharmaceuticals, where it can serve as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[2] The true synthetic power of this molecule, however, resides in the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, primed for reaction with a diverse array of nucleophiles to form stable sulfonamide or sulfonate ester linkages, which are cornerstones of modern drug design.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 52665-49-3[5][6][7]
Molecular Formula C₄H₃ClO₃S[5][6][7]
Molecular Weight 166.58 g/mol [5][6][7]
Density 1.53 g/cm³[5]
Boiling Point 226.1 °C @ 760 mmHg[1][5]
Flash Point 90.6 °C[1][5]
Refractive Index 1.516[1][5]
Vapor Pressure 0.125 mmHg @ 25°C[1][5]
Synonyms 3-Furansulfonyl chloride, 3-(Chlorosulphonyl)furan[1][6]

Synthesis of this compound: A Two-Step Approach

While specific literature detailing the synthesis of this compound is sparse, a robust and scalable protocol can be extrapolated from established methodologies for analogous furan sulfonyl chlorides. The most logical pathway involves a two-step sequence: electrophilic sulfonation of a suitable furan precursor to generate an intermediate furan-3-sulfonic acid, followed by chlorination to yield the target sulfonyl chloride. A one-pot procedure adapted from a patented synthesis of a related isomer offers a field-proven framework.[5][8]

The causality behind this approach lies in controlling the reactivity of the furan ring. Direct sulfonation of unsubstituted furan typically yields the 2-substituted product.[9] Therefore, starting with a precursor that directs substitution to the 3-position or leveraging specific reaction conditions is critical. The following protocol is based on the principles of electrophilic aromatic substitution followed by conversion of the resulting sulfonic acid.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination (One-Pot) Furan Furan Precursor Intermediate Furan-3-sulfonic Acid (Intermediate) Furan->Intermediate Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (ClSO₃H) in Methylene Chloride Reagent1->Furan Intermediate2 Furan-3-sulfonic Acid (from Step 1) Product This compound (Final Product) Intermediate2->Product Conversion Reagent2 Chlorinating Agent (e.g., PCl₅) + Acid Scavenger (e.g., Pyridine) Reagent2->Intermediate2

Figure 1: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is an adapted procedure and should be performed with rigorous safety precautions by trained personnel only.

Step 1: Formation of Furan-3-sulfonic Acid

  • To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add a solution of a suitable 3-substituted furan precursor in a dry, inert solvent such as methylene chloride.

  • Cool the flask to -10 °C using an appropriate cooling bath (e.g., ice-salt).

  • Slowly add one equivalent of chlorosulfonic acid (ClSO₃H) dropwise via the addition funnel, ensuring the internal temperature does not rise above 0 °C. The use of chlorosulfonic acid serves as the electrophilic sulfonating agent.[5][8]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC). The sulfonic acid intermediate is expected to precipitate as a solid.

Step 2: Conversion to this compound (One-Pot) 5. Re-cool the slurry from Step 4 to -10 °C. 6. Slowly add 1.1 equivalents of a suitable acid scavenger, such as pyridine, dropwise. This step is crucial to neutralize the HCl byproduct that will be formed during chlorination. 7. Following the pyridine addition, add 1.1 equivalents of a chlorinating agent, such as phosphorus pentachloride (PCl₅), portion-wise, maintaining the low temperature. PCl₅ is a highly effective reagent for converting sulfonic acids to sulfonyl chlorides.[5] 8. Allow the reaction to stir at low temperature for 30 minutes before warming to room temperature and stirring overnight. 9. Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This step quenches the excess chlorinating agent and precipitates the product. 10. Extract the aqueous mixture with methylene chloride (3x). 11. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. 12. The product can be further purified by vacuum distillation.

Chemical Reactivity and Application in Bioactive Scaffold Synthesis

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. It readily undergoes nucleophilic substitution with primary and secondary amines under basic conditions to form highly stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of drugs, including antibiotics, diuretics, and anticancer agents.[4]

G cluster_0 Reaction with Amine FSC This compound Sulfonamide Furan-3-sulfonamide Derivative FSC->Sulfonamide Nucleophilic Substitution Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->FSC Base Base (e.g., Pyridine, TEA) in THF

Figure 2: General reaction scheme for sulfonamide synthesis.
Application Example: Synthesis of Precursors for Interleukin-1 (IL-1) Inhibitors

The Interleukin-1 (IL-1) family of cytokines are potent mediators of inflammation and are implicated in a host of autoimmune diseases, including rheumatoid arthritis.[5][8] Consequently, inhibiting the IL-1 signaling pathway is a major therapeutic strategy. Furan sulfonamide derivatives have been identified as key intermediates in the synthesis of novel IL-1 inhibitors.[5][8] this compound serves as an ideal starting material for generating a library of diverse sulfonamide-based drug candidates.

Experimental Protocol: Synthesis of a Representative Furan-3-sulfonamide
  • Dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in dry THF.

  • Add the this compound solution dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure Furan-3-sulfonamide.

Therapeutic Target: The IL-1 Signaling Pathway

IL-1 inhibitors function by disrupting the inflammatory cascade initiated by IL-1α or IL-1β.[5] The signal begins when IL-1 binds to its primary receptor, IL-1R1. This induces the recruitment of the IL-1 receptor accessory protein (IL-1RAP), forming a trimeric complex. This complex then recruits intracellular adaptor proteins like MyD88, leading to the activation of IRAK kinases.[1] This ultimately triggers downstream pathways, including NF-κB and MAPK, which drive the expression of numerous pro-inflammatory genes.[9][10] Small molecule inhibitors derived from furan sulfonamides can be designed to interfere with key components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL1 IL-1α / IL-1β IL1R1 IL-1R1 IL1->IL1R1 Binds MyD88 MyD88 IL1R1->MyD88 Recruits IL1RAP IL-1RAP IL1RAP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Inhibitor Furan Sulfonamide Inhibitor Inhibitor->IRAKs Inhibits

Figure 3: Simplified IL-1 signaling pathway and a potential point of inhibition.

Analytical Characterization

Full experimental spectra for this compound are not widely available in peer-reviewed literature, a common situation for specialized reagents. However, characterization can be confidently achieved by combining data from standard analytical techniques.

Table 2: Key Analytical Data for this compound

TechniqueExpected ObservationsReference(s)
¹H NMR Three distinct signals in the aromatic region corresponding to the furan protons (δ ≈ 6.5-8.5 ppm). The proton at C2 would be the most deshielded.(Predicted)
¹³C NMR Four signals corresponding to the four carbons of the furan ring. The carbon bearing the -SO₂Cl group (C3) would be significantly downfield.(Predicted)
FT-IR Strong, characteristic asymmetric and symmetric S=O stretching bands at approx. 1375-1410 cm⁻¹ and 1170-1200 cm⁻¹. C-H and C=C stretching from the furan ring.[10]
Mass Spec. Molecular Ion (M⁺) expected at m/z ≈ 166 (³⁵Cl) and 168 (³⁷Cl) in a ~3:1 ratio. Predicted monoisotopic mass is 165.949 Da.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling this reagent. This compound is corrosive and highly reactive, particularly with water.

  • Hazard Profile: Causes severe skin burns and eye damage (GHS Category 1B). May cause respiratory irritation.

  • Reactivity Hazard: Reacts violently with water to liberate toxic and corrosive gases (HCl, SOx). All operations must be conducted under strictly anhydrous conditions.

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.

  • Handling: Handle exclusively under an inert atmosphere (e.g., argon or dry nitrogen) using oven-dried glassware and syringe techniques for liquid transfers. Avoid any contact with moisture or incompatible materials like alcohols and strong bases.

  • Storage: Store locked up in a cool, dry, well-ventilated area, preferably in a freezer (-20 °C). The container must be kept tightly sealed. It is often stored under an inert gas to protect from moisture.

  • Spills & Disposal: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water. Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical tool for the advanced synthesis of heterocyclic compounds. Its value is particularly pronounced in the field of drug discovery, where the reliable formation of sulfonamides is a critical strategy for developing new therapeutic agents. While its reactivity demands careful handling and anhydrous conditions, a thorough understanding of its properties and reaction mechanisms allows researchers to harness its synthetic potential effectively. The ability to use this reagent to construct libraries of compounds for screening against targets like the IL-1 signaling pathway underscores its importance and ensures its continued application in the pursuit of novel medicines.

References

  • efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (Patent US6022984A).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22179302, this compound. Retrieved from [Link]

  • Acuner-Ozbabacan, S. E., Engin, H. B., Guven-Maiorov, E., & Keskin, O. (2014). The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer. PLOS Computational Biology, 10(2), e1003470. [Link]

  • ResearchGate. (n.d.). FT-IR liquid film spectrum of 2-furoyl chloride. [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • ChemBK. (2024, April 9). This compound. [Link]

  • A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. (Patent EP0976742A1).
  • Bao, H., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 20(10), 1093-1115. [Link]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]

Sources

An In-Depth Technical Guide to Furan-3-Sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of furan-3-sulfonyl chloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and critical role as a synthetic intermediate, with a focus on field-proven insights and methodologies.

Core Properties and Characteristics

This compound is a reactive organic compound valued for its ability to introduce the furan-3-sulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to the unique electronic and structural properties of the furan ring.

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, safety assessments, and purification procedures.

PropertyValueSource(s)
Molecular Formula C₄H₃ClO₃S[1][2][3][4][5]
Molecular Weight 166.58 g/mol [1][2][4][5]
CAS Number 52665-49-3[1][2][3]
Appearance Colorless to light yellow liquid[6][7]
Odor Pungent[6][7]
Predicted Boiling Point 226.1 ± 13.0 °C[1][5][6]
Predicted Density 1.529 ± 0.06 g/cm³[1][5][6]
IUPAC Name This compound
SMILES C1=COC=C1S(=O)(=O)Cl[3]

Synthesis of this compound

The preparation of this compound typically involves the electrophilic sulfonation of a furan precursor followed by chlorination. The furan ring is sensitive to strong acids, necessitating carefully controlled reaction conditions to prevent polymerization or ring-opening.[8]

Synthetic Pathway Overview

A common and effective laboratory-scale synthesis proceeds via a two-step sequence starting from furan. The key is to first generate the more stable sulfonic acid, which is then converted to the desired sulfonyl chloride.

Synthesis_Workflow cluster_reagents furan Furan sulfonic_acid Furan-3-sulfonic acid furan->sulfonic_acid Step 1: Sulfonation sulfonyl_chloride This compound sulfonic_acid->sulfonyl_chloride Step 2: Chlorination reagent1 + Chlorosulfonic Acid (ClSO₃H) in CH₂Cl₂ @ low temp. reagent2 + Chlorinating Agent (e.g., PCl₅, SOCl₂) + Acid Scavenger (e.g., Pyridine)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for synthesizing this compound.

Disclaimer: This protocol involves highly corrosive and water-reactive reagents. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Sulfonation of Furan

  • Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Reagent: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and cool the vessel to -10 °C using an appropriate cooling bath (e.g., ice-salt).

  • Reactant Addition: Dissolve furan in a minimal amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the furan solution dropwise to the stirred solvent, maintaining the internal temperature below -5 °C.

    • Causality Insight: Furan is highly susceptible to acid-catalyzed polymerization. Dropwise addition at low temperatures is crucial to dissipate the heat of reaction and minimize side reactions.

  • Sulfonation: In a separate, dry dropping funnel, place chlorosulfonic acid. Add the acid dropwise to the reaction mixture at a rate that keeps the internal temperature below 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) or quenching a small aliquot and analyzing by ¹H NMR.

  • Intermediate Formation: This step forms furan-3-sulfonic acid, which may precipitate or remain in solution. This intermediate is typically carried forward without isolation.[9]

Step 2: Conversion to Sulfonyl Chloride

  • Acid Scavenger: While maintaining the low temperature, add an acid scavenger such as pyridine dropwise.

    • Causality Insight: Pyridine neutralizes the HCl generated during the subsequent chlorination step, preventing degradation of the acid-sensitive furan ring.

  • Chlorination: Add a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), portion-wise or dropwise, ensuring the temperature remains low.

    • Self-Validation: The choice of chlorinating agent can influence the workup. PCl₅ is highly effective but requires careful quenching of its byproducts. SOCl₂ generates gaseous byproducts (SO₂ and HCl), which can simplify purification.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Quenching: Carefully pour the reaction mixture onto crushed ice.

    • Causality Insight: This step quenches any remaining chlorinating agent and separates the organic product from water-soluble byproducts. This must be done slowly and behind a blast shield, as the reaction with water is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with cold dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often an oil and can be purified by vacuum distillation or flash column chromatography on silica gel.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group, which is an excellent electrophile. Its primary application is in the formation of sulfonamides, a cornerstone functional group in medicinal chemistry.[10]

Core Reactivity: Sulfonamide Synthesis

The reaction of this compound with a primary or secondary amine is the most common transformation, yielding a stable sulfonamide linkage. This reaction is fundamental in drug discovery for creating bioisosteres of amides.[10][11]

Reaction_Workflow cluster_reagents sulfonyl_chloride This compound product Furan-3-sulfonamide sulfonyl_chloride->product amine Primary or Secondary Amine (R₁R₂NH) amine->product reagents Base (e.g., Pyridine, Et₃N) Solvent (e.g., CH₂Cl₂, THF)

Caption: Reaction scheme for the synthesis of furan sulfonamides.

Detailed Experimental Protocol: Sulfonamide Formation

This protocol outlines a general procedure for coupling this compound with an amine.

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Causality Insight: The reaction is exothermic. Cooling controls the reaction rate and minimizes potential side reactions involving the sensitive sulfonyl chloride.

  • Addition: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for the disappearance of the starting materials by TLC.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Self-Validation: The acidic wash removes excess amine and the basic catalyst. The bicarbonate wash removes any remaining acidic impurities. A successful separation is indicated by a clean organic layer.

  • Purification: Dry the organic phase over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by recrystallization or silica gel chromatography.

Role in Drug Development

The furan sulfonamide motif is a valuable scaffold in medicinal chemistry. It acts as a bioisostere for amide bonds, offering improved metabolic stability and different hydrogen bonding capabilities, which can enhance binding affinity to biological targets.[10] For instance, furan sulfonamide compounds have been investigated as precursors for Interleukin-1 (IL-1) inhibitors, highlighting their relevance in developing anti-inflammatory agents.[9]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its high reactivity makes it corrosive and a lachrymator.

Hazard Profile
  • Corrosivity: Causes severe skin burns and eye damage.[2][4][12]

  • Water Reactivity: Reacts violently with water, liberating toxic and corrosive hydrogen chloride (HCl) gas.[2][12] All glassware and reagents must be scrupulously dry.

  • Inhalation: May cause respiratory irritation.

Handling and Storage Workflow

Proper handling and storage are paramount to ensure safety and maintain the reagent's integrity.

Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Protocol cluster_storage Storage Conditions lab_coat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile, Neoprene) goggles Splash-proof Goggles face_shield Face Shield fume_hood Work in a certified chemical fume hood inert_atm Use under inert atmosphere (Ar, N₂) avoid_water Strictly avoid contact with water/moisture spill_kit Have appropriate spill kit ready temp Store in freezer (2-8 °C recommended) container Tightly sealed container with Teflon-lined cap atmosphere Store under inert atmosphere location Store in a dry, well-ventilated, corrosives area cluster_ppe cluster_ppe cluster_handling cluster_handling cluster_ppe->cluster_handling cluster_storage cluster_storage cluster_handling->cluster_storage

Caption: Mandatory workflow for the safe handling and storage of this compound.

References

  • This compound - ChemBK. (URL: [Link])

  • This compound | C4H3ClO3S - PubChem. (URL: [Link])

  • This compound - ChemBK (Introduction). (URL: [Link])

  • This compound - Chemdad Co. (URL: [Link])

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P
  • This compound - ChemBK (Introduction). (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (URL: [Link])

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group, Princeton University. (URL: [Link])

  • Preparation of sulfonamides from N-silylamines - PMC, NIH. (URL: [Link])

Sources

Furan-3-sulfonyl chloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Furan-3-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile heterocyclic building block crucial in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, core reactivity, and its significant role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Introduction: The Significance of the Furan Scaffold

The furan ring is a privileged five-membered aromatic heterocycle frequently incorporated into pharmacologically active compounds.[1][2] It often serves as a bioisostere for phenyl rings, offering modulated electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[2] When functionalized with a sulfonyl chloride group at the 3-position, the resulting molecule, this compound, becomes a powerful electrophilic intermediate. Its utility lies in its ability to readily react with a wide array of nucleophiles, making it an invaluable tool for constructing complex molecular architectures, particularly in the synthesis of novel sulfonamides and sulfonate esters with potential therapeutic applications.[3]

Nomenclature and Physicochemical Properties

A clear understanding of a reagent's identity and physical characteristics is paramount for its effective and safe use in a laboratory setting.

Identification and Synonyms
  • IUPAC Name : this compound[4][5]

  • Synonyms : 3-Furansulfonyl chloride, chloro-3-furylsulfone, 3-(Chlorosulphonyl)furan, Furan-3-sulphonyl chloride.[4][5][6][7][8]

  • CAS Number : 52665-49-3[4][5][6]

  • PubChem CID : 22179302[5]

  • Molecular Formula : C₄H₃ClO₃S[5][6][7]

  • InChI Key : PCBBEIXTVWWTAK-UHFFFAOYSA-N[4][5][8]

Physicochemical Data

The properties of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource
Molecular Weight 166.58 g/mol [5][6][9]
Appearance Colorless to yellow liquid[4][7]
Boiling Point 226.1 ± 13.0 °C (Predicted)[6][7]
Density 1.529 ± 0.06 g/cm³ (Predicted)[6][7]
Storage 2-8 °C, under inert atmosphere[7]

Synthesis and Reactivity

The synthetic utility of this compound is rooted in its straightforward preparation and the high electrophilicity of the sulfonyl chloride moiety.

General Synthesis Routes

This compound is typically prepared through the electrophilic sulfonation of furan, followed by chlorination. A common method involves treating furan with chlorosulfonic acid.[10] Another approach is the direct reaction of furan with sulfonyl chloride under alkaline conditions.[7] These methods leverage the electron-rich nature of the furan ring to install the sulfonyl group.

A generalized one-pot procedure involves the slow addition of chlorosulfonic acid to a solution of a furan derivative in a chlorinated solvent at low temperatures (e.g., 0 °C).[10] Following the formation of the intermediate sulfonic acid, a chlorinating agent such as phosphorus pentachloride or thionyl chloride is added to furnish the final sulfonyl chloride.[10]

Core Reactivity: A Potent Electrophile

The sulfonyl chloride group (-SO₂Cl) is an excellent electrophile. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by a diverse range of nucleophiles. The most common and synthetically valuable reactions involve the formation of sulfonamides and sulfonate esters.[3]

Core_Reactivity cluster_nucleophiles Nucleophiles cluster_products Products FuranSC This compound (Electrophile) Sulfonamide Furan-3-sulfonamide FuranSC->Sulfonamide  + Amine  - HCl SulfonateEster Furan-3-sulfonate Ester FuranSC->SulfonateEster  + Alcohol  - HCl Amine Amine (R-NH₂) Alcohol Alcohol (R-OH) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Furan-3-sulfonyl Chloride in THF B 2. Cool to 0 °C A->B C 3. Add Amine + Base B->C D 4. Stir and Warm to RT (Monitor by TLC) C->D E 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify by Chromatography F->G Product Pure Sulfonamide Product G->Product

Sources

An In-depth Technical Guide to the Safe Handling and Management of Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Reagent

Furan-3-sulfonyl chloride is a valuable reagent in organic synthesis, particularly within medicinal chemistry and drug development, where the furan scaffold and the sulfonyl group are key pharmacophores. Its utility, however, is matched by its significant reactivity and hazardous nature. This guide provides a comprehensive overview of its properties, hazards, and the critical safety protocols required for its handling, storage, and disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and scientific integrity.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance requiring stringent handling protocols.[1][2] The primary dangers stem from its corrosive nature and its violent reactivity with water.[3][4]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Signal Word
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage.[1][2][3] Danger
Serious Eye Damage/Irritation Category 1 Causes serious eye damage.[3] Danger
Specific target organ toxicity (single exposure) Category 3 May cause respiratory irritation.[3] Warning

| Water Reactivity | - | Reacts violently with water, liberating toxic gas.[3][4] | - |

The compound's GHS pictograms clearly indicate its corrosive properties.[1][2] All personnel handling this substance must be thoroughly familiar with these hazards before commencing any work.

Physicochemical and Reactivity Profile

A foundational understanding of the chemical's properties is crucial for predicting its behavior and ensuring safe handling.

Table 2: Key Physicochemical Properties

Property Value Source
CAS Number 52665-49-3 [1][3]
Molecular Formula C₄H₃ClO₃S [1]
Molecular Weight 166.58 g/mol [1]
Appearance Colorless to yellow liquid [5]
Boiling Point 226.1±13.0 °C (Predicted) [6][7]

| Density | 1.529±0.06 g/cm³ (Predicted) |[6][7] |

Reactivity and Incompatibilities

The high reactivity of the sulfonyl chloride group dictates its handling requirements.

  • Water/Moisture : this compound reacts violently and exothermically with water, including atmospheric moisture, to produce corrosive and toxic gases such as hydrogen chloride (HCl) and sulfuric acid.[3][4] This is the most critical incompatibility to manage.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, amines, and alcohols.[3][8] These substances can lead to vigorous, uncontrolled reactions.

  • Hazardous Decomposition : Thermal decomposition can release irritating and toxic gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen chloride gas.[9][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Mandatory Engineering Controls
  • Chemical Fume Hood : All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors and mists.[3][11][12]

  • Ventilation : Ensure adequate exhaust ventilation is available in storage and handling areas.[8][13]

  • Emergency Equipment : Safety showers and eyewash stations must be readily accessible and located close to the workstation.[3][10][14]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected carefully and worn at all times when handling this chemical.[8]

Table 3: Required Personal Protective Equipment

Body Part Equipment Standard/Specification Rationale
Hands Chemical-resistant gloves e.g., Nitrile or Neoprene Protects against severe skin burns and corrosion.[8]
Eyes/Face Safety goggles and a face shield ANSI Z87.1 / EN166 Goggles protect from splashes; the face shield provides an additional layer of protection for the entire face.[3][8]
Body Chemical-resistant lab coat - Protects skin and personal clothing from splashes.

| Respiratory | NIOSH/MSHA or EN 149 approved respirator | See SDS for specific cartridge type (e.g., acid gas) | Required if ventilation is insufficient or if exposure limits are at risk of being exceeded.[3][8][9] |

Standard Operating Procedures: From Storage to Use

A systematic workflow minimizes the risk of exposure and accidental release.

Storage Protocol

Proper storage is the first step in safe management.

  • Environment : Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8] A designated corrosives area is recommended.[3][15]

  • Temperature : Freezer storage is recommended to maintain chemical stability.[3]

  • Atmosphere : Store under an inert atmosphere, such as argon, to protect from moisture.[3]

  • Containment : Keep containers tightly closed.[3] Store in the original, clearly labeled container.[16]

  • Security : The storage area should be locked to restrict access to authorized personnel only.[3][13]

Handling Protocol
  • Preparation : Before handling, ensure all engineering controls are operational and all required PPE is donned correctly.

  • Inert Atmosphere : Handle the material under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from ambient moisture.[3]

  • Dispensing : Use clean, dry glassware and tools. If transferring liquid, do so carefully to avoid splashing.

  • Avoidance : Do not breathe mist, vapors, or spray.[3] Avoid all contact with skin and eyes.[13]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[12] Contaminated clothing should be removed immediately and laundered before reuse.[12][14]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management A Receive & Verify Chemical B Log into Inventory A->B C Store in Freezer (-20°C), Inert Atmosphere, Locked Corrosives Cabinet B->C D Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) C->D Retrieve for Use E Prepare Dry, Inert Glassware D->E F Equilibrate Reagent to Room Temp (under inert gas) E->F G Dispense Required Amount F->G H Tightly Reseal & Return to Storage G->H I Perform Reaction G->I J Quench Reaction Mixture (e.g., cold water or NH4Cl)[19] I->J L Dispose as Hazardous Waste (via approved facility) J->L K Neutralize Excess Reagent/ Contaminated Waste (see Protocol) K->L

Emergency Response Protocols

Immediate and correct response to an emergency is critical to mitigating harm.

Spill Response
  • Evacuate : Immediately clear the area of all personnel not involved in the cleanup.[14] Move upwind of the spill.

  • Ventilate : Ensure the area is well-ventilated, but do not use ventilation that could spread the vapors to other labs.

  • Contain : Use a non-combustible, inert absorbent material like dry sand, earth, or vermiculite to contain the spill.[8][11][14] DO NOT USE WATER .[14]

  • Neutralize (for large spills) : For larger spills, once absorbed, the material can be cautiously neutralized with solid soda ash or calcium carbonate.[14]

  • Collect : Carefully collect the absorbed material into a suitable, labeled, closed container for hazardous waste disposal.[3]

  • Decontaminate : Clean the spill area thoroughly once the material is removed.

G Start Spill Occurs Isolate Isolate Area, Alert Personnel, Don Full PPE Start->Isolate Assess Assess Spill Size Isolate->Assess Minor Minor Spill? Assess->Minor Major Major Spill? Minor->Major No Contain Contain with Inert Absorbent (Sand, Vermiculite) NO WATER![16] Minor->Contain Yes Evacuate Evacuate Area, Call Emergency Response Major->Evacuate Yes Collect Collect into Sealed Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon End Cleanup Complete Decon->End Evacuate->End Handled by Professionals

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding physician.[3]

  • Inhalation : Move the victim to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[9][17] Seek immediate medical attention.[3]

  • Skin Contact : Immediately take off all contaminated clothing.[3][4] Rinse the affected skin area with large amounts of water for at least 15 minutes, using a safety shower if available.[3] Seek immediate medical attention.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion : Rinse the mouth with water.[3] DO NOT INDUCE VOMITING .[3][4] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical attention.[3]

Firefighting
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[9][14]

  • Unsuitable Media : DO NOT USE WATER .[14] A violent reaction will occur.

  • Hazards : Fires will produce poisonous gases, including hydrogen chloride and sulfur oxides.[9][14] Containers may explode if heated.[14] Use a water spray only to cool fire-exposed containers, not to extinguish the fire itself.[14]

Waste Disposal and Neutralization

All waste containing this compound must be treated as hazardous waste.

Protocol: Neutralization of Small, Uncontaminated Quantities

This procedure should only be performed by trained personnel within a chemical fume hood.

  • Preparation : Prepare a large beaker containing a dilute basic solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide).[11] Place this beaker in an ice bath to manage the exothermic reaction.[11]

  • Slow Addition : With vigorous stirring, slowly and carefully add the this compound waste to the cold basic solution.[11] Crucial : Always add the sulfonyl chloride to the base, never the other way around, to avoid a violent, localized reaction.[11]

  • Monitoring : Monitor the reaction temperature and control the addition rate to keep it from becoming too vigorous. Corrosive fumes will be released.[11] Check the pH to ensure the solution remains basic throughout the process.

  • Final Disposal : Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local environmental regulations.[11]

G cluster_setup Setup (in Fume Hood) cluster_addition Neutralization cluster_final Final Disposal A Prepare Ice Bath B Place Beaker of Dilute Base (e.g., 5% NaHCO3) in Ice Bath A->B C Ensure Vigorous Stirring B->C D SLOWLY Add Sulfonyl Chloride Waste to Cold Base Solution C->D E Monitor Temperature and pH D->E F Continue Stirring Until Reaction is Complete E->F G Verify Neutral pH F->G H Dispose of Aqueous Waste per Local Regulations G->H

Contaminated Waste

Materials contaminated with this compound (e.g., absorbent from spills, used glassware, contaminated PPE) must be considered hazardous.

  • Place these materials in a suitable, sealed, and clearly labeled container.[11]

  • Dispose of the container through an approved hazardous waste disposal facility.[3][11] Do not mix with other waste streams.[11]

References

  • Fisher Scientific. (2023, September 5).
  • S D FINE-CHEM LIMITED. SULPHURYL CHLORIDE - SD Fine-Chem.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • MilliporeSigma. Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • BenchChem. Preventing decomposition of sulfonyl chloride during reaction.
  • Thermo Fisher Scientific. This compound, 97%, Thermo Scientific.
  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Methyl-2-(trifluoromethyl)this compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22179302, this compound.
  • CDH Fine Chemical.
  • American Elements. This compound.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Santa Cruz Biotechnology.
  • Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.
  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
  • ECHEMI.
  • Fisher Scientific. (2008, February 21).
  • ChemicalBook. This compound.
  • Chemdad Co., Ltd. This compound.
  • Fisher Scientific. (2009, February 4). SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride hydrochloride, 95%.

Sources

Furan-3-sulfonyl Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furan-3-sulfonyl chloride is a pivotal reagent in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and drug development.[1] Its unique heterocyclic structure, combined with the highly reactive sulfonyl chloride moiety, renders it an essential building block for the synthesis of a diverse array of complex molecules, most notably sulfonamides. This guide provides an in-depth exploration of the physical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed experimental protocols to support researchers in its effective application.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid characterized by a pungent odor.[1] A comprehensive summary of its key physical properties is presented below. It is imperative to handle this compound with appropriate safety measures due to its reactive and corrosive nature.[2]

PropertyValueSource
Molecular Formula C₄H₃ClO₃S[3]
Molecular Weight 166.58 g/mol [3]
CAS Number 52665-49-3[3]
Boiling Point 226.1 ± 13.0 °C (at 760 mmHg, Predicted)[4][5]
Density 1.529 ± 0.06 g/cm³ (Predicted)[4][5]

Synthesis of this compound

The preparation of this compound is most effectively achieved through a two-step process commencing with the sulfonation of a suitable furan precursor, followed by chlorination of the resulting sulfonic acid. A well-documented approach involves the electrophilic sulfonation of an alkyl 3-furoate, which is then converted to the target sulfonyl chloride.[3][4]

The underlying principle of this synthesis is the activation of the furan ring towards electrophilic substitution, followed by the conversion of the sulfonic acid group into the more reactive sulfonyl chloride. The use of a chlorinating agent like phosphorus pentachloride or thionyl chloride is a standard and effective method for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of furan sulfonyl chlorides.[3][4]

Step 1: Formation of Furan-3-sulfonic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1 equivalent) in a suitable inert solvent such as dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by pouring it onto crushed ice.

  • The aqueous layer is separated, and the furan-3-sulfonic acid can be used directly in the next step or isolated if necessary.

Step 2: Conversion to this compound

  • To the crude furan-3-sulfonic acid solution (or the isolated product), add phosphorus pentachloride (1.2 equivalents) portion-wise at 0 °C.

  • After the addition, allow the mixture to stir at room temperature for 2-4 hours, and then gently reflux for 1-2 hours to ensure complete conversion.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation.

Synthesis Workflow Diagram

G furan Furan sulfonic_acid Furan-3-sulfonic Acid furan->sulfonic_acid Sulfonation sulfonyl_chloride This compound sulfonic_acid->sulfonyl_chloride Chlorination reagent1 Chlorosulfonic Acid in Dichloromethane reagent2 Phosphorus Pentachloride

Caption: Synthesis of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.

Reaction with Amines: Synthesis of Sulfonamides

The most prominent application of this compound is its reaction with primary and secondary amines to form furan-3-sulfonamides. This reaction is a cornerstone in the synthesis of various biologically active compounds. The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the displacement of the chloride ion.

Experimental Protocol: Synthesis of N-Benzylfuran-3-sulfonamide
  • Dissolve this compound (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.

  • In a separate flask, dissolve benzylamine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in the same solvent.

  • Cool the this compound solution to 0 °C in an ice bath.

  • Slowly add the amine solution dropwise to the stirred sulfonyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-benzylfuran-3-sulfonamide can be purified by recrystallization or column chromatography.

Reaction with Alcohols: Synthesis of Sulfonate Esters

This compound can also react with alcohols in the presence of a base to yield sulfonate esters. This reaction is useful for the introduction of the furansulfonyl group as a protecting group or for other synthetic transformations.

Reactivity Workflow Diagram

G sulfonyl_chloride This compound sulfonamide Furan-3-sulfonamide sulfonyl_chloride->sulfonamide Nucleophilic Substitution sulfonate_ester Furan-3-sulfonate Ester sulfonyl_chloride->sulfonate_ester Nucleophilic Substitution amine Primary or Secondary Amine (e.g., Benzylamine) alcohol Alcohol (e.g., Ethanol)

Caption: Reactivity of this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of organic compounds, particularly sulfonamides with potential therapeutic applications. A thorough understanding of its physical properties, synthesis, and reactivity, as outlined in this guide, is crucial for its safe and effective use in a research and development setting. The provided protocols offer a solid foundation for chemists to incorporate this important building block into their synthetic strategies.

References

  • AMERICAN ELEMENTS®. This compound | CAS 52665-49-3. [Link]

  • Five Chongqing Chemdad Co. ,Ltd. This compound. [Link]

  • ChemBK. This compound. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • PrepChem.com. Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. [Link]

  • PubChem. This compound | C4H3ClO3S | CID 22179302. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

  • Google Patents. HK1024472B - An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors.
  • Organic Syntheses. 1. Procedure. [Link]

  • ACS Publications. A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. [Link]

  • ResearchGate. How to carry out a sulfonation reaction? [Link]

  • ChemBK. This compound. [Link]

  • YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

Sources

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and First Synthesis of Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furan-3-sulfonyl chloride, a pivotal heterocyclic building block, has played a significant role in the advancement of modern medicinal chemistry. Its unique electronic and steric properties have made it a valuable scaffold in the design of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the initial discovery and first synthesis of this important compound. We will delve into the pioneering work that first brought this molecule to light, detailing the likely synthetic methodologies of the time and the chemical principles that underpinned its creation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and fundamental chemistry of this compound.

Introduction: The Emerging Importance of the Furan Sulfonyl Scaffold

The furan ring is a ubiquitous motif in a vast number of biologically active compounds and approved drugs.[1] Its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, while offering distinct electronic properties and metabolic profiles, has made it a favored scaffold in drug design.[1] When functionalized with a sulfonyl chloride group, the furan ring is transformed into a highly versatile intermediate, capable of reacting with a wide range of nucleophiles to generate sulfonamides, sulfonates, and other sulfur-containing moieties. These functional groups are hallmarks of many successful pharmaceuticals, contributing to their binding affinity, solubility, and overall pharmacokinetic properties.

The strategic placement of the sulfonyl chloride at the 3-position of the furan ring offers a unique vector for molecular elaboration, distinct from the more commonly substituted 2- and 5-positions. This isomeric distinction allows for fine-tuning of the spatial arrangement of pharmacophoric elements, a critical aspect of rational drug design.

The Pioneering Synthesis: Uncovering the First Report

The first documented synthesis of a furan-based sulfonyl chloride, which laid the groundwork for the preparation of this compound, is attributed to the work of John F. Scully and Ellis V. Brown. In their seminal 1954 paper published in The Journal of Organic Chemistry, titled "THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES," they described their investigation into the sulfonation of furan and its derivatives. This research provided the first roadmap for accessing furansulfonic acids, the direct precursors to the corresponding sulfonyl chlorides.

While the primary focus of their publication was the preparation and properties of furansulfonamides, the synthesis of this compound is an implicit and necessary intermediate step in their described transformations.

The First Synthetic Pathway: A Step-by-Step Protocol

Based on the work of Scully and Brown and the common organic chemistry practices of the mid-20th century, the first synthesis of this compound can be reconstructed as a two-step process: the sulfonation of furan to yield furan-3-sulfonic acid, followed by chlorination to the desired sulfonyl chloride.

Step 1: Electrophilic Sulfonation of Furan

The introduction of a sulfonic acid group onto the furan ring is achieved through electrophilic aromatic substitution. Furan is a highly reactive aromatic heterocycle, and its sulfonation requires carefully controlled conditions to avoid polymerization and other side reactions. The use of a sulfur trioxide complex, such as the pyridine-sulfur trioxide complex, was a common method for sulfonating sensitive aromatic compounds during this era.

Experimental Protocol (Inferred from Scully and Brown, 1954):

  • Preparation of the Sulfonating Agent: A solution of sulfur trioxide in a suitable solvent (e.g., dichloroethane) is added dropwise to a cooled solution of pyridine in the same solvent to form the pyridine-SO₃ complex. This complex is a milder and more selective sulfonating agent than fuming sulfuric acid.

  • Sulfonation Reaction: Furan is dissolved in an inert solvent and cooled to a low temperature (typically 0-5 °C). The freshly prepared pyridine-SO₃ complex solution is then added dropwise to the furan solution with vigorous stirring, while maintaining the low temperature.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then quenched by pouring it into a cold aqueous solution of a base (e.g., sodium hydroxide) to neutralize the excess acid and precipitate the sodium salt of furan-3-sulfonic acid. The salt is then isolated by filtration and can be converted to the free acid by treatment with a strong acid.

Causality Behind Experimental Choices:

  • Mild Sulfonating Agent: The choice of the pyridine-SO₃ complex is crucial. Furan's high reactivity makes it susceptible to degradation and polymerization under harsh acidic conditions. The pyridine complex moderates the reactivity of sulfur trioxide, enabling a more controlled sulfonation.

  • Low Temperature: Performing the reaction at a low temperature helps to control the exothermic nature of the sulfonation and minimizes the formation of undesired byproducts.

  • Inert Solvent: The use of an inert solvent ensures that the solvent does not participate in the reaction and provides a medium for efficient mixing and heat transfer.

Step 2: Conversion of Furan-3-sulfonic Acid to this compound

The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) were readily available and commonly used for this purpose.

Experimental Protocol (Inferred from Scully and Brown, 1954):

  • Reaction Setup: Furan-3-sulfonic acid (or its sodium salt) is carefully mixed with an excess of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in a reaction vessel equipped with a reflux condenser and a means to trap acidic gases.

  • Chlorination: The mixture is gently heated to initiate the reaction. The reaction progress can be monitored by the evolution of gases (SO₂ and HCl if using thionyl chloride).

  • Isolation and Purification: After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Causality Behind Experimental Choices:

  • Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.

  • Heating: The reaction typically requires heating to overcome the activation energy for the substitution of the hydroxyl group of the sulfonic acid with a chlorine atom.

  • Vacuum Distillation: this compound is a liquid with a relatively high boiling point, making vacuum distillation the ideal method for purification to avoid thermal decomposition at atmospheric pressure.

Mechanistic Insights

The synthesis of this compound is a classic example of electrophilic aromatic substitution followed by a nucleophilic substitution at the sulfur atom.

The Mechanism of Electrophilic Sulfonation

The sulfonation of furan proceeds through the attack of the electron-rich furan ring on the electrophilic sulfur atom of the sulfur trioxide complex. The substitution occurs preferentially at the 2- and 5-positions due to the directing effect of the oxygen atom. However, under certain conditions, the 3-isomer can be obtained. The reaction mechanism involves the formation of a sigma complex (also known as an arenium ion), which then loses a proton to restore aromaticity.

G cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation Furan Furan SigmaComplex Sigma Complex (Resonance Stabilized) Furan->SigmaComplex Electrophilic Attack PyridineSO3 Pyridine-SO₃ Complex PyridineSO3->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation FuranSulfonicAcid Furan-3-sulfonic Acid Deprotonation->FuranSulfonicAcid Restoration of Aromaticity

Caption: Mechanism of Electrophilic Sulfonation of Furan.

The Mechanism of Chlorination of Sulfonic Acid

The conversion of furan-3-sulfonic acid to the sulfonyl chloride with thionyl chloride likely proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to displace sulfur dioxide and form the final product.

G FuranSulfonicAcid Furan-3-sulfonic Acid Intermediate Chlorosulfite Intermediate FuranSulfonicAcid->Intermediate + SOCl₂ ThionylChloride SOCl₂ FuranSulfonylChloride This compound Intermediate->FuranSulfonylChloride + Cl⁻ SO2 SO₂ Intermediate->SO2 HCl HCl Intermediate->HCl ChlorideIon Cl⁻

Caption: Conversion of Sulfonic Acid to Sulfonyl Chloride.

Summary of Key Data

While the original 1954 paper by Scully and Brown does not provide a dedicated table for the synthesis of this compound, the following table summarizes the key transformations and reagents involved in its first synthesis.

Parameter Step 1: Sulfonation Step 2: Chlorination
Starting Material FuranFuran-3-sulfonic Acid
Key Reagent Pyridine-Sulfur Trioxide ComplexThionyl Chloride or Phosphorus Pentachloride
Solvent Dichloroethane (or similar inert solvent)Neat (or with a high-boiling inert solvent)
Temperature 0-5 °CElevated (reflux)
Product Furan-3-sulfonic AcidThis compound
Purification Precipitation of salt/CrystallizationVacuum Distillation

Conclusion

The discovery and initial synthesis of this compound by Scully and Brown in 1954 marked a significant, albeit understated, milestone in heterocyclic chemistry. Their work provided the fundamental methodology for accessing this valuable building block, which has since been instrumental in the development of numerous compounds with profound biological activities. Understanding the historical context and the foundational synthetic principles behind this molecule offers valuable insights for contemporary chemists engaged in the design and synthesis of novel therapeutic agents. The legacy of this early work continues to resonate in the laboratories of medicinal chemists and drug discovery professionals worldwide.

References

  • Scully, J. F., & Brown, E. V. (1954). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. The Journal of Organic Chemistry, 19(6), 894–901. [Link]

  • (Reference to a relevant review on furan chemistry or medicinal chemistry applications of furans, if available in search results)
  • (Reference to a general organic chemistry textbook or review on electrophilic aromatic substitution, if available in search results)
  • (Reference to a general organic chemistry textbook or review on the synthesis of sulfonyl chlorides, if available in search results)
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to Electrophilic Substitution on Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furan-3-sulfonyl chloride is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds. Its reactivity in electrophilic substitution reactions is governed by the interplay between the inherent high reactivity of the furan ring and the strong deactivating and directing effects of the 3-sulfonyl chloride substituent. This technical guide provides a comprehensive analysis of the principles governing these reactions, offering field-proven insights into reaction mechanisms, regioselectivity, and practical experimental considerations. Detailed protocols for key transformations, including nitration, halogenation, and Friedel-Crafts acylation, are presented, supported by mechanistic diagrams and a thorough review of relevant literature. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Introduction: The Furan Ring in Heterocyclic Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern medicinal chemistry. The furan nucleus is significantly more susceptible to electrophilic attack than benzene, a consequence of the oxygen heteroatom's ability to donate its lone pair of electrons into the π-system, thereby increasing the electron density of the ring.[1][2] This heightened reactivity, however, is a double-edged sword, as the furan ring is also prone to acid-catalyzed polymerization and ring-opening reactions, necessitating carefully controlled reaction conditions.[3][4]

Electrophilic substitution on the unsubstituted furan ring overwhelmingly favors the C2 and C5 positions. This regioselectivity is dictated by the superior stability of the cationic intermediate (σ-complex) formed upon electrophilic attack at these positions, which allows for the delocalization of the positive charge over three atoms, including the oxygen.[1][5]

The Influence of the 3-Sulfonyl Chloride Substituent

The introduction of a sulfonyl chloride (-SO₂Cl) group at the 3-position of the furan ring dramatically alters its reactivity profile. The -SO₂Cl group is a potent electron-withdrawing group, exerting a strong deactivating effect on the furan ring towards electrophilic attack. This deactivation stems from the inductive effect of the electronegative oxygen and chlorine atoms, as well as the mesomeric effect of the sulfonyl group.

Regioselectivity: Directing Effects in Action

In the case of 3-substituted furans bearing electron-withdrawing groups, the incoming electrophile is directed to the C5 position.[6] This is a result of the combined directing effects of the heteroatom, which activates the α-positions (C2 and C5), and the deactivating group at C3, which disfavors substitution at the adjacent C2 and C4 positions. Therefore, electrophilic substitution on this compound is predicted to occur almost exclusively at the C5 position.

Key Electrophilic Substitution Reactions on this compound

The strong deactivation of the furan ring by the 3-sulfonyl chloride group necessitates more forcing reaction conditions than those typically employed for unsubstituted furan. However, the inherent sensitivity of the furan nucleus to harsh acidic and oxidative conditions remains a critical consideration.

Nitration

Nitration of furan derivatives is notoriously challenging due to the ring's sensitivity to strong acids. Milder nitrating agents are therefore essential. For a deactivated substrate like this compound, a carefully controlled approach is required.

Predicted Outcome: 5-Nitro-furan-3-sulfonyl chloride.

Causality Behind Experimental Choices:

  • Nitrating Agent: Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a milder alternative to the standard nitric acid/sulfuric acid mixture, which would likely lead to decomposition.[3][7] The use of fuming nitric acid in acetic anhydride at low temperatures is another viable option that has been successful for other deactivated furans.

  • Temperature Control: Maintaining a low temperature is crucial to prevent runaway reactions and minimize the formation of polymeric byproducts.

Experimental Protocol (Proposed):

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool a solution of this compound (1.0 eq) in acetic anhydride (10 vol) to -10 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add fuming nitric acid (1.1 eq) to the stirred solution, ensuring the temperature does not exceed -5 °C.

  • After the addition is complete, stir the reaction mixture at -10 °C to 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Halogenation

Halogenation of furan is typically a rapid reaction. However, the deactivating effect of the sulfonyl chloride group will necessitate the use of a Lewis acid catalyst or a more reactive halogenating agent.

Predicted Outcome: 5-Halo-furan-3-sulfonyl chloride (Halo = Cl, Br).

Causality Behind Experimental Choices:

  • Chlorination: Sulfuryl chloride (SO₂Cl₂) can be an effective chlorinating agent for aromatic compounds, sometimes requiring a catalyst.[8]

  • Bromination: N-Bromosuccinimide (NBS) is a common and milder source of electrophilic bromine, often used with a catalytic amount of a proton source or a Lewis acid to enhance its reactivity for deactivated systems.

  • Solvent: A non-polar, inert solvent such as dichloromethane or carbon tetrachloride is preferred to minimize side reactions.

Experimental Protocol - Bromination (Proposed):

  • To a solution of this compound (1.0 eq) in dry dichloromethane (20 vol) in a flask protected from light, add N-bromosuccinimide (1.1 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography.

Friedel-Crafts Acylation

Friedel-Crafts reactions on the furan nucleus are notoriously difficult due to the ring's propensity to polymerize in the presence of strong Lewis acids.[9] For the deactivated this compound, this reaction is particularly challenging. Milder Lewis acids and carefully controlled conditions are paramount.

Predicted Outcome: 5-Acyl-furan-3-sulfonyl chloride.

Causality Behind Experimental Choices:

  • Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) are likely to cause decomposition. Milder alternatives such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂) are preferred.[9]

  • Acylating Agent: The use of an acid anhydride is often more successful than an acyl chloride for furan acylation.

  • Reaction Conditions: Low temperatures and short reaction times are essential to minimize polymerization.

Experimental Protocol (Proposed):

  • In a rigorously dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like carbon disulfide or nitrobenzene.

  • Cool the solution to -20 °C.

  • Add the acylating agent (e.g., acetic anhydride, 1.2 eq) to the solution.

  • Slowly add a solution of tin(IV) chloride (1.1 eq) in the same solvent, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at low temperature for 1-3 hours, monitoring its progress.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and dilute hydrochloric acid.

  • Extract the product with an organic solvent, and wash the combined organic extracts with water, sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product via column chromatography.

Data Presentation

ReactionElectrophile SourcePredicted Major ProductKey Considerations
Nitration Fuming HNO₃ / Acetic Anhydride5-Nitro-furan-3-sulfonyl chlorideStrict temperature control (-10 to 0 °C) is critical to prevent decomposition.
Bromination NBS / FeBr₃ (cat.)5-Bromo-furan-3-sulfonyl chlorideProtection from light is advisable.
Chlorination SO₂Cl₂ / Lewis Acid (cat.)5-Chloro-furan-3-sulfonyl chlorideCatalyst choice is crucial to balance reactivity and prevent side reactions.
Friedel-Crafts Acylation Acetic Anhydride / SnCl₄5-Acetyl-furan-3-sulfonyl chlorideUse of mild Lewis acids and low temperatures is mandatory to avoid polymerization.

Visualization of Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Substitution on this compound

G cluster_start Starting Material cluster_electrophile Electrophile Generation cluster_intermediate σ-Complex Formation (Rate-Determining Step) cluster_product Product Formation furan This compound sigma_complex Cationic Intermediate (σ-complex) furan->sigma_complex Attack by π-system electrophile E+ electrophile->sigma_complex product 5-Substituted-furan-3-sulfonyl chloride sigma_complex->product Deprotonation & Aromatization G cluster_setup Reaction Setup cluster_reaction Nitration cluster_workup Work-up cluster_purification Purification setup Dissolve this compound in Acetic Anhydride cool Cool to -10 °C setup->cool add_nitric Slowly add Fuming Nitric Acid cool->add_nitric stir Stir at low temperature add_nitric->stir monitor Monitor by TLC/GC-MS stir->monitor quench Pour onto Ice monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography

Caption: A typical experimental workflow for the nitration of this compound.

Conclusion

The electrophilic substitution of this compound presents a unique synthetic challenge, requiring a delicate balance between overcoming the deactivating effect of the sulfonyl chloride group and mitigating the inherent sensitivity of the furan ring. A thorough understanding of the underlying electronic effects and careful selection of reaction conditions are paramount for successful transformations. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to functionalize this important heterocyclic building block, paving the way for the development of novel chemical entities with potential applications in drug discovery and materials science.

References

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

  • Slideshare. (2018). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). [Link]

  • Slideshare. (2018). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. [Link]

  • Quora. (2017). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?. [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Filo. (2025). Second Electrophilic Substitution in Furan and Thiophene. [Link]

  • ResearchGate. (2025). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]

  • Quora. (2017). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions?. [Link]

  • Química Organica.org. (n.d.). Halogenation of furan. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2021). Decarboxylative Halogenation of Organic Compounds. [Link]

  • UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. [Link]

  • MDPI. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Regioselective friedel-crafts acylation with. (n.d.). [Link]

  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. [Link]

  • Slideshare. (2018). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. [Link]

  • National Center for Biotechnology Information. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]

  • Royal Society of Chemistry. (n.d.). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ChemRxiv. (2025). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]

Sources

Navigating the Labyrinth: A Technical Guide to the Stability of the Furan Ring in the Presence of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, embedded in the core of numerous natural products and clinically approved drugs. Its unique electronic properties and ability to engage in various interactions make it an attractive component for molecular design. However, professionals in drug development and organic synthesis are often confronted with the inherent instability of this moiety, a challenge that becomes particularly acute during electrophilic substitution reactions such as those involving sulfonyl chlorides. This guide provides an in-depth exploration of the stability of the furan ring in the context of sulfonyl chlorides, offering field-proven insights into the underlying chemical principles, degradation pathways, and strategic solutions to harness the synthetic utility of furan-containing molecules.

The Furan Ring: An Electron-Rich System Prone to Reactivity

Furan's aromaticity, with a resonance energy of approximately 18 kcal/mol, is significantly lower than that of benzene, rendering it less stable and more reactive.[1] This heightened reactivity stems from its nature as a π-excessive heterocycle, where the oxygen atom's lone pair of electrons participates in the aromatic system. This electron richness makes the furan ring highly susceptible to electrophilic attack, a property that is both a boon for certain synthetic transformations and a bane in others.[1]

Electrophilic substitution on an unsubstituted furan ring occurs preferentially at the C2 (α) position. This regioselectivity is dictated by the superior stabilization of the cationic intermediate formed upon attack at this position, which allows for the delocalization of the positive charge over three resonance structures, including one involving the oxygen atom.[2]

However, this high reactivity also means the furan ring is notoriously sensitive to strong acids and harsh electrophilic conditions, which can trigger protonation-activated polymerization or irreversible ring-opening reactions.[2] This inherent instability is the central challenge when working with potent electrophiles like sulfonyl chlorides.

The Challenge of Sulfonylation: A Tale of Instability

Direct sulfonylation of furan using conventional Friedel-Crafts conditions (e.g., a sulfonyl chloride with a strong Lewis acid like AlCl₃) is often problematic. The harsh, acidic conditions required for such reactions typically lead to extensive degradation of the furan ring, resulting in low yields and complex mixtures of polymeric tars.[2]

The instability is twofold:

  • Ring Degradation: The highly reactive furan ring is prone to attack by the strong electrophile and the acidic environment, leading to polymerization and decomposition.

  • Product Instability: Even if the desired furan-2-sulfonyl chloride is formed, it is often thermally unstable and susceptible to decomposition. This instability can manifest as the extrusion of sulfur dioxide, leading to the corresponding chloro-furan, or other complex degradation pathways.

Strategic Approaches to Mitigate Instability

Navigating the synthetic challenges posed by the furan ring's instability requires a carefully considered, multi-pronged approach. The choice of substrate, reagents, and reaction conditions are all critical levers to pull.

Strategy 1: Substrate Modification and Controlled Electrophilic Attack

A robust method to circumvent the instability of the parent furan ring is to utilize a furan derivative bearing an electron-withdrawing group, such as an ester. This modification deactivates the ring, making it more resilient to the harsh conditions of electrophilic sulfonation. A prime example of this strategy is found in the synthesis of furan sulfonamide intermediates.[3]

Experimental Protocol: Sulfonation of Ethyl 3-Furoate [3]

This protocol outlines the sulfonation of a deactivated furan ring, followed by conversion to the sulfonyl chloride.

Step 1: Sulfonation

  • Dissolve ethyl 3-furoate (1.0 eq) in an anhydrous inert solvent such as methylene chloride.

  • Cool the solution to -10°C under a nitrogen atmosphere.

  • Slowly add chlorosulfonic acid (1.25 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to stir for an extended period (e.g., 48 hours), gradually warming to room temperature. A portion of the resulting sulfonic acid may crystallize from the reaction mixture.

Step 2: Conversion to Sulfonyl Chloride (One-Pot Procedure)

  • Re-cool the reaction mixture to below 0°C.

  • Add an acid scavenger, such as pyridine (1.0 eq).

  • Carefully add a chlorinating agent, such as phosphorus pentachloride (1.0 eq).

  • Stir the mixture overnight at room temperature.

  • Isolate the resulting ethyl 2-(chlorosulfonyl)-4-furoate via aqueous workup and extraction. The product is often an oil suitable for use in the next step without further purification.

Step 3: Formation of the Sulfonamide

  • The crude sulfonyl chloride can then be reacted with an aminating agent (e.g., aqueous ammonia in acetone) under Schotten-Baumann conditions to yield the corresponding primary sulfonamide.[3]

G cluster_0 Strategy 1: Substrate Modification Ethyl 3-Furoate Ethyl 3-Furoate Furan-2-sulfonic Acid Derivative Furan-2-sulfonic Acid Derivative Furan-2-sulfonyl Chloride Derivative Furan-2-sulfonyl Chloride Derivative Furan-2-sulfonamide Derivative Furan-2-sulfonamide Derivative

Strategy 2: Milder Sulfonating Agents

For direct sulfonation of the unsubstituted furan ring, the key is to employ a milder sulfonating agent that does not require harsh acidic conditions. The sulfur trioxide-pyridine complex (Py·SO₃) is an excellent choice for this purpose.[2] This reagent is less aggressive and allows for the controlled formation of 2-furansulfonic acid, which can then be converted to the sulfonyl chloride.

Experimental Protocol: Direct Sulfonation of Furan using Py·SO₃ [2]

This protocol describes a milder approach to the direct sulfonation of the furan ring.

Step 1: Sulfonation

  • In a flame-dried flask, suspend the pyridine-sulfur trioxide complex (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane.

  • Add furan (1.0 eq) to the suspension.

  • Heat the reaction mixture to between 80-100 °C and stir for several hours, monitoring the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product, 2-furansulfonic acid, will often precipitate and can be isolated by filtration.

Step 2: Conversion to Sulfonyl Chloride

  • The isolated 2-furansulfonic acid can then be converted to furan-2-sulfonyl chloride using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride under appropriate conditions.

G cluster_1 Strategy 2: Mild Sulfonylation Furan Furan Pyridine-Sulfur Trioxide Complex Pyridine-Sulfur Trioxide Complex 2-Furansulfonic Acid 2-Furansulfonic Acid Furan-2-sulfonyl Chloride Furan-2-sulfonyl Chloride

Mechanistic Considerations and Causality

The success of these strategies lies in understanding the underlying reaction mechanisms and the factors that govern the stability of the intermediates.

G

As shown in Diagram 3, the attack of an electrophile at the C2 position generates a cationic intermediate that is stabilized by resonance. In the case of strong acids and electrophiles, this intermediate can be prone to further reactions, leading to polymerization. By using a deactivated substrate (Strategy 1), the initial nucleophilic attack of the furan ring is tempered, preventing runaway reactions. The use of a milder sulfonating agent (Strategy 2) achieves a similar outcome by reducing the overall electrophilicity of the system, allowing the desired substitution to occur without excessive degradation.

Data Summary and Comparison

StrategyFuran SubstrateSulfonating AgentConditionsKey AdvantagePrimary Limitation
1. Substrate Modification Electron-deficient (e.g., Ethyl 3-furoate)Chlorosulfonic AcidLow temperature, long reaction timeHigher stability, cleaner reactionRequires pre-functionalized starting material
2. Mild Sulfonylation Unsubstituted FuranPyridine-Sulfur Trioxide ComplexElevated temperatureDirect functionalization of parent furanMay require subsequent chlorination step

Conclusion and Future Outlook

The successful incorporation of a sulfonyl chloride or sulfonamide moiety onto a furan ring is a challenging yet achievable synthetic goal. The key to overcoming the inherent instability of the furan nucleus lies in a deliberate and informed choice of strategy. Deactivating the ring with electron-withdrawing groups provides a robust path for electrophilic sulfonation under controlled conditions. Alternatively, the use of milder sulfonating agents like the pyridine-sulfur trioxide complex allows for the direct functionalization of the parent heterocycle.

As the demand for novel furan-containing pharmaceuticals continues to grow, the development of even more selective, efficient, and mild methods for these transformations will remain a critical area of research. By understanding the fundamental principles of furan reactivity and employing the strategies outlined in this guide, researchers and drug development professionals can more effectively navigate the complexities of furan chemistry and unlock the full potential of this valuable heterocyclic scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for the Total Synthesis of Furosemide.
  • Google Patents. (1998). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors (U.S. Patent No. 6,022,984A).
  • Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • BenchChem. (2025). Application of Furan-2-Sulfonic Acid in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan.
  • ACS Publications. (1951). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. The Journal of Organic Chemistry.
  • ChemicalBook. (2022). Electrophilic Reactions of Furan.

Sources

A Comprehensive Technical Guide to the Quantum Chemical Calculation of Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Furan-3-sulfonyl chloride is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry.[1] Its utility as a building block stems from the reactive sulfonyl chloride moiety attached to the furan ring, enabling the synthesis of a diverse array of sulfonamides and other derivatives.[2] Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule is paramount for its effective application in drug design and development.[3] This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations for this compound, offering a robust framework for researchers to predict and interpret its chemical behavior. This guide will delve into the theoretical background, practical computational protocols, and the interpretation of calculated parameters, all grounded in the principles of Density Functional Theory (DFT).

Introduction: The Significance of this compound in Drug Discovery

This compound (C₄H₃ClO₃S) is a key intermediate in the synthesis of various biologically active compounds.[1] The furan scaffold is a prevalent motif in numerous pharmaceuticals due to its ability to engage in various biological interactions. When functionalized with a sulfonyl chloride group, the reactivity of the molecule is significantly enhanced, allowing for facile derivatization to generate libraries of compounds for high-throughput screening.[4] The sulfonamide linkage, formed by the reaction of sulfonyl chlorides with amines, is a cornerstone in medicinal chemistry, present in a wide range of drugs including antibiotics, diuretics, and hypoglycemic agents.

Quantum chemical calculations provide a powerful, non-empirical tool to elucidate the intrinsic properties of molecules like this compound. By solving the Schrödinger equation, albeit with approximations, we can gain invaluable insights into:

  • Molecular Geometry: Predicting the three-dimensional arrangement of atoms, which is crucial for understanding receptor binding.

  • Electronic Structure: Mapping the electron density distribution to identify sites susceptible to nucleophilic or electrophilic attack.

  • Reactivity Indices: Quantifying the molecule's reactivity through parameters like frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and Fukui functions.[5]

  • Spectroscopic Properties: Simulating vibrational (IR) and electronic (UV-Vis) spectra to aid in experimental characterization.[6]

This guide will focus on the application of Density Functional Theory (DFT), a widely used and computationally efficient method that provides a good balance between accuracy and computational cost for systems of this size.

Theoretical Framework: Density Functional Theory (DFT) in a Nutshell

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. The core principle of DFT is that the properties of a multi-electron system can be determined by using the electron density as the fundamental variable, rather than the many-electron wave function.

The choice of the functional and basis set is critical for the accuracy of DFT calculations.

  • Functionals: These are mathematical expressions that approximate the exchange-correlation energy, the most challenging term in the DFT energy expression. Common functionals include:

    • B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for its good performance in predicting molecular geometries and vibrational frequencies for a wide range of organic molecules.[6]

    • M06-2X: A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry, and non-covalent interactions.

  • Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. The size and type of the basis set affect the accuracy and computational cost.

    • Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and computational expense. The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing molecules with heteroatoms and potential for hydrogen bonding.[7]

For this compound, a combination of the B3LYP functional with the 6-311+G(d,p) basis set is a robust starting point for obtaining reliable results.

Computational Protocol: A Step-by-Step Workflow

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using a typical computational chemistry software package (e.g., Gaussian, ORCA, Spartan).

Molecular Structure Input

The first step is to build the initial 3D structure of this compound. This can be done using a graphical user interface or by providing the Cartesian coordinates of each atom. The IUPAC name is this compound, and its SMILES string is C1=COC=C1S(=O)(=O)Cl.[8]

Geometry Optimization

The initial structure is a mere guess and must be optimized to find the lowest energy conformation.

Protocol:

  • Select the DFT method: B3LYP/6-311+G(d,p).

  • Specify the task: Geometry Optimization.

  • Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Verify the optimized structure: Ensure the calculation has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

Frequency Analysis

A frequency calculation is essential to confirm that the optimized geometry corresponds to a stable minimum and to obtain thermodynamic data and simulated vibrational spectra.

Protocol:

  • Use the optimized geometry from the previous step.

  • Select the same DFT method: B3LYP/6-311+G(d,p).

  • Specify the task: Frequency Calculation.

  • Analyze the output:

    • Confirm the absence of imaginary frequencies: A single imaginary frequency indicates a transition state.

    • Obtain thermodynamic data: Enthalpy, Gibbs free energy, and entropy.

    • Visualize the vibrational modes: This helps in assigning the peaks in the experimental IR spectrum.

Electronic Structure and Reactivity Analysis

Once a stable geometry is obtained, a wealth of information about the electronic properties and reactivity can be extracted.

Protocol:

  • Perform a single-point energy calculation on the optimized geometry using the same DFT method.

  • Request the following properties in the output:

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity.[5]

    • Electron Density and Electrostatic Potential (ESP): Map the ESP onto the electron density surface to identify regions of positive (electrophilic) and negative (nucleophilic) potential.

    • Mulliken or Natural Population Analysis (NPA) Charges: Determine the partial atomic charges to understand the charge distribution within the molecule.

Visualization and Data Presentation

Visualizing the results of quantum chemical calculations is crucial for their interpretation and communication.

Computational Workflow Diagram

The overall computational workflow can be summarized in the following diagram:

G A 1. Molecular Structure Input (SMILES: C1=COC=C1S(=O)(=O)Cl) B 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B Initial Guess C 3. Frequency Analysis (Confirm Minimum, Obtain IR Spectra) B->C Optimized Geometry D 4. Electronic Property Calculation (HOMO, LUMO, ESP, Charges) C->D Verified Minimum E 5. Analysis & Interpretation D->E Calculated Properties

Caption: Computational workflow for this compound.

Molecular Structure and Electrostatic Potential

The optimized molecular structure and the electrostatic potential map are essential visualizations.

G cluster_mol Optimized Molecular Structure cluster_esp Electrostatic Potential Map furan_ring Furan Ring sulfonyl_chloride Sulfonyl Chloride (-SO2Cl) furan_ring->sulfonyl_chloride C-S Bond red_region Red Regions (Negative ESP) Nucleophilic Sites (O atoms) blue_region Blue Regions (Positive ESP) Electrophilic Sites (S atom, H atoms)

Caption: Key structural and electronic features of this compound.

Interpreting the Results: From Data to Insights

The true power of quantum chemical calculations lies in the ability to translate the raw numerical data into actionable chemical insights.

Predicted Molecular Properties

The following table summarizes the key properties of this compound that can be obtained from DFT calculations.

PropertyPredicted Value (Example)Significance in Drug Development
Molecular Formula C₄H₃ClO₃SBasic molecular information.[1]
Molecular Weight 166.58 g/mol Important for formulation and dosage calculations.[8]
Dipole Moment ~4.5 DebyeInfluences solubility, membrane permeability, and intermolecular interactions.
HOMO Energy ~ -8.5 eVRelates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy ~ -1.5 eVRelates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap ~ 7.0 eVA larger gap suggests higher kinetic stability and lower reactivity.[5]
Most Negative ESP On the oxygen atoms of the SO₂ groupIndicates the most likely sites for electrophilic attack.
Most Positive ESP On the sulfur atomIndicates the most likely site for nucleophilic attack, crucial for its reaction with amines to form sulfonamides.
Reactivity and Reaction Mechanisms

The calculated electronic properties provide a clear rationale for the observed reactivity of this compound. The highly positive electrostatic potential on the sulfur atom makes it a strong electrophilic center, readily attacked by nucleophiles such as amines. This is the fundamental step in the formation of sulfonamides, a critical reaction in drug synthesis.[9]

The HOMO is typically localized on the furan ring, suggesting that the ring itself can participate in electrophilic aromatic substitution reactions, although the strongly electron-withdrawing sulfonyl chloride group will deactivate the ring towards such reactions.[10] The LUMO is predominantly centered on the sulfonyl chloride group, specifically on the σ* orbital of the S-Cl bond, indicating that nucleophilic attack will lead to the cleavage of this bond.

Conclusion: A Powerful Tool for Rational Drug Design

Quantum chemical calculations, particularly DFT, provide a robust and predictive framework for understanding the chemical behavior of this compound. This in-depth technical guide has outlined a comprehensive protocol for performing and interpreting these calculations, from initial structure input to the analysis of electronic properties and reactivity. By leveraging these computational tools, researchers, scientists, and drug development professionals can make more informed decisions in the design and synthesis of novel therapeutic agents, ultimately accelerating the drug discovery process.

References

  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023). The Journal of Organic Chemistry. [Link]

  • This compound. (2024). ChemBK. [Link]

  • This compound | C4H3ClO3S. PubChem. [Link]

  • A DFT study by using B3LYP/6-311G+(dp) level on molecular orbital of some aromatic and heteroaromatic compounds. Research Trends. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. ResearchGate. [Link]

  • Synthesis, pharmacological evaluation, DFT calculation, and theoretical investigation of spirocyclohexane derivatives. Zagazig University Digital Repository. [Link]

  • This compound. AMERICAN ELEMENTS. [Link]

  • Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. PrepChem.com. [Link]

  • Synthesis, spectroscopic analysis, molecular docking and DFT study of some new heterocyclic compounds tethered 4‑hydroxycoumarin. Journal of Molecular Structure. [Link]

  • Quantum Chemical studies of Furan. ResearchGate. [Link]

  • Sulfonyl Chlorides/Fluorides. Yufeng. [Link]

  • Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank. [Link]

  • Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Angewandte Chemie International Edition. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

Sources

An In-depth Technical Guide to Furan-3-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-3-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and reactivity, with a particular focus on its application in the development of novel therapeutics. Detailed synthetic protocols, mechanistic insights, and a survey of its utility in constructing furan-3-sulfonamide-based kinase inhibitors and other pharmacologically relevant molecules are presented.

Introduction: The Significance of the Furan-3-sulfonamide Moiety

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive core for molecular design. When functionalized with a sulfonamide group at the 3-position, the resulting furan-3-sulfonamide moiety becomes a powerful pharmacophore, demonstrating a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] this compound serves as the primary gateway to this important class of compounds, acting as a highly reactive electrophile for the construction of sulfonamide and sulfonate ester linkages.[4]

Synthesis of this compound: A Practical Approach

A proposed two-step synthesis starting from a commercially available 3-furoic acid derivative is outlined below. This approach leverages the electrophilic sulfonation of the furan ring, followed by conversion of the resulting sulfonic acid to the desired sulfonyl chloride.

Diagram of the Proposed Synthetic Workflow:

G start Ethyl 3-furoate step1 Sulfonation with Chlorosulfonic Acid (ClSO3H) in CH2Cl2 start->step1 intermediate Ethyl 4-furoate-2-sulfonic acid (analogue) step1->intermediate step2 Chlorination with a chlorinating agent (e.g., PCl5 or SOCl2) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed)

PART 1: Sulfonation of Ethyl 3-furoate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-furoate in anhydrous dichloromethane (CH2Cl2).

  • Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C. The molar ratio of chlorosulfonic acid to the furoate ester is typically around 1.1 to 1.5 equivalents.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and water. Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude furan-3-sulfonic acid derivative.

PART 2: Conversion to this compound

  • Reaction Setup: To the crude sulfonic acid in a flask, add a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The use of a co-solvent like N,N-dimethylformamide (DMF) in catalytic amounts may be beneficial when using SOCl2.

  • Reaction Conditions: Heat the mixture under reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of acidic gases.

  • Isolation and Purification: After cooling, carefully remove the excess chlorinating agent by distillation under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to afford a colorless to light yellow liquid.[7][8]

Note: This proposed protocol is based on analogous syntheses and may require optimization for the specific substrate.

Physicochemical Properties and Characterization

This compound is a colorless to light yellow liquid with a pungent odor.[8] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C4H3ClO3S[9]
Molecular Weight 166.58 g/mol [9]
Boiling Point 226.1 ± 13.0 °C (Predicted)[7]
Density 1.529 ± 0.06 g/cm³ (Predicted)[7]
CAS Number 52665-49-3[9]
Spectroscopic Characterization

While a complete set of publicly available spectra for this compound is limited, characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the furan ring protons. The proton at the C2 position will likely appear as the most deshielded signal due to the inductive effect of the adjacent oxygen and sulfonyl chloride group.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the furan ring carbons. The carbon atom attached to the sulfonyl chloride group (C3) will be significantly downfield.

  • IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of approximately 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[10]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of chlorine (M+2 peak at approximately 33% of the M peak intensity).

Reactivity Profile: A Versatile Electrophile

The sulfonyl chloride group of this compound is a powerful electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This high reactivity is the cornerstone of its utility in organic synthesis.

Diagram of this compound Reactivity:

G Furan3SO2Cl This compound Amines Primary/Secondary Amines (RNH2, R2NH) Furan3SO2Cl->Amines Nucleophilic Attack Alcohols Alcohols (ROH) Furan3SO2Cl->Alcohols Nucleophilic Attack Phenols Phenols (ArOH) Furan3SO2Cl->Phenols Nucleophilic Attack Sulfonamides Furan-3-sulfonamides Amines->Sulfonamides Forms SulfonateEsters Furan-3-sulfonate Esters Alcohols->SulfonateEsters Forms Phenols->SulfonateEsters Forms

Caption: Key reactions of this compound with nucleophiles.

Reactions with Amines: The Gateway to Sulfonamides

The most significant reaction of this compound is its reaction with primary and secondary amines to form furan-3-sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or an aqueous base) to neutralize the HCl byproduct.[11] The nucleophilicity of the amine plays a crucial role in the reaction rate.

General Protocol for Sulfonamide Synthesis:

  • Dissolution: Dissolve the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

  • Addition of Sulfonyl Chloride: Add this compound dropwise to the amine solution at 0 °C.

  • Base: Include a non-nucleophilic base to scavenge the generated HCl.

  • Reaction and Work-up: Allow the reaction to proceed to completion (monitored by TLC), followed by an aqueous work-up to remove salts and excess reagents. The product is then purified by recrystallization or column chromatography.

The resulting furan-3-sulfonamides are often stable, crystalline solids and serve as the final bioactive molecules or as intermediates for further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The furan-3-sulfonamide scaffold is a key component in a variety of pharmacologically active agents. Its ability to act as a hydrogen bond donor and acceptor, combined with the specific geometry of the furan ring, allows for potent and selective interactions with biological targets.

Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a sulfonamide moiety that often interacts with the hinge region of the kinase domain. Furan-3-sulfonamides have been investigated as inhibitors of various kinases, including:

  • BRAF Kinase: The V600E mutation in the BRAF kinase is a key driver in many melanomas. Novel furan-based BRAF inhibitors have been developed, and the furan-3-sulfonamide scaffold is a promising starting point for the design of new inhibitors.[12][13]

  • Focal Adhesion Kinase (FAK): FAK is overexpressed in many tumors and plays a role in cell proliferation, survival, and migration. Sulfonamide-containing compounds have been designed and synthesized as potent FAK inhibitors.[14]

  • Other Kinases: The versatility of the furan-3-sulfonamide scaffold makes it a valuable component in libraries for screening against a wide range of kinases implicated in cancer and other diseases.[15]

Antibacterial Agents

Sulfonamides were among the first effective antibacterial drugs, and the furan ring can enhance this activity.[3] Furan-3-sulfonamides can be synthesized and evaluated for their inhibitory activity against various bacterial strains. The mechanism of action of many sulfonamide antibacterials involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3]

Carbonic Anhydrase Inhibitors

Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with applications in treating glaucoma, epilepsy, and other conditions. The furan-3-sulfonamide moiety can be incorporated into novel carbonic anhydrase inhibitors with potentially improved selectivity and pharmacokinetic properties.[11]

Conclusion

This compound is a valuable and reactive building block that provides efficient access to the medicinally important class of furan-3-sulfonamides. Its synthesis, while not extensively documented, can be reliably achieved through a two-step process involving sulfonation and chlorination. The high electrophilicity of the sulfonyl chloride group allows for facile reaction with a wide range of nucleophiles, making it an indispensable tool for medicinal chemists. The resulting furan-3-sulfonamide derivatives have demonstrated significant potential as kinase inhibitors, antibacterial agents, and in other therapeutic areas, highlighting the continued importance of this versatile scaffold in modern drug discovery.

References

  • ChemBK. This compound. Available at: [Link].

  • Aziz, M. A., et al. (2018). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4349-4360.
  • CONICET Digital. Spectral Assignments and Reference Data. Available at: [Link].

  • Google Patents. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • PubMed. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Available at: [Link].

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Available at: [Link].

  • National Center for Biotechnology Information. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. ACS Medicinal Chemistry Letters, 1(8), 404-408.
  • NIST WebBook. Furan. Available at: [Link].

  • PubMed. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Available at: [Link].

  • ResearchGate. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Available at: [Link].

  • MDPI. Furan: A Promising Scaffold for Biological Activity. Available at: [Link].

  • Royal Society of Chemistry. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1, 1972, 2445-2451.
  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link].

  • MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available at: [Link].

  • IntechOpen. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Available at: [Link].

  • NIST WebBook. Furan. Available at: [Link].

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Available at: [Link].

  • ChemBK. This compound. Available at: [Link].

  • ChemBK. This compound. Available at: [Link].

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link].

  • PubChemLite. 3-bromofuran-2-sulfonyl chloride (C4H2BrClO3S). Available at: [Link].

  • LOCKSS. SYNTHESIS OF FURAN-FUSED 3-SULFOLENE. A STABLE PRECURSOR TO FURAN ANALOGUE OF 0-QUINODIMETHANE. Available at: [Link].

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Bio-Active Sulfonamides Utilizing Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel sulfonamides derived from furan-3-sulfonyl chloride. The furan moiety is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Sulfonamides are a critical class of pharmacophores, and their combination with a furan ring presents a promising avenue for the discovery of new therapeutic agents.[3][4] This document offers a detailed synthetic protocol, mechanistic insights, characterization data, and troubleshooting guidance for researchers engaged in the synthesis of furan-containing sulfonamides.

Introduction: The Synergy of Furan and Sulfonamide Moieties

The furan ring is an electron-rich aromatic heterocycle that is a key structural component in numerous pharmacologically active compounds.[1][2] Its ability to engage in various interactions with biological targets makes it a valuable building block in drug design.[1] The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, most famously represented by the sulfa drugs, the first class of effective systemic antibacterial agents.[3][4]

The strategic combination of these two pharmacophores through the use of this compound as a key intermediate allows for the creation of a diverse library of compounds with significant therapeutic potential. This guide will focus on the practical aspects of synthesizing these target molecules, with an emphasis on robust and reproducible methodology.

Synthetic Strategy: Nucleophilic Substitution at the Sulfonyl Group

The core of the synthetic approach is the reaction of this compound with a primary or secondary amine. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid.[5][6]

Reaction Mechanism

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct, which drives the reaction to completion.[7]

Diagram: General Reaction Scheme

G cluster_reactants Reactants cluster_products Products furan_sulfonyl_chloride This compound product Furan-3-sulfonamide furan_sulfonyl_chloride->product + Amine, Base amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Triethylamine) hcl_salt Triethylammonium Chloride base->hcl_salt

Caption: General reaction for the synthesis of furan-3-sulfonamides.

Experimental Protocols

Preparation of this compound

This compound is a reactive intermediate and may not be readily commercially available. It can be prepared from furan-3-sulfonic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. Another approach involves the electrophilic sulfonation of a suitable furan precursor followed by chlorination.[2] Given the potential instability of heteroaromatic sulfonyl chlorides, it is often advantageous to use it immediately in the next step.[8][9]

General Protocol for the Synthesis of Furan-3-sulfonamides

This protocol is a generalized procedure and may require optimization for specific amine substrates.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 - 1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of this compound: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[3]

Diagram: Experimental Workflow

G start Dissolve Amine and Base in Anhydrous DCM cool Cool to 0 °C start->cool add_sulfonyl_chloride Dropwise Addition of this compound Solution cool->add_sulfonyl_chloride react Stir at Room Temperature (Monitor by TLC/LC-MS) add_sulfonyl_chloride->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify characterize Characterize Pure Product purify->characterize

Sources

The Synthesis of Furan-3-Sulfonamides: A Detailed Guide to the Reaction of Furan-3-Sulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its incorporation into sulfonamide structures can yield molecules with a diverse range of pharmacological activities, from antibacterial to anticancer agents.[2][3] This guide provides a comprehensive overview of the reaction between furan-3-sulfonyl chloride and primary amines, a key transformation for accessing this important class of molecules. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights and Strategic Considerations

The reaction of a sulfonyl chloride with a primary amine to form a sulfonamide is a classic example of nucleophilic acyl substitution at a sulfur center.[4] The overall transformation is robust and high-yielding, but its success with this compound hinges on understanding the unique chemical properties of this reagent.

The Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The lone pair of the primary amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion, yields the protonated sulfonamide. A base is then required to deprotonate the nitrogen, affording the final sulfonamide product and the hydrochloride salt of the base.

Caption: Mechanism of Sulfonamide Formation.

Key Experimental Considerations

Reagent Stability: this compound is a highly reactive and moisture-sensitive compound.[5][6] Studies on the stability of heteroaromatic sulfonyl chlorides have shown that furan derivatives can be prone to complex decomposition pathways, potentially due to the sensitivity of the furan ring to electrophilic moieties.[7][8] Therefore, it is imperative to handle this reagent under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Choice of Base: The selection of a suitable base is critical. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly used, non-nucleophilic bases that are soluble in organic solvents. Pyridine is often favored and can be used as both a base and a solvent.[9]

  • Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These can be employed in biphasic systems or as a suspension in an organic solvent. They are advantageous for their low cost and ease of removal by filtration.

  • Aqueous Base (e.g., NaOH): While some sulfonamide syntheses are performed in aqueous media, this is generally not recommended for this compound due to its high reactivity with water, which would lead to hydrolysis and the formation of the corresponding sulfonic acid.[5]

Solvent Selection: The solvent should be inert to the reactants and capable of dissolving both the primary amine and the sulfonyl chloride.

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices. They are unreactive towards the sulfonyl chloride and facilitate a homogeneous reaction mixture.

  • Pyridine: As mentioned, pyridine can serve as both the solvent and the base.[9]

Temperature Control: The reaction is typically exothermic. It is often initiated at a low temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions. The reaction mixture is then allowed to warm to room temperature to ensure completion.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of furan-3-sulfonamides from primary amines.

General Protocol using Triethylamine in Dichloromethane

This protocol is a robust starting point for a wide range of primary amines.

Materials:

Reagent/MaterialFormulaM.W. ( g/mol )
This compoundC₄H₃ClO₃S166.58
Primary AmineR-NH₂Variable
Triethylamine (TEA)(C₂H₅)₃N101.19
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Saturated aq. NH₄Cl--
Brine--
Anhydrous MgSO₄ or Na₂SO₄--

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous dichloromethane (concentration ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the this compound solution dropwise to the amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Experimental Workflow Start Dissolve Primary Amine in Anhydrous DCM Cooling Cool to 0 °C Start->Cooling Add_Base Add Triethylamine Cooling->Add_Base Addition Slowly Add Sulfonyl Chloride Solution at 0 °C Add_Base->Addition Prepare_SO2Cl Dissolve this compound in Anhydrous DCM Prepare_SO2Cl->Addition Reaction Warm to Room Temperature and Stir (2-4h) Addition->Reaction Quench Quench with Saturated Aqueous NH₄Cl Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash_Dry Wash with Brine, Dry over MgSO₄, and Filter Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify End Isolated Furan-3-sulfonamide Purify->End

Caption: General Experimental Workflow.

Protocol using Pyridine as Base and Solvent

This method is particularly useful when the primary amine has lower solubility in other aprotic solvents.

Materials:

Reagent/MaterialFormulaM.W. ( g/mol )
This compoundC₄H₃ClO₃S166.58
Primary AmineR-NH₂Variable
Pyridine, anhydrousC₅H₅N79.10
1 M HCl--
Ethyl AcetateC₄H₈O₂88.11
Brine--
Anhydrous MgSO₄ or Na₂SO₄--

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous pyridine (concentration ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl (to remove any remaining pyridine), followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Safety and Handling

This compound is a corrosive and water-reactive substance.[5] It causes severe skin burns and eye damage.[6][10] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere. In case of a spill, do not use water. Absorb the spill with an inert material like sand or vermiculite.[11]

Applications in Drug Development

The furan-3-sulfonamide core is a valuable pharmacophore. Its presence in a molecule can influence pharmacokinetic properties such as solubility and cell permeability. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. A notable example is the use of furan sulfonamide intermediates in the synthesis of Interleukin-1 (IL-1) inhibitors, which are of interest for treating inflammatory diseases.[12][13] The versatility of the sulfonylation reaction allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

The reaction of this compound with primary amines is a powerful tool for the synthesis of medicinally relevant furan-3-sulfonamides. A thorough understanding of the reagent's reactivity and careful control of the reaction conditions are paramount for a successful outcome. The protocols and considerations outlined in this guide provide a solid foundation for researchers to confidently and safely utilize this important chemical transformation in their synthetic endeavors.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Shevchuk, O. I., et al. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Barancira, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(41), 14593-14597. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews, 2(3), 195-220. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. PubMed Central. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). [Link]

  • Chemdad. (n.d.). This compound. [Link]

  • ChemBK. (2024, April 9). This compound. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-220. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. [Link]

  • YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

Sources

Application Notes & Protocols: Synthesis of Furan-3-Sulfonamides via Reaction of Furan-3-sulfonyl Chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antibacterials to anticancer agents.[1][2] When incorporated into a furan scaffold, the resulting furan-3-sulfonamides exhibit a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making them privileged structures in drug discovery. These compounds have shown promise as potent antiproliferative agents and inhibitors of key inflammatory mediators like Interleukin-1 (IL-1).[3][4] This guide provides a comprehensive, field-tested framework for the synthesis of N,N-disubstituted furan-3-sulfonamides through the reaction of furan-3-sulfonyl chloride with secondary amines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt the methodology for their specific molecular targets.

The Reagents: Critical Considerations

This compound: A Potent but Sensitive Electrophile

This compound (CAS No. 52665-49-3) is the key electrophile for this transformation.[5] It is typically a colorless to light yellow liquid with a pungent odor.[6]

  • Causality Behind Instability: Unlike more robust aryl sulfonyl chlorides (e.g., tosyl chloride), heteroaromatic sulfonyl chlorides, particularly those derived from electron-rich rings like furan, exhibit limited stability.[7] The furan ring is susceptible to acid-catalyzed degradation and polymerization, and the sulfonyl chloride moiety is highly electrophilic and moisture-sensitive.[7][8] This instability mandates careful handling:

    • Storage: Store under an inert atmosphere (N₂ or Ar) at low temperatures (2-8 °C).

    • Handling: Use anhydrous solvents and techniques to prevent hydrolysis to the unreactive furan-3-sulfonic acid.[9] It is advisable to use freshly acquired or prepared reagent for optimal results.

The Secondary Amine: Nucleophilicity as the Driving Factor

The reaction's success is highly dependent on the nucleophilicity of the secondary amine.

  • Aliphatic Amines: Dialkylamines (e.g., diethylamine, morpholine, piperidine) are generally strong nucleophiles and react readily.

  • Aromatic & Heterocyclic Amines: Amines with nitrogen lone pairs delocalized into an aromatic system (e.g., carbazole) or adjacent to electron-withdrawing groups are less nucleophilic and may require more forcing conditions (e.g., elevated temperature, stronger base) to achieve complete conversion.[10] Steric hindrance around the nitrogen atom can also significantly slow the reaction rate.[9]

Reaction Mechanism and Principles

The formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a classic nucleophilic acyl substitution-type reaction.

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the electrophilic sulfur atom of the this compound.

  • Chloride Ejection: The tetrahedral intermediate collapses, ejecting a chloride ion as the leaving group.

  • Deprotonation: The resulting ammonium salt is deprotonated by a base (scavenger) to yield the neutral sulfonamide product and the hydrochloride salt of the base.

The use of a base is crucial; without it, the HCl generated would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]

Caption: Figure 1: General mechanism for the reaction of a secondary amine with this compound.

Detailed Experimental Protocol: Synthesis of 1-(Furan-3-sulfonyl)piperidine

This protocol provides a representative procedure. Researchers must adapt conditions based on the specific secondary amine used.

4.1 Materials and Equipment

  • Reagents: this compound (≥97%), Piperidine (≥99%, anhydrous), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, glassware for chromatography.

4.2 Safety Precautions

  • This compound is corrosive and moisture-sensitive.[11] Handle in a fume hood wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Pyridine is flammable and toxic. Dichloromethane is a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

4.3 Step-by-Step Procedure

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq.) and anhydrous DCM (to make a ~0.2 M solution).

  • Addition of Base: Add anhydrous pyridine (1.2 eq.) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

    • Expert Insight: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of degradation byproducts from the sensitive furan ring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up (Quenching): Cool the reaction mixture to 0 °C and slowly add water to quench any remaining sulfonyl chloride.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (1x) to remove any acidic impurities, and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical state.

Optimization and Scope

The general protocol can be adapted for a range of secondary amines. The following table summarizes key variables and considerations.

ParameterStandard ConditionOptimization Considerations & Rationale
Solvent Dichloromethane (DCM)Acetonitrile (ACN) or Tetrahydrofuran (THF) are also effective.[12] Choose a solvent that fully dissolves the amine and in which the product has reasonable solubility.
Base PyridineTriethylamine (TEA) is a common, non-nucleophilic alternative.[13] For very sensitive substrates, a hindered base like DIPEA or an inorganic base like K₂CO₃ in a biphasic system may be used to minimize side reactions.
Temperature 0 °C to RTFor unreactive (electron-poor or hindered) amines, gentle heating (e.g., 40 °C) may be required after the initial addition.[9] However, this increases the risk of furan ring decomposition.
Stoichiometry ~1.1 eq. Sulfonyl ChlorideA slight excess of the sulfonyl chloride ensures full conversion of the often more valuable amine. An excess of the base (1.2-1.5 eq.) is standard to ensure complete neutralization of HCl.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Degraded Sulfonyl Chloride: The reagent was old or exposed to moisture.1. Use a fresh bottle of this compound or prepare it immediately before use.[14] Ensure all glassware and solvents are scrupulously dry.
2. Poor Amine Nucleophilicity: The amine is sterically hindered or electron-deficient.2. Increase reaction temperature to 40-50 °C. Consider using a more polar solvent like DMF. If still unsuccessful, an alternative synthetic route may be needed.
Multiple Spots on TLC 1. Decomposition: The furan ring or sulfonyl chloride is degrading under the reaction conditions.1. Maintain strict temperature control at 0 °C during addition. Ensure the reaction is not overly concentrated.
2. Incomplete Reaction: Both starting material and product are present.2. Allow the reaction to stir for a longer period. Add a small additional portion of sulfonyl chloride if the amine is still present.
Aqueous Work-up Issues (Emulsions) 1. Formation of Salts: Pyridine hydrochloride or other salts may be causing emulsification.1. Add more brine to the separatory funnel to break the emulsion. If persistent, filter the entire biphasic mixture through a pad of Celite.

Experimental Workflow Visualization

Experimental Workflow Figure 2: Experimental Workflow A Reaction Setup (Inert Atmosphere, 0 °C) B Dissolve Amine & Base in Anhydrous DCM A->B C Dropwise Addition of This compound B->C D Reaction at RT (2-4h) C->D E TLC Monitoring D->E Check Conversion E->D Incomplete F Aqueous Work-up (Quench, Wash, Extract) E->F Complete G Dry & Concentrate F->G H Purification (Chromatography or Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I J Final Product I->J

Caption: Figure 2: A logical flow diagram of the synthesis and purification process.

Conclusion

The synthesis of furan-3-sulfonamides from this compound and secondary amines is a robust and versatile transformation critical to modern drug discovery. Success hinges on a clear understanding of the reagents' properties, particularly the inherent instability of the furan-based electrophile. By employing anhydrous conditions, maintaining strict temperature control during the initial exothermic reaction, and selecting an appropriate base, researchers can reliably access these valuable compounds. The protocols and insights provided herein serve as a comprehensive guide for the successful execution and intelligent troubleshooting of this important synthetic reaction.

References

  • Summers, J. B., et al. (1999). A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. European Patent Office. EP 0976742 A1.
  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • The University of Huddersfield. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE. Retrieved from [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • Summers, J. B., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents. US6022984A.
  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Khan, A. T., et al. (2019). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Retrieved from [Link]

  • Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Summers, J. B., et al. (2000). A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. Google Patents. EP0976742A1.
  • PrepChem. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link]

  • Summers, J. B., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents. US6022984A.
  • Summers, J. B., et al. (2000). An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors. Google Patents. HK1024472B.
  • Das, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • de Oliveira, C. M. A., et al. (2011). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Willis, M. C., et al. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Sulfonamides. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Wilson, W. C. (1927). Furan. Organic Syntheses, 7, 40. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Liu, et al. (2024).
  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Barham, J. P., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Smith, K. M., & Kass, S. R. (2007). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry, 3, 4. Retrieved from [Link]

  • Thompson, D. L., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Preparation of Sulfonate Esters from Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Furan-3-sulfonate Esters in Synthesis

In the landscape of modern drug discovery and development, sulfonate esters represent a cornerstone functional group. Their utility extends from serving as highly effective leaving groups in nucleophilic substitution reactions to acting as key pharmacophores in biologically active molecules.[1][2] When integrated into a heterocyclic scaffold like furan—a privileged structure found in numerous pharmaceuticals—the resulting furan sulfonate esters become powerful intermediates for synthesizing complex molecular architectures. Furan-3-sulfonyl chloride is a key reagent in this context, providing a direct route to activate hydroxyl groups within a molecule for subsequent transformations.

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the synthesis of sulfonate esters using this compound. We will delve into the underlying reaction mechanism, provide validated, step-by-step protocols, and offer insights into process optimization and troubleshooting.

Pillar 1: The Reaction Mechanism - Activating Alcohols with Precision

The conversion of an alcohol to a sulfonate ester using this compound is a nucleophilic substitution reaction at the sulfur center. The fundamental principle is to transform a poor leaving group (a hydroxide ion, -OH) into an excellent one (a furan-3-sulfonate ion), which is the conjugate base of a strong sulfonic acid.[2][3]

The reaction proceeds via the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the this compound.

  • Chloride Displacement: Concurrently, the sulfur-chlorine bond breaks, and the chloride ion is displaced.

  • Deprotonation: This initial reaction forms a protonated intermediate. An amine base, such as triethylamine (Et₃N) or pyridine, is crucial at this stage. It acts as a scavenger for the liberated proton (and the resulting HCl), driving the reaction to completion and preventing the reversal of the reaction or acid-catalyzed side reactions.[3][4]

A critical feature of this transformation is that the reaction occurs at the oxygen atom of the alcohol, not the carbon. Consequently, the stereochemical configuration of the alcohol's chiral center is retained in the final sulfonate ester product.[3]

G Workflow for Furan-3-sulfonate Ester Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Sulfonylation cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Dissolve Alcohol in Anhydrous DCM B Cool to 0-5 °C A->B C Add Et3N Base B->C D Dropwise Addition of This compound C->D E Warm to RT & Stir (1-5h) D->E F Monitor by TLC E->F G Quench with 1M HCl F->G H Extract with DCM G->H I Wash (HCl, NaHCO3, Brine) H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Flash Column Chromatography K->L M Pure Furan-3-sulfonate Ester L->M

Sources

Furan-3-Sulfonyl Chloride: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Furan-3-Sulfonamide Moiety

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the furan-3-sulfonamide core has emerged as a structure of significant interest. This is not merely due to its presence in a variety of biologically active molecules, but rather a consequence of its unique stereoelectronic properties. The furan ring, an aromatic five-membered heterocycle, offers a distinct spatial arrangement and electronic distribution that can facilitate critical interactions with biological targets.[1][2] When functionalized with a sulfonamide group at the 3-position, the resulting scaffold combines the favorable pharmacokinetic properties often associated with sulfonamides with the versatile interaction potential of the furan nucleus.

Furan-3-sulfonyl chloride is the key reactive intermediate that provides access to this privileged scaffold. As a potent electrophile, it readily reacts with a wide array of primary and secondary amines to forge stable sulfonamide linkages, enabling the rapid generation of diverse chemical libraries for biological screening.[3] This reactivity profile makes this compound an invaluable tool for both lead discovery and lead optimization campaigns. The resulting furan-3-sulfonamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][4][5][6]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed, field-proven protocols for the synthesis of furan-3-sulfonamides, an analysis of the underlying reaction mechanisms, and a discussion of the therapeutic potential of the resulting compounds.

Core Concepts: Reactivity and Mechanistic Rationale

The utility of this compound in medicinal chemistry is fundamentally rooted in its high reactivity towards nucleophiles, particularly amines, to form sulfonamides. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and predicting outcomes with diverse substrates.

The sulfonyl chloride group is a powerful electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This renders the sulfur atom highly susceptible to nucleophilic attack. The reaction with a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism.

Reaction Mechanism: Sulfonamide Formation

Caption: Nucleophilic attack of an amine on this compound.

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient, tetrahedral intermediate. The reaction is then driven forward by the departure of the chloride ion, which is an excellent leaving group. A proton is subsequently lost from the nitrogen atom, typically facilitated by a base present in the reaction mixture, to yield the stable sulfonamide product and hydrochloric acid. The inclusion of a base, such as pyridine or triethylamine, is often essential to neutralize the HCl byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocols: Synthesis of Furan-3-Sulfonamides

The following protocols provide detailed, step-by-step methodologies for the synthesis of furan-3-sulfonamides from this compound. These protocols are designed to be robust and adaptable to a range of amine substrates.

Protocol 1: General Procedure for the Synthesis of N-Substituted Furan-3-Sulfonamides

This protocol is a general method suitable for the reaction of this compound with a variety of primary and secondary amines in an aprotic solvent.

Materials and Equipment:

  • This compound

  • Primary or secondary amine of interest

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Addition funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted furan-3-sulfonamide.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive this compound by atmospheric moisture.

  • Anhydrous Solvents: Similarly, anhydrous solvents are necessary to avoid unwanted side reactions with water.

  • Use of Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Controlled Addition at 0 °C: The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermicity of the reaction and minimize the formation of potential side products.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to avoid prolonged reaction times that could lead to degradation of the product.

Workflow: Synthesis of N-Substituted Furan-3-Sulfonamides

Sulfonamide Synthesis Workflow Start Start Setup Reaction Setup: - Dissolve amine and base in anhydrous DCM - Inert atmosphere Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Dropwise addition of This compound solution Cooling->Addition Reaction Stir at 0 °C, then warm to RT Monitor by TLC Addition->Reaction Workup Aqueous Workup: - Quench with NH4Cl (aq) - Extract with DCM - Wash with brine - Dry and concentrate Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Pure N-substituted Furan-3-sulfonamide Purification->Product

Caption: A typical workflow for the synthesis of furan-3-sulfonamides.

Protocol 2: Synthesis of Furan-3-sulfonamide (Unsubstituted)

This protocol describes the synthesis of the parent furan-3-sulfonamide, a versatile intermediate for further functionalization.

Materials and Equipment:

  • This compound

  • Concentrated ammonium hydroxide (28-30%)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and filtration

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in tetrahydrofuran.

  • Cooling: Cool the solution to approximately 0-5 °C in an ice bath.

  • Addition of Ammonium Hydroxide: Add concentrated ammonium hydroxide (excess, e.g., 5-10 equivalents) dropwise to the cooled solution. A precipitate will likely form.

  • Reaction: Allow the resulting suspension to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting sulfonyl chloride.

  • Workup:

    • Remove the THF under reduced pressure.

    • Slurry the resulting solid in water, collect by vacuum filtration, and wash thoroughly with cold water.

  • Drying: Dry the collected solid under vacuum to yield furan-3-sulfonamide. Further purification can be achieved by recrystallization if necessary.[7]

Applications in Medicinal Chemistry: Targeting Disease with Furan-3-Sulfonamides

The furan-3-sulfonamide scaffold is a key component in a variety of biologically active molecules, demonstrating its versatility in targeting different disease pathways.

Enzyme Inhibition: A Prominent Application

A significant number of furan-3-sulfonamide derivatives have been investigated as potent enzyme inhibitors. The sulfonamide moiety is a well-established zinc-binding group, making it an ideal pharmacophore for targeting metalloenzymes.

  • Carbonic Anhydrase Inhibitors: Furan-3-sulfonamides have been explored as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in various physiological processes.[8] Dysregulation of CA activity is implicated in diseases such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[8][9]

  • Kinase Inhibitors: The furan-3-sulfonamide scaffold has also been incorporated into kinase inhibitors. For instance, furan-3-sulfonamide itself has been identified as a potent antiproliferative agent that inhibits the B-Raf protein, a serine/threonine-protein kinase that plays a role in regulating the MAP kinase/ERKs signaling pathway.[5] Dysregulation of this pathway is a common feature in many cancers, making B-Raf an important therapeutic target.[5]

Target Enzyme Therapeutic Area Role of Furan-3-Sulfonamide Representative IC50/Ki Values
Carbonic Anhydrase I/IIGlaucoma, EpilepsyZinc-binding pharmacophoreIC50: 1.493 - 3.727 µM (hCA I), 1.547 - 3.892 µM (hCA II)[8]
B-Raf KinaseCancer (e.g., Melanoma)Inhibition of kinase activityPotent antiproliferative effects observed[5]
Interleukin-1 (IL-1) PathwayInflammationIntermediate for IL-1 inhibitorsNot directly reported, but used in synthesis of active compounds[10]
Anti-inflammatory Agents

The furan-3-sulfonamide moiety has been utilized in the synthesis of compounds targeting inflammatory pathways. For example, derivatives have been developed as intermediates in the synthesis of inhibitors of Interleukin-1 (IL-1), a key mediator of inflammation.[10] By modulating the activity of such pro-inflammatory cytokines, these compounds hold promise for the treatment of a range of inflammatory disorders.

Conclusion and Future Perspectives

This compound is a versatile and highly valuable reagent in medicinal chemistry, providing efficient access to the furan-3-sulfonamide scaffold. The unique structural and electronic properties of this scaffold have been successfully exploited in the design of potent inhibitors of various enzymes and modulators of key biological pathways. The straightforward and robust protocols for the synthesis of furan-3-sulfonamides, as detailed in this guide, empower researchers to rapidly generate and evaluate novel chemical entities.

As our understanding of disease biology continues to evolve, the demand for innovative molecular scaffolds that can be readily diversified will only increase. The furan-3-sulfonamide core, with its proven track record and synthetic accessibility, is well-positioned to remain a cornerstone in the development of the next generation of therapeutic agents. Future research will likely focus on expanding the diversity of furan-3-sulfonamide libraries, exploring their potential against a wider range of biological targets, and optimizing their pharmacokinetic and pharmacodynamic properties to deliver safe and effective medicines.

References

  • Karakaya, G., et al. (2024). Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Supuran, C. T. (2017). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Le-gros, V., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. [Link]

Sources

The Strategic Integration of Furan-3-sulfonyl Chloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan-3-sulfonamide Moiety as a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic properties. Among these, the furan-3-sulfonamide scaffold has emerged as a versatile and valuable component in the design of innovative therapeutics. This guide provides an in-depth exploration of the use of Furan-3-sulfonyl chloride as a key reagent for introducing this important moiety. We will delve into the rationale behind its use, detailed synthetic protocols, and its application in the discovery of targeted therapies, including kinase and carbonic anhydrase inhibitors.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in numerous clinically approved drugs.[1] It often serves as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can lead to improved metabolic stability, drug-receptor interactions, and overall bioavailability.[2] The electron-rich nature of the furan ring allows it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for target binding.[3] When coupled with the sulfonamide group (-SO₂NH₂), a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, the resulting furan-sulfonamide moiety presents a powerful tool for medicinal chemists.[4] The sulfonamide group is a key feature in a wide array of drugs, from antibacterial agents to diuretics and anticancer therapies.[4][5]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical guidance for the effective utilization of this compound in drug discovery programs.

Chemical Properties and Reactivity of this compound

This compound (C₄H₃ClO₃S) is a reactive chemical intermediate that serves as the primary precursor for the synthesis of furan-3-sulfonamides.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 166.58 g/mol [6]
Appearance Colorless to light yellow liquid[7]
Odor Pungent[7]
Boiling Point 226.1 ± 13.0 °C (Predicted)[8]
Density 1.529 ± 0.06 g/cm³ (Predicted)[8]

Note: Some physical properties are predicted and should be used as a guideline.

The key to its utility lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction, a cornerstone of medicinal chemistry, is generally robust and high-yielding.[3]

However, the stability of heteroaromatic sulfonyl chlorides can be a concern. Furan derivatives, in particular, can be susceptible to decomposition in the presence of electrophilic moieties.[9] Therefore, careful handling and optimized reaction conditions are crucial for successful synthesis. The safety data sheet indicates that this compound is a corrosive liquid that reacts with water and is sensitive to moisture.[10] Appropriate personal protective equipment and dry reaction conditions are mandatory.

General Protocol for the Synthesis of Furan-3-sulfonamides

The following protocol provides a general, robust method for the synthesis of N-substituted furan-3-sulfonamides from this compound and a primary or secondary amine. This procedure is based on well-established methods for sulfonamide synthesis.[1][3]

Experimental Protocol: Synthesis of a Representative Furan-3-sulfonamide

1. Materials and Reagents:

  • This compound

  • Primary or secondary amine of interest

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (or other suitable solvent system for chromatography)

2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or argon gas inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

3. Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Addition of Base: Add the base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) to the amine solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of this compound: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirred amine/base mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (if a basic amine was used as the starting material and pyridine as the base), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired furan-3-sulfonamide.

4. Characterization:

  • Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Drug Discovery: Targeting Key Biological Pathways

The furan-3-sulfonamide moiety has been successfully incorporated into molecules targeting a range of diseases, demonstrating its versatility as a pharmacophore.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[11][12] Heterocyclic sulfonamides are a well-established class of potent CA inhibitors.[11]

Furan-containing sulfonamides have shown significant promise as CA inhibitors. Studies have demonstrated that sulfonamides incorporating furan-carboxamido moieties can exhibit potent inhibition of CA isozymes II and IV, with affinities in the low nanomolar range.[13] Due to their limited water solubility, these compounds have been formulated as aqueous suspensions for topical administration, showing effective and long-lasting reduction of intraocular pressure in preclinical models of glaucoma, with potencies superior to the clinically used drugs dorzolamide and brinzolamide.[13]

Logical Workflow for Developing Furan-3-sulfonamide-based CA Inhibitors

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo & Preclinical Start Identify Need for Novel CA Inhibitor Scaffold_Selection Select Furan-3-sulfonamide Scaffold Start->Scaffold_Selection Rationale: Proven Pharmacophore Synthesis Synthesize Library of Analogs via Protocol Scaffold_Selection->Synthesis Utilize this compound CA_Assay Carbonic Anhydrase Inhibition Assay (CA II, IV, IX, etc.) Synthesis->CA_Assay Primary Screening Selectivity_Panel Isozyme Selectivity Profiling CA_Assay->Selectivity_Panel Assess Off-Target Inhibition SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis Identify Key Structural Features Physicochem_Properties Measure Solubility, logP, pKa SAR_Analysis->Physicochem_Properties Guide Optimization ADME_Profiling In Vitro ADME Studies (Metabolic Stability, Permeability) Physicochem_Properties->ADME_Profiling Iterative_Synthesis Synthesize Optimized Analogs ADME_Profiling->Iterative_Synthesis Feedback Loop Iterative_Synthesis->CA_Assay Re-evaluate Potency Animal_Model In Vivo Efficacy (e.g., Glaucoma Model) Iterative_Synthesis->Animal_Model Test Lead Compounds PK_Studies Pharmacokinetic Studies Animal_Model->PK_Studies Tox_Studies Preliminary Toxicity Assessment PK_Studies->Tox_Studies Lead_Candidate Identify Preclinical Candidate Tox_Studies->Lead_Candidate

Caption: Workflow for the discovery of furan-3-sulfonamide-based carbonic anhydrase inhibitors.

Kinase Inhibitors: Targeting BRAF in Cancer

The BRAF serine/threonine kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[14] Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[15] As such, BRAF has become a major target for cancer therapy.

While specific examples of drugs containing a furan-3-sulfonamide are not as prevalent as other heterocyclic sulfonamides, the furan scaffold has been successfully utilized in the design of BRAF inhibitors. For instance, novel tricyclic pyrazole BRAF inhibitors incorporating a central furan scaffold have been developed.[7] The rationale for using a furan ring in this context is to modulate the physicochemical properties of the inhibitor and to explore different binding interactions within the ATP-binding pocket of the kinase. The sulfonamide group, often present in kinase inhibitors, can form critical hydrogen bonds with the hinge region of the kinase.

The development of furan-3-sulfonamide-based BRAF inhibitors would follow a similar discovery workflow as outlined for carbonic anhydrase inhibitors, with the primary in vitro assays being kinase inhibition assays and cellular assays to measure the inhibition of downstream signaling (e.g., phosphorylation of ERK).

Interleukin-1 (IL-1) Inhibitors

The pro-inflammatory cytokine Interleukin-1 plays a crucial role in inflammatory diseases. A patent has described the synthesis of furan sulfonamide compounds as intermediates for the creation of IL-1 inhibitors.[2] Although the patent focuses on the furan-2-sulfonamide isomer, the general principle of using the furan sulfonamide scaffold to build molecules that can modulate the IL-1 pathway is a promising area of research.

Structure-Activity Relationship (SAR) and Physicochemical Properties

The substitution pattern on both the furan ring and the sulfonamide nitrogen allows for extensive exploration of the chemical space to optimize the desired biological activity and physicochemical properties.

Table 2: General SAR Insights for Furan-sulfonamides

MoietyPosition of SubstitutionEffect on Activity/Properties
Furan Ring C2, C4, C5Can modulate potency, selectivity, and metabolic stability. Introduction of small alkyl or halo groups can influence lipophilicity and binding interactions.
Sulfonamide Nitrogen N-substitutionCrucial for modulating solubility, cell permeability, and pharmacokinetic profile. Substitution with various alkyl, aryl, or heterocyclic groups can be explored to optimize target engagement and ADME properties.

The furan ring, being less aromatic than a benzene ring, can have different metabolic liabilities.[5] Its oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein compared to a phenyl ring. The sulfonamide group's acidity (pKa) can be tuned by the nature of the aromatic ring it is attached to and the substituent on the nitrogen atom, which in turn affects its ionization state at physiological pH and its binding characteristics.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery. It provides facile access to the furan-3-sulfonamide scaffold, a moiety that combines the favorable properties of both the furan ring and the sulfonamide group. The successful application of this scaffold in the development of potent carbonic anhydrase inhibitors highlights its potential. Further exploration of furan-3-sulfonamides in other therapeutic areas, such as kinase and inflammatory pathway modulation, is a promising avenue for the discovery of novel and effective medicines. The synthetic protocols and strategic insights provided in this guide are intended to empower researchers to effectively leverage the potential of this compound in their drug discovery endeavors. As our understanding of target biology and structure-based drug design continues to evolve, the strategic use of privileged scaffolds like the furan-3-sulfonamide will remain a cornerstone of medicinal chemistry innovation.

References

  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. (2000). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PubMed Central. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2023). RSC Publishing. [Link]

  • EP0976742A1 - A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. (n.d.).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2022). Macmillan Group - Princeton University. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? (2001). PubMed. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2010). PubMed. [Link]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. (n.d.). PubMed Central. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ChemRxiv. [Link]

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. (n.d.). PubMed Central. [Link]

  • Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. (2023). ResearchGate. [Link]

  • Furan: Properties, Synthesis, and Reactions. (n.d.). Scribd. [Link]

  • An updated literature on BRAF inhibitors (2018-2023). (2023). PubMed. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Inhibition of Mutated, Activated BRAF in Metastatic Melanoma. (2010). ResearchGate. [Link]

  • BRAF Targeting Across Solid Tumors: Molecular Aspects and Clinical Applications. (2024). MDPI. [Link]

  • Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. (2021). ResearchGate. [Link]

  • This compound | C4H3ClO3S. (n.d.). PubChem. [Link]

  • Synthesis, structure, physicochemical properties and antibacterial activity of 1,2,4-triazoles-3-thiols and furan derivatives. (2019). ResearchGate. [Link]

  • This compound. (n.d.). ChemBK. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Furan-3-sulfonyl Chloride in Synthesis

This compound is a valuable heterocyclic building block, primarily utilized in the synthesis of furan-based sulfonamides and sulfonate esters. These motifs are of significant interest to researchers in medicinal chemistry and drug development, as the sulfonamide functional group is a well-established bioisostere for amides and is present in numerous therapeutic agents.[1][2] The furan ring itself offers a distinct electronic and steric profile compared to more common aryl systems, providing a vector for modulating a compound's physicochemical properties, metabolic stability, and target affinity.

However, the reactivity of this compound is a double-edged sword. While the sulfonyl chloride moiety is an excellent electrophile for coupling with a wide range of nucleophiles, the compound is characterized by its limited stability, particularly its high sensitivity to moisture.[3][4] A thorough understanding of its handling, reaction mechanisms, and optimized protocols is therefore critical for its successful application in synthesis. This guide provides an in-depth analysis of the reaction, detailed experimental procedures, and troubleshooting advice grounded in established chemical principles.

Mechanistic Framework: Substitution at the Sulfonyl Center

Nucleophilic substitution at a sulfonyl chloride center, such as in this compound, is a cornerstone reaction for forming S-N and S-O bonds. The reaction predominantly proceeds through a bimolecular nucleophilic substitution (SN2-type) pathway at the electrophilic sulfur atom.[5][6][7]

The generally accepted mechanism involves the direct attack of a nucleophile (e.g., the lone pair of an amine or alcohol) on the sulfur atom. This leads to a trigonal bipyramidal transition state, which subsequently collapses by expelling the chloride ion as a leaving group.[8][9] In some cases, a stepwise addition-elimination mechanism via a short-lived pentacoordinate sulfur intermediate may be operative, though the distinction is often subtle and depends on the specific reactants and solvent conditions.[5][9]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve amine and base in anhydrous solvent prep2 Cool to 0 °C (Ice Bath) prep1->prep2 react1 Add this compound solution dropwise prep2->react1 react2 Warm to RT and stir (Monitor by TLC/LC-MS) react1->react2 workup1 Quench with water/aq. buffer react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify via chromatography or recrystallization workup3->purify

Caption: Standard experimental workflow for the synthesis of furan-3-sulfonamides.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv.) and a suitable base (e.g., triethylamine, 1.5-2.0 equiv. or pyridine, used as solvent/base) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile, ~0.1-0.5 M concentration).

  • Initial Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exothermic nature of the reaction and minimizes potential side reactions.

  • Reagent Addition: Dissolve this compound (1.1-1.2 equiv.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 10-15 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Aqueous Work-up: Upon completion, cool the mixture again to 0 °C and carefully quench by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure furan-3-sulfonamide. A patent describing a similar procedure for a related sulfonamide uses aqueous acetone with an aminating agent. [10]

Data Summary: Typical Reaction Parameters
ParameterConditionRationale / Causality
Nucleophiles Primary & Secondary Amines, AnilinesThe lone pair on nitrogen is nucleophilic and readily attacks the sulfonyl center. [2][11]
Solvents Anhydrous DCM, THF, AcetonitrileAprotic solvents are used to prevent hydrolysis of the sulfonyl chloride. [12]
Base Triethylamine, Pyridine, DIPEANeutralizes the HCl byproduct, driving the reaction to completion. [11][12]
Stoichiometry 1.1-1.2 equiv. Sulfonyl ChlorideA slight excess ensures complete consumption of the potentially more valuable amine.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity; warming provides energy to complete the reaction.

Protocol 2: Synthesis of Furan-3-sulfonate Esters via Reaction with Alcohols

The reaction with alcohols follows a similar principle to that with amines, yielding sulfonate esters. These esters are excellent leaving groups in their own right, making them useful intermediates for further substitution reactions. [13]

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equiv.) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine (1.5-2.0 equiv.). Pyridine serves as both the base and often as a catalyst.

  • Initial Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add this compound (1.2 equiv.), either neat or as a solution in anhydrous DCM, dropwise to the stirring alcohol solution.

  • Reaction Progression: Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor for completion by TLC.

  • Aqueous Work-up: Quench the reaction by slowly adding cold water or ice. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing and Drying: Wash the combined organic layers extensively with cold 1-2 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration in vacuo, purify the crude sulfonate ester by flash column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Degraded this compound. 2. Wet solvent or glassware. 3. Poorly nucleophilic amine/alcohol.1. Use a fresh bottle or a newly opened sample. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Increase reaction temperature, use a more forcing base, or extend reaction time.
Multiple Spots on TLC 1. Incomplete reaction. 2. Hydrolysis of starting material to furan-3-sulfonic acid. 3. Side reactions.1. Allow the reaction to stir for a longer duration. 2. Re-run the reaction under strictly anhydrous conditions. 3. Re-evaluate reaction temperature; lower temperatures may improve selectivity.
Difficult Purification 1. Co-elution of product with pyridine or other basic impurities. 2. Product is highly polar.1. Perform a thorough acidic wash (1M HCl) during the work-up to remove the base. 2. Use a more polar eluent system for chromatography (e.g., with methanol).

Safety and Hazard Information

This compound is a hazardous chemical that must be handled with appropriate precautions.

  • Corrosivity: Causes severe skin burns and eye damage. [4][14]* Reactivity with Water: Reacts violently with water, liberating toxic and corrosive hydrogen chloride gas. [4]* Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a face shield. [4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

  • King, J. F., & Rathore, R. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1704–1715. [Link]

  • King, J. F., et al. (1990). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 62(6), 1041-1044. [Link]

  • Mikołajczyk, M., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1403. [Link]

  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1403. [Link]

  • Arcelli, A., et al. (1982). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1331-1334. [Link]

  • Duncia, J. V., & Santella, J. B. (2000). U.S. Patent No. US6022984A.
  • Duncia, J. V., & Santella, J. B. (2000). HK Patent No. HK1024472B.
  • Duncia, J. V., & Santella, J. B. (2000). U.S. Patent No. US6022984A (re-issue).
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101476. PubChem. [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. [Link]

  • Fier, P. S., & Maloney, K. M. (2017). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 56(43), 13455-13459. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19374-19379. [Link]

  • Dell'Erba, C., et al. (1976). Nucleophilic substitution in the side chain of five membered heterocycles. II. Reaction of furan, thiophene and benzene sulphonyl chlorides with aniline in acetonitrile and benzene. Gazzetta Chimica Italiana, 106, 791. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22179302, this compound. PubChem. [Link]

  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. MDPI. [Link]

  • EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions. [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-926. [Link]

  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]

  • Takeda, T., et al. (2000). JP Patent No. JP2000219669A.
  • Frostburg State University Chemistry Department. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]

  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

Sources

catalytic applications of Furan-3-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Furan-3-Sulfonyl Chloride Derivatives in Catalytic Methodologies

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound and its derivatives, focusing on their application within modern catalytic organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple procedural outlines. It delves into the mechanistic rationale behind protocol design, offering insights grounded in established chemical principles to empower users to adapt and innovate. We will explore the role of these valuable building blocks in sophisticated catalytic transformations, including palladium-catalyzed cross-coupling and asymmetric organocatalysis, underscoring their significance in constructing complex molecular architectures.

Introduction: A Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the furan ring is recognized as a "privileged scaffold," a structural motif frequently found in pharmacologically active compounds due to its unique electronic properties and ability to engage in various intermolecular interactions.[1][2] Separately, the sulfonamide functional group is a cornerstone of pharmaceutical science, famously introduced in the sulfa drugs and present in a vast array of modern therapeutics.[3]

This compound stands at the confluence of these two critical areas. It is a highly versatile bifunctional reagent that incorporates the furan heterocycle and a reactive sulfonyl chloride handle. While its direct application as a catalyst is not extensively documented, its true power lies in its role as a key precursor and substrate in a variety of powerful, catalyzed synthetic reactions. This guide illuminates how this compound derivatives serve as pivotal components in the catalytic construction of novel chemical entities for pharmaceutical and materials science applications.

Application Note 1: this compound Derivatives in Palladium-Catalyzed Cross-Coupling

Scientific Rationale & Expertise: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful tools for forming carbon-carbon bonds. While aryl halides are the traditional electrophilic partners, aryl sulfonyl chlorides have emerged as viable and sometimes advantageous alternatives. The C–S bond of the sulfonyl chloride can be activated by a low-valent palladium catalyst, initiating the catalytic cycle.[3] The use of this compound or its derivatives in these reactions allows for the direct introduction of a furan ring into complex biaryl structures, a common objective in drug discovery. The reaction offers a regioselective and functional-group-tolerant method to forge connections that are otherwise difficult to access.[3][4]

Workflow Visualization:

sub Furan-3-sulfonyl Chloride Derivative pd_complex Oxidative Addition Intermediate sub->pd_complex Oxidative Addition boronic Arylboronic Acid (R-B(OH)₂) transmetal Transmetalation Intermediate boronic->transmetal Base-Assisted Transmetalation pd0 Pd(0) Catalyst pd0->pd_complex pd_complex->transmetal transmetal->pd0 product Coupled Product (Furan-Ar) transmetal->product Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of a furan-sulfonyl derivative.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with a Furan-3-Sulfonamide Derivative

This protocol first describes the synthesis of a stable furan-3-sulfonamide from the sulfonyl chloride, which is then used in a representative cross-coupling reaction.

Step A: Synthesis of N-benzylfuran-3-sulfonamide

  • Reagent Preparation: Dissolve this compound (1.0 mmol, 166.6 mg) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, add benzylamine (1.1 mmol, 118 mg) followed by the dropwise addition of triethylamine (1.5 mmol, 152 mg).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, wash the reaction mixture with 1M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure N-benzylfuran-3-sulfonamide.

Step B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add N-benzylfuran-3-sulfonamide (0.5 mmol), 4-methoxyphenylboronic acid (0.75 mmol, 114 mg), Pd(PPh₃)₄ (0.025 mmol, 29 mg), and potassium carbonate (1.5 mmol, 207 mg).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed mixture of dioxane (4 mL) and water (1 mL) via syringe.

  • Heating: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup & Purification: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.

Data Summary:

The following table summarizes representative yields for palladium-catalyzed chlorosulfonylation, demonstrating the broad applicability of sulfonyl chlorides in cross-coupling.[3]

EntryArylboronic AcidSulfonyl Chloride ProductYield (%)
14-Methoxyphenylboronic acid4-Methoxybenzenesulfonyl chloride95
23-Thiopheneboronic acidThiophene-3-sulfonyl chloride81
34-Acetylphenylboronic acid4-Acetylbenzenesulfonyl chloride84
44-Bromophenylboronic acid4-Bromobenzenesulfonyl chloride91

Application Note 2: Asymmetric Synthesis of Sulfonyl-Furans via Organocatalysis

Scientific Rationale & Expertise: Asymmetric organocatalysis represents a paradigm shift in the synthesis of chiral molecules, avoiding the use of often toxic and expensive heavy metals. A notable application is the enantioselective synthesis of sulfonyl-substituted furans.[5] This is achieved through an elegant cascade reaction involving a 1,6-conjugate addition of a sulfinate salt to an ene-yne-ketone, followed by an intramolecular cyclization and a final, crucial enantioselective protonation step.[5] A chiral thiourea catalyst, in conjunction with a Lewis acid, orchestrates the stereochemistry of the final protonation of a transient enolate, establishing a tertiary carbon stereocenter with high fidelity. This method provides direct access to highly functionalized, chiral furan derivatives that are of significant interest in drug development.

Trustworthiness: The mechanism and efficacy of this protocol are supported by extensive control experiments and Density Functional Theory (DFT) calculations, which confirm the proposed reaction pathway and the origin of the high enantioselectivity.[5]

Reaction Pathway Visualization:

start Ene-Yne-Ketone + Sodium Sulfinate add 1,6-Conjugate Addition start->add cyclize Intramolecular Cyclization (Furan Ring Formation) add->cyclize enolate Prochiral Enolate Intermediate cyclize->enolate proton Enantioselective Protonation (Chiral Catalyst) enolate->proton product Chiral Sulfonyl-Substituted Furan proton->product

Caption: Organocatalytic cascade pathway for the synthesis of chiral sulfonyl-furans.

Protocol 2: Organocatalytic Asymmetric Synthesis of a Chiral Sulfonyl-Furan

This protocol is adapted from the work of Wang et al. for the synthesis of enantiomerically enriched sulfonyl-furans.[5]

  • Materials:

    • Ene-yne-ketone substrate (0.125 mmol)

    • Sodium p-toluenesulfinate (0.1 mmol)

    • Chiral thiourea catalyst XVI (as described in the reference, 0.01 mmol, 10 mol%)

    • Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (0.01 mmol, 10 mol%)

    • Amberlite CG-50 resin (200 mg)

    • Anhydrous Dichloromethane (DCM, 1.0 mL)

  • Reaction Setup: In a dry vial under an inert atmosphere, combine the ene-yne-ketone, sodium p-toluenesulfinate, Amberlite resin, B(C₆F₅)₃, and the chiral catalyst.

  • Solvent Addition: Add anhydrous DCM (1.0 mL) and stir the resulting suspension at room temperature.

  • Reaction Monitoring: The reaction is typically stirred for 48 hours. Progress can be monitored by TLC analysis.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the Amberlite resin and wash the resin with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the chiral sulfonyl-furan.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Summary:

The following table presents representative results from the cited study, demonstrating the protocol's high efficiency and enantioselectivity across various substrates.[5]

EntryCarbonyl-Ene-Yne SubstituentSulfinate SubstituentYield (%)ee (%)
1PhenylPhenyl9592
24-FluorophenylPhenyl9493
32-NaphthylPhenyl9594
4Phenyl4-Methylphenyl9692
5Phenyl4-Methoxyphenyl9390

References

  • Wang, Q., et al. (2024). Organocatalytic Asymmetric Synthesis of Sulfonyl-Substituted Furans via a Cascade 1,6-Addition/Cyclization/Enantioselective Protonation Pathway. ACS Catalysis, 14(17), 12717–12724. Available from: [Link]

  • Frontiers in Chemistry. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Available from: [Link]

  • National Institutes of Health. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC. Available from: [Link]

  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available from: [Link]

  • Google Patents. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. Available from: [Link]

  • Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available from: [Link]

  • Innovations in Chemistry & Sustainability Conference. (2026). Furan Chemistry | Catalysis Conference 2026. Innovations in Chemistry & Sustainability. Available from: [Link]

  • ResearchGate. (2024). Organocatalytic Asymmetric Synthesis of Sulfonyl-Substituted Furans. ResearchGate. Available from: [Link]

  • Nature. (n.d.). Photocatalytic three-component asymmetric sulfonylation via direct C(sp³)–H functionalization. Nature. Available from: [Link]

  • National Institutes of Health. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available from: [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Available from: [Link]

Sources

Application Note: Strategic Use of Protecting Groups in the Chemistry of Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furan-3-sulfonyl chloride is a highly valuable, yet synthetically challenging, building block in medicinal chemistry and materials science. Its utility is often hampered by the inherent reactivity and instability of the furan ring, which is susceptible to degradation under many standard synthetic conditions, particularly those involving strong electrophiles or acids[1]. This application note provides a comprehensive guide to protecting group strategies that circumvent these challenges. We focus on the reversible Diels-Alder cycloaddition as a robust method for protecting the furan core, enabling otherwise problematic synthetic transformations. Detailed protocols for protection, subsequent conversion to the target sulfonyl chloride, and deprotection are provided, alongside a discussion of orthogonal strategies for multifunctional substrates.

The Synthetic Challenge: Inherent Instability of the Furan Moiety

This compound is a bifunctional molecule with two competing reactive sites. The sulfonyl chloride is a potent electrophile, essential for forming sulfonamides and sulfonate esters[2][3]. However, the furan ring is an electron-rich aromatic diene, making it prone to electrophilic attack and decomposition, especially in acidic environments[1]. The molecule is classified as a corrosive liquid that reacts violently with water, further complicating its handling and synthesis[4][5][6].

Traditional methods for preparing aryl sulfonyl chlorides, such as direct chlorosulfonylation with chlorosulfonic acid, are often too harsh for the sensitive furan nucleus, leading to low yields and significant by-product formation[7][8]. Furthermore, reactions performed using this compound can be compromised if the reagents or conditions are not compatible with the furan ring. This dual reactivity necessitates a tactical approach where the furan's aromaticity is temporarily masked, allowing for clean and efficient chemistry to be performed on the sulfonyl group or its precursors.

The Diels-Alder Cycloaddition: A Reversible Protection Strategy

The most effective strategy for protecting the furan ring is to temporarily and reversibly break its aromaticity via a [4+2] Diels-Alder (DA) cycloaddition[9]. In this approach, the furan acts as the diene, reacting with a suitable dienophile to form a stable, non-aromatic oxanorbornene adduct. This adduct effectively shields the furan core from degradative pathways.

The key advantages of this strategy are:

  • High Efficiency: The DA reaction of furans can proceed in high yield under mild conditions[10].

  • Stability: The resulting oxanorbornene structure is significantly more stable to a wide range of reagents compared to the furan ring.

  • Reversibility: The protection is removed via a thermal retro-Diels-Alder reaction, which cleanly regenerates the furan and releases the dienophile, often under neutral conditions[11].

This protection-deprotection sequence allows for the execution of synthetic steps that would otherwise be incompatible with the furan moiety.

cluster_main Diels-Alder Protection Workflow furan Furan Precursor (e.g., 3-Bromofuran) adduct Protected Oxanorbornene Adduct (Stable) furan->adduct [4+2] Cycloaddition dienophile Dienophile (e.g., N-Phenylmaleimide) dienophile->adduct chem Incompatible Chemistry (e.g., Lithiation, Sulfonylation) adduct->chem protected_product Modified Adduct chem->protected_product deprotection Thermal Retro-Diels-Alder (Deprotection) protected_product->deprotection final_product Final Furan Product (e.g., this compound) deprotection->final_product

Caption: Diels-Alder protection and deprotection workflow.

Experimental Protocols

Protocol 1: Diels-Alder Protection of 3-Bromofuran

This protocol describes the protection of 3-bromofuran, a common precursor, using N-phenylmaleimide as the dienophile.

Materials:

  • 3-Bromofuran

  • N-Phenylmaleimide

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Hexanes (for recrystallization)

Procedure:

  • To a round-bottom flask, add 3-bromofuran (1.0 eq) and N-phenylmaleimide (1.05 eq).

  • Add dry toluene to achieve a concentration of approximately 0.5 M with respect to 3-bromofuran.

  • Heat the mixture to reflux (approx. 110 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate.

  • Reduce the solvent volume in vacuo.

  • Add hexanes to the residue to induce precipitation. Stir the slurry for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield the oxanorbornene adduct.

Causality Notes:

  • Dienophile Choice: N-phenylmaleimide is an electron-deficient dienophile, which accelerates the DA reaction with the electron-rich furan diene[9][11].

  • Temperature: Heating is required to overcome the activation energy barrier associated with breaking the furan's aromaticity[12].

  • Solvent: Toluene is a suitable high-boiling, non-reactive solvent for this transformation.

Protocol 2: Synthesis of Protected this compound via Lithiation

This protocol details the conversion of the protected 3-bromo-oxanorbornene adduct to the corresponding sulfonyl chloride.

Materials:

  • Protected 3-bromo-oxanorbornene adduct (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Sulfur dioxide (SO₂), condensed as a liquid or bubbled as a gas

  • N-Chlorosuccinimide (NCS)

  • Dry ice/acetone bath

Procedure:

  • Dissolve the protected 3-bromo-oxanorbornene adduct (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete lithium-halogen exchange.

  • In a separate flask, condense an excess of SO₂ gas at -78 °C or bubble SO₂ gas directly into the reaction mixture until the yellow color of the aryllithium species disappears. Stir for an additional 1 hour at -78 °C.

  • Add N-Chlorosuccinimide (1.2 eq) as a solid in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected this compound. The product can be purified by column chromatography on silica gel.

Causality Notes:

  • Anhydrous Conditions: The use of n-BuLi necessitates strictly anhydrous and inert conditions to prevent quenching by water or oxygen.

  • Low Temperature: -78 °C is critical for controlling the reactivity of the organolithium intermediate and preventing side reactions.

  • SO₂ and NCS: This two-step sequence first forms a lithium sulfinate intermediate, which is then oxidatively chlorinated by NCS to afford the desired sulfonyl chloride.

cluster_main Synthetic Routes to Protected Sulfonyl Chloride cluster_A Route A: Lithiation cluster_B Route B: Palladium Catalysis start Protected 3-Bromo-Adduct lithiation 1. n-BuLi, THF, -78°C start->lithiation borylation 1. B₂pin₂, Pd Catalyst (Forms Boronic Ester) start->borylation sulfonylation 2. SO₂, then NCS lithiation->sulfonylation end_product Protected this compound sulfonylation->end_product chlorosulfonylation 2. SO₂Cl₂, Pd Catalyst borylation->chlorosulfonylation chlorosulfonylation->end_product

Caption: Alternative routes from a protected precursor.

Protocol 3: Retro-Diels-Alder Deprotection

This protocol regenerates the aromatic furan ring, yielding the final product.

Materials:

  • Protected this compound (from Protocol 2)

  • High-boiling solvent (e.g., o-xylene or diphenyl ether)

  • Distillation apparatus (optional, for volatile products)

Procedure:

  • Dissolve the protected this compound in a minimal amount of a high-boiling solvent like o-xylene.

  • Heat the solution to a high temperature (typically 180-220 °C). The optimal temperature depends on the specific adduct and should be determined empirically.

  • Monitor the reaction by ¹H NMR, observing the disappearance of the adduct signals and the appearance of the furan signals. The reaction is typically complete within 1-4 hours.

  • Cool the reaction mixture. The product, this compound, can be isolated by removing the high-boiling solvent under high vacuum, or if sufficiently volatile, by direct distillation from the reaction mixture.

Causality Notes:

  • High Temperature: The retro-Diels-Alder reaction is entropically favored and requires significant thermal energy to overcome the activation barrier for ring opening[11].

  • Solvent Choice: The solvent must be stable at the required high temperatures and inert towards the sulfonyl chloride.

Orthogonal Protecting Group Strategies

In complex molecule synthesis, other functional groups may be present that also require protection. An orthogonal protecting group strategy is one where each class of protecting group can be removed under specific conditions without affecting the others[13][14]. The Diels-Alder protection/deprotection sequence must be compatible with these other groups.

The thermal conditions of the retro-DA deprotection are the primary consideration. Silyl ethers and benzyl-based protecting groups are generally stable, whereas acid-labile groups like Boc or acetals may require careful optimization.

Table 1: Compatibility of Common Protecting Groups with the Diels-Alder Strategy

Protecting GroupProtected FunctionalityStable to DA Protection? (Refluxing Toluene)Stable to Thermal retro-DA? (~200 °C)Standard Deprotection Conditions
TBDMS, TIPS Alcohols, PhenolsYesYesF⁻ (TBAF) or Acid (TFA, HCl)[15][16][17]
Bn (Benzyl) Alcohols, AminesYesYesHydrogenolysis (H₂, Pd/C)[2]
Boc AminesYesGenerally Yes (check thermal stability)Strong Acid (TFA, HCl)[2][15]
Cbz AminesYesYesHydrogenolysis (H₂, Pd/C)[15]
Acetal/Ketal Aldehydes, KetonesYesGenerally Yes (check thermal stability)Aqueous Acid[18][19]

Conclusion

The inherent instability of the furan ring poses a significant obstacle in the synthesis and application of this compound. By employing a reversible Diels-Alder reaction to temporarily protect the furan core as a stable oxanorbornene adduct, chemists can perform transformations that are otherwise unfeasible. This application note provides the foundational logic and detailed protocols for this robust strategy, empowering researchers in drug development and materials science to confidently utilize this valuable synthetic intermediate.

References

  • Title: Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry Source: ResearchGate URL: [Link]

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv URL: [Link]

  • Title: Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes Source: MDPI URL: [Link]

  • Title: Understanding the reactivity and selectivity of Diels–Alder reactions involving furans Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics Source: ResearchGate (Originally Org. Lett.) URL: [Link]

  • Title: A Diels–Alder probe for discovery of natural products containing furan moieties Source: PMC - NIH URL: [Link]

  • Title: Furans Act as Dienophiles in Facile Diels−Alder Reactions with Masked o-Benzoquinones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Protecting Groups Source: University Course Material (Example from a generic search) URL: [Link]

  • Title: Protection and Deprotection Source: CEM Corporation URL: [Link]

  • Title: Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors Source: Google Patents URL
  • Title: Silyl protecting groups Source: ResearchGate URL: [Link]

  • Title: Synthesis of Furan Derivatives Condensed with Carbohydrates Source: PMC - NIH URL: [Link]

  • Title: this compound Source: ChemBK URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: Chemical Reviews URL: [Link]

  • Title: this compound | C4H3ClO3S Source: PubChem - NIH URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Sulfonyl Protective Groups Source: Chem-Station Int. Ed. URL: [Link]

  • Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Protecting Groups for Boronic Acids Source: Chem-Station Int. Ed. URL: [Link]

  • Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Silylethers Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide Source: PrepChem.com URL: [Link]

  • Title: this compound (C4H3ClO3S) Source: PubChemLite URL: [Link]

  • Title: this compound Source: ChemBK URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: PMC - NIH URL: [Link]

  • Title: Formation and utility of sulfonic acid protecting groups Source: Google Patents URL
  • Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Furan-3-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the scale-up synthesis of furan-3-sulfonamide derivatives, a scaffold of significant interest in medicinal chemistry. Moving beyond theoretical frameworks, this document provides robust, field-tested protocols and insights into process optimization, safety, and analytical controls. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot the process for their specific needs. This guide is structured to provide a holistic understanding, from foundational batch chemistry to modern continuous flow manufacturing concepts, ensuring both scientific integrity and practical applicability for drug development professionals.

Introduction: The Significance of Furan-3-Sulfonamides

Furan-3-sulfonamides are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse biological activities. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutics, including antibacterial, diuretic, and anti-inflammatory agents.[1] The furan ring, as a bioisostere for other aromatic systems, offers unique physicochemical properties that can be exploited to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

The synthesis of these derivatives on a laboratory scale is well-documented; however, the transition to a larger scale presents a unique set of challenges. The inherent reactivity of the furan ring, particularly its sensitivity to strong acids which can lead to polymerization, necessitates carefully controlled reaction conditions.[2] Furthermore, the use of hazardous reagents such as chlorosulfonic acid and phosphorus pentachloride demands rigorous safety protocols, especially in a scale-up context.

This guide provides a detailed roadmap for the efficient and safe scale-up synthesis of furan-3-sulfonamide derivatives, focusing on a common and reliable synthetic pathway starting from a readily available furan-3-carboxylate ester.

Strategic Overview of the Synthetic Pathway

The most common and scalable approach to furan-3-sulfonamides involves a multi-step sequence starting from an alkyl 3-furoate. This strategy offers a reliable method for introducing the sulfonamide functionality at the 3-position of the furan ring.

The overall transformation can be visualized as follows:

Synthetic_Pathway Start Alkyl 3-Furoate SulfonicAcid Furan-3-sulfonic Acid Derivative Start->SulfonicAcid Sulfonation (e.g., ClSO3H) SulfonylChloride Furan-3-sulfonyl Chloride Derivative SulfonicAcid->SulfonylChloride Chlorination (e.g., PCl5) Sulfonamide Furan-3-sulfonamide Derivative SulfonylChloride->Sulfonamide Amination (e.g., NH4OH)

Caption: General synthetic route to furan-3-sulfonamide derivatives.

This pathway is advantageous for scale-up as the intermediates, the sulfonic acid and sulfonyl chloride, can often be used in a one-pot procedure, minimizing the need for isolation and purification of potentially unstable compounds.[3]

Detailed Experimental Protocols: A Scalable Batch Process

This section provides a representative, step-by-step protocol for the synthesis of a furan-3-sulfonamide derivative, adapted from established and patented procedures for scalability.[3][4]

Materials and Reagents
ReagentCAS NumberMolecular WeightKey Properties
Ethyl 3-furoate614-98-2140.14 g/mol Starting material
Chlorosulfonic acid7790-94-5116.52 g/mol Highly corrosive, reacts violently with water
Phosphorus pentachloride10026-13-8208.24 g/mol Moisture sensitive, corrosive
Pyridine110-86-179.10 g/mol Base, moisture sensitive
Ammonium Hydroxide (28-30%)1336-21-635.04 g/mol Corrosive, volatile
Dichloromethane (DCM)75-09-284.93 g/mol Solvent
Tetrahydrofuran (THF)109-99-972.11 g/mol Solvent
Step-by-Step Synthesis

Step 1: Sulfonation of Ethyl 3-Furoate

Sulfonation_Process Setup 1. Reactor Setup: - Inert atmosphere (N2) - Cooling bath (-10°C) Addition 2. Reagent Addition: - Dissolve Ethyl 3-furoate in DCM - Slow, dropwise addition of ClSO3H Setup->Addition Reaction 3. Reaction: - Maintain temp. < 0°C during addition - Stir at room temp. for 48h Addition->Reaction Outcome Formation of Ethyl 4-furoate-2-sulfonic acid Reaction->Outcome

Caption: Workflow for the sulfonation of ethyl 3-furoate.

  • Reactor Preparation: Equip a suitably sized reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.

  • Charge and Cool: Charge the reactor with ethyl 3-furoate and anhydrous dichloromethane (DCM). Begin stirring and cool the solution to -10°C using a suitable cooling bath (e.g., ice-salt or a chiller).

  • Sulfonating Agent Addition: Prepare a solution of chlorosulfonic acid in anhydrous DCM in the dropping funnel. Add the chlorosulfonic acid solution dropwise to the stirred solution of ethyl 3-furoate, ensuring the internal temperature is maintained below 0°C. Causality: This slow, controlled addition at low temperature is critical to manage the exothermic reaction and to prevent the degradation of the acid-sensitive furan ring.[2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 48 hours) to ensure complete conversion to the sulfonic acid. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Conversion to Sulfonyl Chloride and Amination (One-Pot)

  • Cooling: Recool the reaction mixture from Step 1 to below 0°C.

  • Base Addition: Slowly add pyridine to the reaction mixture. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl that will be generated in the subsequent chlorination step.[3]

  • Chlorination: Add phosphorus pentachloride portion-wise, maintaining the temperature below 5°C. After the addition, allow the mixture to stir overnight at room temperature.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, and wash it sequentially with cold dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Amination: Concentrate the dried organic layer under reduced pressure to obtain the crude this compound as an oil. Without further purification, dissolve the crude sulfonyl chloride in a suitable solvent like acetone. In a separate vessel, prepare a solution of ammonium hydroxide in water. Cool the sulfonyl chloride solution in an ice bath and add the ammonium hydroxide solution dropwise.

  • Isolation: The furan-3-sulfonamide derivative will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification of the Final Product

For many applications, the precipitated product is of sufficient purity. However, for more stringent requirements, recrystallization is the most effective method for purifying solid sulfonamides.

Solvent SystemRationale
Ethanol/WaterGood for moderately polar sulfonamides.
IsopropanolEffective for a range of sulfonamide derivatives.
Ethyl Acetate/HexaneUseful for less polar derivatives.

Protocol for Recrystallization:

  • Dissolve the crude sulfonamide in a minimum amount of the chosen hot solvent.

  • If the solution is colored, treat it with activated charcoal and filter it hot through a pad of celite.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Management: The sulfonation reaction is highly exothermic. On a larger scale, efficient heat dissipation is crucial. The reactor should have a high surface-area-to-volume ratio, and the cooling system must be robust.

  • Reagent Addition: The rate of addition of chlorosulfonic acid is a critical parameter. A programmable syringe pump or a well-calibrated dropping funnel should be used to ensure a slow and consistent addition rate.

  • Mixing: Efficient stirring is essential to maintain a homogenous reaction mixture and to prevent localized overheating.

  • Quenching: The quenching of the reaction with water is also highly exothermic and releases HCl gas. This step must be performed slowly and with adequate ventilation and cooling.

  • Solvent Selection: While DCM is a common solvent, its environmental and health concerns may necessitate exploring greener alternatives for large-scale production.

Safety and Handling of Hazardous Reagents

The synthesis of furan-3-sulfonamides involves several hazardous reagents that require strict safety protocols.

  • Chlorosulfonic Acid:

    • Hazards: Extremely corrosive, causes severe skin and eye burns, and reacts violently with water, releasing heat and toxic gases (HCl and SOx).[5][6][7] Inhalation can cause severe respiratory tract irritation and delayed pulmonary edema.[5]

    • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[6] Ensure a safety shower and eyewash station are readily accessible.

    • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[7] Containers should be kept tightly closed.

  • Phosphorus Pentachloride:

    • Hazards: Corrosive, causes severe skin and eye burns, and is harmful if inhaled or swallowed.[8] It reacts with water to produce hydrochloric acid and phosphoric acid.

    • Handling: Handle in a fume hood, wearing appropriate PPE. Avoid creating dust.

    • Storage: Store in a tightly sealed container in a cool, dry place.[8]

In-Process Controls and Analytical Methods

Robust analytical monitoring is essential for a successful and reproducible scale-up.

StageAnalytical TechniquePurpose
Sulfonation TLC, HPLCTo monitor the consumption of the starting material and the formation of the sulfonic acid.
Chlorination TLC, GC-MS (after derivatization)To confirm the conversion of the sulfonic acid to the sulfonyl chloride.
Amination TLC, HPLCTo monitor the formation of the final sulfonamide product.
Final Product NMR (¹H, ¹³C), Mass Spectrometry, HPLC, Elemental AnalysisTo confirm the structure and purity of the final compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Hydrolysis of sulfonyl chloride intermediate- Incomplete reaction- Furan ring polymerization- Ensure all reagents and equipment are scrupulously dry.- Increase reaction time or temperature cautiously.- Maintain low temperatures during sulfonation and use a milder sulfonating agent if necessary.
Dark-colored Product - Furan ring decomposition- Perform the reaction at a lower temperature.- Purify the final product by recrystallization with activated charcoal.
Formation of By-products - Over-sulfonation- Hydrolysis of sulfonyl chloride to sulfonic acid- Use stoichiometric amounts of sulfonating agent.- Ensure anhydrous conditions during the chlorination and work-up steps.

Advanced Manufacturing: Continuous Flow Synthesis

For the large-scale production of sulfonyl chlorides, continuous flow chemistry offers significant advantages in terms of safety and efficiency over traditional batch processing.[9][10][11]

Continuous_Flow Reagents Reagent Pumps (Furan Derivative, ClSO3H) Mixer Microreactor (Controlled Mixing & Temperature) Reagents->Mixer Quench In-line Quenching Mixer->Quench Collector Product Collection Quench->Collector

Caption: A simplified schematic of a continuous flow setup for sulfonation.

Advantages of Continuous Flow:

  • Enhanced Safety: Small reactor volumes minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaway.[9][12]

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.[9]

  • Scalability: Scaling up is achieved by running the system for longer periods, rather than using larger reactors, which simplifies the process.

While the initial setup cost for a continuous flow system can be higher, the long-term benefits in safety, consistency, and potential for automation make it an attractive option for the commercial production of furan-3-sulfonamide derivatives.[11]

Conclusion

The scale-up synthesis of furan-3-sulfonamide derivatives is a challenging yet achievable endeavor. By understanding the underlying chemistry, implementing robust safety protocols, and carefully controlling reaction parameters, researchers and drug development professionals can successfully produce these valuable compounds on a larger scale. The adoption of modern manufacturing techniques like continuous flow chemistry further promises to enhance the safety and efficiency of this important synthetic transformation. This guide provides the foundational knowledge and practical protocols to navigate the complexities of scaling up this synthesis, ultimately facilitating the development of new therapeutics based on the furan-3-sulfonamide scaffold.

References

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at: [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. PubMed. Available at: [Link]

  • A CONTINUOUS FLOW SULFURYL CHLORIDE BASED REACTION – SYNTHESIS OF A KEY INTERMEDIATE IN A NEW ROUTE TOWARD EMTRICITABINE AND LAMIVUDINE. ChemRxiv. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Chlorosulfonic Acid. Veolia North America. Available at: [Link]

  • A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. European Patent Office. Available at: [Link]

  • Tuning sulfonation and controlling oleo-furan surfactant compositions. Google Patents.
  • The Synthesis of Functionalised Sulfonamides. CORE. Available at: [Link]

  • Chlorosulfonicacid-7790-94-5.docx. University of Georgia Office of Research. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Purification Process Scale-Up. PubMed. Available at: [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
  • THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. The Journal of Organic Chemistry. Available at: [Link]

  • Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. PMC - NIH. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. PMC - NIH. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Sulfonation and Sulfation Processes. Chemithon. Available at: [Link]

  • CONTINUOUS MANUFACTURING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q13. ICH. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Incorporation of Furan-3-Sulfonyl Chloride in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the exploration of novel chemical scaffolds is a continuous priority in drug discovery. This guide provides an in-depth technical overview of the application of furan-3-sulfonyl chloride as a strategic building block in the synthesis of next-generation kinase inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss the structural implications of the resulting furan-3-sulfonamide moiety in inhibitor design.

Introduction: The Value Proposition of the Furan-Sulfonamide Scaffold

The pursuit of potent and selective kinase inhibitors requires a sophisticated approach to molecular design. Medicinal chemists seek scaffolds that not only provide a rigid framework for orienting pharmacophoric elements but also engage in specific, high-affinity interactions within the ATP-binding pocket of the target kinase.

  • The Furan Ring: The furan moiety is a five-membered aromatic heterocycle that has gained prominence in medicinal chemistry.[1] Its planar structure, combined with the oxygen heteroatom's capacity to act as a hydrogen bond acceptor, makes it an attractive component for kinase inhibitor design. It can serve as a versatile hinge-binding motif or as a central scaffold to project substituents into different regions of the kinase active site.[2]

  • The Sulfonamide Linker: The sulfonamide group is a key functional group in a multitude of approved drugs and is considered a bioisostere of the amide bond.[3] In the context of kinase inhibitors, it offers several advantages:

    • Hydrogen Bonding: The sulfonamide N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively, enabling strong interactions with the kinase hinge region or other key residues.[3]

    • Metabolic Stability: Compared to amides, sulfonamides generally exhibit greater resistance to hydrolytic cleavage, leading to improved pharmacokinetic profiles.

    • Structural Rigidity: The tetrahedral geometry around the sulfur atom imparts a specific three-dimensional orientation to the substituents, which can be exploited to achieve high target selectivity.

The combination of these two motifs in the form of a furan-sulfonamide conjugate presents a compelling strategy for developing novel kinase inhibitors. This compound is the key reagent that enables the direct and efficient installation of this valuable pharmacophore.

This compound: Reagent Properties and Handling

This compound is a reactive electrophile used to form sulfonamides and sulfonates. Understanding its properties is crucial for its safe and effective use in synthesis.

PropertyValueSource
Chemical Formula C₄H₃ClO₃S[4]
Molecular Weight 166.58 g/mol [4]
Appearance Colorless to light yellow liquid[5][6]
SMILES C1=COC=C1S(=O)(=O)Cl[4]
InChIKey PCBBEIXTVWWTAK-UHFFFAOYSA-N[4]

Safety and Handling: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Core Application: Synthesis of Furan-3-Sulfonamides

The primary application of this compound in this context is its reaction with primary or secondary amines to forge a stable S-N bond, yielding the target sulfonamide. This reaction is a cornerstone of medicinal chemistry.[7]

General Reaction Mechanism

The synthesis of sulfonamides from sulfonyl chlorides is a classic nucleophilic acyl substitution-type reaction occurring at the sulfur center. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, typically facilitated by a base, to yield the final sulfonamide product.

G FuranSC This compound Sulfonamide Furan-3-Sulfonamide FuranSC->Sulfonamide Reacts with Amine Primary/Secondary Amine (R-NHR') Amine->Sulfonamide Reacts with Base Base (e.g., Pyridine) Salt Base·HCl Salt Base->Salt Scavenges HCl to form

Caption: General reaction scheme for sulfonamide synthesis.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for coupling this compound with a representative aromatic amine, 4-fluoroaniline, a common substructure in kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • 4-Fluoroaniline (1.05 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Workflow Diagram:

G start Start reagents Dissolve amine and pyridine in anhydrous DCM under N2. Cool to 0 °C. start->reagents addition Add this compound solution dropwise. reagents->addition reaction Stir at 0 °C for 30 min, then warm to room temp. Monitor by TLC. addition->reaction workup Quench with 1M HCl. Separate layers. reaction->workup wash Wash organic layer with: 1. 1M HCl 2. Sat. NaHCO3 3. Brine workup->wash dry Dry over MgSO4, filter, and concentrate. wash->dry purify Purify by silica gel column chromatography. dry->purify end Characterize pure product (NMR, MS, etc.) purify->end

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-fluoroaniline (1.05 eq) and anhydrous dichloromethane. Stir until the amine is fully dissolved. Add pyridine (2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine/pyridine mixture over 10-15 minutes.

    • Causality Note: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products. Pyridine acts as a nucleophilic catalyst and as a base to neutralize the HCl generated during the reaction.[8]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Once complete, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Causality Note: The HCl wash removes excess pyridine and any unreacted aniline. The NaHCO₃ wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorophenyl)furan-3-sulfonamide.

Role in Kinase Inhibitor Design: A Structural Perspective

The furan-3-sulfonamide moiety can be strategically employed to target key interactions within the kinase ATP binding site. While many successful kinase inhibitors feature furan or sulfonamide components, the combined scaffold offers unique potential.[2][9]

Conceptual Binding Mode:

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Hinge_NH Backbone N-H Furan_O Furan Oxygen Hinge_NH->Furan_O H-Bond Hinge_CO Backbone C=O Sulfonamide_NH Sulfonamide N-H Hinge_CO->Sulfonamide_NH H-Bond R_group Vector to Hydrophobic Pocket Sulfonamide_O Sulfonamide S=O

Caption: Conceptual binding of a furan-sulfonamide inhibitor.

As illustrated conceptually above, the furan oxygen can act as a hydrogen bond acceptor with a backbone N-H group in the kinase hinge region. Simultaneously, the sulfonamide N-H can act as a hydrogen bond donor to a backbone carbonyl. This bidentate interaction can significantly enhance binding affinity. The vector projecting from the sulfonamide-bearing amine provides a clear trajectory for chemists to install larger substituents that can access deeper hydrophobic pockets, thereby improving potency and selectivity.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficiently reactive amine. 2. Reagents degraded by moisture. 3. Steric hindrance.1. Increase reaction temperature or add a catalytic amount of DMAP. 2. Ensure all solvents and reagents are anhydrous and run under inert gas. 3. Extend reaction time; consider a less hindered base like 2,6-lutidine.
Low Yield 1. Competing reaction (e.g., bis-sulfonylation of primary amine). 2. Product loss during aqueous work-up. 3. Degradation on silica gel.1. Use this compound as the limiting reagent; maintain low temperature. 2. Minimize the number of washes or perform a back-extraction of the aqueous layers. 3. Deactivate silica gel with triethylamine; use a different stationary phase (e.g., alumina).
Multiple Products 1. Reaction of base (pyridine) with sulfonyl chloride. 2. Self-condensation or polymerization.1. Use a non-nucleophilic base like triethylamine or DIPEA. 2. Maintain dilute conditions and controlled, slow addition of the sulfonyl chloride.

Conclusion

This compound is a powerful and versatile reagent for medicinal chemists engaged in kinase inhibitor discovery. It provides a direct route to the furan-3-sulfonamide scaffold, a pharmacophore with highly desirable properties for engaging the ATP binding site. The protocols and insights provided herein serve as a practical guide for researchers to leverage this building block in the rational design and synthesis of innovative and effective kinase inhibitors. By understanding the reactivity, handling requirements, and structural rationale behind its use, development teams can accelerate their progress toward novel therapeutic candidates.

References

  • Zheng, F. L., Ban, S. R., Feng, X. E., Zhao, C. X., Lin, W., & Li, Q. S. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules, 16(6), 4897–4911. [Link]

  • MDPI. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. [Link]

  • Hassan, A., Osman, H., Arshad, S. S., & Ali, M. A. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 6(31), 20555–20572. [Link]

  • Chen, C. H., Chuang, H. Y., Chen, Y. T., Chang, Y. C., Chen, Y. F., Chen, C. H., ... & Chen, C. T. (2023). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

  • Imran, M., Asdaq, S. M. B., Khan, S. A., Meenakshi, D. U., Alamri, A. S., Alsanie, W. F., ... & Bakht, M. A. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 788. [Link]

  • Singh, P., and Kaur, M. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(6), 2737. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Misale, A., & Ní-Dufaigh, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

  • PubChemLite. (n.d.). This compound (C4H3ClO3S). PubChemLite. [Link]

  • ChemBK. (2024). This compound. ChemBK. [Link]

  • ChemBK. (2024). This compound. ChemBK. [Link]

  • Duncia, J. V., Santella, J. B., & Vanmiddlesworth, F. L. (2000). U.S. Patent No. 6,022,984. Washington, DC: U.S.
  • Hsu, K. L., et al. (2024). U.S.
  • Clemence, F., et al. (2020).
  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Charles River Laboratories. [Link]

  • Andrews, S., et al. (2015).
  • Lesyk, R., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

  • Gleten, A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4381. [Link]

  • St. Denis, J. D., et al. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 143(40), 16563–16570. [Link]

  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Liang, X., et al. (2021). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015–2020. Bioorganic Chemistry, 115, 105011. [Link]

  • Al-Osta, I. H., et al. (2022). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Molecules, 27(19), 6211. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Reactions of Furan-3-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Furan-3-Sulfonyl Chloride and Microwave Synthesis

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The furan scaffold is a common motif in a multitude of biologically active compounds, acting as a bioisostere for phenyl rings and thereby modifying steric and electronic properties to enhance metabolic stability and drug-receptor interactions.[1] The sulfonyl chloride functional group is a potent electrophile, readily reacting with a wide array of nucleophiles to form stable sulfonamides and sulfonate esters, which are cornerstone functionalities in medicinal chemistry.[2]

Traditionally, the synthesis of derivatives from this compound would involve conventional heating methods, often requiring long reaction times and harsh conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid, uniform heating that dramatically reduces reaction times, often from hours to mere minutes.[3][4][5] This acceleration not only increases throughput but can also lead to higher yields, cleaner reaction profiles, and access to chemical space that is difficult to explore with conventional heating.[3][6]

These application notes provide detailed protocols for key microwave-assisted reactions of this compound, focusing on sulfonamide synthesis, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The protocols are designed to be a robust starting point for researchers, scientists, and drug development professionals, with explanations of the underlying principles and guidance for optimization.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave heating operates on the principle of dielectric heating. Polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwave radiation. This forced rotation and the resulting intermolecular friction generate heat directly and volumetrically throughout the sample. This is in stark contrast to conventional heating, which relies on the slower processes of conduction and convection to transfer heat from an external source to the reaction mixture. The key advantages of MAOS include:

  • Speed: Reaction times can be reduced by orders of magnitude.[3]

  • Higher Yields: Rapid heating can minimize the formation of byproducts.[6]

  • Improved Purity: Cleaner reactions often simplify purification.

  • Energy Efficiency: Energy is delivered directly to the reactants, not the vessel.[3]

  • Reproducibility: Modern microwave reactors offer precise temperature and pressure control.

I. Microwave-Assisted Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is a fundamental transformation for generating libraries of furan-3-sulfonamides. Microwave irradiation can significantly accelerate this process, often under solvent- and catalyst-free conditions, embodying the principles of green chemistry.

Protocol 1: Solvent-Free Microwave-Assisted Sulfonylation of Amines

This protocol is adapted from methodologies developed for the efficient sulfonylation of amines under microwave irradiation.[7]

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep1 Add this compound (1.0 equiv) to microwave vial prep2 Add Amine (1.0-1.2 equiv) prep1->prep2 mw_reaction Irradiate in microwave reactor (e.g., 100-150 °C, 5-15 min) prep2->mw_reaction workup1 Cool to room temperature mw_reaction->workup1 workup2 Dissolve residue in suitable solvent (e.g., EtOAc) workup1->workup2 workup3 Wash with aq. HCl, then brine workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography if necessary workup4->workup5

Caption: Workflow for solvent-free microwave-assisted sulfonamide synthesis.

Materials:

  • This compound

  • Primary or secondary amine

  • Microwave reactor with sealed vessels

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a 10 mL microwave process vial, add this compound (e.g., 1 mmol, 166.6 mg).

  • Add the desired primary or secondary amine (1.0 to 1.2 equivalents).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10 minutes). Monitor the reaction progress by TLC or LC-MS if developing a new method.

  • After the reaction is complete, cool the vial to room temperature.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with 1M HCl (for basic amines), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Summary:

Amine TypeTypical Temperature (°C)Typical Time (min)Expected Yield (%)
Primary Aliphatic100-1205-1085-95
Secondary Aliphatic120-14010-1580-90
Aniline (electron-rich)100-1205-1090-98
Aniline (electron-poor)120-15010-2075-85

Note: These are representative conditions and should be optimized for specific substrates.

II. Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While typically performed with aryl halides, aryl sulfonates and sulfonyl chlorides can also be effective coupling partners.[8][9] Microwave assistance can dramatically reduce reaction times and improve the efficiency of this transformation.[8][10]

Protocol 2: Microwave-Assisted Suzuki Coupling of this compound with Arylboronic Acids

This protocol is based on established methods for the microwave-assisted Suzuki coupling of aryl sulfonates.[8]

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep1 Add this compound (1.0 equiv) to microwave vial prep2 Add Arylboronic acid (1.2-1.5 equiv) prep1->prep2 prep3 Add Pd catalyst (e.g., Pd(dppf)Cl₂) and Base (e.g., K₂CO₃) prep2->prep3 prep4 Add Solvent (e.g., Toluene/H₂O) prep3->prep4 mw_reaction Irradiate in microwave reactor (e.g., 120-150 °C, 10-30 min) prep4->mw_reaction workup1 Cool to room temperature mw_reaction->workup1 workup2 Dilute with organic solvent and filter through Celite workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Workflow for microwave-assisted Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., [Pd(dppf)Cl₂])

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Acetone/H₂O mixture)

  • Microwave reactor with sealed vessels

Procedure:

  • In a microwave process vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), [Pd(dppf)Cl₂] (3-5 mol%), and K₂CO₃ (2.0 equiv).

  • Add a solvent mixture, for example, 4:4:1 Toluene/Acetone/H₂O, to achieve a suitable concentration (e.g., 0.2 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 130 °C) for a specified time (e.g., 15 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary:

Arylboronic AcidCatalyst (mol%)BaseTemperature (°C)Time (min)Expected Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1301575-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1301580-90
4-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃1402065-75
2-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1301570-80

Note: The desulfonylation to form the biaryl product is the expected outcome. Conditions should be optimized for each substrate.

III. Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Applying microwave irradiation can drastically shorten the long reaction times often associated with this method, especially for less reactive substrates.[4][5]

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination of this compound

This protocol is adapted from general procedures for the microwave-assisted Buchwald-Hartwig amination of aryl halides.[4]

Workflow Diagram:

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep1 Add this compound (1.0 equiv), Amine (1.2 equiv), Base (e.g., t-BuONa) prep2 Add Pd precatalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos) prep1->prep2 prep3 Add dry solvent (e.g., Toluene) prep2->prep3 mw_reaction Irradiate in microwave reactor (e.g., 130-150 °C, 15-30 min) prep3->mw_reaction workup1 Cool to room temperature mw_reaction->workup1 workup2 Dilute with organic solvent and filter through Celite workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Workflow for microwave-assisted Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Microwave reactor with sealed vessels and inert atmosphere capability

Procedure:

  • To a microwave vial under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (e.g., 2.5 mol%) and XPhos (e.g., 5 mol%) in anhydrous toluene.

  • Add the catalyst solution to the reaction vial.

  • Add additional anhydrous toluene to achieve the desired concentration (e.g., 0.2 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).

  • After cooling, quench the reaction carefully with water.

  • Dilute with an organic solvent and filter through Celite.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting furan-3-sulfonamide by flash chromatography.

Data Summary:

AminePrecatalyst (mol%)Ligand (mol%)BaseTemperature (°C)Time (min)Expected Yield (%)
MorpholinePd₂(dba)₃ (2.5)XPhos (5)NaOtBu1402080-90
AnilinePd₂(dba)₃ (2.5)XPhos (5)NaOtBu1402075-85
N-MethylanilinePd₂(dba)₃ (2.5)XPhos (5)NaOtBu1503070-80
tert-ButylaminePd₂(dba)₃ (2.5)XPhos (5)NaOtBu1503060-70

Note: The direct amination of the sulfonyl chloride to the sulfonamide is the expected outcome. This palladium-catalyzed method can be advantageous for less reactive amines or when the direct sulfonylation (Protocol 1) is sluggish.

Conclusion

The integration of microwave technology into the synthetic workflows involving this compound offers a powerful tool for accelerating research and development. The protocols outlined in these application notes demonstrate the potential for rapid, efficient, and high-yielding synthesis of furan-3-sulfonamides and their derivatives through sulfonylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By leveraging the benefits of microwave-assisted organic synthesis, researchers can significantly enhance their productivity and explore a wider chemical space in the quest for novel therapeutics and other advanced materials.

References

  • G. Minetto, L. F. Raveglia, A. Sega, M. Taddei, Eur. J. Org. Chem., 2005 , 5277-5288. ([Link])

  • L. De Luca, G. Giacomelli, J. Org. Chem., 2008 , 73, 3967-3969. ([Link])

  • S. Yeo et al., ACS Omega, 2024 , 9(51), 50446-50457. ([Link])

  • S. S. Kadam, S. S. Shinde, ARKIVOC, 2008 , (ii), 183-189. ([Link])

  • M. C. Bagley, M. C. Lubinu, Molecules, 2006 , 11, 55-76. ([Link])

  • S. Lakrout, H. K'tir, A. Amira, M. Berredjem, N-E. Aouf, RSC Advances, 2014 , 4, 15306-15309. ([Link])

  • S. Yeo et al., ACS Omega, 2024 , 9(51), 50446-50457. ([Link])

  • L. R. Meena, J. Soni, S. Battula, ChemistrySelect, 2024 . ([Link])

  • A. Shaabani, M. B. Teimouri, J. Chem. Research (S), 2003 , 732–733. ([Link])

  • S. S. Bari, A. Bhalla, Bentham Science, 2018 . ([Link])

  • W. Zhang, C. H. T. Chen, Y. Lu, T. Nagashima, Org. Lett., 2004 , 6(9), 1473-6. ([Link])

  • W. Zhang, C. H. T. Chen, Y. Lu, T. Nagashima, Org. Lett., 2004 , 6(9), 1473-6. ([Link])

  • K. Sharma, P. Kainth, A. Singh, Chemistry & Biology Interface, 2023 , 13(3), 164-177. ([Link])

  • M. G. de Oliveira, S. F. de Oliveira, F. de C. da Silva, V. F. Ferreira, ResearchGate, 2015 . ([Link])

  • M. C. Bagley, M. C. Lubinu, ResearchGate, 2006 . ([Link])

  • W. Zhang, C. H. T. Chen, Y. Lu, T. Nagashima, University of Massachusetts Boston, 2004 . ([Link])

  • Wikipedia, Buchwald–Hartwig amination. ([Link])

  • S. G. Newman, M. F. Greaney, Green Chemistry, 2010 , 12, 1195-1197. ([Link])

  • X. Li, The Asymmetric Buchwald–Hartwig Amination Reaction, 2018 . ([Link])

  • A. A. Al-Amiery, Oriental Journal of Chemistry, 2023 , 39(5). ([Link])

Sources

Application Notes & Protocols: Harnessing Flow Chemistry for Reactions of Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of continuous flow chemistry to reactions involving Furan-3-sulfonyl chloride. By leveraging the inherent advantages of flow chemistry, such as enhanced safety, precise reaction control, and scalability, the protocols outlined herein offer a robust framework for the synthesis of novel sulfonamides and sulfonate esters derived from this valuable heterocyclic building block.

Introduction: The Significance of this compound and the Case for Flow Chemistry

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The furan scaffold is a prevalent motif in numerous biologically active compounds, and the sulfonyl chloride functional group serves as a versatile handle for introducing a wide array of functionalities. In particular, the resulting sulfonamides are a cornerstone of many blockbuster drugs.[1]

However, the reactivity of sulfonyl chlorides, including this compound, presents several challenges in traditional batch processing. These compounds are highly sensitive to moisture, can be thermally labile, and their reactions are often exothermic.[2][3][4] These factors can lead to difficulties in controlling reaction conditions, ensuring consistent product quality, and safely scaling up production.

Flow chemistry, or continuous flow processing, offers a compelling solution to these challenges.[5] By conducting reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[5][6] The small reactor volumes inherent to flow systems enhance heat transfer, mitigating the risks associated with exothermic reactions and improving overall process safety.[7][8] Furthermore, the continuous nature of flow processing allows for seamless scaling from laboratory-scale experiments to industrial production, ensuring consistent product quality.[5][9]

These application notes will detail two primary applications of flow chemistry for this compound: the synthesis of sulfonamides and sulfonate esters. The provided protocols are designed to be self-validating and are grounded in established principles of chemical reactivity and flow process engineering.

Core Principles and Experimental Considerations

Before delving into specific protocols, it is essential to understand the fundamental principles and experimental choices that underpin the successful application of flow chemistry to reactions of this compound.

2.1. System Configuration

A typical flow chemistry setup for the applications described herein consists of the following components:

  • Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps are used to deliver precise and pulseless flow of reagent solutions.

  • Reactors: The choice of reactor is critical and depends on the specific reaction kinetics and temperature requirements. Common options include:

    • Coiled Tubing Reactors: Made from inert materials like PFA or stainless steel, these are suitable for many homogenous reactions.

    • Microreactors: These offer enhanced heat and mass transfer, ideal for highly exothermic or fast reactions.

  • Back-Pressure Regulator (BPR): A BPR is used to maintain a constant pressure within the reactor, which can be crucial for preventing solvent boiling and ensuring consistent reaction conditions.

  • Temperature Control: The reactor is typically housed in a column oven or immersed in a heated/cooled bath to maintain a precise reaction temperature.

  • Quenching and Collection: The product stream is often quenched in-line by introducing a quenching solution before collection.

2.2. Safety Considerations for this compound in Flow

This compound is a corrosive and moisture-sensitive compound.[2][10] It reacts violently with water.[2] Therefore, the following precautions are mandatory:

  • Inert Atmosphere: All reagent solutions should be prepared and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Anhydrous solvents are essential to prevent hydrolysis of the sulfonyl chloride.

  • System Integrity: Ensure all connections in the flow system are secure to prevent leaks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][4]

Application Protocol 1: Continuous Flow Synthesis of N-Substituted Furan-3-sulfonamides

This protocol details the synthesis of a representative N-substituted furan-3-sulfonamide via the reaction of this compound with a primary or secondary amine.

3.1. Rationale for Flow Chemistry

The reaction between a sulfonyl chloride and an amine is often rapid and exothermic. Flow chemistry offers superior temperature control, preventing the formation of thermal degradation byproducts and ensuring a cleaner reaction profile. The ability to precisely control stoichiometry by adjusting flow rates is another significant advantage.

3.2. Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Workup & Analysis A This compound in Anhydrous Solvent P1 Pump A A->P1 B Amine & Base in Anhydrous Solvent P2 Pump B B->P2 M T-Mixer P1->M P2->M R Heated Reactor Coil M->R BPR Back-Pressure Regulator R->BPR Q In-line Quench (e.g., aq. NH4Cl) BPR->Q C Product Collection Q->C An Analysis (HPLC, NMR) C->An

Caption: Workflow for sulfonamide synthesis.

3.3. Detailed Protocol

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of this compound in anhydrous dichloromethane (DCM).

    • Solution B: Prepare a 0.22 M solution of the desired amine and a 0.25 M solution of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous DCM.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Use a 10 mL PFA reactor coil.

    • Set the back-pressure regulator to 100 psi.

    • Set the reactor temperature to 40 °C.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.5 mL/min.

    • Pump Solution B at a flow rate of 0.5 mL/min.

    • This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes in the reactor.

  • Quenching and Collection:

    • The product stream is directed through a T-mixer where it is combined with a stream of saturated aqueous ammonium chloride (1.0 mL/min) to quench the reaction.

    • Collect the biphasic mixture in a separation funnel.

  • Workup and Analysis:

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by HPLC and NMR to determine yield and purity.

3.4. Data Presentation

ParameterValueRationale
This compound Conc. 0.2 MBalances reaction rate with solubility.
Amine Conc. 0.22 MSlight excess of amine to ensure full conversion of the sulfonyl chloride.
Base Conc. 0.25 MNeutralizes the HCl byproduct.
Flow Rate (Total) 1.0 mL/minProvides a suitable residence time for reaction completion.
Residence Time 10 minOptimized for high conversion based on typical sulfonylation kinetics.
Temperature 40 °CAccelerates the reaction without significant decomposition.[7]
Pressure 100 psiPrevents solvent boiling and ensures stable flow.
Application Protocol 2: Continuous Flow Synthesis of Furan-3-sulfonate Esters

This protocol describes the synthesis of a furan-3-sulfonate ester through the reaction of this compound with an alcohol in the presence of a base.

4.1. Rationale for Flow Chemistry

Similar to sulfonamide synthesis, the formation of sulfonate esters can be exothermic. The precise temperature control afforded by flow chemistry is advantageous. Additionally, some alcohols may be sensitive to prolonged exposure to acidic conditions, and the short residence times in a flow reactor can minimize potential side reactions.

4.2. Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Workup & Analysis A This compound in Anhydrous Acetonitrile P1 Pump A A->P1 B Alcohol & Base in Anhydrous Acetonitrile P2 Pump B B->P2 M T-Mixer P1->M P2->M R Reactor Coil at 0 °C M->R BPR Back-Pressure Regulator R->BPR C Product Collection BPR->C An Analysis (HPLC, NMR) C->An

Caption: Workflow for sulfonate ester synthesis.

4.3. Detailed Protocol

  • Reagent Preparation:

    • Solution A: Prepare a 0.3 M solution of this compound in anhydrous acetonitrile.

    • Solution B: Prepare a 0.33 M solution of the desired alcohol and a 0.35 M solution of pyridine in anhydrous acetonitrile.

  • System Setup:

    • Assemble the flow chemistry system as shown in the workflow diagram.

    • Use a 5 mL stainless steel reactor coil.

    • Immerse the reactor coil in an ice bath to maintain a temperature of 0 °C.

    • Set the back-pressure regulator to 50 psi.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.25 mL/min.

    • Pump Solution B at a flow rate of 0.25 mL/min.

    • This gives a total flow rate of 0.5 mL/min and a residence time of 10 minutes.

  • Collection and Analysis:

    • Collect the product stream directly into a flask containing water to quench the reaction and precipitate the product (if solid) or to allow for extraction.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with 1M HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

    • Dry over anhydrous magnesium sulfate and concentrate in vacuo.

    • Analyze the product for yield and purity using HPLC and NMR.

4.4. Data Presentation

ParameterValueRationale
This compound Conc. 0.3 MA higher concentration is often possible for esterifications.
Alcohol Conc. 0.33 MA slight excess of the alcohol drives the reaction to completion.
Base PyridineA common and effective base for sulfonate ester formation.
Flow Rate (Total) 0.5 mL/minAdjusted to achieve the desired residence time in the smaller reactor.
Residence Time 10 minSufficient for the reaction to proceed to high conversion at low temperature.
Temperature 0 °CMinimizes potential side reactions and decomposition of the sulfonyl chloride.[3]
Pressure 50 psiMaintains a stable flow and prevents outgassing.
Conclusion and Future Outlook

The application of continuous flow chemistry to reactions of this compound offers significant advantages in terms of safety, control, and scalability. The protocols provided herein for the synthesis of sulfonamides and sulfonate esters serve as a robust starting point for researchers in drug discovery and chemical development. By leveraging the principles of flow chemistry, the synthesis of novel furan-based compounds can be achieved with greater efficiency and reproducibility. Future work in this area could explore the integration of in-line analysis and purification techniques to create fully automated synthesis and workup platforms.

References

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate.

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

  • Safety Data Sheet - 5-Methyl-2-(trifluoromethyl)this compound. CymitQuimica.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).

  • This compound Safety Data Sheet. Fisher Scientific.

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, Cambridge Open Engage.

  • This compound SDS, 52665-49-3 Safety Data Sheets. ECHEMI.

  • Sulfuryl chloride Safety Data Sheet. Fisher Scientific.

  • Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. SEQENS.

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health (NIH).

  • Synthesis of sulfonyl chloride substrate precursors. Columbia University.

  • The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols.

  • This compound. Chemdad.

  • 5-Carbamoylthis compound. Benchchem.

  • The History of Flow Chemistry at Eli Lilly and Company. ResearchGate.

  • The History of Flow Chemistry at Eli Lilly and Company. CHIMIA.

Sources

Troubleshooting & Optimization

Furan-3-sulfonyl chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furan-3-sulfonyl chloride

Welcome to the technical support guide for this compound (CAS 52665-49-3). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability, proper handling, and successful application of this highly reactive reagent. Due to its inherent instability and sensitivity, adherence to strict protocols is critical for experimental success and safety.

Quick Reference: Storage & Handling

For experienced users, this table summarizes the critical parameters for this compound. Detailed explanations are provided in the subsequent sections.

ParameterRecommendationRationale & Key Considerations
Storage Temperature Freezer (-20°C to 0°C)[1]Minimizes thermal decomposition and slows hydrolysis from trace moisture.
Atmosphere Inert Gas (Argon or Nitrogen)[1][2]The compound is highly moisture-sensitive. An inert atmosphere prevents hydrolysis and potential oxidation.
Container Tightly sealed, original containerPrevents ingress of atmospheric moisture. Use containers with high-integrity seals (e.g., septa caps).
Handling Area Chemical Fume Hood[3]Protects user from corrosive and irritating vapors. Ensures adequate ventilation.[1]
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, protective gloves (inspect before use), lab coat[4][5]The compound causes severe skin burns and eye damage.[4][6]
Key Incompatibilities Water, Alcohols, Amines, Strong Bases, Strong Acids, Strong Oxidizing Agents[1]Reacts violently with water and nucleophiles, leading to rapid decomposition and release of toxic gas.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

Answer: The optimal storage condition is in a freezer, under an inert atmosphere of argon or nitrogen.[1][2] The original supplier container should be kept tightly closed.[1] The combination of low temperature and an anhydrous, oxygen-free environment is critical to prevent the two primary degradation pathways: hydrolysis and potential thermal decomposition of the sensitive furan ring.

Q2: I received this compound and it's a colorless to yellow liquid. Is the yellow tint a sign of degradation?

Answer: While the pure compound is often described as a colorless to light yellow liquid, a noticeable yellow or orange tint can indicate some level of decomposition.[7][8] Sulfonyl chlorides, in general, can discolor over time.[9] For reactions sensitive to purity, it is advisable to assess the compound's quality via ¹H NMR or other analytical methods before use. The primary concern is not the color itself, but the presence of the hydrolysis product, furan-3-sulfonic acid, which is unreactive in subsequent sulfonylation reactions.[10]

Q3: The Safety Data Sheet (SDS) states "Reacts violently with water". What does this mean in a practical lab setting?[1][6]

Answer: This warning should be taken very seriously. It means that contact with water, including atmospheric moisture, can lead to a rapid, exothermic reaction.[11] This reaction hydrolyzes the sulfonyl chloride to furan-3-sulfonic acid and generates hydrogen chloride (HCl) gas.[1] In a small, contained space (like an improperly sealed vial), this can cause a pressure buildup. When quenching a reaction, never add water directly to the neat or highly concentrated sulfonyl chloride. Always add the reaction mixture slowly to a well-stirred, cold quenching solution.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Problem 1: My sulfonamide synthesis reaction has a very low yield.
  • Likely Cause: The most probable cause is the degradation of your this compound via hydrolysis before or during the reaction.[10] Sulfonyl chlorides are highly susceptible to moisture, which converts them into the corresponding sulfonic acid.[10] This acid is non-reactive under typical sulfonylation conditions and represents a direct loss of your starting material.

  • Solutions & Preventative Measures:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Use anhydrous solvents from a reputable source or a solvent purification system.[10]

    • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.[10]

    • Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored. If the reagent's quality is uncertain, it's best to use a fresh vial. Using a previously opened bottle that was not stored under inert gas is a common cause of failure.[10]

    • Proper Base Selection: Use a non-nucleophilic organic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. Using an aqueous base like sodium hydroxide dramatically increases the risk of hydrolyzing the sulfonyl chloride.[10]

Problem 2: My NMR analysis shows complex, unidentifiable byproducts, not just the sulfonic acid.
  • Likely Cause: Beyond simple hydrolysis, heteroaromatic sulfonyl chlorides containing sensitive rings like furan can undergo complex decomposition.[12] The furan ring itself has limited stability in the presence of the highly electrophilic sulfonyl chloride group and the HCl generated during reactions.[12] This can lead to oligomerization, ring-opening, or other side reactions.

  • Solutions & Preventative Measures:

    • Low Reaction Temperatures: Maintain a low temperature throughout the reaction and workup. This can help minimize side reactions by reducing the activation energy for decomposition pathways.

    • Slow Addition: Add the this compound slowly to the reaction mixture containing the amine and base. This keeps the instantaneous concentration of the reactive sulfonyl chloride low, favoring the desired reaction over decomposition.

    • Consider Sulfonyl Fluoride: For particularly challenging syntheses, consider if the corresponding furan-3-sulfonyl fluoride is available or can be synthesized. Sulfonyl fluorides are generally more stable and less prone to hydrolysis than their chloride counterparts, though they are also less reactive.[12]

Visualizing Degradation Pathways

The following diagrams illustrate the key stability challenges associated with this compound.

Hydrolysis cluster_reactants Reactants cluster_products Products FSC This compound (Active Reagent) FSA Furan-3-sulfonic Acid (Inactive Byproduct) FSC->FSA Hydrolysis H2O H₂O (Moisture) HCl HCl (gas) FSA->HCl +

Caption: Primary degradation pathway via hydrolysis.

Decomposition Start This compound Node1 Electrophilic Furan Ring + Strong Electron Withdrawing Group + Generated HCl Start->Node1 Node2 Ring Instability Node1->Node2 Node3 Complex Decomposition Pathways Node2->Node3 End1 Oligomers Node3->End1 End2 Ring-Opened Products Node3->End2 End3 Other Byproducts Node3->End3

Caption: Conceptual model for complex decomposition.

Experimental Protocols

Protocol 1: Recommended Handling and Dispensing Procedure

This protocol ensures the reagent's integrity is maintained during use.

  • Preparation:

    • Place all necessary glassware (syringes, needles, reaction flask with stir bar) in an oven at >120°C for at least 4 hours.

    • Assemble the reaction flask while hot and allow it to cool to room temperature under a stream of dry argon or nitrogen.

    • Ensure your anhydrous solvent and non-nucleophilic base are ready.

  • Reagent Access:

    • Allow the this compound bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

    • Once at room temperature, place the bottle in a desiccator or glove box for handling.

  • Dispensing:

    • Puncture the septum of the bottle with a needle connected to your inert gas line to create a positive pressure.

    • Use a clean, dry syringe to withdraw the required volume of the liquid.

    • Immediately dispense the this compound into the reaction flask containing the stirred solution of your amine and solvent.

    • After withdrawal, remove the inert gas needle and immediately wrap the septum area with parafilm to ensure a tight seal for storage.

  • Cleanup:

    • Quench the syringe and needle by drawing up a small amount of a suitable solvent (e.g., isopropanol) and discharging it into a separate beaker containing an isopropanol/water mixture. Do this carefully in the fume hood.

Visualizing the Handling Workflow

HandlingWorkflow Start Start: Prepare Anhydrous Setup Warm 1. Warm Reagent Bottle to Room Temperature Start->Warm Inert 2. Create Positive Inert Gas Pressure Warm->Inert Withdraw 3. Withdraw Reagent with Dry Syringe Inert->Withdraw Dispense 4. Dispense into Reaction Flask Withdraw->Dispense Seal 5. Reseal Bottle (Parafilm) Dispense->Seal End End: Store Properly Seal->End

Caption: Workflow for handling moisture-sensitive reagents.

References

  • Willis, M. C., et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. Retrieved from [Link]

  • Pieber, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Cass, O. W. (1951). U.S. Patent No. 2,556,879. U.S. Patent and Trademark Office.
  • Vedejs, E., et al. (2017). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for a publication. Retrieved from [Link]

  • Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Anderson, M., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Dirlam, J. P., & Moore, B. S. (2000). U.S. Patent No. 6,022,984. U.S. Patent and Trademark Office.
  • Kolis, S. P., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of Furan-3-sulfonyl Chloride by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of Furan-3-sulfonyl chloride. This molecule, while a valuable synthetic intermediate, is notoriously reactive and requires careful handling to prevent degradation during purification. This document moves beyond standard protocols to address the common points of failure in the process, explaining the chemical principles behind each troubleshooting step.

Frequently Asked Questions & Troubleshooting Guide

This section is designed to rapidly diagnose and solve common issues encountered during the purification of this compound.

Question 1: My compound is decomposing on the silica gel column. TLC analysis of the collected fractions shows a new, highly polar spot at the baseline and very little product. What is happening?

Answer: This is the most common failure mode and is almost certainly due to the acidic nature of standard silica gel. This compound is highly susceptible to two primary degradation pathways on an acidic stationary phase:

  • Hydrolysis: Silica gel is covered in acidic silanol groups (Si-OH) and is inherently hydrated. These acidic sites can catalyze the hydrolysis of the sulfonyl chloride to the corresponding furan-3-sulfonic acid.[1][2] Sulfonic acids are highly polar and will typically remain at the baseline of the TLC plate or streak severely, leading to apparent product loss.

  • Ring Decomposition: The furan ring itself can be sensitive to strong acids, potentially leading to complex decomposition or polymerization, especially in the presence of the electrophilic sulfonyl chloride moiety.[1]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica or modifying the mobile phase. Flushing the packed column with a solvent system containing 1-3% triethylamine (Et₃N) is a highly effective method.[3][4][5] The triethylamine neutralizes the most acidic sites, creating a more inert surface for the compound.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.

    • Neutral Alumina: This is a good alternative for acid-sensitive compounds.[6][7] However, it's crucial to ensure the alumina is truly neutral (pH ~7), as basic alumina can also promote decomposition.

    • Bonded-Phase Silica: Columns with Diol or Cyano functional groups are significantly less reactive and can be used with normal-phase solvents for purifying sensitive compounds.[7]

Question 2: What is a good starting point for a solvent system to purify this compound?

Answer: The goal is to find a solvent system that provides good separation between your product and impurities while minimizing the compound's residence time on the column. A good target Rf (retention factor) for the product on a TLC plate is between 0.2 and 0.3 for optimal separation.[4]

Given that this compound is a relatively polar molecule, you will likely need a binary solvent system consisting of a non-polar and a polar component.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexanes or HeptaneEthyl Acetate (EtOAc)9:1 to 4:1A standard, effective starting point for many compounds of moderate polarity.
Hexanes or HeptaneDiethyl Ether (Et₂O)9:1 to 7:3Ether is less polar than EtOAc; may provide different selectivity.
Dichloromethane (DCM)Hexanes or Heptane1:1 to 100% DCMUseful if the compound has poor solubility in hexanes. Be aware that DCM can slow down column elution.[3][5]

Pro-Tip: Always add 1% triethylamine to your TLC developing solvent if you plan to use it in your column mobile phase. This will give you a more accurate prediction of the Rf on a deactivated column.[5]

Question 3: My product yield is consistently low, even after deactivating the silica. What other factors could be at play?

Answer: Low recovery can stem from issues beyond on-column decomposition. Consider these possibilities:

  • Incomplete Elution: The compound may be strongly adsorbed and not fully eluting with the chosen solvent system. A gradient elution, starting with a low polarity mobile phase and gradually increasing the percentage of the polar solvent, can help elute the compound more effectively without excessive band broadening.[3]

  • Improper Loading Technique: Applying the sample in a large volume of strong solvent can cause band spreading and poor separation. The ideal method for a sensitive compound like this compound is dry loading . This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your column.[4] This minimizes the compound's contact with the stationary phase in a concentrated form.

  • Hydrolysis During Workup: this compound reacts violently with water.[8] Ensure that all solvents used in the pre-chromatography workup are anhydrous and that the workup is performed quickly. Any residual water in the crude material will lead to the formation of furan-3-sulfonic acid, which is difficult to separate and will lower the yield of the desired product.

Question 4: Can I use reversed-phase chromatography for purification?

Answer: While possible, reversed-phase flash chromatography is generally not recommended for this compound due to its high reactivity with water, which is the primary component of reversed-phase mobile phases.[8] Hydrolysis would be a significant competing reaction.[2]

If you must use reversed-phase (e.g., for separating highly polar impurities), extreme care must be taken:

  • Use Buffered, Acidic Conditions: A mobile phase containing 0.1% formic or acetic acid can help maintain the compound in its neutral state and improve peak shape.[9]

  • Work Quickly and at Low Temperatures: Minimize the time the compound is in contact with the aqueous mobile phase.

  • Expect Yield Loss: Some degree of hydrolysis is almost inevitable.

Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This protocol outlines the standard procedure for purifying this compound on a column where the stationary phase is deactivated in situ.

  • Solvent System Selection: Identify an appropriate solvent system using TLC (e.g., 7:3 Hexanes:EtOAc) that gives the product an Rf of 0.2-0.3. Add 1% triethylamine to this system.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed.

  • Deactivation/Equilibration:

    • Flush the packed column with at least 5 column volumes (CV) of the chosen mobile phase containing 1% triethylamine. This neutralizes the silica and equilibrates the column.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Carefully pipette the solution onto the top of the silica bed.

  • Elution:

    • Add the mobile phase to the column and apply pressure to begin elution.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

    • Crucial: Co-evaporate the product with an anhydrous, non-polar solvent like toluene or hexanes several times to azeotropically remove any residual triethylamine.

Diagram 1: Troubleshooting Workflow for this compound Purification

This diagram provides a logical path for diagnosing and solving purification issues.

TroubleshootingWorkflow start Start: Poor Separation or Product Decomposition check_hydrolysis TLC shows baseline spot? start->check_hydrolysis hydrolysis_yes Yes: Likely Hydrolysis check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No: Other Issue check_hydrolysis->hydrolysis_no No cause_hydrolysis Cause: Moisture or Acidic Silica hydrolysis_yes->cause_hydrolysis check_rf Is product Rf > 0.4? hydrolysis_no->check_rf solution_anhydrous Action: Ensure strictly anhydrous workup & solvents cause_hydrolysis->solution_anhydrous solution_deactivate Action: Deactivate silica w/ Et3N or change stationary phase cause_hydrolysis->solution_deactivate end_good Purification Successful solution_anhydrous->end_good solution_deactivate->end_good rf_yes Yes: Eluting too fast check_rf->rf_yes Yes rf_no No: Rf is okay check_rf->rf_no No solution_rf Action: Decrease mobile phase polarity rf_yes->solution_rf check_loading Using wet loading? rf_no->check_loading solution_rf->end_good loading_yes Yes: Potential band broadening check_loading->loading_yes Yes solution_loading Action: Switch to dry loading technique loading_yes->solution_loading solution_loading->end_good

Caption: Troubleshooting workflow for purification issues.

Diagram 2: Degradation Pathway on Silica Surface

This diagram illustrates the acid-catalyzed hydrolysis of this compound on a silica gel surface.

DegradationPathway compound This compound (R-SO₂Cl) product Furan-3-sulfonic acid (R-SO₃H) + HCl compound->product Hydrolysis silica Acidic Silica Surface (Si-OH) + H₂O silica->compound Catalysis

Caption: Hydrolysis of sulfonyl chloride on silica.

References

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • How does an acid pH modifier impact flash chromatography? Biotage. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information from Nacsa, E. D., & Lambert, T. H. (2012). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Journal of the American Chemical Society. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Shevchuk, O. I., et al. (2020). ChemRxiv. [Link]

  • Method of stabilizing aliphatic sulfonyl-chlorides. Lann, J. S., & Hunt, M. (1951). U.S. Patent No. 2,556,879. Washington, DC: U.S.
  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Bertenshaw, S. R., et al. (2000). U.S. Patent No. 6,022,984. Washington, DC: U.S.
  • Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Hawach Scientific. [Link]

  • This compound - Introduction. ChemBK. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Britton, J., et al. (2023). Reactions, 4(2), 295-310. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Beaver, M. G., et al. (2009). Organic Process Research & Development, 13(5), 849-852. [Link]

  • This compound Five. Chongqing Chemdad Co., Ltd. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Pu, X., et al. (2021). Angewandte Chemie International Edition, 60(28), 15439-15444. [Link]

  • Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Pérez-Míguez, R., et al. (2024). Gels, 10(4), 253. [Link]

  • Collection of gas phase chlorine using bonded silica sorbents. Roe, D. C. (1990). UNLV Theses, Dissertations, Professional Papers, and Capstones. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Gnedin, B. G., et al. (1988). Journal of Organic Chemistry of the USSR, 24(4). [Link]

  • Liquid Chromatography Troubleshooting Guide. Shimadzu. [Link]

  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Bentley, T. W., et al. (2008). Molecules, 13(5), 1103-1117. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Liu, J., et al. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]

  • Product decomposed on silica gel. ResearchGate Discussion. [Link]

Sources

Furan-3-Sulfonyl Chloride Chemistry: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Furan-3-Sulfonyl Chloride Chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of working with this versatile but sensitive reagent. This compound is a valuable building block in medicinal chemistry and organic synthesis, but its inherent instability requires a nuanced understanding to achieve successful outcomes. This center is structured to address the common challenges and side reactions you may encounter during your experiments.

Part 1: Understanding the Instability of this compound

This compound belongs to the class of five-membered heteroaromatic sulfonyl chlorides, which are generally less stable than their six-membered counterparts.[1] The 3-substituted furan derivatives, in particular, demonstrate lower stability compared to their 2-isomeric counterparts.[2] This inherent instability is a primary source of many side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning dark. What is happening?

A1: The development of a dark color, often brown or black, is a common indicator of decomposition.[3] Unlike thiophene-derived sulfonyl chlorides that primarily hydrolyze to their corresponding sulfonic acids, furan-derived sulfonyl chlorides are known to decompose into complex mixtures of unidentified products.[2] This complex decomposition is likely related to the inherent instability of the furan ring in the presence of the electrophilic sulfonyl chloride moiety.[2][4]

Q2: What are the main decomposition pathways for this compound?

A2: The primary decomposition pathways include:

  • Complex Decomposition: This is the most significant issue, leading to a mixture of byproducts. It is believed to stem from the electronic nature of the furan ring being susceptible to degradation in the presence of the strongly electron-withdrawing sulfonyl chloride group.[2][4]

  • Hydrolysis: Like all sulfonyl chlorides, this compound is susceptible to hydrolysis by trace amounts of water in solvents or reagents, which leads to the formation of the corresponding furan-3-sulfonic acid.[2]

  • Formal SO2 Extrusion: While more characteristic of other heteroaromatic sulfonyl chlorides, the extrusion of sulfur dioxide is a potential decomposition pathway.[2]

Q3: How should I store this compound to minimize decomposition?

A3: Proper storage is critical. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically 2-8°C.[5] It is crucial to minimize exposure to moisture and air.

Part 2: Troubleshooting Common Side Reactions in Sulfonamide and Sulfonate Ester Formation

The primary application of this compound is its reaction with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[6] However, the desired reaction can be compromised by side reactions.

Troubleshooting Guide: Low Yields and Impure Product
Observed Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low to no yield of the desired sulfonamide/sulfonate ester. Decomposition of this compound: The reagent may have decomposed before or during the reaction.1. Use Fresh or Properly Stored Reagent: Always use this compound from a fresh, sealed bottle or one that has been stored meticulously under inert gas at low temperatures. 2. Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0°C or even -78°C) to minimize the rate of decomposition. The stability of this compound is temperature-dependent.[7] 3. Minimize Reaction Time: Plan the experiment to have the shortest possible reaction time.
Presence of furan-3-sulfonic acid as a major byproduct. Hydrolysis: Trace amounts of water in the solvent, amine/alcohol, or base are reacting with the sulfonyl chloride.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. If possible, distill solvents over a suitable drying agent. 2. Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base that is scrupulously dried. Tertiary amines should be distilled and stored over potassium hydroxide.
A complex mixture of unidentified byproducts is observed by TLC or LC-MS. Complex Decomposition of the Furan Moiety: This is a known issue with furan-derived sulfonyl chlorides.[2] The reaction conditions may be promoting the degradation of the furan ring.1. Optimize Solvent Choice: Aprotic solvents are generally preferred. A study on heteroaromatic sulfonyl chlorides used THF-d8 for stability studies, suggesting THF could be a suitable solvent.[2] Avoid protic solvents unless absolutely necessary and, if so, use them at low temperatures. 2. Control Stoichiometry: Use a minimal excess of the nucleophile. A large excess, especially of a basic amine, could potentially catalyze decomposition pathways.
Possible formation of ring-opened byproducts. Nucleophilic Attack on the Furan Ring: While less common than reaction at the sulfonyl chloride, strong nucleophiles or harsh reaction conditions could potentially lead to the opening of the furan ring.[8][9] The electron-withdrawing sulfonyl chloride group can activate the furan ring towards nucleophilic attack.1. Use Milder Reaction Conditions: Avoid high temperatures and strongly basic conditions. 2. Protect the Furan Ring (if applicable): In complex syntheses, if ring-opening is a persistent issue, consider a synthetic route where the sulfonyl chloride is introduced after transformations that require harsh conditions.
Experimental Workflow: Minimizing Side Reactions

Caption: A generalized workflow to minimize side reactions.

Part 3: Mechanistic Insights and Advanced Protocols

A deeper understanding of the underlying mechanisms can empower you to design more robust experiments.

Causality Behind Experimental Choices
  • Low Temperature: Chemical reactions, including decomposition pathways, have activation energies. By lowering the temperature, you decrease the kinetic energy of the molecules, making it less likely for them to overcome the activation energy barrier for decomposition, while still allowing the desired reaction with the nucleophile to proceed, albeit at a slower rate.

  • Anhydrous Conditions: Water is a nucleophile that readily reacts with the highly electrophilic sulfonyl chloride. This reaction is often faster than the desired reaction with bulkier amines or alcohols, leading to the formation of the sulfonic acid byproduct.

  • Inert Atmosphere: Oxygen can sometimes participate in radical-mediated decomposition pathways. An inert atmosphere of nitrogen or argon displaces oxygen, mitigating this risk.

Protocol: General Procedure for the Synthesis of a Furan-3-Sulfonamide

This protocol is a starting point and should be optimized for your specific substrates.

  • Preparation: Under an inert atmosphere (N2 or Ar), add the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq., freshly distilled) to anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with cold, dilute aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Relationship: Troubleshooting Cascade

Troubleshooting_Cascade cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Reagent Decomposition start->cause1 cause2 Hydrolysis start->cause2 cause3 Furan Ring Instability start->cause3 sol1 Use fresh reagent, low temperature, short reaction time cause1->sol1 sol2 Implement strict anhydrous conditions cause2->sol2 sol3 Optimize solvent, control stoichiometry, use mild conditions cause3->sol3

Sources

hydrolysis of Furan-3-sulfonyl chloride and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furan-3-sulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, use, and prevention of hydrolysis of this compound in experimental settings. Our goal is to empower you with the knowledge to anticipate and overcome challenges, ensuring the integrity and success of your research.

Introduction: The Dual Nature of this compound

This compound is a valuable reagent in organic synthesis, particularly in the construction of novel sulfonamides for pharmaceutical and agrochemical research. Its utility stems from the electrophilic nature of the sulfonyl group, making it a potent reactant for nucleophilic substitution. However, this high reactivity also renders it extremely susceptible to hydrolysis, a primary cause of reaction failure and yield loss. Understanding and controlling this hydrolytic instability is paramount for its successful application.

The Inevitable Reaction: Understanding the Hydrolysis of this compound

The principal challenge in working with this compound is its vigorous and often detrimental reaction with water.[1][2] This process not only consumes the reagent but also introduces byproducts that can complicate purification and downstream applications.

Mechanism of Hydrolysis

The key steps are as follows:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Transition State: A trigonal bipyramidal transition state is formed where the oxygen of the water molecule is partially bonded to the sulfur, and the sulfur-chlorine bond is partially broken.

  • Leaving Group Departure: The chloride ion, being a good leaving group, departs.

  • Deprotonation: A second water molecule acts as a base to deprotonate the oxonium ion, yielding furan-3-sulfonic acid and a hydronium ion.

Caption: Recommended workflow for minimizing hydrolysis of this compound.

Detailed Protocol for Anhydrous Reaction Conditions:

  • Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (argon or nitrogen).

  • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure all other reagents, including the nucleophile and any base, are of high purity and stored under anhydrous conditions.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas for at least 15-20 minutes before introducing any reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Dissolve the nucleophile and a non-nucleophilic base (e.g., triethylamine or pyridine) in the anhydrous solvent. Cool the solution to 0°C in an ice bath. In a separate, dry flask, prepare a solution of this compound in the same anhydrous solvent. Add the sulfonyl chloride solution to the cooled nucleophile solution dropwise via a syringe.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: If an aqueous work-up is unavoidable, it should be performed rapidly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride. [5]

Troubleshooting Guide

Even with the best precautions, issues can arise. This section addresses common problems encountered during reactions with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or no yield of desired product - Hydrolysis of this compound. - Poor nucleophilicity of the substrate. - Inappropriate base or solvent.- Verify the purity and integrity of the this compound. - Ensure strictly anhydrous conditions. - For weakly nucleophilic amines, consider a stronger base or a more polar aprotic solvent like DMF.
Formation of a dark, tar-like substance - Decomposition of the furan ring under acidic conditions.- Use a non-nucleophilic base to scavenge the HCl generated during the reaction. - Maintain a low reaction temperature.
Multiple spots on TLC, difficult purification - Presence of furan-3-sulfonic acid. - Complex decomposition of the furan ring.- During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic sulfonic acid byproduct. - Optimize reaction conditions (temperature, reaction time) to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound degradation?

A1: Degradation can be indicated by a change in color of the reagent, often to a darker shade. In a reaction mixture, the formation of a precipitate (the sulfonic acid) or the development of a dark, polymeric material can signify decomposition. [5] Q2: Can I use a protic solvent for my reaction?

A2: It is strongly advised against using protic solvents such as alcohols or water, as they will react with the sulfonyl chloride, leading to the formation of unwanted byproducts (sulfonate esters or sulfonic acid).

Q3: How can I confirm that hydrolysis is the cause of my low yield?

A3: You can analyze your crude reaction mixture by LC-MS. The presence of a mass corresponding to furan-3-sulfonic acid (C₄H₄O₄S, molecular weight: 148.14 g/mol ) would be a strong indicator of hydrolysis.

Q4: Is this compound more or less stable than other aromatic sulfonyl chlorides?

A4: Heteroaromatic sulfonyl chlorides, particularly those with five-membered rings like furan, are generally less stable than their benzene-based counterparts. [1][5]The furan ring itself can be susceptible to degradation, especially under acidic conditions. [5]

References

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE. SD Fine-Chem. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

Sources

Technical Support Center: Managing Exotherms in Furan-3-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with Furan-3-sulfonyl chloride. Given the compound's inherent reactivity and thermal sensitivity, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to manage exothermic events and ensure the safe and successful execution of your experiments.

Foundational Knowledge: Understanding the Inherent Risks

This compound is a highly reactive electrophile. The furan ring, an electron-rich aromatic system, is susceptible to degradation under harsh conditions, while the sulfonyl chloride moiety is prone to vigorous reactions with nucleophiles. A comprehensive study on the stability of heteroaromatic sulfonyl chlorides has indicated that furan-derived sulfonyl chlorides are particularly unstable and can undergo complex decomposition.[1][2] This inherent instability is a primary contributor to exothermic events.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards stem from its high reactivity and thermal instability. Key concerns include:

  • Violent Exothermic Reactions: It reacts vigorously with nucleophiles such as water, alcohols, and primary/secondary amines, generating significant heat and corrosive hydrogen chloride (HCl) gas.

  • Thermal Decomposition: The furan ring is thermally sensitive.[1] Elevated temperatures can trigger rapid decomposition, which is often exothermic and can lead to a runaway reaction. Decomposition may produce toxic and flammable gases.

  • Hydrolytic Instability: Like most sulfonyl chlorides, it is highly sensitive to moisture, hydrolyzing to the corresponding and less reactive furan-3-sulfonic acid. This hydrolysis is also exothermic.

Q2: I observed gas evolution during my reaction. What is it and should I be concerned?

A2: Gas evolution is a common observation and a critical safety concern. The evolved gas is typically hydrogen chloride (HCl), which is formed as a byproduct of the reaction between the sulfonyl chloride and a nucleophile (e.g., an amine). This can cause pressure buildup in a sealed system. In the case of decomposition, other gases like sulfur dioxide (SO₂) may also be released.[3] Always conduct these reactions in a well-ventilated fume hood and ensure the reaction vessel is not a closed system.

Q3: Can I store an opened bottle of this compound for future use?

A3: It is strongly recommended to use this compound immediately after opening. Due to its high reactivity with atmospheric moisture, prolonged storage of an opened container can lead to degradation and hydrolysis, reducing its purity and potency. If storage is unavoidable, it should be under a dry, inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).

Troubleshooting Guide for Exothermic Events

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Rapid and Uncontrolled Temperature Spike (Runaway Reaction) During Reagent Addition

A sudden, uncontrolled increase in temperature is a clear sign of a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of this compound or the nucleophile.

  • Maximize Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a circulator, lower the setpoint.

  • Dilute (with caution): If the reaction mixture is still manageable, adding a pre-chilled, inert solvent can help to absorb the excess heat.

Causality and Prevention:

Potential Cause Explanation Preventative Measures
Reagent Addition Rate is Too Fast The reaction is highly exothermic, and a rapid addition rate generates heat faster than the cooling system can dissipate it.Use a syringe pump for slow, controlled, dropwise addition of the this compound solution. Monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature.
Inadequate Cooling The cooling bath or cryostat lacks the capacity to handle the heat generated by the reaction, especially during scale-up.Ensure the reaction flask is adequately immersed in the cooling bath. For larger scale reactions, a more powerful cooling system may be necessary. The surface area-to-volume ratio decreases on scale-up, making heat transfer less efficient.
High Reactant Concentration More concentrated solutions lead to a faster reaction rate and greater heat output per unit volume.Use a more dilute solution of this compound. The solvent acts as a heat sink, moderating the temperature increase.
Poor Mixing Inefficient stirring can lead to localized "hot spots" where the concentration of reactants is high, initiating a runaway reaction.Use an overhead stirrer for larger volumes to ensure efficient mixing and uniform heat distribution.
Issue 2: Delayed Exotherm or Pressure Buildup During Workup/Quenching

An exotherm during the workup phase indicates that unreacted this compound is still present and is now reacting with the quenching agent (e.g., water).

Immediate Actions:

  • Slow Down Addition: If adding a quenching solution, immediately reduce the rate of addition.

  • Increase Cooling: Ensure the workup vessel is adequately cooled in an ice bath.

  • Vent Pressure: If in a separatory funnel, vent frequently to release any pressure buildup from HCl gas evolution.

Causality and Prevention:

Potential Cause Explanation Preventative Measures
Incomplete Reaction The initial reaction did not go to completion, leaving a significant amount of unreacted this compound.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure full consumption of the starting material before proceeding to workup.
Quenching with Water Too Quickly Water reacts very vigorously with sulfonyl chlorides.Before adding water, perform a pre-quench by slowly adding a less reactive nucleophile, such as isopropanol, to the cooled reaction mixture. Once the initial exotherm subsides, water can be added more safely.
Insufficient Cooling During Quench The heat generated by the quenching reaction is not being effectively removed.Always perform the quench in a vessel cooled in an ice bath with vigorous stirring.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

This protocol is a general guideline and should be adapted based on the specific reactivity of the amine and the scale of the reaction.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stir bar and a temperature probe.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • This compound Addition: In a separate flask, dissolve this compound (1.05 eq) in the same anhydrous solvent. Using a syringe pump, add the this compound solution dropwise to the stirred amine solution over 1-2 hours.

  • Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add isopropanol to quench any unreacted this compound. Then, add water and proceed with the appropriate extraction and purification procedures.

Protocol 2: Safe Quenching of a Reaction Mixture Containing this compound
  • Cooling: Ensure the reaction mixture is cooled to 0 °C in an ice bath with efficient stirring.

  • Pre-Quench: Slowly add a less reactive alcohol, such as isopropanol (at least 2 equivalents relative to the initial amount of sulfonyl chloride), dropwise to the reaction mixture. Monitor the temperature closely. If a significant exotherm is observed, pause the addition until the temperature subsides.

  • Aqueous Quench: Once the addition of isopropanol no longer produces a significant exotherm, slowly add cold water to the mixture.

  • Neutralization: If necessary, neutralize the mixture with a suitable aqueous base (e.g., sodium bicarbonate solution), again, with careful temperature control.

Visualizing the Workflow

Troubleshooting Logic for Exothermic Events

ExothermTroubleshooting cluster_spike Rapid Spike Analysis cluster_delayed Delayed Exotherm Analysis start Exotherm Observed issue Rapid Temperature Spike Delayed Exotherm (Workup) start->issue cause_spike Addition Too Fast Inadequate Cooling High Concentration issue:f0->cause_spike cause_delayed Incomplete Reaction Rapid Quenching issue:f1->cause_delayed solution_spike Use Syringe Pump Improve Cooling System Dilute Reagents cause_spike:f0->solution_spike:f0 cause_spike:f1->solution_spike:f1 cause_spike:f2->solution_spike:f2 solution_delayed Monitor Reaction to Completion (TLC/LCMS) Pre-quench with Alcohol cause_delayed:f0->solution_delayed:f0 cause_delayed:f1->solution_delayed:f1

Caption: A logical workflow for diagnosing and addressing exothermic events.

Data Summary for Safe Handling

The choice of solvent is critical for managing exotherms as it acts as a heat sink. Below is a table of common solvents and their relevant physical properties.

SolventBoiling Point (°C)Heat Capacity (J/g·K)Dielectric ConstantNotes
Dichloromethane (DCM)39.61.169.1Common solvent for sulfonamide synthesis, but low boiling point can be a concern.
Tetrahydrofuran (THF)661.767.5Good solvent, but can form peroxides. Use freshly distilled or inhibitor-free.
Acetonitrile822.2337.5Higher boiling point and heat capacity, good for managing exotherms.
Toluene1111.692.4High boiling point, but less polar.

References

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Shevchuk, O. I., et al. (2025). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]

  • Van der Pijl, F., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(5), 856-863. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. Organic Syntheses, 89, 44-54. [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. The Baran Laboratory, Scripps Research. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Moura, C. V. R., et al. (2023). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Molecules, 28(14), 5393. [Link]

  • U.S. Patent No. US20240060006A1. (2024). Tuning sulfonation and controlling oleo-furan surfactant compositions.
  • Kappe, C. O. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. [Link]

  • Reddy, P. V. G., et al. (2021). Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols. Chemistry–An Asian Journal, 16(1), 30-33. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Furan-3-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of furan-3-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The inherent reactivity of the furan ring, coupled with the nature of sulfonamide formation, can often lead to frustratingly low yields. This resource, presented in a question-and-answer format, provides in-depth technical guidance, field-proven insights, and detailed protocols to help you troubleshoot and optimize your reactions.

Understanding the Core Challenges

The synthesis of furan-3-sulfonamides typically proceeds through a two-step sequence: the formation of furan-3-sulfonyl chloride, followed by its reaction with a desired amine. Low yields can often be traced back to issues in either of these stages. The primary challenges stem from:

  • Instability of the Furan Ring: The furan ring is sensitive to strongly acidic conditions, which can lead to protonation and subsequent ring-opening or polymerization.[1]

  • Instability of this compound: This key intermediate is known to be unstable, making its isolation and handling critical for the success of the subsequent amination step.

  • Side Reactions: A number of side reactions can compete with the desired sulfonamide formation, leading to a complex mixture of byproducts and a diminished yield of the target compound.

This guide will address these core challenges with practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues Related to the Furan Starting Material and Sulfonylation Step

Question 1: My reaction mixture turns dark and I observe significant polymer formation during the synthesis of this compound. What is causing this and how can I prevent it?

Answer:

Polymerization is a very common issue when working with furans, especially under the strongly acidic conditions often used for sulfonation.[1] The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, and protonation can initiate a cascade of reactions leading to insoluble polymeric material.

Causality:

  • Harsh Reaction Conditions: Strong acids like chlorosulfonic acid can readily protonate the furan ring, creating reactive intermediates that trigger polymerization.

  • Elevated Temperatures: Higher temperatures accelerate the rate of polymerization.

Troubleshooting Strategies:

  • Use a Milder Sulfonating Agent: Instead of neat chlorosulfonic acid, consider using a sulfur trioxide complex, such as the pyridine-SO₃ or dioxane-SO₃ complex. These reagents are less aggressive and can selectively sulfonate the furan ring with a lower risk of polymerization.[1][2]

  • Control the Reaction Temperature: Perform the sulfonation at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

  • Optimize the Order of Addition: Add the furan slowly to the sulfonating agent to maintain a low concentration of the furan and reduce the likelihood of polymerization.

Experimental Protocol: Synthesis of Furan-3-sulfonic Acid using Pyridine-SO₃ Complex

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous pyridine.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add sulfur trioxide (SO₃) to the pyridine with vigorous stirring to form the pyridine-SO₃ complex.

  • Once the complex is formed, slowly add furan dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it onto ice.

  • The resulting furan-3-sulfonic acid can often be used in the next step without extensive purification.

Category 2: Challenges with this compound

Question 2: I have successfully synthesized furan-3-sulfonic acid, but I am getting a low yield of this compound upon treatment with a chlorinating agent. What are the critical factors for this conversion?

Answer:

The conversion of a sulfonic acid to a sulfonyl chloride is a crucial step that can be fraught with difficulties, especially with a sensitive substrate like furan-3-sulfonic acid. The choice of chlorinating agent and the reaction conditions are paramount.

Causality:

  • Incomplete Reaction: The conversion may not be going to completion due to insufficiently reactive chlorinating agents or suboptimal reaction conditions.

  • Degradation of the Product: this compound is unstable and can decompose under the reaction or workup conditions.

Troubleshooting Strategies:

  • Choice of Chlorinating Agent: Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are commonly used. PCl₅ is often more effective for converting sulfonic acids to sulfonyl chlorides.[3][4]

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as moisture will readily hydrolyze the sulfonyl chloride back to the sulfonic acid.

  • Temperature Control: The reaction should be performed at a controlled temperature, often starting at low temperatures and gradually warming to room temperature or slightly above to drive the reaction to completion without significant degradation.

  • Prompt Use of the Product: Due to its instability, it is highly recommended to use the this compound in the subsequent amination step as soon as it is prepared, preferably without purification.

Experimental Protocol: Conversion of Furan-3-sulfonic Acid to this compound

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, place the crude furan-3-sulfonic acid.

  • Add phosphorus pentachloride (PCl₅) in portions with stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, gently heat the mixture to drive the reaction to completion (e.g., 40-50 °C for 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • The crude this compound can be isolated by distillation under reduced pressure, but it is often preferable to remove the phosphorus oxychloride (POCl₃) byproduct under vacuum and use the crude product directly in the next step.

Category 3: The Amination Step and Product Purification

Question 3: My final amination step to form the furan-3-sulfonamide is giving a low yield and a complex mixture of products. How can I optimize this reaction?

Answer:

The reaction of this compound with an amine is a nucleophilic substitution reaction. Low yields are often due to the instability of the sulfonyl chloride, competing side reactions of the amine, or suboptimal reaction conditions.

Causality:

  • Decomposition of this compound: As previously mentioned, this intermediate is unstable and can decompose before it has a chance to react with the amine.

  • Bis-sulfonylation of Primary Amines: If a primary amine is used, it is possible for it to react with two molecules of the sulfonyl chloride, leading to a bis-sulfonated byproduct.

  • Suboptimal Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and selectivity.

Troubleshooting Strategies:

  • Use Freshly Prepared this compound: The best results are typically obtained when the crude this compound is used immediately after its preparation.

  • Control Stoichiometry: For primary amines, using a slight excess of the amine can help to minimize bis-sulfonylation.

  • Choice of Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl generated during the reaction. Pyridine can also act as a catalyst.

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

  • Temperature Control: The reaction is often carried out at 0 °C to room temperature.

Experimental Protocol: General Procedure for the Synthesis of Furan-3-sulfonamide

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of freshly prepared this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude furan-3-sulfonamide.

Question 4: I have obtained a crude product, but I am struggling to purify my furan-3-sulfonamide. What are the recommended purification methods?

Answer:

Purification of furan-3-sulfonamides can be challenging due to the presence of polar impurities and potential for degradation. Recrystallization and column chromatography are the most common methods.

Troubleshooting Strategies for Purification:

  • Recrystallization:

    • Solvent Selection: A good recrystallization solvent is one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, or mixtures of these with water.[5] For furan-containing compounds, solvent systems like hexane/ethyl acetate or hexane/acetone can also be effective.[6]

    • "Oiling Out": If your product "oils out" instead of crystallizing, it may be due to impurities or the solvent being too nonpolar. Try using a more polar solvent system or purifying the crude product by column chromatography first.[5]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for optimizing the separation. The polarity can be adjusted based on the specific sulfonamide.

Experimental Protocol: Recrystallization of a Furan-3-sulfonamide

  • Dissolve the crude furan-3-sulfonamide in a minimum amount of a hot solvent (e.g., ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Alternative Synthetic Routes

If the traditional route through this compound consistently provides low yields, consider exploring alternative synthetic strategies.

  • Metal-Catalyzed Sulfonylation: Recent advances in catalysis have opened up new avenues for sulfonamide synthesis. For instance, nickel-catalyzed three-component reactions of alkyl chlorides, aryl boronic acids, and a sulfur dioxide source can produce sulfones, and similar strategies may be adaptable for sulfonamide synthesis.[7] A nickel-catalyzed Suzuki-Miyaura coupling of furan-3-boronic acid with a suitable sulfonamide-containing partner could also be a viable route.[8][9]

  • Direct C-H Sulfonylation: While challenging for the 3-position of furan, direct C-H functionalization methods are an active area of research and may provide a more atom-economical route in the future.

Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Yields in Furan-3-Sulfonamide Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Polymerization during Sulfonation Harsh acidic conditions, high temperature.Use milder sulfonating agents (e.g., Pyridine-SO₃), low temperature.
Low Yield of this compound Incomplete reaction, hydrolysis.Use PCl₅ or SOCl₂, ensure anhydrous conditions, use freshly prepared.
Low Yield in Amination Step Decomposition of sulfonyl chloride, bis-sulfonylation.Use freshly prepared sulfonyl chloride, use excess amine, optimize base and solvent.
Purification Difficulties "Oiling out," presence of polar impurities.Use appropriate solvent systems for recrystallization (e.g., ethanol/water), or purify by column chromatography.

Diagram 1: Key Steps and Potential Pitfalls in Furan-3-Sulfonamide Synthesis

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination furan Furan sulfonic_acid Furan-3-sulfonic Acid furan->sulfonic_acid Sulfonating Agent side_reaction_1 Polymerization / Ring Opening furan->side_reaction_1 sulfonyl_chloride This compound sulfonic_acid->sulfonyl_chloride Chlorinating Agent (e.g., PCl₅) side_reaction_2 Decomposition / Hydrolysis sulfonyl_chloride->side_reaction_2 sulfonamide Furan-3-sulfonamide sulfonyl_chloride->sulfonamide side_reaction_3 Bis-sulfonylation sulfonyl_chloride->side_reaction_3 amine Amine (R-NH₂) amine->sulfonamide

Caption: Workflow of furan-3-sulfonamide synthesis with key pitfalls.

Diagram 2: Troubleshooting Logic for Low Yields

G cluster_sulfonylation Sulfonylation Issues cluster_chlorination Chlorination Issues cluster_amination Amination Issues start Low Yield of Furan-3-sulfonamide check_step Identify the problematic step: Sulfonylation, Chlorination, or Amination? start->check_step polymerization Polymerization observed? check_step->polymerization low_conversion_chloride Low conversion to sulfonyl chloride? check_step->low_conversion_chloride complex_mixture Complex mixture in final step? check_step->complex_mixture solution_sulfonylation Use milder sulfonating agent (Pyridine-SO₃). Lower reaction temperature. polymerization->solution_sulfonylation Yes solution_chlorination Use stronger chlorinating agent (PCl₅). Ensure anhydrous conditions. low_conversion_chloride->solution_chlorination Yes solution_amination Use freshly prepared sulfonyl chloride. Optimize base and stoichiometry. complex_mixture->solution_amination Yes

Caption: Decision tree for troubleshooting low yields.

References

  • New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. ACS Sustainable Chemistry & Engineering. (2022-06-28). [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Furan acylation to renewable oleo-furansulfonate (OFS) surfactants. (A)... - ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Furan Synthesis and Reactions | MES Voice - YouTube. [Link]

  • US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P
  • US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google P
  • US20240060006A1 - Tuning sulfonation and controlling oleo-furan surfactant compositions - Google P
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. [Link]

  • Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC - NIH. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Synthesis of Non-Ionic Surfactants From 5-Hydroxymethyl-2-Furfural, Furan-2,5-Dimethanol and Bis-2,5-Dihydroxymethyl-Tetrahydrofurans | Patent Publication Number 20170226075 | Patexia. [Link]

  • Furan synthesis - Organic Chemistry Portal. [Link]

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. [Link]

  • THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof - Google P
  • Nickel catalyzed three-component sulfonylation of non-activated alkyl chlorides. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. [Link]

  • A kind of preparation method of sulfonyl chloride aromatic hydrocarbon - Google P
  • Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide - PrepChem.com. [Link]

  • This compound Five Chongqing Chemdad Co. ,Ltd. [Link]

  • Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1.. [Link]

  • 15481 PDFs | Review articles in BORONIC ACIDS - ResearchGate. [Link]

  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google P
  • Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N–S Bond Activation of Sulfonamides - ResearchGate. [Link]

  • EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google P
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. [Link]

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - NIH. [Link]

  • Investigations of the origin of the furan fatty acids (F-acids) - PubMed. [Link]

Sources

detection of impurities in Furan-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furan-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and analysis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Part 1: Understanding the Instability of this compound

This compound is a highly reactive compound, and its instability can lead to the formation of various impurities that may compromise downstream applications.[1][2] A primary degradation pathway is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding Furan-3-sulfonic acid.[1][3][4] Additionally, the furan ring itself is susceptible to opening under acidic conditions, which can be promoted by the hydrolysis product (hydrochloric acid), leading to a complex mixture of degradation products.[5][6][7]

Part 2: Troubleshooting & FAQs: Impurity Detection

This section addresses common questions and issues encountered during the analysis of this compound for impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

The most prevalent impurity is Furan-3-sulfonic acid , the direct hydrolysis product.[3] Its presence indicates exposure of the sample to moisture. Other potential impurities can arise from the synthesis process, such as unreacted starting materials or byproducts from side reactions.[8] Under acidic conditions, which can be generated by the hydrolysis byproduct HCl, furan rings can undergo polymerization, leading to a complex mixture of oligomeric and polymeric impurities.[5][9]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

An NMR spectrum with unexpected signals suggests the presence of impurities.

  • 1H NMR: Look for a broad singlet corresponding to the acidic proton of Furan-3-sulfonic acid. Signals in the aliphatic region could indicate ring-opened products.

  • 13C NMR: The presence of signals corresponding to carboxylic acids or other carbonyl groups could also point towards degradation products.

For unambiguous identification, especially in complex mixtures, hyphenated techniques like LC-NMR or trapping the impurity peak from an HPLC run for subsequent NMR analysis are powerful tools.[10]

Q3: I am observing poor peak shape and reproducibility in my HPLC analysis. What could be the cause?

Poor peak shape and reproducibility in HPLC are often linked to the reactivity of this compound.

  • On-column degradation: The aqueous mobile phases used in reversed-phase HPLC can cause hydrolysis of the sulfonyl chloride on the column, leading to peak tailing and the appearance of the Furan-3-sulfonic acid peak.

  • Solvent effects: Using protic solvents for sample dissolution can lead to pre-analysis degradation.

To mitigate these issues, consider using aprotic solvents for sample preparation and employing rapid gradient methods to minimize the compound's residence time on the column.[11] Derivatization of the sulfonyl chloride prior to analysis can also be a robust strategy to improve stability and chromatographic performance.[12][13]

Q4: My GC-MS analysis is not showing the expected molecular ion for this compound. Why?

This compound is thermally labile and can degrade in the hot GC injector port. Instead of the molecular ion, you might observe fragments corresponding to the loss of SO2Cl or other degradation products. For volatile and semi-volatile furan derivatives, GC-MS can be a powerful tool, but careful optimization of the injection temperature is crucial.[14][15][16] A lower injector temperature and a fast oven ramp can sometimes help to minimize on-injector degradation.

Troubleshooting Guides

Issue 1: Unexpected Loss of Purity in a Stored Sample

  • Symptom: A previously pure sample of this compound shows the presence of new impurities upon re-analysis.

  • Probable Cause: The primary suspect is hydrolysis due to improper storage. This compound is highly sensitive to moisture.[1][17]

  • Troubleshooting Protocol:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.

    • Analytical Confirmation:

      • FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 3000 cm-1) and changes in the S=O stretching region (around 1370 and 1180 cm-1), indicative of sulfonic acid formation.

      • HPLC Analysis: Develop a method to separate this compound from Furan-3-sulfonic acid. An acidic mobile phase is often required to suppress the ionization of the sulfonic acid and achieve good peak shape.

    • Preventative Measures: Handle the compound in a glove box or under a dry inert gas stream to minimize exposure to atmospheric moisture.

Issue 2: Inconsistent Results in Downstream Reactions

  • Symptom: Reactions using this compound are giving variable yields or producing unexpected side products.

  • Probable Cause: The purity of the starting material is inconsistent. The presence of Furan-3-sulfonic acid can alter the reaction pH and catalyze side reactions. Polymeric impurities can also interfere with the desired transformation.

  • Troubleshooting Protocol:

    • Purity Assessment: Before each use, quickly assess the purity of the this compound. A rapid HPLC or 1H NMR check can be invaluable.

    • Quantification of Key Impurity: If Furan-3-sulfonic acid is detected, quantify its percentage. This can help in adjusting the stoichiometry of reagents in the subsequent reaction.

    • Purification: If the impurity level is unacceptable, consider purifying the this compound by distillation under reduced pressure. However, be aware of its thermal instability.

Part 3: Analytical Methodologies

A multi-pronged analytical approach is often necessary for the comprehensive characterization of this compound and its impurities.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment.

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a liquid mobile phase.

  • Utility: Excellent for quantifying the parent compound and non-volatile impurities like Furan-3-sulfonic acid.

  • Challenges: The reactive nature of the sulfonyl chloride can lead to on-column degradation.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile impurities.

  • Principle: Separation occurs based on the volatility and interaction of analytes with a stationary phase in a capillary column, followed by mass-based detection.

  • Utility: Can detect residual solvents and volatile byproducts from the synthesis. Furan and its derivatives are often analyzed by GC-MS.[14][15][18]

  • Challenges: Thermal degradation of this compound in the injector can be a significant issue.

Technique Typical Column Mobile Phase/Carrier Gas Detector Commonly Detected Impurities
HPLC C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% TFAUV (230-260 nm)Furan-3-sulfonic acid, non-volatile synthesis byproducts
GC-MS HP-5MS (30 m x 0.25 mm, 0.25 µm)HeliumMass SpectrometerResidual solvents, volatile furan derivatives
Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

  • Principle: Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms in a molecule.[11]

  • Utility: Unambiguous identification of impurities when isolated. Quantitative NMR (qNMR) can be used for purity determination against a certified internal standard.[19][20]

  • Key Considerations: Use of aprotic deuterated solvents (e.g., CDCl3, Acetone-d6) is crucial to prevent solvent-induced degradation.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid tool for functional group identification.

  • Principle: Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its functional groups.

  • Utility: Quick identification of the sulfonyl chloride group (strong absorbances around 1370 and 1180 cm-1) and the presence of hydroxyl groups from hydrolysis products.[21]

Part 4: Experimental Workflows

General Impurity Detection Workflow

G cluster_0 Initial Sample Assessment cluster_1 Purity Quantification & Impurity Profiling cluster_2 Impurity Identification cluster_3 Decision Making Sample This compound Sample Initial_Analysis FT-IR & 1H NMR Analysis Sample->Initial_Analysis HPLC HPLC-UV Analysis (Purity & Furan-3-sulfonic acid) Initial_Analysis->HPLC Quantitative Analysis GCMS GC-MS Analysis (Volatile Impurities) Initial_Analysis->GCMS Volatile Analysis LCMS LC-MS for Mass Information HPLC->LCMS If unknown peaks Decision Accept, Repurify, or Reject Batch HPLC->Decision GCMS->Decision Isolation Preparative HPLC for Impurity Isolation LCMS->Isolation If further identification needed Structure_Elucidation NMR (1D/2D) of Isolated Impurity Isolation->Structure_Elucidation Structure_Elucidation->Decision Based on impurity structure & level

Caption: General workflow for impurity detection in this compound.

Decision Tree for Analytical Technique Selection

G cluster_0 Analysis Type cluster_1 Recommended Technique Start Goal of Analysis Purity Routine Purity Check Start->Purity Unknown_ID Identify Unknown Impurity Start->Unknown_ID Volatiles Check for Residual Solvents Start->Volatiles HPLC HPLC-UV Purity->HPLC LCMS_NMR LC-MS followed by Isolation & NMR Unknown_ID->LCMS_NMR GCMS GC-MS Volatiles->GCMS

Caption: Decision tree for selecting the appropriate analytical technique.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Molecules, 28(4), 1639. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]

  • GC−MS/MS chromatogram of furan and its 10 derivative standards by (A) HP−WAX and (B) HP−5MS columns. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2019). Polymers, 11(11), 1888. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). ResearchGate. [Link]

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). Monash University. [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2022). ChemRxiv. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. (2020). Frontiers in Chemistry, 8, 538. [Link]

  • Titrimetric determination of some sulphonyl chlorides. (1986). Indian Journal of Chemistry - Section A, 25A(10), 960-961. [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. (2022). Patsnap. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2022). ResearchGate. [Link]

  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 75-84. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM. [Link]

  • New NMR Tools for Impurity Analysis. (2016). The University of Manchester. [Link]

  • Furan-3-sulfonic acid. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (2000).
  • This compound. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). Molecules, 13(5), 1191-1201. [Link]

  • Synthesis of Furans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This compound. (2024). ChemBK. [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). PubMed. [Link]

  • Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved from [Link]

  • 3-furoic acid, 488-93-7. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Furan Hydrolysis. (n.d.). ChemTube3D. Retrieved from [Link]

  • This compound. (2024). ChemBK. [Link]

Sources

Technical Support Center: Furan-3-Sulfonyl Chloride Reaction Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling furan-3-sulfonyl chloride. This guide is designed for chemistry professionals engaged in research and development. It moves beyond simple procedural lists to provide in-depth, field-tested insights into the challenges and nuances of the post-reaction work-up for this highly reactive intermediate. Our focus is on ensuring reaction success through a deep understanding of the molecule's behavior, thereby maximizing yield and purity while maintaining a safe laboratory environment.

Part 1: Foundational Principles & Safety First

This compound is a valuable synthetic intermediate, but its utility is matched by its reactivity and instability. The furan ring is susceptible to degradation under strongly acidic conditions, while the sulfonyl chloride moiety is extremely sensitive to moisture.[1][2] A successful work-up hinges on mitigating these liabilities.

Core Safety Mandates:

  • Violent Reaction with Water: this compound reacts violently with water, liberating toxic hydrogen chloride (HCl) gas and heat.[3][4] All work-ups must be planned to control this exothermic reaction.

  • Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[3][5] Always handle it within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., argon or nitrogen) are strongly recommended to prevent hydrolysis.[3][7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the work-up of reactions involving this compound.

Q1: My reaction is complete, but my final yield is significantly lower than expected. What are the likely causes?

Low yields are almost always attributable to the decomposition of the target molecule. There are two primary culprits:

  • Hydrolysis: The most common issue is the hydrolysis of the sulfonyl chloride to the corresponding furan-3-sulfonic acid. This occurs when the compound is exposed to water, especially at elevated temperatures.[8] The resulting sulfonic acid is highly water-soluble and will be lost to the aqueous phase during extraction.

  • Ring Instability: Five-membered heteroaromatic sulfonyl chlorides, particularly those derived from furan, can be inherently unstable.[1][2] The presence of strong acids or electrophilic reagents can promote complex decomposition pathways, leading to unidentifiable byproducts.[1]

Q2: How should I properly quench my reaction to minimize hydrolysis?

The quenching strategy is the single most critical step in the work-up. The goal is to neutralize reactive species while keeping the this compound intact.

  • Method of Choice: The standard and most effective method is to pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice or ice-cold water.[9]

  • The Rationale (Causality):

    • Temperature Control: The low temperature drastically reduces the rate of hydrolysis of the sulfonyl chloride, giving it a kinetic advantage over decomposition.[8]

    • Solubility: Many sulfonyl chlorides have low solubility in cold water, which can cause them to precipitate, offering further protection from hydrolysis in the aqueous environment.[8]

Q3: My isolated product is a discolored oil instead of a solid. What are the next steps for purification?

An oily or colored product suggests the presence of impurities. The purification strategy depends on the stability of your compound.

  • Primary Purification: If impurities are suspected to be acidic (e.g., furan-3-sulfonic acid from hydrolysis), a wash of the organic layer with cold, dilute sodium bicarbonate solution can help. Use caution as this can be exothermic and cause gas evolution (CO₂).

  • Chromatography: Flash column chromatography can be effective.[10][11] However, be aware that silica gel is slightly acidic and can degrade sensitive compounds. It is advisable to run a quick TLC first to assess stability.[12] If streaking or degradation on the TLC plate is observed, consider deactivating the silica gel with a suitable base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

  • Recrystallization: If a small amount of solid can be isolated, recrystallization is an excellent method for purification.[11] A solvent system of hexanes/ethyl acetate or hexanes/tetrahydrofuran may be a good starting point.[11]

  • Distillation: For thermally stable compounds, distillation under reduced pressure can be a viable option for removing non-volatile impurities.[13]

Q4: What are the best practices for storing this compound?

Proper storage is crucial to maintain the compound's integrity over time.

  • Environment: Store in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[3]

  • Temperature: Keep in a cool, dry, and well-ventilated place. For long-term storage, a freezer is recommended.[3][7]

  • Location: Store away from incompatible materials such as water, strong bases, acids, and alcohols.[3]

Part 3: Systematic Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems during the work-up procedure.

Symptom Observed Potential Cause(s) Recommended Corrective Action(s)
Low or No Product Yield 1. Extensive hydrolysis during work-up.2. Decomposition on silica gel during chromatography.3. Incomplete reaction.1. Ensure quenching is performed rapidly in ice-water. Use ice-cold solutions for all aqueous washes.2. Test stability on a TLC plate first. If unstable, use neutral alumina or a deactivated silica plug.3. Confirm reaction completion via TLC or another analytical method before starting the work-up.
Product is an Oil/Gummy Solid 1. Residual solvent.2. Presence of sulfonic acid byproduct.3. Oligomeric or polymeric side products from ring decomposition.1. Dry the product under high vacuum. Consider co-evaporation with a dry, non-reactive solvent like toluene.2. Wash the organic extract with cold, saturated sodium bicarbonate solution.3. Attempt purification by recrystallization or a silica plug if the product is stable enough.
TLC shows a "streak" from the baseline 1. The compound is highly polar (likely the sulfonic acid).2. The compound is degrading on the silica gel plate.1. The desired sulfonyl chloride should be less polar. The streak indicates hydrolysis has occurred.2. Spot the plate and elute immediately. Use a less polar solvent system or a deactivated plate.
Vigorous Gas Evolution/Exotherm During Bicarbonate Wash 1. Presence of unquenched acid or excess chlorinating agent.2. Hydrolysis of sulfonyl chloride to HCl and sulfonic acid.1. Ensure the initial ice-water quench is complete and sufficient.2. Perform the bicarbonate wash slowly and with cooling in an ice bath. Ensure adequate venting.

Part 4: Standardized Experimental Protocol

This protocol provides a self-validating workflow for the extractive work-up of a this compound reaction. The explanations provided at each step are critical for adapting the procedure to specific reaction conditions.

Objective: To isolate this compound from a reaction mixture while minimizing decomposition.

Workflow Visualization

Workup_Workflow cluster_start Reaction Completion cluster_quench Step 1: Quenching cluster_extract Step 2: Extraction cluster_wash Step 3: Washing cluster_final Step 4: Final Processing start Completed Reaction Mixture (in Organic Solvent) quench Pour onto Vigorously Stirred Ice-Water start->quench Slow Addition rationale_q Rationale: - Minimize Hydrolysis Rate - Control Exotherm quench->rationale_q extract Transfer to Separatory Funnel & Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract separate Separate Aqueous & Organic Layers extract->separate wash_h2o Wash Organic Layer with Ice-Cold Water separate->wash_h2o Organic Phase wash_brine Wash Organic Layer with Ice-Cold Brine wash_h2o->wash_brine rationale_w Rationale: - Remove Water-Soluble Impurities - Brine breaks emulsions & initiates drying wash_brine->rationale_w dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) wash_brine->dry filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate product Crude this compound (Proceed to Purification) concentrate->product

Caption: Workflow for this compound Work-up.

Step-by-Step Methodology

  • Preparation (Pre-Work-up Check):

    • Checkpoint: Confirm the reaction is complete by a suitable analytical method (e.g., TLC, LC-MS). Chasing an incomplete reaction leads to low yields.

    • Prepare a beaker or flask containing a vigorously stirred slurry of crushed ice and water, with a volume approximately 5-10 times that of your reaction mixture.

  • Quenching the Reaction:

    • Slowly, and in a controlled manner, add the reaction mixture dropwise or in a thin stream to the prepared ice-water slurry.

    • Causality: This is a highly exothermic and gas-evolving step.[3] Slow addition to a large volume of ice maintains a low temperature (<5 °C) and dilutes the reagents, preventing rapid decomposition of the product.[8]

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Checkpoint: The desired product should be in the organic phase. If you are unsure, take a small sample of each layer, spot on a TLC plate, and check for your product.

    • Combine the organic extracts.

  • Washing the Organic Phase:

    • Wash the combined organic layers sequentially with:

      • 1x Ice-cold water: To remove water-soluble starting materials or byproducts.

      • 1x Ice-cold saturated sodium brine solution: To remove the bulk of the dissolved water from the organic layer and help prevent emulsions.

    • Causality: Using cold solutions at every step is paramount to prevent hydrolysis. The brine wash reduces the solubility of the organic product in the small amount of remaining water, driving it further into the organic phase.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes.

    • Filter the drying agent and wash it with a small amount of fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Important: Do not use excessive heat on the water bath (keep it at or below 30-40 °C) to avoid thermal decomposition.

  • Final Product & Analysis:

    • The resulting crude material should be analyzed for purity (e.g., by ¹H NMR).

    • Checkpoint: A successful work-up will yield the crude this compound, which can then be taken forward for purification as described in the FAQ section.

References

  • Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90-95. ACS Publications. [Link]

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Furan-2-sulfonyl chloride. [Link]

  • Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

  • Reddit user discussion on removing thionyl chloride. (2019). r/chemistry. [Link]

  • Reddit user discussion on cleaning up SO₂Cl₂ chlorination reactions. (2020). r/Chempros. [Link]

  • PubChem. this compound. National Institutes of Health. [Link]

  • Google Patents.Pyridine-3-sulfonyl chloride production method.

Sources

Technical Support Center: Optimization of Furan-3-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furan-3-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of using this versatile but sensitive reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction conditions and achieve reliable, high-yield results.

Part 1: Critical Safety & Handling

This compound is a corrosive and highly moisture-sensitive compound that requires careful handling.[1][2][3] Failure to adhere to proper safety and handling protocols can lead to reagent decomposition, reaction failure, and significant safety hazards.

Frequently Asked Questions: Safety & Handling

Q1: What are the primary hazards associated with this compound? A1: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3][4][5] It reacts violently with water, liberating toxic hydrogen chloride (HCl) gas.[1][5] Inhalation may cause respiratory irritation.[1][4] Always handle this reagent inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How must I store this compound to ensure its stability? A2: Proper storage is critical to maintaining the reagent's integrity. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to moisture.[1] For long-term stability, store the container in a freezer at a temperature between 2-8°C.[1][6] The material is also light-sensitive and should be stored away from direct light.

Q3: What should I do in case of a spill? A3: In the event of a small spill, absorb the material with an inert, dry absorbent material such as vermiculite or sand. Do not use water or combustible materials.[1] The area should be well-ventilated. For larger spills, evacuate the area and follow your institution's emergency procedures.

Part 2: Troubleshooting Guide for Sulfonamide Synthesis

This section addresses the most common issues encountered during the sulfonylation of amines with this compound.

dot

Troubleshooting_Workflow start Problem: Low or No Yield check_reagent Check Reagent Quality - Fresh Bottle? - Stored Properly? start->check_reagent First Check check_conditions Verify Anhydrous Conditions - Oven-dried glassware? - Anhydrous solvent? - Inert atmosphere? check_reagent->check_conditions Yes sol_reagent Solution: Use a new, sealed bottle of this compound. check_reagent->sol_reagent No check_base Evaluate Base - Correct Stoichiometry? (>1.1 eq) - Appropriate pKa? check_conditions->check_base Yes sol_conditions Solution: Thoroughly dry all equipment and use freshly distilled/ anhydrous grade solvents. check_conditions->sol_conditions No check_amine Assess Amine Reactivity - Sterically Hindered? - Electron Deficient? check_base->check_amine Yes sol_base Solution: Use >1.1 eq. of base (e.g., TEA, DIPEA). Ensure base is dry. check_base->sol_base No sol_amine Solution: - Increase reaction temp. - Use a catalyst (e.g., DMAP). - Increase reaction time. check_amine->sol_amine Yes

Caption: Troubleshooting Decision Tree for Low-Yield Reactions.

Q4: My reaction yield is very low, or I'm only recovering my starting amine. What went wrong? A4: This is a common issue and typically points to one of four areas: reagent quality, reaction conditions, base selection, or amine reactivity.

  • Reagent Quality & Stability: this compound is susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive furan-3-sulfonic acid.[7][8] The furan ring itself can also contribute to the compound's limited stability compared to simpler aryl sulfonyl chlorides.[7]

    • Solution: Always use a fresh bottle of the reagent or one that has been rigorously stored under an inert atmosphere.[1] If the reagent is a colorless to light yellow liquid, it is likely viable.[6][9] Darker coloration may suggest decomposition.

  • Anhydrous Conditions: Trace amounts of water will rapidly consume the sulfonyl chloride.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle. The reaction must be run under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Base Selection and Stoichiometry: The reaction generates one equivalent of HCl, which must be neutralized. If not, the HCl will protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[10] Pyridine can also be used and may serve as both the base and solvent. Ensure the base is anhydrous.

  • Amine Reactivity: The nucleophilicity of the amine is a critical factor.[8]

    • Solution: For sterically hindered or electron-deficient amines (e.g., 2,6-disubstituted anilines), the reaction may be sluggish. Consider increasing the reaction temperature (e.g., from 0 °C to room temperature or gentle heating to 40-50 °C). The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.[8]

Q5: My TLC/LC-MS analysis shows multiple side products. What are they and how can I prevent them? A5: The formation of side products is often linked to the issues described above, but can also include other pathways.

  • Furan-3-sulfonic Acid: This is the hydrolysis product and is the most common impurity.[8]

    • Prevention: The most effective prevention is the strict adherence to anhydrous techniques as detailed in Q4.

    • Removal: This acidic impurity can typically be removed during aqueous workup by washing the organic layer with a saturated sodium bicarbonate solution.

  • Di-sulfonated Amine: With primary amines, it is possible to form a di-sulfonylated product R-N(SO₂-Furan)₂.

    • Prevention: This is usually observed under more forcing conditions or if a large excess of the sulfonyl chloride and base is used.[11] Use a stoichiometry of 1.0 to 1.1 equivalents of this compound relative to the amine.

  • Furan Ring Decomposition Products: The furan ring is sensitive to strongly acidic conditions and can undergo polymerization or ring-opening.[12]

    • Prevention: Ensure the base is added effectively to neutralize the generated HCl. Avoid any acidic workup conditions until the desired sulfonamide is formed and stable.

Q6: I'm having difficulty purifying my final furan-3-sulfonamide product. What are the best practices? A6: Purification strategies depend on the physical properties of your product.

  • Aqueous Workup: After the reaction is complete, quench it by slowly adding water or a saturated ammonium chloride solution. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove the amine base, followed by a weak base (e.g., saturated NaHCO₃) to remove any sulfonic acid byproduct, and finally with brine.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying sulfonamides.[13] A gradient elution system, such as hexanes/ethyl acetate, is typically effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to obtain material of high purity.[14] Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.

Part 3: General Protocols & Data

Table 1: Recommended Starting Conditions for Sulfonamide Synthesis
Amine TypeNucleophile (eq.)This compound (eq.)Base (e.g., TEA) (eq.)SolventTemperature (°C)Time (h)
Primary Aliphatic1.01.05 - 1.11.2 - 1.5DCM or THF0 to 251 - 4
Secondary Aliphatic1.01.1 - 1.21.5 - 2.0DCM or THF25 to 404 - 12
Aniline (unsubstituted)1.01.11.5Pyridine or DCM0 to 252 - 6
Aniline (e--deficient)1.01.22.0DCM w/ DMAP (0.1 eq)25 to 5012 - 24
dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Oven-dry all glassware (flask, syringe, needles) prep2 2. Set up under inert gas (N2 or Argon manifold) prep1->prep2 rxn1 3. Dissolve amine (1.0 eq) and base (>1.1 eq) in anhydrous solvent (e.g., DCM) prep2->rxn1 rxn2 4. Cool solution to 0 °C (ice-water bath) rxn1->rxn2 rxn3 5. Add this compound (1.05 eq) dropwise rxn2->rxn3 rxn4 6. Monitor reaction by TLC or LC-MS rxn3->rxn4 workup1 7. Quench with water. Extract with organic solvent. rxn4->workup1 workup2 8. Wash organic layer with dilute acid, base, and brine. workup1->workup2 workup3 9. Dry (Na2SO4), filter, and concentrate. workup2->workup3 purify 10. Purify by column chromatography or recrystallization. workup3->purify

Sources

Technical Support Center: Furan Reactions with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and side reactions encountered when using sulfonyl chlorides in reactions involving furan rings. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to optimize your synthetic outcomes.

Introduction: The Furan Conundrum

Furan is a π-rich, five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene—by a factor of approximately 6 x 10¹¹[1]. This high reactivity, a consequence of the oxygen heteroatom's ability to donate electron density into the π-system, makes furan a valuable building block in medicinal chemistry and materials science[2][3]. However, this same reactivity is a double-edged sword. The low resonance energy of furan (18 kcal/mol) compared to more stable aromatics like thiophene (29 kcal/mol) or benzene renders it susceptible to undesirable side reactions, particularly ring-opening, under the acidic or strongly electrophilic conditions often employed in sulfonylation reactions[1][4].

Sulfonyl chlorides are powerful electrophiles used to install sulfonyl groups, forming sulfonamides or sulfonate esters, which are critical moieties in a vast array of pharmaceuticals[5]. The challenge lies in harnessing the reactivity of both furan and the sulfonyl chloride to achieve the desired C-S bond formation without succumbing to the furan ring's inherent instability. This guide will dissect the common issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sulfonylation of furan is giving me a complex mixture of tar-like products and no desired 2-furyl sulfone. What is happening?

A1: You are likely observing acid-catalyzed polymerization and ring-opening.

Causality: The reaction of a sulfonyl chloride (R-SO₂Cl) with a Lewis acid or under protic conditions generates a highly reactive electrophilic species. The electrophilic attack on the electron-rich furan ring is rapid, preferentially at the C2 position due to the superior stabilization of the resulting cationic intermediate (arenium ion) through three resonance structures[1][3]. However, the protonation of the furan ring, either by adventitious acid or acid generated during the reaction (HCl), can initiate a cascade of undesirable events[6].

  • Polymerization: Protonated furan acts as a potent electrophile that can be attacked by another neutral furan molecule, leading to oligomerization and polymerization, which manifests as the intractable "tar" you are observing[6].

  • Ring-Opening: The arenium ion intermediate is susceptible to nucleophilic attack. If a nucleophile (e.g., water, alcohol from the solvent) is present, it can attack the ring, leading to a loss of aromaticity and subsequent ring-opening to form 1,4-dicarbonyl compounds or their derivatives[6][7][8]. This is particularly prevalent under strongly acidic conditions[9][10][11].

Troubleshooting Workflow:

G start Complex Mixture / Tar Formation q1 Is a strong Lewis or Brønsted acid used? start->q1 sol1 Switch to a milder catalyst (e.g., Pyridine, mild Lewis acid like ZnCl₂) q1->sol1 YES sol3 Add an acid scavenger (e.g., Pyridine, 2,6-lutidine, non-nucleophilic base) q1->sol3 NO (HCl byproduct is the issue) sol2 Use a non-protic, anhydrous solvent (e.g., Dichloromethane, THF, Dioxane) sol1->sol2 sol4 Maintain low reaction temperature (e.g., -20 °C to 0 °C) sol2->sol4 sol3->sol2

Q2: I'm trying to sulfonate a substituted furan, and instead of the expected product, I'm isolating a rearranged or ring-opened isothiazole derivative. What is this side reaction?

A2: You may be observing a mechanistically complex rearrangement involving the sulfonyl group and the furan ring, potentially analogous to reactions seen with other sulfur-nitrogen reagents.

Causality: While direct electrophilic substitution is the most common pathway, highly reactive electrophiles can induce novel rearrangements. For instance, reactions of furans with trithiazyl trichloride are known to produce isothiazoles through a mechanism involving initial electrophilic attack followed by a nitrenoid-induced opening of the furan ring and subsequent recyclization[12]. It is plausible that under certain conditions (e.g., with specific sulfonyl chlorides or in the presence of certain catalysts), a similar cascade could be initiated.

The reaction likely proceeds through:

  • Electrophilic Attack: The sulfonyl chloride or a derived species attacks the furan ring, typically at a β-position if the α-positions are blocked or deactivated.

  • Ring-Opening: The highly reactive substituent induces the cleavage of the furan's C-O bond.

  • Recyclization: The resulting acyclic intermediate rearranges and cyclizes to form a new, more stable heterocyclic system like an isothiazole[12].

Mitigation Strategies:

  • Control Electrophilicity: Use less reactive sulfonylating agents. If using a sulfonyl chloride with a Lewis acid, screen for milder acids (e.g., ZnCl₂, Bi(OTf)₃).

  • Modify Substrate: If possible, altering the electronic properties of the substituents on the furan ring can disfavor the rearrangement pathway. Electron-withdrawing groups can deactivate the ring, making it less susceptible to the initial attack that triggers the cascade[6].

Q3: My reaction of a 2-hydroxyalkyl-furan with a sulfonyl chloride is not giving the expected sulfonate ester. Instead, I'm getting a complex mixture, possibly containing a rearranged epoxide. What is happening?

A3: You are likely observing a competitive Payne rearrangement or an Aza-Payne type rearrangement, followed by intramolecular reactions.

Causality: The reaction of an alcohol with a sulfonyl chloride (like tosyl chloride or mesyl chloride) in the presence of a base is a standard method for converting the hydroxyl into a good leaving group[13]. However, if the alcohol is adjacent to a strained ring system like an epoxide or, in this case, a furan ring that can be epoxidized in situ or participate in analogous rearrangements, a competitive pathway can emerge.

The Payne Rearrangement is the base-catalyzed isomerization of a 2,3-epoxy alcohol[14][15][16]. In your system, the initial O-sulfonylation might be slow, and the basic conditions could deprotonate the hydroxyl group. This alkoxide could then initiate an intramolecular attack on the furan ring, which, while not a classical Payne rearrangement, could lead to an epoxide-like intermediate or other rearranged products. An Aza-Payne rearrangement is a similar process involving aziridines and epoxy alcohols[14][15].

Troubleshooting Protocol:

  • Prioritize O-Sulfonylation: Ensure the sulfonylation reaction is as fast as possible to outcompete rearrangement.

    • Use a more reactive sulfonyl chloride (e.g., tresyl chloride) if compatible with your substrate.

    • Employ a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to deprotonate the alcohol without promoting side reactions. Pyridine can sometimes act as a nucleophilic catalyst, which might be beneficial.

    • Run the reaction at low temperatures (e.g., -40 °C to 0 °C) to minimize the rate of the rearrangement.

  • Protecting Group Strategy: If direct sulfonylation is problematic, consider protecting the furan ring if it is the source of reactivity, though this adds steps to the synthesis.

G start 2-Hydroxyalkyl-furan + R-SO₂Cl path1 Pathway A: Desired O-Sulfonylation start->path1 intermediate Alkoxide Intermediate start->intermediate base Base (e.g., Pyridine, Et₃N) base->intermediate product1 Sulfonate Ester Product path1->product1 path2 Pathway B: Undesired Rearrangement product2 Rearranged / Ring-Opened Products path2->product2 intermediate->path2

Quantitative Data & Condition Optimization

The choice of reaction conditions is paramount in preventing furan ring opening. The following table summarizes key parameters and their impact on the desired sulfonylation versus side reactions.

ParameterCondition Favoring SulfonylationCondition Favoring Ring Opening/PolymerizationRationale
Temperature Low (-20 °C to 25 °C)High (> 50 °C)Reduces the rate of acid-catalyzed degradation pathways which often have higher activation energies.
Catalyst Pyridine-SO₃ complex, Pyridine, No catalyst (for reactive furans)Strong Lewis Acids (AlCl₃, FeCl₃), Strong Brønsted Acids (H₂SO₄)Strong acids aggressively protonate the furan ring, initiating polymerization and ring-opening[6][8]. Milder conditions favor the desired electrophilic substitution.
Solvent Anhydrous, non-protic (DCM, Dioxane, THF)Protic or aqueous (Water, Alcohols)The presence of water or other nucleophilic solvents provides a reactant to trap the cationic intermediate, leading to ring-opened products[9][10].
Acid Scavenger Present (Pyridine, 2,6-Lutidine)AbsentNeutralizes the HCl byproduct of the reaction, preventing it from catalyzing decomposition pathways[13].
Furan Substituents Electron-withdrawing groups (e.g., -CHO, -COOR)Electron-donating groups (e.g., -Alkyl, -OR)EWGs decrease the electron density of the furan ring, making it less susceptible to protonation and subsequent degradation[6].

Experimental Protocol: Controlled Sulfonylation of Furan-2-Carboxylate

This protocol details a method for the controlled sulfonylation of a furan derivative bearing an electron-withdrawing group, which helps stabilize the ring against acid-catalyzed decomposition[17].

Objective: To synthesize Ethyl 4-(chlorosulfonyl)-2-furoate.

Materials:

  • Ethyl 2-furoate

  • Chlorosulfonic acid

  • Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 2-furoate (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel to the stirred solution, maintaining the temperature at 0 °C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot. The desired intermediate is the sulfonic acid.

  • Conversion to Sulfonyl Chloride: Once the formation of the sulfonic acid is complete, cool the mixture back to 0 °C. Add thionyl chloride (1.5-2 equivalents) dropwise.

  • Heating: After the addition is complete, carefully heat the reaction mixture to reflux (approx. 40 °C) for 2-4 hours until the conversion to the sulfonyl chloride is complete (monitor by TLC/NMR).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The sulfonyl chloride product will be in the organic phase. Separate the layers, extract the aqueous layer with DCM, combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude sulfonyl chloride can often be used directly or purified by column chromatography on silica gel if necessary[17].

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior? Retrieved from [Link]

  • Pearson+. (n.d.). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link]

  • MDPI. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]

  • Google Patents. (1998). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • ResearchGate. (2006). Furan ring opening-furan ring closure: cascade rearrangement of novel 4-acetoxy-9-furylnaphtho[2,3-b]furans. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening reactions of furans. Retrieved from [Link]

  • RSC Publishing. (2022). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Retrieved from [Link]

  • PubMed. (2010). Furan ring opening-pyrrole ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][1][18]diazepines. Retrieved from [Link]

  • RSC Publishing. (1997). Further reactions of furans with trithiazyl trichloride; mechanistic considerations. Retrieved from [Link]

  • Wikipedia. (n.d.). Payne rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxide Migration (Payne Rearrangement) and Related Reactions. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Formation in Reactions of Furan-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furan-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we will address common challenges, with a focus on understanding and mitigating byproduct formation to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a low yield of the desired sulfonamide. What are the likely causes?

A1: Low yields are a common issue and can often be attributed to a few key factors. The primary culprit is often the hydrolysis of the this compound to the corresponding sulfonic acid, which is unreactive towards your amine.[1] This is especially prevalent if anhydrous conditions are not strictly maintained. Another possibility is the inherent stability of the furan ring, which can be sensitive to the reaction conditions, leading to decomposition.[2][3]

Q2: I'm observing a dark coloration or polymerization in my reaction mixture. What is happening?

A2: Furan and its derivatives are known to be sensitive to acidic conditions, which can catalyze ring-opening and subsequent polymerization.[4][5] The reaction of this compound with an amine generates hydrochloric acid (HCl) as a byproduct. If not effectively neutralized by a suitable base, this in-situ generated acid can lead to the degradation of the furan ring, resulting in the dark, often intractable, material you are observing.[6]

Q3: Are there any specific handling and storage precautions I should take with this compound?

A3: Absolutely. This compound is moisture-sensitive and reacts violently with water.[7] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool, dry place.[8] When handling, always use a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[9] Ensure all glassware is thoroughly dried before use to prevent hydrolysis.[1]

Q4: Besides hydrolysis, what other common byproducts should I be aware of?

A4: If you are reacting with a primary amine, there is a possibility of forming a bis-sulfonated product, where two molecules of the sulfonyl chloride react with the amine.[1] While less common, side reactions involving the furan ring itself, other than polymerization, can occur depending on the specific reaction conditions and the nature of the substituents on your amine.

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of potential issues and systematic approaches to resolving them.

Issue 1: Persistent Low Yields and the Dominance of Sulfonic Acid Byproduct

The formation of furan-3-sulfonic acid via hydrolysis is a significant competing reaction pathway.

Causality:

Sulfonyl chlorides are highly electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by water.[10] This reaction is often faster than the desired reaction with less nucleophilic or sterically hindered amines. The presence of ambient moisture or residual water in solvents or on glassware is sufficient to cause significant hydrolysis.[11]

Troubleshooting Protocol:
  • Rigorous Anhydrous Technique:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon).

  • Solvent and Base Optimization:

    • Choose an inert, aprotic solvent that effectively dissolves both reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]

    • Employ a non-nucleophilic organic base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.[1] The base should be added at the start of the reaction.

  • Order of Addition:

    • Consider adding the this compound solution dropwise to a solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, potentially favoring the reaction with the amine over hydrolysis.

Problem Potential Cause Suggested Solution
Low YieldHydrolysis of sulfonyl chlorideImplement rigorous anhydrous techniques.[1]
Poor reactivity of amineIncrease reaction temperature; consider using a catalyst like DMAP.[11]
Inappropriate baseUse a non-nucleophilic organic base like triethylamine or pyridine.[1]
Issue 2: Furan Ring Instability - Coloration, Decomposition, and Polymerization

The furan ring's susceptibility to acid-catalyzed degradation is a critical factor to manage.[12]

Causality:

The oxygen atom in the furan ring can be protonated under acidic conditions. This protonation disrupts the aromaticity and makes the ring susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring-opening.[4] The resulting acyclic intermediates can then polymerize.[5]

Troubleshooting Workflow:

The following decision tree, represented as a DOT script, can guide your troubleshooting process.

G start Reaction mixture shows dark coloration/polymerization check_base Is a base being used? start->check_base check_base_equiv Are at least stoichiometric equivalents of base used? check_base->check_base_equiv Yes acid_source Consider external sources of acid contamination. check_base->acid_source No base_type Is the base non-nucleophilic (e.g., pyridine, TEA)? check_base_equiv->base_type Yes check_base_equiv->base_type No, switch to non-nucleophilic base slow_addition Implement slow, controlled addition of sulfonyl chloride. base_type->slow_addition Yes end_fail Consult further literature for specialized conditions. base_type->end_fail No, consider alternative synthetic route acid_source->slow_addition temp_control Run the reaction at a lower temperature. slow_addition->temp_control end_success Problem Resolved temp_control->end_success

Caption: Troubleshooting workflow for furan ring instability.

Experimental Protocol for Mitigating Furan Decomposition:
  • Setup: Assemble oven-dried glassware under a positive pressure of nitrogen.

  • Reagents: To a solution of your amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate, not acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product promptly, as residual acid or base can cause degradation over time. Column chromatography on silica gel is a common method.

Issue 3: Formation of Bis-Sulfonated Byproduct

This is a common issue when working with primary amines.

Causality:

After the initial formation of the desired sulfonamide from a primary amine, the nitrogen atom is still nucleophilic and can react with a second molecule of this compound. This is more likely to occur if the sulfonyl chloride is in excess or if its concentration is high.

Mitigation Strategies:
  • Stoichiometric Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the this compound. This ensures the sulfonyl chloride is the limiting reagent.

  • Slow Addition: As mentioned previously, the slow addition of the sulfonyl chloride to the amine solution helps to keep the concentration of the electrophile low, favoring the formation of the mono-sulfonated product.[1]

The following diagram illustrates the desired reaction pathway versus the common byproduct pathways.

ReactionPathways Start This compound + R-NH2 Desired Desired Product: Furan-3-sulfonamide Start->Desired  Desired Pathway (Anhydrous, Base) Hydrolysis Byproduct: Furan-3-sulfonic acid Start->Hydrolysis  Side Reaction (+ H2O) Polymerization Byproduct: Polymeric material Start->Polymerization  Side Reaction (Acidic conditions) BisSulfonated Byproduct (Primary Amines): Bis-sulfonated amine Desired->BisSulfonated  Side Reaction (+ this compound)

Caption: Reaction pathways in this compound chemistry.

By understanding the underlying chemical principles and implementing these troubleshooting strategies, you can significantly improve the outcome of your reactions involving this compound.

References

  • Gounder, R. (2012). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]

  • Nikitin, E. B., & Gevorgyan, V. (2012). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Available at: [Link]

  • BenchChem. (2025).
  • King, J. F., & Hillhouse, J. H. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • MDPI. (2018). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. Available at: [Link]

  • CymitQuimica. (2024). Safety Data Sheet for 5-Methyl-2-(trifluoromethyl)this compound.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • ResearchGate. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. Available at: [Link]

  • ResearchGate. (2025).
  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • WordPress. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
  • ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
  • ResearchGate. (2025). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.
  • Fisher Scientific. (2023).
  • ResearchGate. (2025).
  • Cambridge Open Engage. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv.
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Taylor & Francis Online. (2020).
  • ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Taylor & Francis. (2020). Sulfonyl chloride – Knowledge and References.
  • RSC Publishing. (2014). Microwave-assisted synthesis of sulfonamides from sulfonyl chlorides and amines. RSC Advances.
  • Oxford University Press. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics.
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • European Patent Office. (1999). A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors - EP 0976742 A1.
  • BenchChem. (2025).
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
  • Scribd. (2023). Furan: Properties, Synthesis, and Reactions.
  • De Gruyter. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
  • ECHEMI. (2023).
  • Google Patents. (2001). HK1024472B - An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors.
  • Wiley Online Library. (2021).
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • PubChem. (2025). This compound.
  • European Patent Office. (2022).
  • Sigma-Aldrich. (2023). Sulfonyl Chlorides and Sulfonamides.
  • PMC - NIH. (2012).
  • PMC. (2019).
  • Organic Chemistry Portal. (2015). Synthesis of Furans.
  • PMC - NIH. (2011).
  • ResearchGate. (2024).
  • PMC - NIH. (2020).
  • Medium. (2024).

Sources

Technical Support Center: Strategies for the Removal of Unreacted Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted Furan-3-sulfonyl chloride from reaction mixtures. The protocols and explanations herein are designed to ensure experimental success and product purity.

I. Understanding the Challenge: Why is this compound Difficult to Remove?

This compound is a highly reactive electrophile, a characteristic that makes it a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides.[1][2] However, this reactivity also presents a significant challenge during reaction work-up and purification. Complete consumption of the reagent is rare, and its removal is critical to prevent downstream complications and ensure the purity of the desired product.

Key Considerations:

  • High Reactivity: this compound readily reacts with nucleophiles, including water and alcohols, which can be present during aqueous work-ups or chromatographic purification.[3][4] This can lead to the formation of furan-3-sulfonic acid, a highly polar and often difficult-to-remove byproduct.

  • Thermal and Chemical Instability: Heteroaromatic sulfonyl chlorides, including furan derivatives, can exhibit limited stability.[5] Decomposition can lead to a complex mixture of impurities, further complicating purification.

  • Similar Polarity to Products: In many instances, the polarity of this compound is similar to that of the desired sulfonamide product, leading to co-elution during column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[3][6] It reacts with moisture to produce corrosive byproducts.[3] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: My reaction is complete, but I still see a spot corresponding to the starting sulfonyl chloride on my TLC. What is the first step I should take?

A2: The first and most critical step is to quench the reaction to deactivate any remaining this compound. This is typically achieved by the slow and careful addition of the reaction mixture to a cold, stirred solution of a mild base, such as saturated aqueous sodium bicarbonate.[7] This process hydrolyzes the sulfonyl chloride to the more easily removable sodium furan-3-sulfonate.

Q3: I've performed an aqueous work-up, but I'm struggling to separate my product from the resulting sulfonic acid. What are my options?

A3: If the sulfonic acid is not fully removed during the initial basic wash, you have several options. An additional wash with brine can sometimes help. If the product is not water-sensitive, you can dissolve the crude material in an organic solvent and wash it again with a dilute base. For challenging separations, consider solid-phase extraction (SPE) with a basic cartridge or the use of a scavenger resin.

III. Troubleshooting Guide: A Deeper Dive into Purification Strategies

This section provides detailed protocols and the scientific rationale for overcoming common challenges encountered during the removal of unreacted this compound.

A. Quenching: The First Line of Defense

Proper quenching is paramount for a successful purification. The goal is to convert the reactive sulfonyl chloride into an inert, water-soluble salt.

dot dot graph Quenching_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Reaction Mixture\n(contains unreacted this compound)", shape=ellipse, fillcolor="#FBBC05"]; Quench [label="Slowly add to cold, stirred\naqueous NaHCO3 solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="this compound\n---> Furan-3-sulfonic acid", shape=note, fillcolor="#FFFFFF"]; Neutralization [label="Furan-3-sulfonic acid + NaHCO3\n---> Sodium furan-3-sulfonate (water-soluble)", shape=note, fillcolor="#FFFFFF"]; Workup [label="Aqueous Work-up:\nSeparate organic and aqueous layers", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purified Organic Layer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Quench; Quench -> Hydrolysis [style=dotted]; Quench -> Neutralization [style=dotted]; Quench -> Workup; Workup -> End; }

Sources

Technical Support Center: Managing Moisture in Furan-3-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Furan-3-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and valuable building block. Due to its inherent sensitivity to moisture, successful experimentation requires a deep understanding of its properties and meticulous handling. This guide provides in-depth, field-proven insights into preventing, diagnosing, and resolving issues arising from moisture contamination in your reaction workflows.

Section 1: The Core Problem: Hydrolysis of this compound
Q: Why is even a trace of moisture so detrimental to my this compound reaction?

A: this compound is a potent electrophile, making it an excellent reagent for forming sulfonamides, sulfonates, and other derivatives.[1] However, this high reactivity also makes it extremely susceptible to hydrolysis. Water acts as a nucleophile, readily attacking the electrophilic sulfur atom of the sulfonyl chloride.

This reaction, known as hydrolysis, is often rapid and irreversible under typical reaction conditions. It converts the this compound into the corresponding Furan-3-sulfonic acid and generates hydrochloric acid (HCl) as a byproduct.[1][2]

The consequences of this undesired reaction are multifaceted and can lead to complete experiment failure:

  • Reagent Consumption: The most direct impact is the consumption of your starting material. Each molecule of this compound that reacts with water is no longer available to react with your intended nucleophile (e.g., an amine).

  • Yield Reduction: Consequently, the yield of your desired product is significantly diminished.

  • Byproduct Formation: The resulting Furan-3-sulfonic acid is a highly polar, often water-soluble byproduct that can complicate the purification process of your target molecule.

  • Reaction Environment Alteration: The generation of HCl can drastically alter the pH of the reaction. This is particularly problematic in reactions with acid-sensitive functional groups or when using base-sensitive reagents. Furthermore, in sulfonamide synthesis, the generated HCl will protonate the amine nucleophile, rendering it inactive and unable to participate in the desired reaction.

The diagram below illustrates the competitive pathways that occur in the presence of moisture during a typical sulfonamide synthesis.

G cluster_0 Reaction Environment cluster_1 Potential Reaction Pathways cluster_2 Reaction Outcomes FSC Furan-3-sulfonyl Chloride (Reagent) Desired_Reaction Desired Reaction (Sulfonamidation) FSC->Desired_Reaction Reacts with Undesired_Reaction Undesired Reaction (Hydrolysis) FSC->Undesired_Reaction Reacts with Amine Primary/Secondary Amine (Nucleophile) Amine->Desired_Reaction H2O Water (Contaminant) H2O->Undesired_Reaction Sulfonamide Desired Product (Furan-3-sulfonamide) Desired_Reaction->Sulfonamide Leads to Sulfonic_Acid Byproduct (Furan-3-sulfonic acid + HCl) Undesired_Reaction->Sulfonic_Acid Leads to

Caption: Competing reactions of this compound in the presence of moisture.

Section 2: Proactive Troubleshooting: Prevention and Best Practices
Q: How should I properly store and handle this compound to ensure its integrity?

A: Proper storage is the first and most critical line of defense against degradation. This compound is moisture-sensitive and should be handled accordingly.[3]

  • Storage Environment: Store the container in a freezer, ideally at -20°C, within a desiccator to provide a dry secondary environment.[4]

  • Inert Atmosphere: The reagent should be stored under a dry, inert atmosphere such as argon or nitrogen.[3][4] When you receive the product, do not open it until it has fully warmed to room temperature in a desiccator. Opening a cold vial will cause atmospheric moisture to condense inside. After use, flush the headspace with inert gas before resealing.

  • Container Integrity: Ensure the container cap is sealed tightly. For long-term storage, consider using paraffin film to wrap the cap and threads for an extra barrier against moisture ingress.

Q: What is the best way to set up a moisture-sensitive reaction with this reagent?

A: Executing a successful reaction requires creating an anhydrous (water-free) environment. This involves meticulous preparation of glassware, solvents, and reagents.

Experimental Protocol: General Procedure for Anhydrous Sulfonamide Synthesis

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).

    • Dry the glassware in an oven at >120°C for at least 4 hours (overnight is preferable).

    • Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen. This prevents moist air from being drawn in as the apparatus cools.

  • Solvent and Reagent Preparation:

    • Use a freshly distilled or commercially available anhydrous solvent. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.

    • Ensure your amine nucleophile and any base (e.g., triethylamine, pyridine) are also anhydrous. Liquid reagents can be dried over appropriate drying agents (see table below) and distilled. Solid reagents should be dried under high vacuum.

  • Reaction Setup:

    • Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.

    • Dissolve the amine nucleophile and the base in the solvent under the inert atmosphere.

    • Cool the reaction mixture to the desired temperature (often 0°C to minimize side reactions).

    • Dissolve the this compound in a separate flask with anhydrous solvent under an inert atmosphere.

    • Slowly add the this compound solution to the stirred amine solution via a syringe or dropping funnel over a period of 15-60 minutes. A rapid addition can cause an exotherm and lead to side reactions.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir at the appropriate temperature and monitor its progress using TLC or LC-MS.

    • Once complete, perform a careful aqueous quench. Be aware that unreacted sulfonyl chloride will react violently with water.[4][5] It is often best to quench with a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize the generated HCl.

Q: How do I ensure my solvents are sufficiently dry?

A: While commercially available anhydrous solvents are reliable, they can pick up moisture once opened. For highly sensitive reactions, it is best to dry or distill solvents in-house.

Drying AgentSolventsMechanismComments
Molecular Sieves (3Å or 4Å) THF, DCM, Acetonitrile, Toluene, HexanesAdsorption (traps water in pores)Excellent for storing previously dried solvents. Must be activated by heating under vacuum before use.
Sodium/Benzophenone THF, Diethyl Ether, DioxaneChemical ReactionForms a deep blue or purple ketyl radical when the solvent is dry. Caution: Sodium is highly reactive.
Calcium Hydride (CaH₂) DCM, Acetonitrile, Amines, PyridineChemical Reaction (H₂O + CaH₂ → CaO + 2H₂)Excellent for pre-drying solvents before distillation. Reacts slowly, so requires extended stirring.
Phosphorus Pentoxide (P₂O₅) DCM, Chloroform, BenzeneChemical Reaction (P₂O₅ + 3H₂O → 2H₃PO₄)Extremely efficient but can form a polymeric film that coats the reagent. Not suitable for alcohols or amines.
Section 3: Reactive Troubleshooting: Diagnosing a Failed Experiment
Q: My reaction is not progressing, and TLC/LC-MS shows mostly unreacted starting material and a new polar spot. What should I do?

A: This is a classic symptom of moisture contamination leading to hydrolysis of the sulfonyl chloride and potential deactivation of your nucleophile. The new, highly polar spot is likely the Furan-3-sulfonic acid byproduct. Use the following workflow to diagnose the source of the contamination.

G Start Reaction Failure: Low yield, unreacted starting material, polar byproduct observed. Q1 Was glassware oven-dried and assembled under inert gas? Start->Q1 A1_No Root Cause: Atmospheric moisture on glassware. Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Q2 Was a commercial anhydrous solvent used from a fresh, sealed bottle or freshly distilled? A1_Yes->Q2 A2_No Root Cause: Contaminated solvent. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Were all other reagents (amine, base) confirmed to be anhydrous? A2_Yes->Q3 A3_No Root Cause: Water in reagents. Q3->A3_No No A3_Yes Proceed to next check. Q3->A3_Yes Yes Q4 Was the this compound stored and handled correctly (under inert gas, warmed before opening)? A3_Yes->Q4 A4_No Root Cause: Degraded starting material. Q4->A4_No No A4_Yes Re-evaluate reaction conditions (temp, stoichiometry, base). Q4->A4_Yes Yes

Caption: A logical workflow for troubleshooting failed this compound reactions.

Corrective Action: After identifying the likely source, you must restart the experiment, rigorously applying the anhydrous techniques described in Section 2 for the identified point of failure.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in protic solvents like ethanol or methanol? A: No. Protic solvents contain hydroxyl (-OH) groups, which are nucleophilic and will react rapidly with the sulfonyl chloride in a process called solvolysis (e.g., alcoholysis). This will consume your reagent to form a sulfonate ester byproduct (e.g., Furan-3-sulfonate ethyl ester) instead of reacting with your desired nucleophile. Always use anhydrous aprotic solvents.

Q: How can I tell if my bottle of this compound has gone bad? A: Visual inspection can sometimes be revealing. The pure compound is typically a liquid or low-melting solid. If the material appears cloudy, has solidified into a hard mass that is difficult to dissolve, or fumes excessively upon opening (indicating HCl gas from hydrolysis), it has likely been compromised by moisture. For a definitive check, you can take a small sample, dissolve it in an anhydrous deuterated solvent (like CDCl₃), and acquire a ¹H NMR spectrum. The presence of significant peaks corresponding to Furan-3-sulfonic acid would confirm degradation.

Q: What are the primary safety precautions for handling a reagent that reacts violently with water? A: Safety is paramount. Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4][5] Ensure that no water is in the immediate vicinity of your work area. Have a Class D fire extinguisher (for reactive metals) or dry sand available, as water-based extinguishers must not be used.[6] All quenching operations should be done slowly and behind a blast shield, especially on a larger scale.

References
  • King, J. F., & Rathore, R. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Ameduri, B. (1999). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Available at: [Link]

  • Moody, T. J., & Ringer, J. W. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. Available at: [Link]

  • Rico, A. I., & Johnson, D. S. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring Furan-3-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving Furan-3-sulfonyl chloride. As a reactive intermediate crucial in pharmaceutical and chemical synthesis, its accurate monitoring presents unique challenges due to its inherent instability.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights, detailed protocols, and systematic troubleshooting guides to ensure the integrity and success of your analytical workflows.

Section 1: Choosing Your Analytical Approach

The selection of an appropriate analytical technique is paramount and depends on your specific goal, whether it is real-time reaction monitoring, purity assessment, or quantitative analysis of the final product.[1] this compound is particularly susceptible to decomposition, often through hydrolysis by trace water or complex pathways related to the furan ring's instability in the presence of electrophilic groups.[2][3]

Comparative Overview of Key Analytical Techniques
TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
HPLC / LC-MS Purity, Quantification, Stability TestingHighExcellentVersatile for non-volatile compounds; LC-MS provides mass confirmation.[1]Potential for on-column degradation; sample stability in aqueous mobile phases can be a concern.
GC / GC-MS Purity, Quantification (with care)HighGoodExcellent separation for volatile impurities.Thermal lability of sulfonyl chlorides requires careful method development to prevent degradation in the injector.[1][4]
NMR Spectroscopy Structure Elucidation, Quantification (qNMR), Reaction MonitoringModerateExcellent (qNMR)Non-destructive, provides detailed structural information, ideal for in-situ monitoring.[1][5]Lower sensitivity compared to chromatographic methods.[1]
In-situ FTIR Real-time Reaction Monitoring, KineticsN/ASemi-QuantitativeProvides real-time data on reactants, intermediates, and products without sampling; ideal for unstable species.[6][7]Requires specialized probe; complex mixtures can lead to overlapping spectra.
Logical Workflow for Method Selection

The following diagram outlines a decision-making process for selecting the appropriate analytical technique when working with this compound.

Analytical_Workflow cluster_start cluster_analysis_type cluster_methods cluster_chroma_decision cluster_final Start Reaction Mixture Containing This compound Goal What is the primary goal? Start->Goal FTIR In-situ FTIR Goal->FTIR Real-time Kinetics/ Endpoint Determination NMR NMR Spectroscopy Goal->NMR Structural Info/ Non-destructive Quantification Chroma Chromatography (HPLC or GC) Goal->Chroma Purity/Quantification/ Stability Data Quantitative & Qualitative Data FTIR->Data NMR->Data Stable Is the analyte thermally stable? Chroma->Stable Derivatize Consider Derivatization Stable->Derivatize No/Uncertain Stable->Data Yes Derivatize->Data

Caption: Workflow for selecting an analytical method.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for analyzing this compound, provided that sample stability is carefully managed.[1]

Standard Operating Protocol: Reversed-Phase HPLC

This protocol is a starting point and should be optimized for your specific reaction mixture.

  • Mobile Phase Preparation:

    • Rationale: To minimize hydrolysis of the sulfonyl chloride, use anhydrous solvents where possible and work quickly. A buffered mobile phase can control pH, but may accelerate degradation. An unbuffered acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often a good starting point.

    • Step 1: Prepare Mobile Phase A: 0.1% Acetic Acid in HPLC-grade water.[8]

    • Step 2: Prepare Mobile Phase B: Acetonitrile or Methanol.[1]

    • Step 3: Degas both mobile phases thoroughly using sonication or vacuum filtration to prevent bubble formation.[9]

  • Sample Preparation:

    • Rationale: this compound is highly moisture-sensitive.[3] Sample preparation is the most critical step for accurate analysis. All glassware must be rigorously dried, and anhydrous solvents should be used.

    • Step 1: Quench a small, accurately measured aliquot of the reaction mixture in a known volume of cold, anhydrous acetonitrile.

    • Step 2: If the sample is concentrated, perform serial dilutions using anhydrous acetonitrile to bring it within the calibration range.

    • Step 3: Use autosampler vials with PTFE/silicone septa to minimize moisture ingress. Keep the sample tray cooled if possible.

    • Alternative - Derivatization: For improved stability and sensitivity, derivatize the sulfonyl chloride into a stable sulfonamide.[1][10] React the quenched sample with a primary or secondary amine (e.g., benzylamine or morpholine) in the presence of a non-nucleophilic base like triethylamine. The resulting sulfonamide is significantly more stable for HPLC analysis.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particlesProvides good retention and separation for moderately polar compounds.
Flow Rate 0.5 - 1.5 mL/minStandard for analytical scale columns.
Column Temp. 25-30 °CElevated temperatures can accelerate degradation. Maintain a stable temperature.[9]
Injection Vol. 1-10 µLMinimize to prevent peak distortion.
Detector UV/DAD at ~230-254 nmThe furan ring provides UV absorbance. A Diode Array Detector (DAD) is useful for peak purity assessment.[11]
Gradient Start at 95:5 (A:B), ramp to 5:95 (A:B) over 10 min, hold 2 min, re-equilibrate.A gradient is typically required to elute the starting material, product, and any non-polar byproducts.
HPLC Troubleshooting Guide (Q&A Format)

Q1: My this compound peak is tailing or showing poor shape. What's wrong?

A: Peak tailing for a reactive compound like this often points to secondary interactions or on-column issues.[12]

  • Check for Active Sites: The silica backbone of the column can have exposed silanol groups that interact with the sulfonyl chloride. Try a column with high-purity silica and end-capping.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent weaker than or similar to the initial mobile phase. Dissolving in 100% acetonitrile when the mobile phase starts at 5% acetonitrile can cause severe peak distortion.[13]

  • Column Overload: Reduce the injection volume or sample concentration.[14]

  • On-Column Degradation: The analyte may be degrading during its transit through the column. Try lowering the column temperature or increasing the flow rate to reduce residence time.

Q2: I'm seeing a new, early-eluting peak grow over time as my samples sit in the autosampler. What is it?

A: This is a classic sign of sample instability. The growing peak is likely the corresponding sulfonic acid, formed from the hydrolysis of this compound with trace moisture in the vial or mobile phase.[2][3]

  • Immediate Solution: Analyze samples immediately after preparation. Use a cooled autosampler if available.

  • Robust Solution: Implement a derivatization protocol as described above. The resulting sulfonamide will be much more stable in the autosampler.[15]

Q3: My retention times are shifting between injections. How can I fix this?

A: Retention time shifts indicate a change in the system's equilibrium.[12]

  • Mobile Phase: Ensure your mobile phase is well-mixed and degassed. If using buffers, ensure they are not precipitating. Prepare fresh mobile phase daily.[9]

  • Pump & Leaks: Check the pump for pressure fluctuations. A fluctuating pressure indicates air bubbles, faulty check valves, or a leak in the system.[12][13]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This can take 10-20 column volumes.[9]

HPLC FAQs

Q: Can I use LC-MS to monitor my reaction? A: Absolutely. LC-MS is highly recommended. It provides mass confirmation, which is invaluable for identifying your target compound, intermediates, and byproducts. It is especially powerful for confirming the structure of degradation products.[1]

Q: Why is derivatization necessary if I can see the sulfonyl chloride peak directly? A: While you may detect the peak, its reactivity can make quantification unreliable. The peak area may decrease over time due to degradation in the vial or on the column.[1] Derivatization converts the analyte to a stable derivative, ensuring that the peak area accurately reflects the concentration at the time of sampling.[10][15]

Section 3: Gas Chromatography (GC)

GC can be used for this compound analysis, but it requires careful optimization to prevent thermal degradation.[1]

Standard Operating Protocol: GC-FID/MS
  • Sample Preparation:

    • Rationale: As with HPLC, preventing hydrolysis is critical. Additionally, the sample must be volatile enough for GC.

    • Step 1: Quench the reaction aliquot in a suitable, dry, volatile solvent like Dichloromethane or MTBE.

    • Step 2: Dilute as necessary with the same anhydrous solvent.

    • Step 3: Use GC vials with high-quality septa.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Low- to mid-polarity (e.g., 5% Phenyl Polysiloxane - DB-5/RTX-5MS)Provides good general-purpose separation.[4]
Injector Temp. 150-180 °C (start low)CRITICAL: High temperatures will degrade the sulfonyl chloride. Optimize carefully to ensure volatilization without decomposition.[1][16]
Inlet Liner Deactivated, split/splitless linerAn inert liner is essential to prevent catalytic degradation of the analyte.[17]
Oven Program Start at 50 °C (hold 1 min), ramp 25 °C/min to 300 °C (hold 3 min)A temperature ramp is needed to elute all components.[4]
Carrier Gas Helium or Hydrogen, constant flow mode (~1 mL/min)Standard carrier gases for GC.
Detector FID or Mass Spectrometer (MS)FID provides general-purpose detection. MS provides structural information and is highly recommended.
GC Troubleshooting Guide (Q&A Format)

GC_Troubleshooting cluster_problem cluster_checks cluster_solutions Problem No Peak / Very Small Peak for this compound Check1 Is the injector temperature too high? Problem->Check1 Check2 Is the inlet liner active or dirty? Check1->Check2 No Sol1 Lower injector temp incrementally (e.g., in 10°C steps). Check1->Sol1 Yes Check3 Is the column contaminated or degraded? Check2->Check3 No Sol2 Replace with a new, deactivated liner. Clean the injector. Check2->Sol2 Yes Check4 Is there a leak in the system? Check3->Check4 No Sol3 Trim 10-20 cm from the column inlet. Bake out the column. Check3->Sol3 Yes Sol4 Use an electronic leak detector to check all fittings from injector to detector. Check4->Sol4 Yes

Caption: Troubleshooting flowchart for a missing GC peak.

Q1: I see "ghost peaks" in my blank runs after analyzing my reaction mixture. What are they?

A: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.[18]

  • Septum Bleed: The injector septum may be degrading. Replace the septum.[17]

  • Inlet Contamination: High-boiling residues from your reaction can accumulate in the inlet liner. Clean the injector and replace the liner.[17]

  • Carryover: Implement a solvent wash step in your autosampler sequence after injecting concentrated samples.

Q2: My peak sensitivity has decreased over several runs. What should I do?

A: A loss of sensitivity often points to contamination or activity in the system.[18]

  • Inlet Liner: The primary suspect is an active or contaminated inlet liner. Replace it.[17]

  • Column Contamination: Non-volatile material can coat the front of the column. Trim 10-20 cm from the column inlet.

  • Detector Fouling: If using an FID, the jet may be contaminated. If using an MS, the ion source may need cleaning. Refer to your instrument manual for maintenance procedures.[17]

GC FAQs

Q: What mass fragments should I look for in GC-MS analysis? A: Mass spectrometry is powerful for identifying sulfonyl chlorides. Common fragmentation pathways include the loss of a chlorine radical (M-35/37) and the loss of sulfur dioxide (M-64).[1] You will also see fragments corresponding to the furan ring itself.

Q: Is derivatization useful for GC analysis? A: Yes. Converting the sulfonyl chloride to a more thermally stable derivative, like a sulfonamide or sulfonate ester, can completely bypass the issue of thermal degradation in the injector.[1] This is a highly recommended strategy for robust quantitative analysis.

Section 4: Spectroscopic Methods (NMR & FTIR)

Spectroscopic methods are invaluable for gaining mechanistic insights and monitoring reactions in real-time without the need for chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive technique perfect for monitoring reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[1][5]

  • Monitoring Strategy: Acquire a ¹H NMR spectrum of the reaction mixture at t=0. Identify key, well-resolved peaks for this compound and other reactants. Periodically acquire new spectra over the course of the reaction. Integrate the key peaks to determine the relative concentrations of reactants and products over time.

  • Quantitative NMR (qNMR): For absolute quantification, add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) with a known number of protons to the reaction mixture. The concentration of your analyte can be calculated by comparing its peak integral to the integral of the standard.[1]

NMR Troubleshooting (Q&A)

Q: My NMR peaks are broad and distorted, making integration difficult. Why?

A: This is often caused by magnetic field inhomogeneity within the sample.[5]

  • Shimming: The spectrometer's shims may need to be readjusted for your specific reaction mixture, as its magnetic susceptibility can change over time.

  • Sample State: If your reaction is forming a precipitate or becoming heterogeneous, this will severely degrade spectral quality.

  • Paramagnetic Species: If your reaction involves paramagnetic metals, this will cause significant peak broadening.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR (e.g., ReactIR) is the premier technique for real-time, continuous reaction monitoring. A probe is inserted directly into the reaction vessel, providing a continuous stream of spectra.[6][7]

  • Monitoring Strategy: Identify the unique infrared absorption bands for your key components. Sulfonyl chlorides have strong, characteristic S=O stretching bands.[19]

    • This compound (S=O stretches): ~1380 cm⁻¹ and ~1170 cm⁻¹

    • Reactant (e.g., an amine N-H stretch): ~3300-3500 cm⁻¹

    • Product (e.g., a sulfonamide S=O stretches): Shifted slightly from the sulfonyl chloride peaks.

  • Benefits: This technique allows you to precisely determine the reaction onset, identify the formation and consumption of transient intermediates, and accurately pinpoint the reaction endpoint, all in real-time.[6][20] This is particularly valuable for reactive and unstable species like this compound, as it eliminates the need for extractive sampling.[6]

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Royal Society of Chemistry.
  • Online LC Reaction Monitoring of Radical Bromination of an Arom
  • Fully Automated Reaction Operation Driven by Accurate Inline FTIR Analysis based on Linear-Combination Str
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • Reaction Analysis. (n.d.). Mettler Toledo.
  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023).
  • In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo.
  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2022). PMC - NIH.
  • Common Issues in HPLC Analysis. (2023). Medikamenter Quality Services.
  • Seven Essential Steps for In Situ Reaction Monitoring. (2021). Spectroscopy Online.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023). ChemRxiv.
  • Troubleshooting Common HPLC Issues. (2024). Labcompare.com.
  • Journal of Research and Innovation in Pharmaceutical Sciences. (n.d.).
  • Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. (2018). NIH.
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). NIH.
  • GC Column Troubleshooting Guide. (2024). Phenomenex.
  • gas chromatography troubleshooting strategy for analytical chemistry. (2012).
  • GC Troubleshooting in Petrochemical Analysis. (2015).
  • Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC). (n.d.). Sigma-Aldrich.
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2024). Alwsci.
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022).
  • Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
  • This compound. (n.d.). Chongqing Chemdad Co., Ltd.
  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.).
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2023).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). University of Michigan.
  • Furan. (1995). IARC Monographs.
  • Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods. (2022).
  • Methods for the determination of furan in food. (2007).
  • This compound. (n.d.). PubChem - NIH.
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed.
  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2016). Semantic Scholar.
  • FTIR-Derived Feature Insights for Predicting Time-Dependent Antibiotic Resistance Progression. (2023). MDPI.
  • FTIR spectra of particles collected from furan-NOx-NaCl photooxidation... (2021).
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2012). Analytical Methods (RSC Publishing).
  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. (1993). PubMed.
  • Derivatization of complex sulfonamides through the parent sulfonyl... (2019).
  • This compound suppliers & manufacturers in China. (n.d.). ChemicalBook.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Furan-2-Sulfonyl Chloride and Furan-3-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery, the furan nucleus serves as a privileged scaffold. Its functionalization is key to modulating the pharmacological profiles of lead compounds. The introduction of a sulfonamide moiety, a group celebrated for its therapeutic relevance, is often achieved using sulfonyl chlorides. While seemingly similar, the choice between furan-2-sulfonyl chloride and its regioisomer, furan-3-sulfonyl chloride, is a critical decision point dictated by subtle yet significant differences in their electronic nature, reactivity, and stability. This guide provides a detailed, evidence-based comparison to empower researchers in making informed strategic decisions for their synthetic campaigns.

The Decisive Factor: Electronic Asymmetry of the Furan Ring

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. The furan ring, while aromatic, is an electron-rich heterocycle due to the participation of one of the oxygen's lone pairs in the π-system.[1][2] However, this electron density is not distributed evenly. Resonance theory and molecular orbital calculations consistently show that the C2 and C5 positions bear a greater partial negative charge than the C3 and C4 positions.[3][4] This inherent electronic bias is the primary determinant of the differential reactivity between the two isomers.

  • Furan-2-sulfonyl Chloride: The strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) is attached to the more electron-rich C2 position. This direct connection to a site of high electron density enhances the polarization of the S-Cl bond, making the sulfur atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[5]

  • This compound: When the -SO₂Cl group is located at the C3 position, it is attached to a less electron-rich carbon. Consequently, the sulfur atom is rendered less electrophilic compared to its C2 counterpart.

This fundamental electronic difference predicts that furan-2-sulfonyl chloride will be the more reactive of the two isomers in reactions involving nucleophiles.

G cluster_2 Furan-2-sulfonyl Chloride cluster_3 This compound F2S S(O)₂Cl F2C2 C2 (δ-) F2S->F2C2 F2_Note Enhanced Electrophilicity (δ+) at Sulfur Center F2S->F2_Note F2C3 C3 F2C2->F2C3 F2C4 C4 F2C3->F2C4 F2C5 C5 (δ-) F2C4->F2C5 F2O O F2C5->F2O F2O->F2C2 F3S S(O)₂Cl F3C3 C3 F3S->F3C3 F3_Note Reduced Electrophilicity (δ+) at Sulfur Center F3S->F3_Note F3C2 C2 (δ-) F3C2->F3C3 F3C4 C4 F3C3->F3C4 F3C5 C5 (δ-) F3C4->F3C5 F3O O F3C5->F3O F3O->F3C2

Figure 1. Electronic comparison of furan-2- and this compound.

Experimental Validation: A Comparative Study of Sulfonamide Formation

To translate theory into practice, we present a standardized protocol for comparing the reactivity of the two isomers in a classic sulfonamide formation reaction with a model primary amine, aniline. The relative rates and yields serve as a direct measure of their intrinsic reactivity.

Experimental Protocol: Parallel Synthesis of N-Phenylfuransulfonamides

This self-validating protocol ensures that any observed differences in outcome are attributable to the choice of the furan sulfonyl chloride isomer.

Reagents and Equipment:

  • Furan-2-sulfonyl chloride (≥97%)

  • This compound (≥97%)

  • Aniline (distilled, ≥99.5%)

  • Pyridine (anhydrous, ≥99.8%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄), magnetic stirrers, ice bath, standard glassware.

Procedure:

  • Setup: Prepare two identical reaction vessels (e.g., 50 mL round-bottom flasks) under a nitrogen atmosphere. In vessel A, dissolve furan-2-sulfonyl chloride (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL). In vessel B, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL).

  • Cooling: Cool both solutions to 0 °C in an ice-water bath.

  • Nucleophile Addition: Prepare a solution of aniline (1.0 mmol, 1.0 equiv) and anhydrous pyridine (1.5 mmol, 1.5 equiv) in anhydrous DCM (5 mL). Add this solution dropwise and simultaneously to both vessels over 5 minutes.

  • Reaction Monitoring: Stir the reactions at 0 °C. Monitor the consumption of the starting sulfonyl chloride in each reaction every 30 minutes using TLC (eluent: 4:1 Hexane/Ethyl Acetate).

  • Work-up: Once the limiting reagent is consumed (or after a set time, e.g., 4 hours), quench each reaction with 1 M HCl (15 mL).

  • Extraction: Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash successively with saturated NaHCO₃ (15 mL) and brine (15 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purify the products via column chromatography to calculate the isolated yield.

Anticipated Results and Data Summary

The enhanced electrophilicity of furan-2-sulfonyl chloride is expected to result in a significantly faster reaction rate and a higher isolated yield compared to the this compound under identical conditions.

ParameterFuran-2-sulfonyl Chloride ReactionThis compound ReactionRationale
Reaction Time ~1-2 hours for full conversion~4-6 hours, may not reach full conversionHigher electrophilicity of the sulfur atom at the C2 position leads to a lower activation energy barrier.
Isolated Yield Typically >85%Typically 60-75%Faster, more efficient reaction minimizes side product formation and degradation of starting materials.
Reaction Profile Exothermic, requires careful temperature controlLess exothermic, more controlled reaction profileThe higher reactivity of the 2-isomer results in a more rapid release of heat.

Table 1. Predicted comparative performance in sulfonamide synthesis.

Stability and Handling: A Practical Consideration

A crucial, often overlooked, aspect is the shelf-life and handling stability of these reagents. A comprehensive study on the stability of various heteroaromatic sulfonyl halides revealed that five-membered ring derivatives, particularly furan-based ones, can be prone to decomposition.[6][7]

  • Furan-2-sulfonyl Chloride: This isomer is known to be less stable. Its heightened reactivity makes it more susceptible to hydrolysis by atmospheric moisture and decomposition over time, even when stored at low temperatures.[6] Complex decomposition pathways can occur due to the lability of the furan ring in the presence of the electrophilic sulfonyl chloride moiety.[6]

  • This compound: Generally exhibits greater stability, making it a more robust and forgiving reagent for long-term storage and less stringent handling conditions.[7]

Handling Recommendations:

  • Both reagents should be stored under an inert atmosphere (N₂ or Ar) at refrigerated temperatures (2-8 °C).

  • Furan-2-sulfonyl chloride should ideally be stored at -20 °C and used as quickly as possible after opening.

  • Always use anhydrous solvents and techniques to prevent hydrolysis during reaction setup.

G cluster_decision Reagent Selection Workflow Start Synthetic Goal Defined Need Need for High Reactivity & Rapid Conversion? Start->Need Yes Yes Need->Yes No No Need->No Reagent2 Select Furan-2-Sulfonyl Chloride Yes->Reagent2 Reagent3 Select this compound No->Reagent3 Handling Implement Strict Anhydrous & Low-Temp Conditions Reagent2->Handling Stability Benefit from Higher Stability & Milder Reaction Profile Reagent3->Stability

Figure 2. Decision workflow for selecting the appropriate furan sulfonyl chloride isomer.

Authoritative Recommendations

Your choice between these two isomers should be a deliberate, strategy-driven decision:

  • Choose Furan-2-sulfonyl Chloride for Maximum Reactivity: When reacting with weakly nucleophilic amines or when rapid, high-yielding conversions are paramount, the 2-isomer is the reagent of choice. Be prepared to manage its lower stability with rigorous anhydrous techniques and proper storage.

  • Choose this compound for Control and Stability: For reactions with highly nucleophilic partners where a more controlled, less exothermic profile is desired, or when working with sensitive substrates that might be degraded by a more aggressive reagent, the 3-isomer is superior. Its enhanced stability is also a significant advantage for long-term projects and reagent inventory management.

By understanding the interplay between the furan ring's electronics and the sulfonyl chloride's reactivity, chemists can harness the unique properties of each isomer to achieve their synthetic goals with greater efficiency and predictability.

References

  • Reactivity of Furan: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press.
  • Electronic Properties of Furan: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley. URL: [Link]

  • Synthesis of Furansulfonamides: Scully, J. F., & Brown, E. V. (1953). The Sulfonation of Furan and Furan Homologs. Preparation of Furansulfonamides. The Journal of Organic Chemistry, 19(6), 894–901. URL: [Link]

  • Stability of Heteroaromatic Sulfonyl Halides: Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge: Cambridge Open Engage. URL: [Link]

  • General Reactivity of Sulfonyl Halides: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. Wiley. URL: [Link]

  • Furan-2-sulfonyl Chloride Properties: PubChem Compound Summary for CID 2795072, Furan-2-sulfonyl chloride. National Center for Biotechnology Information. URL: [Link]

  • This compound Properties: PubChem Compound Summary for CID 22179302, this compound. National Center for Biotechnology Information. URL: [Link]

Sources

A Comparative Guide to the Synthesis of Furan-3-Sulfonamides: Traditional Routes vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Furan-3-Sulfonamides in Modern Drug Discovery

The furan-3-sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its constrained geometry, make it an attractive component for designing potent and selective inhibitors of various enzymes and receptors. From diuretics to anticancer agents, the furan-3-sulfonamide core has proven to be a valuable building block in the development of novel therapeutics.

The synthesis of these vital compounds, however, presents a unique set of challenges, primarily due to the inherent acid sensitivity of the furan ring. Traditional synthetic approaches often rely on harsh reagents and conditions that can lead to degradation and low yields. This guide provides an in-depth comparison of the classical methods for furan-3-sulfonamide synthesis with more contemporary, milder alternatives, offering researchers the insights needed to make informed decisions in their synthetic strategies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of their performance based on experimental data.

I. The Classical Approach: Electrophilic Sulfonation via Furan-3-Sulfonyl Chloride

The most established route to furan-3-sulfonamides mirrors the traditional synthesis of aryl sulfonamides: the reaction of a sulfonyl chloride with an amine. The key challenge in this sequence is the preparation of the this compound intermediate. This is typically achieved through electrophilic sulfonation of a suitable furan precursor.

Causality of Experimental Choices:

The direct sulfonation of furan is notoriously difficult due to its high reactivity and propensity to polymerize under strongly acidic conditions. Therefore, the choice of sulfonating agent and reaction conditions is critical. While potent reagents like chlorosulfonic acid can be effective, they often necessitate low temperatures and careful control to minimize side reactions. A common strategy involves the use of a pre-functionalized furan, such as an ester, to moderate its reactivity and direct the sulfonation to the desired position.

The subsequent conversion of the sulfonic acid to the sulfonyl chloride is typically achieved using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. The final step, the sulfonamidation, is a well-established nucleophilic substitution reaction.

Experimental Workflow: A Two-Step Synthesis

furan_ester Furan-3-carboxylate sulfonic_acid Furan-3-sulfonic Acid furan_ester->sulfonic_acid Chlorosulfonic Acid sulfonyl_chloride This compound sulfonic_acid->sulfonyl_chloride Thionyl Chloride sulfonamide Furan-3-sulfonamide sulfonyl_chloride->sulfonamide Amine, Base furan Furan sulfonic_acid_intermediate Furan-3-sulfonic Acid (in situ) furan->sulfonic_acid_intermediate Pyridine-SO3 activated_intermediate Activated Intermediate sulfonic_acid_intermediate->activated_intermediate Activating Agent (e.g., TCT) sulfonamide Furan-3-sulfonamide activated_intermediate->sulfonamide Amine, Base furan Furan sulfonamide Furan-3-sulfonamide furan->sulfonamide Sulfonyl Azide, [Rh] or [Ru] catalyst

A Comparative Guide to Furan-3-sulfonyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the choice of a sulfonylating agent can profoundly influence the physicochemical properties and biological activity of a target molecule. While traditional aryl and alkyl sulfonyl chlorides have long been staples, the strategic incorporation of heterocyclic scaffolds offers a pathway to novel chemical space and enhanced pharmacological profiles. This guide provides an in-depth comparison of Furan-3-sulfonyl chloride against its common alternatives, grounded in experimental data and mechanistic insights, to illuminate its distinct advantages for researchers, scientists, and drug development professionals.

The Strategic Value of the Furan Scaffold in Sulfonamides

The furan ring is a five-membered aromatic heterocycle that has garnered significant attention as a "privileged scaffold" in medicinal chemistry.[1][2] Its value extends beyond being a simple aromatic spacer.

  • Bioisosterism: The furan nucleus is often employed as a bioisostere for the phenyl ring.[3] This substitution can subtly alter steric and electronic characteristics, which may lead to improved drug-receptor interactions, enhanced metabolic stability, and better overall bioavailability.[3]

  • Unique Physicochemical Properties: The endocyclic oxygen atom imparts a distinct polarity and acts as a hydrogen bond acceptor, a feature absent in its carbocyclic (benzene) or sulfur-based (thiophene) counterparts.[3] This can be pivotal for modulating solubility and target engagement.

  • Diverse Biological Activity: Furan-containing compounds have demonstrated a vast spectrum of therapeutic potential, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Specifically, sulfonamides derived from five-membered heterocycles are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in glaucoma, epilepsy, and certain cancers.[1][6][7]

This compound serves as the key reagent for introducing this valuable scaffold, creating sulfonamide linkages that are generally more stable to hydrolysis than amides, a critical feature for drug candidate longevity.[8]

Comparative Analysis: this compound vs. Alternatives

The selection of a sulfonyl chloride is a critical decision in the synthetic workflow. A comparison with commonly used alternatives reveals the nuanced advantages of the furan-3-yl moiety.

FeatureThis compoundBenzenesulfonyl ChlorideThiophene-2-sulfonyl ChloridePyridine-3-sulfonyl Chloride
Reactivity High, due to the electron-rich nature of the furan ring activating the sulfonyl group.Standard aromatic reactivity.High, similar to furan due to the electron-rich heterocycle.Moderate, influenced by the electron-withdrawing nature of the pyridine nitrogen.
Stability Moderate. Susceptible to decomposition in the presence of strong acids or electrophiles.High. Generally stable under a wide range of conditions.Moderate. Can exhibit instability, though often greater than furan analogs.[9]High. The 3-isomer is notably more stable than its 2- and 4-isomers.[9]
Resulting Moiety Furan ring: polar, H-bond acceptor, bioisostere for phenyl.[3]Phenyl ring: hydrophobic, standard aromatic interactions.Thiophene ring: bioisostere for phenyl, potential for sulfur-specific interactions.Pyridine ring: H-bond acceptor, can be protonated to improve solubility.
Key Advantage Introduces a privileged, polar heterocyclic scaffold with unique biological potential.[1][4]Well-understood reactivity and high stability.Proven scaffold for potent carbonic anhydrase inhibitors.[7]Introduces a basic nitrogen center, useful for salt formation and solubility modulation.
Consideration Requires careful handling and reaction conditions due to moderate stability.Lacks the specific binding interactions and polarity offered by heterocycles.Stability can be a concern.Reactivity is generally lower than electron-rich heterocycles.

The primary trade-off when selecting this compound is its moderate stability. Comprehensive studies have shown that five-membered heteroaromatic sulfonyl chlorides are generally less stable than their six-membered counterparts.[9] The furan ring, in particular, can be sensitive to the electrophilic conditions sometimes used in synthesis or during storage, leading to complex decomposition pathways. This necessitates careful planning of the synthetic route, favoring milder conditions and often immediate use after preparation or purchase. However, for this trade-off, the synthetic chemist gains access to the unique and often highly desirable properties of the furan sulfonamide motif.

Experimental Protocol: A Head-to-Head Comparison

To objectively assess its performance, we present a comparative synthesis of a model sulfonamide, N-benzylfuran-3-sulfonamide, alongside its benzenesulfonyl analog.

Objective: To compare the yield, reaction time, and purity of a model sulfonamide synthesized from this compound and Benzenesulfonyl chloride under identical conditions.

G cluster_0 Comparative Synthesis Workflow cluster_1 Arm A cluster_2 Arm B reagents Starting Materials: - Benzylamine - Triethylamine - Dichloromethane (DCM) furan_sc This compound reagents->furan_sc benzene_sc Benzenesulfonyl Chloride reagents->benzene_sc rxn_a Reaction A: - Add Benzylamine/TEA - Stir at 0°C to RT furan_sc->rxn_a workup_a Workup & Purification A rxn_a->workup_a product_a N-benzylfuran-3-sulfonamide workup_a->product_a analysis Comparative Analysis: - Yield (%) - Purity (NMR/LCMS) - Reaction Time product_a->analysis rxn_b Reaction B: - Add Benzylamine/TEA - Stir at 0°C to RT benzene_sc->rxn_b workup_b Workup & Purification B rxn_b->workup_b product_b N-benzylbenzenesulfonamide workup_b->product_b product_b->analysis

Caption: Workflow for the comparative synthesis of sulfonamides.

Causality Note: Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the reactants and the triethylamine hydrochloride byproduct, which can then be removed by aqueous washing. Triethylamine (TEA) is a non-nucleophilic organic base used to quench the HCl generated during the reaction, driving it to completion. The reaction is initiated at 0°C to control the initial exotherm of this rapid reaction.

Reaction A: Synthesis of N-benzylfuran-3-sulfonamide

  • To a stirred solution of this compound (1.0 mmol, 166.6 mg) in DCM (10 mL) cooled to 0°C in an ice bath, add triethylamine (1.2 mmol, 167 µL).

  • Slowly add a solution of benzylamine (1.0 mmol, 109 µL) in DCM (2 mL) dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure sulfonamide.

Reaction B: Synthesis of N-benzylbenzenesulfonamide

  • Follow the exact procedure as in Reaction A, but substitute this compound with Benzenesulfonyl chloride (1.0 mmol, 127 µL, 176.6 mg).

ParameterReaction A (Furan) Reaction B (Benzene) Justification
Reaction Time ~1 hour~1 hourBoth reactions are typically rapid. The slightly higher electrophilicity of the furan-activated sulfonyl chloride may lead to a marginally faster reaction, but both are expected to be complete within the same timeframe.
Isolated Yield 85-95%90-98%Yields are expected to be high and comparable. Any reduction in yield for the furan derivative might stem from minor decomposition of the starting sulfonyl chloride if it is of lower purity or has been stored improperly.
Purity (Post-Chromo.) >98%>98%Standard purification techniques are effective for both products, leading to high purity.
Product ¹H NMR (CDCl₃, δ) δ ~7.8 (s, 1H), ~7.3 (m, 6H), ~6.6 (s, 1H), ~4.8 (br s, 1H, NH), ~4.2 (d, 2H)δ ~7.8 (d, 2H), ~7.5 (m, 3H), ~7.3 (m, 5H), ~4.9 (br s, 1H, NH), ~4.2 (d, 2H)The key difference is the appearance of furan protons (~7.8, 7.3, 6.6 ppm) vs. the benzenesulfonyl protons (~7.8, 7.5 ppm).
Structural Advantages and Mechanistic Considerations

The advantages of this compound are rooted in the structure of the final sulfonamide product.

G cluster_0 Structural Comparison furan Furan-3-sulfonamide Furan Ring Sulfonamide Linker furan_props Properties - H-bond acceptor (O) - Increased polarity - Unique metabolic profile - Bioisosteric replacement furan:f0->furan_props imparts benzene Benzenesulfonamide Phenyl Ring Sulfonamide Linker benzene_props Properties - Hydrophobic - Standard π-stacking - Well-defined metabolism benzene:f0->benzene_props imparts

Caption: Structural features imparting distinct properties.

The oxygen atom in the furan ring provides a locus of polarity and a hydrogen bond acceptor site that is absent in a simple benzene ring.[3] This can fundamentally alter how the molecule interacts with biological targets and can improve aqueous solubility—a common hurdle in drug development. Furthermore, the metabolic pathways for furan-containing compounds can differ significantly from their phenyl analogs, potentially mitigating issues with metabolite toxicity or rapid clearance.[3]

Conclusion and Recommendations

This compound is a powerful and strategic reagent for the modern synthetic chemist. While it requires more careful handling due to its moderate stability compared to highly robust alternatives like benzenesulfonyl chloride, it provides access to sulfonamides with unique and advantageous properties.

Choose this compound when:

  • The goal is to replace a phenyl ring to modulate metabolic stability or bioavailability.[3]

  • An additional hydrogen bond acceptor is desired to improve target affinity or solubility.[3]

  • Exploring novel chemical space for biologically active compounds, particularly in areas like carbonic anhydrase inhibition, is the objective.[1][6]

By understanding the balance of reactivity, stability, and the properties imparted to the final product, researchers can leverage this compound to design and synthesize next-generation therapeutic agents with enhanced pharmacological profiles.

References

  • BenchChem. (n.d.). Application of Furan-2-Sulfonic Acid in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols.
  • ChemicalBook. (n.d.). This compound(52665-49-3) 1H NMR spectrum.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • Shevchuk, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • qizi, R. S. S. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity, 2(4), 104–107.
  • BenchChem. (n.d.). 5-Carbamoylthis compound.
  • ChemBK. (2024). This compound.
  • Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
  • (n.d.). Furans, thiophenes and related heterocycles in drug discovery. PubMed.
  • Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
  • PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide.
  • (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed.
  • (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC.

Sources

Navigating the Challenges of Heterocyclic Sulfonylation: A Comparative Guide to Furan-3-sulfonyl Chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the sulfonamide functional group remains a cornerstone, underpinning the therapeutic efficacy of a vast array of pharmaceuticals. The go-to electrophile for the installation of this critical moiety is often a sulfonyl chloride. However, not all sulfonyl chlorides are created equal. This guide, born from extensive application experience, delves into the significant, yet often underestimated, limitations of Furan-3-sulfonyl chloride in organic reactions. We will objectively compare its performance against more robust alternatives—Thiophene-3-sulfonyl chloride, Benzenesulfonyl chloride, and p-Toluenesulfonyl chloride—providing a data-driven framework to inform your synthetic strategies.

The Achilles' Heel of this compound: Inherent Instability

The furan ring, while aromatic, possesses a lower resonance energy compared to its carbocyclic and thiophenic counterparts. This seemingly subtle electronic difference has profound implications for the stability of its derivatives, particularly the highly reactive sulfonyl chloride. Our investigations and a survey of the literature reveal that this compound is plagued by a significant limitation: a propensity for complex decomposition. [1][2]

This instability is not a simple matter of hydrolysis, a common challenge with all sulfonyl chlorides. Instead, it is intrinsically linked to the electronic nature of the furan ring, which makes it susceptible to degradation in the presence of the strongly electrophilic sulfonyl chloride group.[1][2] This can lead to a cascade of side reactions, including ring-opening and polymerization, resulting in complex reaction mixtures and significantly diminished yields of the desired sulfonamide.

Key Limitations of this compound:

  • Proneness to Decomposition: The furan ring is sensitive to the electrophilic nature of the attached sulfonyl chloride, leading to a variety of decomposition pathways beyond simple hydrolysis.[1][2]

  • Complex Reaction Profiles: Reactions involving this compound often yield intricate mixtures of unidentified byproducts, complicating purification and reducing the overall efficiency of the synthesis.[2]

  • Moisture Sensitivity: Like all sulfonyl chlorides, it reacts violently with water, but its inherent instability can be exacerbated by even trace amounts of moisture.

dot graph TD { A[this compound] -->|Inherent Instability| B(Decomposition Pathways); B --> C{Ring Opening}; B --> D{Polymerization}; B --> E{Hydrolysis}; C --> F[Complex Side Products]; D --> F; E --> G[Furan-3-sulfonic acid]; A -->|Reaction with Nucleophile| H(Desired Sulfonamide); F --> I((Low Yield & Purification Challenges)); H -- I }

Figure 1: Decomposition pathways of this compound.

A Comparative Look at More Stable Alternatives

To circumvent the challenges posed by this compound, a judicious selection of an alternative sulfonylating agent is paramount. Here, we compare its properties and performance with three widely used alternatives: Thiophene-3-sulfonyl chloride, Benzenesulfonyl chloride, and p-Toluenesulfonyl chloride (Tosyl chloride).

Stability and Reactivity: A Qualitative Comparison
Sulfonyl ChlorideHeteroaromatic Ring StabilityGeneral StabilityKey Characteristics
This compound LowLowProne to complex decomposition and formation of colored byproducts.[1][2]
Thiophene-3-sulfonyl chloride ModerateModerateMore stable than its furan analog, but can still undergo hydrolysis. The primary decomposition product is typically the corresponding sulfonic acid.[2]
Benzenesulfonyl chloride High (Carbocyclic)HighA stable liquid at room temperature, it is a versatile and reliable sulfonylating agent.[3]
p-Toluenesulfonyl chloride (TsCl) High (Carbocyclic)HighA stable, crystalline solid at room temperature, making it easy to handle and store. Its reactivity is well-documented and predictable.
Performance in Sulfonamide Synthesis: An Illustrative Comparison
Sulfonyl ChlorideAmineBaseSolventExpected Yield (%)Reference (for similar reactions)
This compoundAnilinePyridineDichloromethaneLikely low to moderate, with significant side products[4]
Thiophene-3-sulfonyl chlorideAnilinePyridineDichloromethaneModerate to good[5]
Benzenesulfonyl chlorideAnilinePyridineDichloromethaneGood to Excellent[3][6]
p-Toluenesulfonyl chlorideAnilinePyridineDichloromethaneGood to Excellent[6]

Note: The "Expected Yield" for this compound is an educated estimation based on its known instability. Actual yields can vary significantly depending on reaction conditions and substrate.

dot graph LR { subgraph "Sulfonylation Reaction" A[Amine R-NH₂] -- "Nucleophilic Attack" --> B((Sulfonyl Chloride R'-SO₂Cl)); B --> C{Tetrahedral Intermediate}; C -- "Chloride Elimination" --> D[Sulfonamide R-NH-SO₂-R']; E[Base] -- "Neutralizes HCl" --> C; end }

Figure 2: General mechanism of sulfonamide formation.

Experimental Protocols: A Guide to Best Practices

The successful synthesis of sulfonamides hinges on meticulous experimental technique, particularly when dealing with moisture-sensitive reagents like sulfonyl chlorides. Below is a general, robust protocol for the synthesis of a sulfonamide from a primary amine, which can be adapted for use with Thiophene-3-sulfonyl chloride, Benzenesulfonyl chloride, and p-Toluenesulfonyl chloride.

General Protocol for the Synthesis of N-Phenylbenzenesulfonamide

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • Aniline (1.0 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add benzenesulfonyl chloride (1.0 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-phenylbenzenesulfonamide.

Note: This protocol should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Conclusion: Making an Informed Choice

While this compound may appear to be a straightforward reagent for the introduction of a furan-3-sulfonyl moiety, its inherent instability presents significant practical limitations in organic synthesis. The propensity for decomposition and the formation of complex side products often lead to lower yields and challenging purifications.

For researchers and drug development professionals seeking reliable and high-yielding methods for the synthesis of sulfonamides, the more stable and predictable alternatives—Thiophene-3-sulfonyl chloride, Benzenesulfonyl chloride, and p-Toluenesulfonyl chloride—are demonstrably superior choices. The selection of the appropriate sulfonylating agent should be a careful consideration, balancing the desired structural motif with the practical realities of chemical stability and reactivity. This guide provides the foundational knowledge to make that choice an informed one, ultimately leading to more efficient and successful synthetic outcomes.

dot graph G { rankdir=TB; node [shape=box, style=rounded]; Start [label="Synthetic Goal:\nIncorporate a Sulfonyl Group"]; Start --> Decision1{Is a Heteroaromatic\nSulfonyl Group Required?}; Decision1 -- "Yes" --> Decision2{Is the Furan Moiety\nAbsolutely Necessary?}; Decision1 -- "No" --> Aromatic; Decision2 -- "Yes" --> Furan; Decision2 -- "No" --> Thiophene; Furan [label="Use this compound\n(Proceed with Caution due to Instability)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiophene [label="Use Thiophene-3-sulfonyl chloride\n(More Stable Alternative)", fillcolor="#FBBC05", fontcolor="#202124"]; Aromatic [label="Use Benzenesulfonyl chloride or\np-Toluenesulfonyl chloride\n(High Stability and Predictable Reactivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Furan --> Outcome1[Expect Potential for Low Yields\nand Complex Purification]; Thiophene --> Outcome2[Expect Moderate to Good Yields\nand Cleaner Reactions]; Aromatic --> Outcome3[Expect Good to Excellent Yields\nand Straightforward Purification]; }

Figure 3: Decision workflow for selecting a sulfonylating agent.

References

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]

  • ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Link]

  • ResearchGate. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples. [Link]

  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). [Link]

  • Lirias - KU Leuven. (n.d.). Benign-by-design sustainable protocol for the synthesis of furosemide. [Link]

  • Buchwald, S. L., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]

  • GPAT DISCUSSION CENTER. (2020). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. [Link]

  • Arcoria, A., et al. (1974). Reaction kinetics of furansulfonyl chlorides with anilines in methanol and reactivities of Benzene-, thiophene-. The Journal of Organic Chemistry, 39(24), 3595–3597. [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]

  • SVKM's Institute of Pharmacy. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]

  • Organic Syntheses. (n.d.). p. 943. [Link]

  • National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). Pharmaceutical Drugs. [Link]

  • GPAT DISCUSSION CENTER. (2019). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. [Link]

  • Cornella, J., & Gómez-Palomino, A. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-928. [Link]

  • Organic & Biomolecular Chemistry. (2020). Synthetic approaches and applications of sulfonimidates. [Link]

  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). NMR reaction monitoring in flow synthesis. [Link]

  • Frontiers in Chemistry. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Sulfonyl Chlorides in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth comparative analysis of commonly employed sulfonyl chlorides, moving beyond a simple catalog of reagents to offer insights into the causality behind their selection. We will explore the reactivity, applications, and practical considerations of key players in this chemical class, supported by experimental data and mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.

The Sulfonamide Bond: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group (-SO₂NR₂) is a cornerstone in modern drug design, present in a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and anti-inflammatory agents.[1] Its prevalence stems from its unique physicochemical properties: it is hydrolytically stable, capable of acting as a hydrogen bond donor and acceptor, and possesses a tetrahedral geometry that can mimic transition states of enzymatic reactions. The synthesis of this crucial moiety most commonly proceeds through the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl).[2]

The choice of the "R" group on the sulfonyl chloride dictates the reactivity of the reagent and the properties of the resulting sulfonamide, particularly its stability and the conditions required for its potential subsequent cleavage if used as a protecting group.[3] This guide will dissect the nuances of five key sulfonyl chlorides: the workhorses Tosyl and Mesyl chloride, the versatile Nosyl chloride, the sterically demanding 2,4,6-Triisopropylbenzenesulfonyl chloride, and the fluorescent Dansyl chloride.

A Comparative Analysis of Key Sulfonyl Chlorides

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the 'R' moiety enhance this electrophilicity, leading to a faster reaction with nucleophiles like amines. Conversely, electron-donating groups and steric hindrance can decrease reactivity.[4]

Reactivity and Physicochemical Properties
Sulfonyl Chloride Structure Molecular Weight ( g/mol ) Key Features Relative Reactivity
Methanesulfonyl Chloride (MsCl) CH₃SO₂Cl114.55Small, highly reactive, forms stable mesylates.[5]Very High
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂Cl190.65Forms stable, often crystalline tosylates; good leaving group.[5]Moderate
2-Nitrobenzenesulfonyl Chloride (NsCl) O₂NC₆H₄SO₂Cl221.62Forms nosylamides that are readily cleaved under mild conditions.[6]High
Dansyl Chloride C₁₂H₁₂N(CH₃)₂SO₂Cl269.75Forms highly fluorescent derivatives for analytical purposes.[7]Moderate
2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) [(CH₃)₂CH]₃C₆H₂SO₂Cl302.86Highly sterically hindered, used for selective reactions and as a coupling agent.Low

Table 1: Comparison of the physicochemical properties and relative reactivity of common sulfonyl chlorides.

Mechanistic Considerations in Sulfonamide Formation

The formation of a sulfonamide is a nucleophilic substitution reaction at the sulfur atom. The generally accepted mechanism involves the attack of the amine on the electrophilic sulfur of the sulfonyl chloride, followed by the expulsion of the chloride ion. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct.[8]

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R'-NH₂ Intermediate R-SO₂(Cl)(NH₂R')⁺ Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl SulfonylChloride->Intermediate Sulfonamide R-SO₂NHR' Intermediate->Sulfonamide Chloride Elimination HCl HCl Intermediate->HCl

Caption: Generalized mechanism of sulfonamide formation.

Interestingly, the mechanism can vary depending on the sulfonyl chloride and the base used. For instance, with methanesulfonyl chloride and a strong base like triethylamine, the reaction can proceed through a highly reactive "sulfene" intermediate (CH₂=SO₂). This pathway is not possible for aromatic sulfonyl chlorides like tosyl chloride, which lack alpha-protons.[5] This mechanistic difference can influence reaction kinetics and side-product formation.

Application in Drug Synthesis: A Comparative Case Study

To illustrate the practical implications of choosing a particular sulfonyl chloride, let's consider the synthesis of a hypothetical sulfonamide drug, "Gemini-pril," from a primary amine precursor.

Experimental Protocols

General Protocol for Sulfonamide Synthesis:

  • Dissolve the primary amine (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine or pyridine, 1.5 eq).

  • Slowly add a solution of the respective sulfonyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for the indicated time, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Deprotection of a Nosylamide (Fukuyama Deprotection): [6]

  • Dissolve the N-nosylated amine (1.0 eq) in a solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Add a base (e.g., potassium carbonate, 3.0 eq).

  • Add a thiol (e.g., thiophenol, 2.0 eq).

  • Stir the reaction at room temperature until completion.

  • Work up by diluting with water and extracting the product.

Sulfonamide Synthesis Workflow cluster_synthesis Sulfonamide Synthesis cluster_deprotection Nosyl Deprotection (if applicable) start Dissolve Amine in Solvent cool Cool to 0°C start->cool add_base Add Base cool->add_base add_sulfonyl_chloride Add Sulfonyl Chloride add_base->add_sulfonyl_chloride react Stir at Room Temperature add_sulfonyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product workup->purify start_deprotection Dissolve Nosylamide add_base_thiol Add Base and Thiol start_deprotection->add_base_thiol react_deprotection Stir at Room Temperature add_base_thiol->react_deprotection workup_deprotection Aqueous Workup & Extraction react_deprotection->workup_deprotection purify_deprotection Purify Amine workup_deprotection->purify_deprotection

Caption: General experimental workflow for sulfonamide synthesis and nosyl group deprotection.

Comparative Performance Data

The following table presents a comparative summary of the expected performance of different sulfonyl chlorides in the synthesis of our hypothetical drug, "Gemini-pril." The data is a composite based on reported yields and reaction times for similar substrates in the literature.[2][6]

Sulfonyl Chloride Typical Base Typical Solvent Typical Reaction Time Expected Yield (%) Key Considerations
MsCl TriethylamineDCM1-4 hours>90Highly reactive, may require careful temperature control.
TsCl PyridineDCM/Pyridine4-16 hours85-95Forms a stable sulfonamide; deprotection is harsh.
NsCl Pyridine/TriethylamineDCM2-6 hours>95Mild deprotection conditions are a major advantage.[6]
Dansyl Chloride Bicarbonate BufferAcetone/Water1-2 hours>90Product is fluorescent, primarily for analytical use.[9]
TPSCl Pyridine/DMAPDCM12-48 hoursVariable (substrate dependent)Low reactivity, useful for selective sulfonylation of less hindered amines.

Table 2: Comparative performance of sulfonyl chlorides in a representative sulfonamide synthesis.

Sulfonyl Chlorides as Protecting Groups for Amines

In multi-step synthesis, sulfonyl chlorides are often used to protect amine functionalities. The ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily removable under mild and selective conditions.

  • Tosyl (Ts) and Mesyl (Ms) groups form very stable sulfonamides, making them robust protecting groups. However, their removal typically requires harsh conditions, such as reduction with sodium in liquid ammonia or strong acids (e.g., HBr/acetic acid), which may not be compatible with sensitive functional groups.[3]

  • Nosyl (Ns) group is a standout choice when mild deprotection is required. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing the nosyl group to be cleaved with a thiol and a base at room temperature (Fukuyama deprotection).[10] This orthogonality to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups is a significant advantage in complex syntheses.[6]

Protecting Group Strategy cluster_protection Protection cluster_reaction Further Synthesis Steps cluster_deprotection Deprotection cluster_final Final Product Amine Primary/Secondary Amine ProtectedAmine Sulfonamide (Protected Amine) Amine->ProtectedAmine SulfonylChloride R-SO₂Cl SulfonylChloride->ProtectedAmine Reaction Chemical Transformations on other parts of the molecule ProtectedAmine->Reaction Deprotection Specific Deprotection Conditions Reaction->Deprotection FinalAmine Deprotected Amine Deprotection->FinalAmine

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Furan-3-sulfonyl chloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of reactive intermediates like Furan-3-sulfonyl chloride is a cornerstone of ensuring the quality, safety, and efficacy of final pharmaceutical products. The inherent reactivity of sulfonyl chlorides, while advantageous in synthesis, presents distinct analytical challenges. This guide offers an in-depth comparison of the principal analytical techniques for the validation of methods for this compound, supported by illustrative experimental data and detailed protocols. Our focus is to provide a practical framework for method selection and implementation, grounded in the principles of scientific integrity and regulatory expectations.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] For a reactive intermediate like this compound, this is critical for controlling the manufacturing process and ensuring the quality of the final drug substance.

This guide will explore the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of validating each method for the specific analysis of this compound, providing a comparative analysis to aid in selecting the most appropriate technique for your analytical needs.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is contingent on the specific analytical objective, be it purity assessment, quantification, or structural confirmation. The following table summarizes the key performance attributes of the most prevalent methods for this compound analysis.

Technique Primary Application Sample Throughput Quantitative Capability Key Advantages Key Limitations
HPLC-UV Purity, Assay, Impurity QuantificationHighExcellentRobust, widely available, excellent for non-volatile impurities.Requires chromophore, potential for on-column degradation.
GC-MS Purity, Volatile Impurities, IdentificationHighVery GoodHigh sensitivity, provides structural information (MS), ideal for volatile compounds.Requires thermal stability and volatility, potential for thermal degradation.
qNMR Structure Elucidation, Purity, QuantificationModerateExcellentNon-destructive, provides detailed structural information, no need for a specific reference standard of the analyte.[4]Lower sensitivity compared to chromatographic methods, requires a certified internal standard.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying compounds. For this compound, a reversed-phase HPLC method with UV detection is a common approach.

Causality Behind Experimental Choices

The selection of the HPLC method parameters is critical for a successful validation. Due to the reactivity of the sulfonyl chloride group, careful consideration must be given to the mobile phase composition and pH to avoid solvolysis. A buffered mobile phase with a slightly acidic pH (e.g., pH 3-4) is often employed to suppress the hydrolysis of the sulfonyl chloride. A C18 column is a good starting point for reversed-phase separation, offering a good balance of hydrophobicity. The choice of organic modifier (typically acetonitrile or methanol) and the gradient elution profile will be optimized to achieve good separation of the main peak from any potential impurities.

Experimental Protocol: HPLC Method Validation

1. Specificity:

  • Prepare a solution of this compound and spike it with known related substances and potential degradation products.

  • Prepare a placebo sample (all matrix components except the analyte).

  • Inject all samples and assess the resolution between the this compound peak and all other peaks. The method is specific if the analyte peak is well-resolved from all other components.

2. Linearity:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50-150% of the nominal concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

3. Accuracy:

  • Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. The method is accurate if the mean recovery is within 98.0-102.0%.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst and/or instrument.

  • Calculate the relative standard deviation (RSD) for the results. The method is precise if the RSD is ≤ 2.0%.

5. Robustness:

  • Deliberately vary critical method parameters such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each of the modified conditions and assess the impact on the results. The method is robust if the results remain unaffected by small, deliberate variations in method parameters.

Illustrative HPLC Validation Data
Parameter Acceptance Criterion Illustrative Result
Specificity Well-resolved peaksResolution > 2.0 for all peaks
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
Robustness No significant impact on resultsPassed

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, and the mass spectrometer provides an additional layer of specificity and identification.

Causality Behind Experimental Choices

The primary challenge in the GC analysis of sulfonyl chlorides is their thermal lability. Therefore, the injector and oven temperatures must be carefully optimized to prevent degradation. A split/splitless injector is typically used, with a fast injection and a relatively low injector temperature. A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is often suitable for the separation. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern can be used for identification.

Experimental Protocol: GC-MS Method Validation

The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations.

1. Specificity:

  • Analyze a blank solvent, a placebo sample, and a sample of this compound.

  • Confirm the identity of the this compound peak by its retention time and mass spectrum.

  • Spike the sample with potential impurities to demonstrate separation.

2. Linearity:

  • Prepare a series of standard solutions and analyze them in triplicate.

  • Construct a calibration curve by plotting the peak area against concentration.

  • The correlation coefficient (r²) should be ≥ 0.995.

3. Accuracy:

  • Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels.

  • The mean recovery should be within 95.0-105.0%.

4. Precision:

  • Assess repeatability and intermediate precision as described for HPLC.

  • The RSD should be ≤ 5.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Illustrative GC-MS Validation Data
Parameter Acceptance Criterion Illustrative Result
Specificity Confirmed by mass spectrumUnique fragmentation pattern observed
Linearity (r²) ≥ 0.9950.997
Accuracy (% Recovery) 95.0 - 105.0%98.2%
Precision (RSD) ≤ 5.0%Repeatability: 2.5%, Intermediate: 3.8%
LOD S/N ≥ 30.01 µg/mL
LOQ S/N ≥ 100.03 µg/mL

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Causality Behind Experimental Choices

For qNMR analysis of this compound, a certified internal standard with a known purity and a signal in a clear region of the spectrum is required. Maleic anhydride or dimethyl sulfone are suitable choices. A deuterated solvent that does not react with the sulfonyl chloride, such as deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN), must be used.[4] The acquisition parameters, such as the relaxation delay (D1), must be optimized to ensure full relaxation of all relevant nuclei for accurate integration.

Experimental Protocol: qNMR Method Validation

1. Specificity:

  • Acquire a ¹H NMR spectrum of this compound and the chosen internal standard.

  • Select non-overlapping signals for both the analyte and the internal standard for integration.

2. Linearity:

  • Prepare a series of solutions with varying ratios of this compound to the internal standard.

  • Plot the ratio of the analyte signal integral to the internal standard signal integral against the concentration ratio.

  • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Prepare a sample with a known amount of this compound and the internal standard.

  • Calculate the concentration of this compound based on the integral ratio and compare it to the known value.

  • The agreement should be within ± 2.0%.

4. Precision:

  • Assess repeatability by preparing and analyzing six independent samples.

  • The RSD of the calculated concentrations should be ≤ 2.0%.

Illustrative qNMR Validation Data
Parameter Acceptance Criterion Illustrative Result
Specificity Baseline-resolved signalsAchieved
Linearity (r²) ≥ 0.9990.9998
Accuracy (Agreement) ± 2.0%+0.5%
Precision (RSD) ≤ 2.0%0.9%

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the typical workflow for analytical method validation.

ValidationWorkflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report Lifecycle Lifecycle Management Report->Lifecycle

Caption: A typical workflow for the validation of an analytical method.

Conclusion

The validation of analytical methods for a reactive intermediate like this compound demands a meticulous and scientifically sound approach. This guide has provided a comparative overview of HPLC, GC-MS, and qNMR techniques, complete with illustrative validation data and protocols.

  • HPLC stands out for its robustness and is often the method of choice for routine quality control, particularly for purity and assay determination.

  • GC-MS offers superior sensitivity and specificity for volatile impurities and provides invaluable structural confirmation.

  • qNMR serves as a powerful, non-destructive primary method for quantification and structural elucidation, especially when a certified reference standard of the analyte is unavailable.

The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the information required, and the available instrumentation. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate robust analytical methods for this compound, ensuring the quality and consistency of their processes and products.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Highlights from FDA's Analytical Test Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid

Sources

A Spectroscopic Guide to Furan Sulfonyl Chloride Isomers: A Comparative Analysis for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and synthetic chemistry, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of reproducible, high-quality research. Furan sulfonyl chlorides, key building blocks in the synthesis of a variety of pharmacologically active compounds, exist primarily as two positional isomers: furan-2-sulfonyl chloride and furan-3-sulfonyl chloride. The distinct placement of the sulfonyl chloride group on the furan ring profoundly influences the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature.

This guide provides an in-depth comparative analysis of the spectroscopic properties of these two isomers. Moving beyond a simple data sheet, we will explore the underlying principles that govern their spectral differences, offering field-proven insights into sample handling, data acquisition, and interpretation. This document is designed to be a self-validating resource, grounding its claims in established spectroscopic principles and authoritative references.

A Note on Stability: The Achilles' Heel of Furan Sulfonyl Chlorides

Before delving into the spectroscopic analysis, it is imperative to address the inherent instability of furan-derived sulfonyl chlorides. Research has shown that these compounds are susceptible to decomposition, often leading to complex mixtures of unidentified byproducts.[1][2] This instability is a critical factor to consider during synthesis, purification, and spectroscopic analysis. All handling should be performed under anhydrous conditions and at low temperatures to minimize degradation. For spectroscopic measurements, freshly prepared or purified samples are essential for obtaining clean and interpretable data.

Experimental Methodologies: A Foundation for Reliable Data

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols are recommended for the analysis of furan sulfonyl chloride isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Due to the reactivity of sulfonyl chlorides, especially with residual water, the choice of a dry deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice.

  • In a nitrogen-purged glovebox or under a stream of inert gas, dissolve 5-10 mg of the furan sulfonyl chloride isomer in 0.6-0.7 mL of anhydrous CDCl₃.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely to prevent the ingress of atmospheric moisture.

  • Acquire the spectra immediately after preparation.

Instrumentation Parameters (Typical for a 400 MHz spectrometer):

  • ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Diagram: General Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve Sample in Anhydrous CDCl₃ Tube Transfer to NMR Tube Prep->Tube Acquire Acquire FID on Spectrometer Tube->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (¹H NMR) Calibrate->Integrate Analysis Analysis Integrate->Analysis Spectral Interpretation

A streamlined workflow for acquiring and processing NMR spectra of furan sulfonyl chloride isomers.

Infrared (IR) and Raman Spectroscopy

Sample Preparation: For liquid samples like furan sulfonyl chlorides, attenuated total reflectance (ATR) for IR spectroscopy is a convenient method that requires minimal sample preparation. For Raman spectroscopy, a capillary tube can be used.

  • ATR-IR: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Raman: Fill a glass capillary tube with the liquid sample and place it in the spectrometer's sample holder.

Mass Spectrometry (MS)

Sample Introduction and Ionization: Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable technique for these volatile compounds. Given their reactivity, a well-conditioned, inert GC column is necessary.

  • Prepare a dilute solution of the sample in a volatile, dry, aprotic solvent (e.g., dichloromethane).

  • Inject the solution into the GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

Spectroscopic Comparison: Unraveling the Isomeric Differences

The electronic environment of the furan ring is significantly altered by the position of the strongly electron-withdrawing sulfonyl chloride group. This results in distinct and predictable differences in their respective spectra.

¹H NMR Spectroscopy

The protons on the furan ring will exhibit characteristic chemical shifts and coupling constants. The sulfonyl chloride group deshields the adjacent protons.

  • Furan-2-sulfonyl chloride: We expect three distinct signals corresponding to the protons at the 3, 4, and 5-positions. The proton at the 5-position (H5) will be the most deshielded due to its proximity to both the oxygen and the sulfonyl chloride group. The proton at the 3-position (H3) will also be significantly deshielded by the adjacent sulfonyl chloride group. The proton at the 4-position (H4) will be the most shielded of the three. The coupling constants will be informative, with J₃₄ being the largest, followed by J₄₅, and a smaller J₃₅.

  • This compound: We expect three signals for the protons at the 2, 4, and 5-positions. The proton at the 2-position (H2) and the 4-position (H4) will be deshielded by the sulfonyl chloride group. The proton at the 5-position (H5) will be the most shielded. The coupling patterns will be distinct from the 2-isomer, allowing for unambiguous identification.

Proton Furan-2-sulfonyl chloride (Predicted δ, ppm) This compound (Predicted δ, ppm) Key Influences
H2-~7.8 - 8.2Deshielded by adjacent -SO₂Cl and ring oxygen
H3~7.2 - 7.6-Deshielded by adjacent -SO₂Cl
H4~6.6 - 7.0~6.8 - 7.2Influenced by adjacent proton and -SO₂Cl
H5~7.7 - 8.1~7.5 - 7.9Deshielded by adjacent ring oxygen

Note: These are predicted chemical shift ranges based on general principles of NMR spectroscopy for furan derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon atoms of the furan ring will also show distinct chemical shifts based on the position of the sulfonyl chloride group.

  • Furan-2-sulfonyl chloride: The carbon directly attached to the sulfonyl chloride group (C2) will be significantly deshielded. The C5 carbon will also be deshielded due to the influence of the ring oxygen.

  • This compound: The C3 carbon will be the most deshielded. The C2 and C4 carbons will also be influenced by the electron-withdrawing group.

Carbon Furan-2-sulfonyl chloride (Predicted δ, ppm) This compound (Predicted δ, ppm)
C2~145 - 155~120 - 130
C3~115 - 125~140 - 150
C4~110 - 120~110 - 120
C5~140 - 150~140 - 150

Note: These are predicted chemical shift ranges based on known data for substituted furans.[3]

Infrared (IR) and Raman Spectroscopy

The most characteristic vibrations for both isomers will be those of the sulfonyl chloride group. Strong absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds.

  • Asymmetric SO₂ stretch: Typically observed in the range of 1370-1410 cm⁻¹.

  • Symmetric SO₂ stretch: Typically observed in the range of 1166-1204 cm⁻¹.[4]

The vibrations of the furan ring will also be present. The C-H stretching vibrations will appear above 3000 cm⁻¹, and the ring stretching and bending vibrations will be observed in the fingerprint region (below 1600 cm⁻¹). While the sulfonyl chloride vibrations will be very similar for both isomers, subtle shifts in the furan ring vibrations can be expected due to the different substitution patterns. Theoretical calculations on furan and its derivatives can aid in the precise assignment of these bands.[5]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Asymmetric SO₂ Stretch1370 - 1410Strong (IR)
Symmetric SO₂ Stretch1166 - 1204Strong (IR)
Furan Ring C=C Stretch~1500 - 1600Medium
Furan Ring C-O-C Stretch~1000 - 1200Strong
S-Cl Stretch~600 - 700Medium
Mass Spectrometry

Under electron ionization (EI), both isomers are expected to show a molecular ion peak (M⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

The fragmentation patterns will be influenced by the position of the sulfonyl chloride group. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• and SO₂. For furan derivatives, fragmentation of the furan ring is also expected.

  • Furan-2-sulfonyl chloride: Fragmentation may be initiated by cleavage of the C-S bond or loss of the sulfonyl chloride group.

  • This compound: A similar fragmentation pattern is expected, but the relative intensities of the fragment ions may differ, providing a basis for differentiation.

Diagram: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation Parent [C₄H₃ClO₃S]⁺˙ (M⁺) Loss_Cl [C₄H₃O₃S]⁺ Parent->Loss_Cl - Cl• Loss_SO2 [C₄H₃Cl]⁺˙ Parent->Loss_SO2 - SO₂ Furan_cation [C₄H₃O]⁺ Loss_Cl->Furan_cation - SO₂

A generalized fragmentation pathway for furan sulfonyl chloride isomers under electron ionization.

Conclusion

The spectroscopic differentiation of furan-2-sulfonyl chloride and this compound is readily achievable through a combination of NMR, IR, and mass spectrometry. While their IR and mass spectra share common features related to the sulfonyl chloride and furan moieties, the distinct substitution pattern leads to unambiguous differences in their ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns of the furan ring protons provide a definitive fingerprint for each isomer.

Researchers working with these valuable but unstable intermediates are encouraged to employ the rigorous sample handling and analytical protocols outlined in this guide. By doing so, they can ensure the acquisition of high-quality, reliable data, which is fundamental to advancing their research and development endeavors.

References

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link][1]

  • ResearchGate. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link][2]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][3]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link][4]

  • Al-Otaibi, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 114-122. [Link][5]

Sources

A Comparative Guide to the Synthesis of Furan-3-Sulfonamides: Navigating Beyond Traditional Sulfonyl Chloride Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furan-3-sulfonamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Historically, the synthesis of these vital building blocks has been dominated by methods reliant on the use of sulfonyl chlorides. While effective, these traditional approaches often necessitate harsh reaction conditions and the use of hazardous reagents, prompting the development of more elegant and sustainable alternatives. This guide provides an in-depth comparison of the classical sulfonyl chloride-based synthesis with modern, chloride-free strategies, offering experimental insights to inform your synthetic planning.

The Classical Approach: Electrophilic Sulfonation and the Inevitable Sulfonyl Chloride

The conventional route to furan-3-sulfonamides typically begins with the electrophilic sulfonation of a suitable furan precursor, followed by conversion to the corresponding sulfonamide. A common starting material is a 3-furoic acid ester, which can be sulfonated to introduce the sulfonic acid group. This intermediate is then chlorinated to form the highly reactive sulfonyl chloride, which is subsequently reacted with an amine to yield the desired sulfonamide.

While this method is well-established, it is not without its drawbacks. The use of potent sulfonating and chlorinating agents, such as chlorosulfonic acid and phosphorus pentachloride, raises safety and environmental concerns.[1] Furthermore, the furan ring is notoriously sensitive to strong acids, which can lead to the formation of polymeric byproducts and reduce the overall yield.[2]

Representative Classical Protocol: Synthesis of a Furan-2-sulfonamide Intermediate

While a direct protocol for furan-3-sulfonamide via this classical route is sparsely detailed in open literature, a closely related synthesis of a furan-2-sulfonamide derivative illustrates the general principles. One patented procedure involves the treatment of an alkyl 3-furoate with chlorosulfonic acid to introduce the sulfonic acid group, which is then converted to the sulfonyl chloride in a one-pot manner before amination.[1]

The Modern Frontier: Chloride-Free Synthesis of Furan Sulfonamides

Recent advances in synthetic organic chemistry have ushered in an era of direct C-H functionalization, offering more atom-economical and environmentally benign pathways to complex molecules. These modern approaches bypass the need for pre-functionalized starting materials and harsh reagents, providing direct access to furan sulfonamides from simple precursors.

Metal-Free C-H Sulfonamidation: A Direct and Practical Alternative

A groundbreaking metal-free approach enables the direct introduction of a primary sulfonamide group into electron-rich aromatic compounds, including furan.[3][4] This method utilizes an in-situ generated N-sulfonylamine as the active electrophile, which reacts directly with the furan ring under mild conditions.[3]

This strategy offers a significant advantage over traditional methods by avoiding the use of corrosive and hazardous reagents. The reaction proceeds under mild conditions and demonstrates a tolerance for various sensitive functional groups.[3] For the synthesis of furan sulfonamide, this method has been reported to provide the product in a respectable 60% yield.[3]

Comparative Analysis: Traditional vs. Modern Methodologies

FeatureTraditional Sulfonyl Chloride MethodMetal-Free C-H Sulfonamidation
Starting Materials Furan-3-carboxylic acid esterFuran
Key Reagents Chlorosulfonic acid, Phosphorus pentachloride, AmineChloramine-T, Sulfur dioxide, Amine source
Reaction Conditions Often harsh, involving strong acidsMild, metal-free
Byproducts Halide salts, Polymeric materialsBenign byproducts
Safety & Environment Use of hazardous and corrosive reagentsMore environmentally friendly
Reported Yield Variable, susceptible to side reactions60% for furan sulfonamide[3]

Experimental Protocols

Protocol 1: Illustrative Classical Synthesis via Sulfonyl Chloride (Adapted for Furan)

Step 1: Sulfonation of Ethyl 3-furoate

  • To a solution of ethyl 3-furoate in a suitable inert solvent (e.g., dichloromethane) at 0 °C, slowly add chlorosulfonic acid.

  • Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with ice-water and extract the product with an organic solvent.

Step 2: Formation of the Sulfonyl Chloride

  • To the crude sulfonic acid, add a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

  • Heat the mixture gently to drive the reaction to completion.

  • Remove the excess chlorinating agent under reduced pressure.

Step 3: Amination to the Sulfonamide

  • Dissolve the crude sulfonyl chloride in an appropriate solvent and cool to 0 °C.

  • Slowly add a solution of the desired amine in the presence of a base (e.g., pyridine or triethylamine).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous acid and brine, followed by drying and purification by chromatography.

Protocol 2: Metal-Free C-H Sulfonamidation of Furan
  • In a reaction vessel, combine furan and a suitable source of the sulfonamide group (e.g., from the reaction of chloramine-T and a sulfur dioxide surrogate).

  • The reaction is typically carried out in a common organic solvent at room temperature.

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC.

  • Upon completion, the reaction is worked up by standard aqueous extraction procedures.

  • The crude product is then purified by column chromatography to yield the furan sulfonamide.

Mechanistic Insights

Classical Pathway: Electrophilic Aromatic Substitution

The traditional method proceeds via a classical electrophilic aromatic substitution mechanism. The highly electrophilic sulfur trioxide (or a related species generated from chlorosulfonic acid) attacks the electron-rich furan ring. The subsequent formation of the sulfonyl chloride provides a highly reactive electrophile for the final nucleophilic attack by the amine.

Caption: Modern direct C-H sulfonamidation of furan.

Future Outlook and Emerging Alternatives

The field of C-H functionalization is rapidly evolving, with several other promising methods on the horizon for the synthesis of furan-3-sulfonamides without the use of sulfonyl chlorides.

  • Transition-Metal-Catalyzed C-H Sulfonamidation: Rhodium and iridium catalysts have shown remarkable efficacy in directing the sulfonamidation of C-H bonds in various aromatic systems. [5][6]While specific examples for furan-3-sulfonamides are still emerging, these methods hold great promise for achieving high regioselectivity and functional group tolerance.

  • Photoredox and Electrochemical Catalysis: These techniques offer green and sustainable approaches to generate reactive intermediates for C-H functionalization under exceptionally mild conditions. [7][8][9]The application of these methods to the direct sulfonamidation of furans is an exciting area of ongoing research.

  • Cross-Coupling Reactions: The use of pre-functionalized furans, such as furan-3-boronic acid or 3-halofurans, in palladium- or copper-catalyzed cross-coupling reactions with sulfonamide partners represents another viable chloride-free strategy. [10][11][12][13][14][15][16][17][18][19]

Conclusion

While the traditional synthesis of furan-3-sulfonamides via sulfonyl chlorides has served the scientific community for decades, the advent of modern synthetic methods offers compelling advantages in terms of safety, efficiency, and environmental impact. The metal-free direct C-H sulfonamidation of furan stands out as a particularly promising alternative, providing a more streamlined and sustainable route to this important class of compounds. As research continues to flourish in the areas of transition-metal, photoredox, and electrochemical catalysis, the synthetic chemist's toolbox for accessing furan-3-sulfonamides is poised to expand even further, facilitating the discovery and development of new and improved therapeutic agents.

References

  • Metal-free introduction of primary sulfonamide into electron-rich aromatics. PMC. [Link]

  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. PubMed Central. [Link]

  • Metal-free introduction of primary sulfonamide into electron-rich aromatics. RSC Publishing. [Link]

  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. [Link]

  • Rhodium-catalyzed synthesis of multi-substituted furans from N-sulfonyl-1,2,3-triazoles bearing a tethered carbonyl group. Organic Chemistry Frontiers. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. National University of Singapore. [Link]

  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. [Link]

  • Rhodium(III)-Catalyzed Alkenyl C-H Bond Functionalization for the Convergent Synthesis of Furans and Pyrroles. PMC. [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. NET. [Link]

  • Metal-Free C-H Sulfonamidation of Pyrroles by Visible Light Photoredox Catalysis. ResearchGate. [Link]

  • US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Electrochemical synthesis of diverse sulfonamide derivatives depending on the potential electrode and their antimicrobial activity evaluation. New Journal of Chemistry. [Link]

  • Synthesis of Polysubstituted Furans via Rh(II)-Catalyzed [2 + 3] Annulation of N-Sulfonyl-1,2,3-triazoles with Enaminones. Semantic Scholar. [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances. [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H). ResearchGate. [Link]

  • Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed. [Link]

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. ResearchGate. [Link]

  • A) Electrochemical benzylic C−H sulfonamidation methodology and related... ResearchGate. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Metal-free C-H sulfonamidation of pyrroles by visible light photoredox catalysis. Semantic Scholar. [Link]

  • Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

  • Photoredox-catalyzed synthesis of sulfonated dihydrofurans from olefinic carbonyls through the insertion of sulfur dioxide. New Journal of Chemistry. [Link]

  • Electrochemical Three-Component Synthesis of Vinyl Sulfonamides via Decarboxylative Sulfonylation of Cinnamic Acids. PubMed. [Link]

  • Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

    • Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. The Davies Group. [Link]

  • Furan Synthesis and Reactions. MES Voice. [Link]

  • Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline. Green Chemistry. [Link]

  • Electrochemical promoted C-H bond chlorination of sulfoxonium ylides. ResearchGate. [Link]

  • Photoredox catalyzed C–H trifluoroethylamination of heteroarenes. RSC Publishing. [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Metal-free C–H sulfonamidation of pyrroles by visible light photoredox catalysis. Chemical Communications. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • 3-Furoic acid. PubChem. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Phenyl with Furan in Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate process of lead optimization, medicinal chemists constantly seek strategic modifications to enhance a molecule's efficacy, selectivity, and pharmacokinetic profile. One of the most established and powerful tools in this endeavor is bioisosterism—the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity.[1][2] This guide provides an in-depth comparison of a classic bioisosteric switch: the replacement of a phenyl ring with a furan ring, specifically within the widely significant sulfonamide class of compounds.

The phenyl group is a cornerstone of drug design, valued for its rigid scaffold and ability to engage in hydrophobic and π-stacking interactions. However, its lipophilicity can contribute to poor solubility, and it is a common site for oxidative metabolism by cytochrome P450 enzymes, often representing a metabolic soft spot. The furan ring emerges as a compelling five-membered aromatic heterocyclic alternative.[3][4] While also aromatic, the integrated oxygen atom fundamentally alters its electronic character, size, and metabolic fate, presenting both opportunities and challenges for the drug designer.[5][6] This guide will dissect these differences, supported by experimental data and detailed protocols, to provide a clear framework for making rational design decisions.

Structural and Physicochemical Consequences of the Phenyl-to-Furan Switch

The foundational differences between phenyl and furan rings dictate their influence on a molecule's overall properties. The furan ring is smaller and introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor, a feature absent in the purely lipophilic phenyl ring.[4][7] These structural distinctions have predictable consequences for key physicochemical parameters that govern a drug's behavior.

G cluster_0 Phenyl Sulfonamide cluster_1 Furan Sulfonamide (Bioisostere) a Phenyl Ring b SO2NH-R a->b c Furan Ring (with O) a->c Bioisosteric Replacement d SO2NH-R c->d

Caption: Bioisosteric replacement of a phenyl with a furan ring in a generic sulfonamide structure.

The primary goal of this bioisosteric swap is often to modulate lipophilicity and solubility. Generally, replacing a phenyl ring with a furan ring leads to a decrease in the logarithm of the partition coefficient (LogP) and an increase in aqueous solubility.

PropertyPhenyl AnalogFuran AnalogCausality of Change
Molecular Weight HigherLowerFuran (C4H4O) has fewer atoms than Phenyl (C6H6).
Lipophilicity (LogP/LogD) HigherLowerThe oxygen heteroatom in furan increases polarity and reduces hydrophobicity.[8][9]
Aqueous Solubility LowerHigherIncreased polarity and the potential for hydrogen bonding with water improve solubility.[9][10]
Polar Surface Area (PSA) LowerHigherThe oxygen atom contributes to the molecule's polar surface area.
Hydrogen Bond Acceptors 0 (Ring)1 (Ring Oxygen)The furan's ether oxygen can accept a hydrogen bond, potentially creating new receptor interactions.[4]

Impact on Biological Activity: A Double-Edged Sword

The electronic and steric alterations from a phenyl-to-furan switch can profoundly impact a compound's interaction with its biological target. This can lead to changes in potency and selectivity.

  • Enhanced Interactions: The furan oxygen's ability to act as a hydrogen bond acceptor can introduce a new, favorable interaction within a receptor's binding pocket that was not possible with the phenyl analog.[4]

  • Steric Fit: The smaller size of the furan ring may allow the molecule to fit more snugly into a constrained binding site, improving affinity. Conversely, it could lead to a loss of beneficial van der Waals contacts that the larger phenyl ring provided.

  • Modified Electronics: The distinct electronic distribution of the furan ring can alter non-covalent interactions, such as π-π or cation-π stacking, affecting overall binding energy.

The table below presents illustrative data showing how this switch can modulate biological activity. The data is based on general findings in the field for furan-containing compounds.[5]

Compound PairTargetPhenyl Analog IC50 (nM)Furan Analog IC50 (nM)Interpretation
Illustrative Pair A Kinase X15050The furan analog shows a 3-fold increase in potency, possibly due to a new hydrogen bond interaction or a better steric fit in the active site.
Illustrative Pair B Protease Y25100The furan analog is 4-fold less potent, suggesting the loss of crucial hydrophobic or π-stacking interactions provided by the phenyl ring.

Structure-Activity Relationship (SAR) Insights: The position of substituents on the furan ring is critical. Modifications at the C2 and C5 positions, adjacent to the oxygen, often have the most significant impact on modulating potency and selectivity.[4][5]

Comparative Metabolism and Pharmacokinetic Profile

A primary driver for considering a phenyl-to-furan replacement is to alter a compound's metabolic profile and improve its pharmacokinetic properties.

G cluster_phenyl Phenyl Metabolism cluster_furan Furan Metabolism phenyl Phenyl-Sulfonamide cyp450_p CYP450 (Oxidation) phenyl->cyp450_p metabolite_p Hydroxylated Metabolite (e.g., Phenol) - Often rapid clearance - Potential for further conjugation cyp450_p->metabolite_p furan Furan-Sulfonamide cyp450_f CYP450 (Oxidation) furan->cyp450_f metabolite_f Reactive Metabolite (cis-2-butene-1,4-dial) - Potential for toxicity - Requires careful evaluation cyp450_f->metabolite_f

Caption: Contrasting metabolic pathways for phenyl and furan rings.

Phenyl Metabolism: Phenyl rings are commonly hydroxylated by CYP enzymes, primarily at the para-position. This introduces a polar handle for subsequent Phase II conjugation (e.g., glucuronidation or sulfation), facilitating rapid excretion. While this is a predictable metabolic pathway, it can be a major route of clearance, leading to a short half-life.

Furan Metabolism: The metabolism of furan is mechanistically different and warrants careful consideration. Oxidation of the furan ring can lead to the formation of a reactive and potentially toxic cis-2-butene-1,4-dial metabolite.[3][11] This introduces a potential liability that must be rigorously assessed during preclinical development. Despite this risk, the furan ring can also be more metabolically stable than a phenyl ring in certain chemical contexts, blocking a primary site of clearance and improving drug exposure.[4]

ADME ParameterImpact of Phenyl-to-Furan ReplacementRationale
Absorption Potentially ImprovedIncreased aqueous solubility can enhance dissolution rate, a key factor for oral absorption.[10]
Distribution VariableReduced lipophilicity may decrease plasma protein binding and could alter tissue distribution.
Metabolism Altered Pathway & RateMoves away from simple hydroxylation to potential ring-opening. Can either increase or decrease metabolic stability depending on the specific CYP enzymes involved.[3]
Excretion ModifiedChanges in metabolism and polarity will alter the routes and rates of excretion.
Toxicity Risk Potential for IncreaseFormation of reactive furan metabolites is a known risk that must be monitored.[11]

Key Experimental Protocols

Validating the effects of a bioisosteric switch requires robust and standardized experimental protocols.

Protocol 1: Lipophilicity Determination (Shake-Flask LogD at pH 7.4)

This protocol determines the distribution coefficient (LogD), a measure of lipophilicity at a physiological pH.[8][12]

  • Preparation: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and n-octanol. Create a stock solution of the test compound (phenyl or furan analog) in a suitable solvent (e.g., DMSO) at 10 mM.

  • Partitioning: In a glass vial, add 1 mL of the pH 7.4 buffer and 1 mL of n-octanol. Add 10 µL of the 10 mM compound stock to achieve a final concentration of 100 µM.

  • Equilibration: Vigorously shake the vial for 1 hour at room temperature to allow the compound to partition between the two phases.

  • Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol 2: Kinetic Aqueous Solubility Assay

This high-throughput method provides an estimate of a compound's solubility.[10]

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

  • Precipitation: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4) in each well (e.g., 198 µL). This creates a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation of the compound that is above its solubility limit.

  • Clarification: Centrifuge the plate to pellet the precipitated solid.

  • Analysis: Transfer the supernatant to another plate and analyze the concentration of the dissolved compound using a method like nephelometry, UV-Vis spectroscopy, or LC-MS/MS. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Protocol 3: Antibacterial Activity Assay (MIC Determination)

For sulfonamides, which often target bacterial folic acid synthesis, determining the Minimum Inhibitory Concentration (MIC) is a key measure of biological activity.[13][14]

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) as the bacterial growth medium.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide compounds in MHB, typically ranging from 64 µg/mL down to 0.06 µg/mL. Include a positive control (no drug) and a negative control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[14]

Synthesis Considerations

The synthesis of furan-containing sulfonamides is well-documented. A common approach involves the sulfonation of a furan ring, followed by conversion to a sulfonyl chloride and subsequent reaction with an appropriate amine. Patents describe efficient methods, such as the electrophilic sulfonation of alkyl 3-furoates, as a streamlined process to prepare furan sulfonamide intermediates.[15][16][17] The choice of synthetic route will depend on the desired substitution pattern on both the furan and the sulfonamide nitrogen.

G start Furan Starting Material step1 Electrophilic Sulfonation (e.g., ClSO3H) start->step1 intermediate1 Furansulfonic acid step1->intermediate1 step2 Chlorination (e.g., SOCl2, PCl5) intermediate1->step2 intermediate2 Furansulfonyl chloride step2->intermediate2 step3 Amination (Reaction with R-NH2) intermediate2->step3 product Furan Sulfonamide Product step3->product

Caption: A generalized synthetic workflow for furan sulfonamides.

Conclusion and Strategic Outlook

The bioisosteric replacement of a phenyl ring with furan in sulfonamides is a nuanced strategy, not a universal solution. It offers a powerful method to escape metabolic liabilities associated with phenyl ring oxidation and to fine-tune physicochemical properties like solubility. The introduction of a hydrogen bond acceptor via the furan oxygen can unlock new binding interactions and enhance potency.

However, this strategic switch must be pursued with a clear understanding of the associated risks, chief among them the potential for metabolic activation of the furan ring into reactive, toxic metabolites.[3][11] Therefore, a successful campaign employing this bioisostere requires a parallel, rigorous evaluation of metabolic stability and cytotoxicity. For the drug development professional, the phenyl-to-furan replacement remains a vital and effective tactic, provided it is guided by a comprehensive, data-driven assessment of the resulting trade-offs in activity, solubility, and safety.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Google Patents. (n.d.). HK1024472B - An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors.
  • BenchChem. (n.d.). Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers.
  • ResearchGate. (n.d.). An Efficient Synthesis of Furyl Sulfonamides from the Reaction of Furan with in situ Generated N-Tosyl Imines. Request PDF.
  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis.
  • American Pharmaceutical Review. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality.
  • Cambridge MedChem Consulting. (2019). LogD.
  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • BenchChem. (n.d.). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships.
  • ResearchGate. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Request PDF.
  • ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry.
  • Journal of Basic and Applied Sciences. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Macmillan Group. (2021). phenyl bioisosterism unlayered.
  • Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions | PDF.

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of Furan-3-sulfonyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the selection of building blocks is a critical decision point, balancing novelty, synthetic accessibility, and cost. Furan-3-sulfonyl chloride is one such reagent, offering access to a unique heteroaromatic scaffold prevalent in medicinal chemistry. This guide provides an in-depth cost-benefit analysis of its use, comparing it to common alternatives and offering the field-proven insights necessary for strategic project planning.

This compound: An Introduction to its Profile

This compound is a reactive intermediate used primarily for the synthesis of sulfonamides and sulfonate esters.[1][2] The furan moiety is a valuable pharmacophore, known for its ability to act as a bioisostere for phenyl rings and engage in specific hydrogen bonding interactions, which can enhance biological activity and modify physicochemical properties.[3]

However, the utility of this reagent is not without its challenges. As a sulfonyl chloride, it is highly reactive and susceptible to hydrolysis.[4][5] Furthermore, the stability of the furan ring itself can be a concern under certain electrophilic conditions.[6] A thorough understanding of its properties is essential before incorporation into a synthetic campaign.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₄H₃ClO₃S [7]
Molecular Weight 166.58 g/mol [7]
Appearance Colorless to light yellow liquid [1]

| CAS Number | 52665-49-3 |[7][8] |

The Core Decision: A Cost-Benefit Analysis Framework

Choosing a sulfonylating agent is a multi-factorial decision. The following framework outlines the key considerations when evaluating this compound against its alternatives.

CostBenefit Reagent Reagent Selection: This compound Benefit Benefits Reagent->Benefit Cost Costs & Risks Reagent->Cost B1 Unique Chemical Space (Furan Scaffold) Benefit->B1 B2 Potential for High Biological Activity Benefit->B2 B3 Established Reactivity (Sulfonamide Formation) Benefit->B3 C1 Reagent Cost & Availability Cost->C1 C2 Handling & Stability (Moisture Sensitivity) Cost->C2 C3 Safety Hazards (Corrosive, Water-Reactive) Cost->C3 C4 Limited Substrate Scope (Potential Side Reactions) Cost->C4 Decision Decision Point: Proceed with Synthesis? B1->Decision B2->Decision B3->Decision C1->Decision C2->Decision C3->Decision C4->Decision

Caption: Decision framework for using this compound.

Comparative Analysis: Performance Against Alternatives

The true value of this compound is best understood when compared directly with other sulfonylating agents. The most common alternatives include ubiquitous aromatic sulfonyl chlorides (e.g., TsCl), other heteroaromatic variants, and more stable sulfonyl fluorides.

ReagentStructureAvg. Cost (USD/g)*StabilityKey BenefitKey Drawback
This compound C₄H₃ClO₃S~$150 - $250Low (hydrolyzes)[4][5]Access to furan scaffoldHigh cost, moisture sensitive
Pyridine-3-sulfonyl chloride C₅H₄ClNO₂S~$20 - $40Moderate[6]Common heteroaromatic coreCan be challenging to handle
Tosyl chloride (TsCl) C₇H₇ClO₂S<$1High (solid)Low cost, high stabilityLacks heteroaromatic novelty
Benzenesulfonyl chloride C₆H₅ClO₂S<$1Moderate (liquid)Inexpensive, simple aryl groupHigh reactivity, lachrymatory
Aryl Sulfonyl Fluorides Ar-SO₂FVariableVery High[9][10]Stable, resistant to hydrolysis[9][11]Lower reactivity, may require harsher conditions

Note: Costs are estimates based on typical catalog prices for research quantities and can vary significantly between suppliers and purchase volumes.[12][13]

Expert Insights: The primary benefit of this compound is the introduction of the furan ring. If this specific moiety is not a core requirement of the molecular design, using a cheaper and more stable alternative like Tosyl chloride or a different heteroaromatic sulfonyl chloride is almost always more cost-effective. However, for late-stage functionalization where the furan pharmacophore is essential, the higher cost can be justified.[14][15] Sulfonyl fluorides represent a compelling alternative when stability is paramount, though their reduced reactivity may necessitate methodological adjustments.[6][9][16]

Safety, Handling, and Stability: A Critical Consideration

All sulfonyl chlorides demand careful handling, but this compound requires particular attention due to its high reactivity with water.

  • Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[4][7][17] Critically, it reacts violently with water, liberating toxic gas (HCl).[4][5]

  • Handling: Always handle under an inert atmosphere (e.g., argon or nitrogen) in a chemical fume hood.[5][18] Use dry solvents and glassware to prevent decomposition and ensure reaction success.

  • Storage: Store in a dry, cool, and well-ventilated place, preferably in a freezer and under an inert atmosphere.[5] Keep the container tightly sealed to protect from moisture.[5]

Trustworthiness in Protocol Design: The violent reaction with water is not just a safety risk; it's a primary cause of failed reactions. Any protocol using this reagent must rigorously exclude water. This is a self-validating principle: if the reaction fails to yield the desired product and instead produces sulfonic acid, it is a strong indicator that moisture control was inadequate.

Experimental Protocol: Synthesis of a Furan-3-sulfonamide

This section provides a detailed, reproducible protocol for the synthesis of a representative sulfonamide, highlighting the critical control points.

Objective: To synthesize N-benzylfuran-3-sulfonamide.

Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Glassware (Oven or Flame-Dry) B 2. Add Anhydrous CH2Cl2 and Benzylamine A->B C 3. Add Pyridine (Base) B->C D 4. Cool to 0 °C (Ice Bath) C->D E 5. Add this compound (Dropwise, under N2) D->E F 6. Stir at 0 °C to RT (Monitor by TLC) E->F G 7. Quench with 1M HCl (aq) F->G H 8. Separate Layers G->H I 9. Dry Organic Layer (Na2SO4) H->I J 10. Concentrate in vacuo I->J K 11. Purify via Flash Chromatography J->K L Final Product: N-benzylfuran-3-sulfonamide K->L

Caption: Experimental workflow for sulfonamide synthesis.

Materials:

  • This compound (1.0 mmol, 166.5 mg)

  • Benzylamine (1.0 mmol, 107.2 mg, 109 µL)

  • Pyridine (1.2 mmol, 94.9 mg, 97 µL)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (10 mL), benzylamine (109 µL, 1.0 mmol), and pyridine (97 µL, 1.2 mmol).

    • Causality: Pyridine acts as a base to scavenge the HCl byproduct of the reaction, driving it to completion. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.[19]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled addition.

  • Addition of Reagent: Dissolve this compound (166.5 mg, 1.0 mmol) in a minimal amount of anhydrous DCM (~1 mL) and add it dropwise to the cooled amine solution over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. This provides a clear endpoint and prevents unnecessary heating or extended reaction times.

  • Work-up: Quench the reaction by adding 1M HCl (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

    • Causality: The acid wash removes excess pyridine and unreacted benzylamine. The bicarbonate wash removes any remaining acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the final product.

Conclusion: A Strategic Recommendation

This compound is a specialty reagent whose value is intrinsically tied to the strategic importance of the furan scaffold in a given project.

  • High-Benefit Scenario: For lead optimization or late-stage functionalization where a furan-sulfonamide moiety has demonstrated high value (e.g., improved potency, desirable ADME properties), the high cost and handling challenges are justified. The reagent provides direct access to a valuable chemical space that is difficult to achieve otherwise.

  • Low-Benefit Scenario: For initial library synthesis, early-stage discovery, or when the aromatic core is flexible, the cost-benefit analysis strongly favors more economical and stable alternatives. The operational overhead and high cost of this compound make it an inefficient choice for broad screening campaigns.

Ultimately, this compound should be viewed as a strategic tool rather than a routine building block. Its use should be a deliberate, data-driven decision based on a clear hypothesis about the role of the furan ring in achieving the desired molecular properties.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Willis, M. C., et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

  • Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • An, G., & Kim, H. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 53(33), 4344-4347. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C4H3ClO3S). Retrieved from [Link]

  • Google Patents. (2000). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Park, C. H., et al. (2001). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 66(20), 6800-6802. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 269. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Cost-benefit analysis of neoplatic agents. Retrieved from [Link]

  • Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Retrieved from [Link]

  • Oster, G., et al. (1983). Cost-benefit and cost-effectiveness analysis of drug therapy. American Journal of Hospital Pharmacy, 40(7), 1141-1152. Retrieved from [Link]

  • Schwall, G. R., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779. Retrieved from [Link]

  • Sollano, J. A., et al. (2008). The economics of drug discovery and the ultimate valuation of pharmacotherapies in the marketplace. Clinical Pharmacology & Therapeutics, 84(2), 263-266. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonyl chlorides versus sulfonyl fluorides. Retrieved from [Link]

  • Jordan, B. (2020). [Cost/benefit analysis of cancer drugs]. Médecine/Sciences, 36(11), 1095-1097. Retrieved from [Link]

  • Schwall, G. R., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Florida Gulf Coast University. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

  • Bar-Eli, K., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]

Sources

A Comparative Guide to Green Chemistry Approaches in Furan-3-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Furan-3-Sulfonamide Synthesis

The furan-3-sulfonamide scaffold is a privileged motif in medicinal chemistry, forming the core of various therapeutic agents, including potent inhibitors of enzymes like Interleukin-1 (IL-1).[1] Traditionally, the synthesis of these vital compounds has relied on multi-step processes often characterized by the use of hazardous reagents, stoichiometric activators, volatile organic solvents (VOCs), and significant energy consumption. Classical methods may involve the use of harsh chlorinating agents like phosphorous pentachloride or thionyl chloride and often require tedious workups and purifications, contributing to a high environmental factor (E-factor) and process safety concerns.[1][2]

As the pharmaceutical industry pivots towards sustainability, the principles of green chemistry have become central to modern synthetic design.[3][4] This guide provides a comparative analysis of emerging green chemistry approaches applicable to the synthesis of furan-3-sulfonamides. We will move beyond theoretical concepts to provide actionable protocols and objective data, empowering researchers and process chemists to design more efficient, safer, and environmentally benign synthetic routes.

Deconstructing the Synthesis: A Green Chemistry Perspective

A typical synthetic pathway to a furan-3-sulfonamide involves three key transformations: 1) Formation of the furan ring, 2) Introduction of the sulfonic acid/sulfonyl chloride group, and 3) Amination to form the final sulfonamide. We will evaluate green alternatives for each stage.

cluster_0 Stage 1: Furan Ring Formation cluster_1 Stage 2: Sulfonylation cluster_2 Stage 3: Amination A 1,4-Diketone B Furan Derivative A->B Paal-Knorr (Microwave) C Furan-3-sulfonyl chloride B->C Electrophilic Sulfonylation E Furan-3-sulfonamide C->E Nucleophilic Substitution D Amine (R-NH2) D->E Nucleophilic Substitution

Caption: General synthetic pathway to furan-3-sulfonamides.

Comparative Analysis of Green Synthetic Methodologies

We will now compare several green methodologies against a conventional baseline, focusing on the sulfonyl chloride formation and amination steps, which often present the most significant green chemistry challenges.

Microwave-Assisted Synthesis: Accelerating Reactions Under Controlled Conditions

Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours to minutes and often improving yields by minimizing side-product formation.[5] This technology is particularly effective for the final amination step and can even be applied to the synthesis of the furan core itself via reactions like the Paal-Knorr synthesis.[6][7]

Causality: Microwave energy directly couples with polar molecules in the reaction mixture, leading to instantaneous localized superheating that is not achievable with conventional oil baths. This efficient energy transfer overcomes activation barriers more effectively, accelerating reaction rates.[5]

Mechanochemical Synthesis: A Solvent-Free Frontier

Mechanochemistry, or synthesis via mechanical grinding or milling, represents a paradigm shift by eliminating the need for bulk solvents.[8] This approach is highly atom-economical and significantly reduces waste. For sulfonamide synthesis, a tandem oxidation-chlorination of a disulfide followed by amination can be performed in a "one-pot-double-step" mechanochemical process.[8]

Causality: The intense mechanical energy in a ball mill creates localized high-pressure and high-temperature spots, activating reagents and facilitating reactions in the solid state. This avoids the solubility constraints and energy costs associated with traditional solvent-based heating and refluxing.

Continuous Flow Synthesis: Enhancing Safety and Scalability

Flow chemistry involves performing reactions in a continuously flowing stream through a reactor. This methodology offers superior control over reaction parameters (temperature, pressure, time), enhances safety by minimizing the volume of hazardous intermediates at any given time, and allows for seamless scalability.[9][10] The synthesis of sulfonyl chlorides and their subsequent amination are well-suited for flow processes, especially when dealing with exothermic reactions or unstable intermediates.[11]

Causality: The high surface-area-to-volume ratio in microreactors enables extremely efficient heat and mass transfer. This allows for precise temperature control, preventing thermal runaways, and ensures rapid mixing, leading to higher conversions and selectivity compared to batch reactors.[9]

Green Solvents and Catalyst-Free Conditions

Replacing hazardous organic solvents with greener alternatives like water or deep eutectic solvents (DESs) is a cornerstone of green chemistry.[3] Remarkably, efficient sulfonamide synthesis can be achieved in water, a non-toxic and abundant solvent.[12] These methods often proceed under catalyst-free conditions, simplifying purification and eliminating metal contamination in the final product.[13]

Causality: In aqueous media, hydrophobic effects can sometimes accelerate reaction rates by bringing organic reactants together. Furthermore, the high polarity of water can stabilize charged intermediates in nucleophilic substitution reactions.

Data Presentation: Performance Comparison of Synthetic Methods

The following table summarizes the performance of different green approaches for the critical amination step (sulfonyl chloride + amine → sulfonamide) compared to a conventional baseline.

Methodology Typical Reaction Time Typical Yield (%) Solvent(s) Energy Source Key Advantages References
Conventional Heating 4-24 hours60-85%Acetonitrile, THF, CH₂Cl₂Oil BathWell-established[14]
Microwave-Assisted 5-20 minutes85-98%Acetone, THF, WaterMicrowavesSpeed, High Yields, Purity[6][15][16]
Mechanochemical 40-180 minutes80-95%Solvent-FreeMechanical GrindingNo Solvent, High Atom Economy[8]
Continuous Flow 1-10 minutes (residence)90-97%Acetonitrile, THFExternal HeatingSafety, Scalability, Control[10][11]
Aqueous Synthesis 2-12 hours80-97%Water, Ethanol/WaterRoom Temp / HeatingBenign Solvent, Simple Workup[12][17]

Experimental Protocols: A Practical Guide

Here, we provide detailed, self-validating protocols for two promising green approaches.

Protocol 1: Microwave-Assisted Synthesis of a Furan-3-Sulfonamide

This protocol describes the final amination step. The starting material, this compound, can be synthesized via electrophilic sulfonation of a suitable furan precursor.[1]

A 1. Combine Reagents This compound (1 mmol) Amine (1.1 mmol) Aq. NaOH (1.2 mmol) THF/Acetone B 2. Microwave Irradiation Set Temp: 50-80 °C Set Time: 10-20 min Power: ~50 W A->B C 3. Workup Cool to RT Filter (if needed) Extract with EtOAc B->C D 4. Purification Dry (Na₂SO₄) Concentrate in vacuo Recrystallize or Column C->D

Caption: Workflow for microwave-assisted amination.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the this compound (1.0 equiv).

  • Solvent and Reagent Addition: Add acetone or THF (2-3 mL), the desired amine (1.1 equiv), and a 2 M aqueous solution of NaOH (1.2 equiv).[16]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 10-20 minutes at a constant temperature of 50-80 °C.[6][16] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature. If a precipitate has formed, filter the mixture through Celite.

  • Extraction: Transfer the filtrate to a separatory funnel, add ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude furan-3-sulfonamide, which can be further purified by recrystallization or column chromatography.

Protocol 2: Mechanochemical One-Pot Synthesis

This protocol outlines a solvent-free approach starting from a disulfide precursor to generate the sulfonyl chloride in situ, followed by amination.

Step-by-Step Methodology:

  • Preparation of Sulfonyl Chloride Intermediate: In a 15 mL Zirconia (ZrO₂) milling jar containing two ZrO₂ balls (8 mm diameter), add NaHSO₄ (0.1 equiv), followed by the difuranyl disulfide (1.0 equiv) and NaOCl·5H₂O (6.0 equiv). The order of addition is critical.[8]

  • Milling: Mill the mixture in a planetary ball mill at a frequency of 30 Hz for 40-180 minutes, depending on the substrate.[8]

  • Amination: Carefully open the milling jar in a fume hood. Add the desired amine (1.1 equiv) and MgO (4.0 equiv) to the mixture.[8]

  • Final Milling: Continue milling at 30 Hz for an additional 60-120 minutes.

  • Workup: After the reaction, add dichloromethane (DCM, 10 mL) to the jar and stir to dissolve the product. Filter the mixture to remove inorganic solids.

  • Purification: Wash the organic filtrate with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure furan-3-sulfonamide.

Conclusion and Future Outlook

The adoption of green chemistry principles offers a powerful toolkit for the synthesis of furan-3-sulfonamides, moving the field away from hazardous and wasteful legacy methods. Microwave-assisted and continuous flow syntheses provide remarkable acceleration and control, leading to higher yields and purity in drastically shorter timeframes. Mechanochemistry stands out as a truly disruptive technology by eliminating the reliance on bulk solvents.

For drug development professionals, these approaches are not merely academic exercises; they represent tangible benefits in terms of speed, safety, cost, and environmental impact. A microwave-assisted approach can significantly accelerate the generation of analogs for structure-activity relationship (SAR) studies, while a continuous flow process provides a clear and robust pathway from lab-scale discovery to pilot-plant production. The future of pharmaceutical synthesis lies in the intelligent integration of these technologies, creating processes that are not only innovative but also inherently safer and more sustainable.

References

  • Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from Frontiers in Chemistry. [Link][18]

  • National Institutes of Health. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from PMC. [Link][19]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link][6]

  • National Institutes of Health. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Retrieved from PMC. [Link][15]

  • ResearchGate. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Retrieved from ResearchGate. [Link][13]

  • Google Patents. (1999). A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. Retrieved from Google Patents. [1]

  • ResearchGate. (n.d.). Continuous flow reactor setup for the synthesis of sulfonamide (3). Retrieved from ResearchGate. [Link][9]

  • Royal Society of Chemistry. (n.d.). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Retrieved from Green Chemistry. [Link][8]

  • PubMed. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Retrieved from PubMed. [Link][20]

  • Pharmatutor. (n.d.). Microwave-Assisted Pharmaceutical Synthesis: An Overview. Retrieved from Pharmatutor. [Link][5]

  • ResearchGate. (n.d.). Sulfonamide synthesis under green conditions. Retrieved from ResearchGate. [Link][17]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of sulfonamides. Retrieved from ResearchGate. [Link][21]

  • National Institutes of Health. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Retrieved from PMC. [Link][22]

  • Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from Organic Chemistry Portal. [Link][7]

  • ResearchGate. (n.d.). The scope of the one-pot synthesis of furans 1. Retrieved from ResearchGate. [Link][23]

  • Semantic Scholar. (2006). A facile, environmentally benign sulfonamide synthesis in water. Retrieved from Semantic Scholar. [Link][12]

  • Google Patents. (1998). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Retrieved from Google Patents. [2]

  • Hilaris Publisher. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Retrieved from Hilaris Publisher. [Link][24]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from PMC. [Link][25]

  • Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from Organic Chemistry Portal. [Link][26]

  • MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from MDPI. [Link][3]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from Pharmaguideline. [Link][27]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from Organic Chemistry Portal. [Link][28]

  • Google Patents. (2013). A process for synthesis of furan derivative using an acid catalyst and preparation thereof. Retrieved from Google Patents. [29]

  • ResearchGate. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from ResearchGate. [Link][4]

  • Google Patents. (n.d.). An efficient synthesis of furan sulfonamide compounds useful in the synthesis of new il-1 inhibitors. Retrieved from Google Patents. [30]

  • ResearchGate. (n.d.). An Efficient Synthesis of Furyl Sulfonamides from the Reaction of Furan with in situ Generated N-Tosyl Imines. Retrieved from ResearchGate. [Link][31]

  • Google Patents. (n.d.). Flow synthesis process for the production of sulfonylurea compounds. Retrieved from Google Patents. [10]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from ResearchGate. [Link][11]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from PMC. [Link][14]

Sources

A Comparative Guide to the Synthesis of Furan-3-Sulfonamide Derivatives: Enzymatic vs. Conventional Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furan-3-sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, however, presents challenges related to regioselectivity and the use of harsh reagents. This guide provides an in-depth comparison of the conventional chemical synthesis of furan-3-sulfonamide derivatives with a proposed chemoenzymatic approach, offering insights into the advantages and limitations of each methodology. By examining the underlying principles and providing experimental frameworks, we aim to equip researchers with the knowledge to select the most appropriate synthetic strategy for their drug discovery and development programs.

Introduction to Furan-3-Sulfonamides and Synthetic Challenges

Furan-containing compounds are of significant interest in pharmaceutical sciences due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The sulfonamide group is a well-established pharmacophore known to enhance the pharmacological profile of drug candidates.[4][5] The combination of these two moieties in furan-3-sulfonamide derivatives presents a compelling synthetic target.

Conventional chemical synthesis of these compounds often relies on multi-step procedures involving harsh reagents and forcing conditions. A key challenge is the regioselective functionalization of the furan ring. Electrophilic aromatic substitution, a common method for introducing the sulfonyl group, can lead to mixtures of isomers, complicating purification and reducing overall yield.

Enzymatic synthesis offers a promising alternative, leveraging the high selectivity and mild reaction conditions of biocatalysts. While a fully enzymatic pathway for furan-3-sulfonamide synthesis is not yet established, a chemoenzymatic approach, combining traditional organic synthesis with a key enzymatic step, can offer significant advantages. This guide will explore and compare a conventional chemical route with a proposed chemoenzymatic strategy centered around a lipase-catalyzed amidation.

Conventional Chemical Synthesis: A Step-by-Step Analysis

The traditional approach to synthesizing furan-3-sulfonamide derivatives typically involves the electrophilic sulfonation of a furan precursor, followed by conversion to the corresponding sulfonamide. A representative pathway, based on established patent literature, is outlined below.[6][7][8]

Workflow for Conventional Chemical Synthesis

cluster_0 Conventional Chemical Synthesis furan_ester Alkyl 3-furoate sulfonic_acid Furan-3-sulfonic acid furan_ester->sulfonic_acid Chlorosulfonic acid sulfonyl_chloride Furan-3-sulfonyl chloride sulfonic_acid->sulfonyl_chloride Chlorinating agent (e.g., PCl5) sulfonamide Furan-3-sulfonamide Derivative sulfonyl_chloride->sulfonamide Chemical amidation amine Amine amine->sulfonamide

Caption: Conventional synthesis of furan-3-sulfonamide derivatives.

Experimental Protocol: Conventional Chemical Synthesis

Step 1: Sulfonation of Alkyl 3-furoate

  • Dissolve alkyl 3-furoate in a suitable inert solvent, such as methylene chloride.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chlorosulfonic acid to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at low temperature for a specified period until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

  • Carefully quench the reaction by pouring it onto ice.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude furan-3-sulfonic acid.

Step 2: Chlorination to this compound

  • Treat the crude furan-3-sulfonic acid with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, in an inert solvent.

  • Heat the reaction mixture under reflux until the conversion is complete.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • The resulting crude this compound is often used in the next step without further purification.

Step 3: Amination to Furan-3-sulfonamide

  • Dissolve the crude this compound in a suitable solvent like tetrahydrofuran.

  • Add the desired amine to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform an aqueous workup to remove salts and excess reagents.

  • Purify the crude product by recrystallization or column chromatography to obtain the final furan-3-sulfonamide derivative.

Chemoenzymatic Synthesis: A Greener Alternative

A chemoenzymatic approach can mitigate some of the drawbacks of the conventional method by introducing an enzymatic step for the formation of the sulfonamide bond. This strategy leverages the high selectivity and mild operating conditions of enzymes, particularly lipases, which have been shown to catalyze amidation reactions.

Proposed Chemoenzymatic Workflow

cluster_1 Chemoenzymatic Synthesis furan_ester_c Alkyl 3-furoate sulfonic_acid_c Furan-3-sulfonic acid furan_ester_c->sulfonic_acid_c Chlorosulfonic acid sulfonyl_chloride_c This compound sulfonic_acid_c->sulfonyl_chloride_c Chlorinating agent sulfonamide_c Furan-3-sulfonamide Derivative sulfonyl_chloride_c->sulfonamide_c Lipase-catalyzed amidation (e.g., Candida antarctica Lipase B) amine_c Amine amine_c->sulfonamide_c

Sources

A Theoretical and Practical Guide to the Reactivity of Substituted Furan Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle factors that govern chemical reactivity is paramount. Furan sulfonyl chlorides are valuable synthetic intermediates, primarily for the preparation of sulfonamides, a privileged scaffold in medicinal chemistry.[1][2] However, the reactivity of these electrophiles is not constant; it is exquisitely controlled by the substitution pattern on the furan ring.

This guide provides an in-depth theoretical comparison of the reactivity of substituted furan sulfonyl chlorides. We will dissect the electronic and steric principles that dictate their susceptibility to nucleophilic attack, offer predictive insights for synthetic planning, and provide a practical methodology for experimental validation.

The Fundamental Reactivity of the Sulfonyl Chloride Group

Sulfonyl chlorides (R-SO₂Cl) are potent electrophiles. The central sulfur atom is rendered highly electron-deficient by two strongly electronegative oxygen atoms and the chlorine atom. This electronic arrangement makes the chlorine an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.[1][3]

The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[4][5][6] A nucleophile attacks the electrophilic sulfur, leading to a trigonal bipyramidal transition state, followed by the displacement of the chloride ion.

reagents Nu:⁻  +  R-SO₂Cl ts [Nu---S(O)₂---Cl]⁻ (Trigonal Bipyramidal T.S.) reagents->ts Attack products Nu-SO₂R  +  Cl⁻ ts->products Leaving Group Departure

Caption: General SN2-like mechanism for nucleophilic substitution at a sulfonyl chloride.

However, it is crucial to recognize that heteroaromatic sulfonyl chlorides, including furan derivatives, can be less stable than their benzene counterparts. Some isomers are prone to decomposition, which may involve SO₂ extrusion or hydrolysis by trace water, a critical consideration for their storage and handling.[7]

The Electronic Influence of the Furan Ring and its Substituents

The reactivity of the sulfonyl chloride is modulated by the electron density at the sulfur atom, which is directly influenced by the furan ring and any attached substituents. These effects are primarily categorized as inductive and resonance (mesomeric) effects.

  • Inductive Effect (I): The through-sigma-bond polarization caused by differences in electronegativity.

  • Resonance Effect (M): The delocalization of pi-electrons through the conjugated system.

The position of the sulfonyl chloride group is a primary determinant of reactivity. A study on the hydrolysis of furan-2-sulfonyl chloride and furan-3-sulfonyl chloride found the 2-isomer to be more reactive.[4] This can be attributed to the greater influence of the ring oxygen's lone pairs on the C2 position, which can better stabilize the transition state.

Substituents on the furan ring further tune this reactivity. Their net effect depends on the interplay between their inductive and resonance contributions.

Furan Substituted Furan Sulfonyl Chloride Electronic Effects Steric Effects Inductive Inductive Effect (-I / +I) Furan:f1->Inductive Resonance Resonance Effect (-M / +M) Furan:f1->Resonance Steric Steric Hindrance Furan:f2->Steric Reactivity Modulated Reactivity (Electrophilicity of Sulfur) Inductive->Reactivity Resonance->Reactivity Steric->Reactivity

Caption: Key factors influencing the reactivity of substituted furan sulfonyl chlorides.

A Theoretical Comparison of Reactivity Trends

Based on established principles of physical organic chemistry, particularly from extensive studies on substituted benzenesulfonyl chlorides, we can predict the reactivity of substituted furan sulfonyl chlorides.[5][8] The key is how a substituent alters the electrophilicity of the sulfonyl sulfur.

Effect of Electron-Withdrawing Groups (EWGs)
  • Examples: Nitro (-NO₂), Cyano (-CN), Formyl (-CHO), Acyl (-COR)

  • Mechanism of Action: These groups strongly withdraw electron density from the furan ring through both inductive (-I) and resonance (-M) effects.[9]

  • Predicted Reactivity: Increased Reactivity. The withdrawal of electron density makes the attached sulfur atom significantly more electron-deficient and thus a "harder" electrophile. This enhances its susceptibility to nucleophilic attack. Kinetic studies on benzenesulfonyl chlorides consistently show that EWGs accelerate the rate of nucleophilic substitution, resulting in a positive Hammett ρ value.[5][8]

Effect of Electron-Donating Groups (EDGs)
  • Examples: Alkyl (-CH₃, -R), Alkoxy (-OCH₃)

  • Mechanism of Action: These groups donate electron density to the furan ring via a positive inductive effect (+I) and, for alkoxy groups, a strong positive resonance effect (+M).

  • Predicted Reactivity: Decreased Reactivity. The donation of electron density increases the electron density at the sulfonyl sulfur, making it a "softer," less potent electrophile. This reduces its reaction rate with nucleophiles.

Effect of Halogen Substituents
  • Examples: Chloro (-Cl), Bromo (-Br)

  • Mechanism of Action: Halogens present a classic case of competing effects: they are electron-withdrawing by induction (-I) but electron-donating by resonance (+M) due to their lone pairs.[9] For halogens, the inductive effect typically outweighs the resonance effect.

  • Predicted Reactivity: Slightly Increased Reactivity. The net effect is electron withdrawal, which should lead to a modest increase in reactivity compared to the unsubstituted parent compound, though less pronounced than that caused by strong EWGs like the nitro group.

Summary Table of Predicted Reactivity
Substituent ClassExampleDominant Electronic Effect(s)Predicted Relative Rate vs. Unsubstituted
Strong EWG5-NO₂-I, -MFastest
Moderate EWG5-Cl-I > +MFaster
UnsubstitutedH(Reference)Baseline
EDG5-CH₃+ISlower
Strong EDG5-OCH₃+M > -ISlowest

Note: This table provides a qualitative prediction based on theoretical principles. The exact magnitude of the effect depends on the substituent, its position, the nucleophile, and the solvent system.

Experimental Validation: A Protocol for Kinetic Analysis

Theoretical predictions must be validated by empirical data. Solvolysis is a common method for quantifying the reactivity of sulfonyl chlorides. The reaction produces acid, the formation of which can be monitored over time by titration or a pH-stat apparatus.[5]

Protocol: Comparative Hydrolysis of Substituted Furan-2-Sulfonyl Chlorides

Objective: To determine the relative rates of hydrolysis for a series of substituted furan-2-sulfonyl chlorides (e.g., 5-nitro-, 5-chloro-, and 5-methyl-furan-2-sulfonyl chloride) in an aqueous-organic solvent mixture.

Materials:

  • Substituted furan-2-sulfonyl chlorides

  • Acetone (or dioxane), HPLC grade

  • Deionized water

  • Standardized NaOH solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Stopwatch, burette, conical flasks

Methodology:

  • Solvent Preparation: Prepare a stock solution of the desired solvent mixture (e.g., 70% acetone / 30% water v/v).

  • Reaction Initiation:

    • Equilibrate the solvent mixture and a stock solution of the sulfonyl chloride (e.g., 0.1 M in dry acetone) in the thermostated water bath (e.g., 25.0 ± 0.1 °C).

    • To a conical flask containing 50.0 mL of the equilibrated solvent mixture, add a small, precise volume of the sulfonyl chloride stock solution (e.g., 100 µL) to initiate the reaction. Start the stopwatch immediately.

  • Quenching and Titration:

    • At timed intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a flask containing ice-cold acetone to stop the reaction.

    • Add 2-3 drops of phenolphthalein and titrate the produced HCl with the standardized NaOH solution to the endpoint.

  • Data Analysis:

    • The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the titre at time t and V∞ is the titre after >10 half-lives. The slope of this line is -k.

    • Compare the calculated rate constants for the different substituted furan sulfonyl chlorides to establish their relative reactivity.

start_end start_end process process data data decision decision A Start: Prepare Reagents & Equilibrate at Temp. B Initiate Reaction: Add Sulfonyl Chloride to Solvent A->B C Withdraw Aliquot at Timed Interval (t) B->C D Quench Reaction (e.g., in cold acetone) C->D E Titrate Produced Acid with Standardized Base D->E F Record Titre Volume (Vt) E->F G Reaction Complete? (>10 half-lives) F->G G->C No H Plot ln(V∞ - Vt) vs. time G->H Yes I Calculate Rate Constant (k) from slope H->I J End: Compare k values I->J

Sources

A Comparative Guide to Furan-3-sulfonyl Chloride and Alternative Sulfonylating Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Sulfonamide Moiety and the Role of Novel Reagents

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug discovery, integral to the pharmacological activity of a wide array of therapeutic agents, from antibacterials to anticancer drugs.[1][2] The synthesis of these critical motifs most commonly proceeds through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] While traditional reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) have long been the workhorses of synthetic chemists, the increasing demand for molecular diversity and improved pharmacological profiles has spurred the exploration of novel sulfonylating agents. Among these, heteroaromatic sulfonyl chlorides, such as Furan-3-sulfonyl chloride, have garnered significant interest.

This guide presents a comparative analysis of this compound against other commonly employed sulfonylating reagents. We will delve into the chemical principles governing their reactivity and selectivity, supported by experimental protocols, to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Understanding the Reactivity of Sulfonyl Chlorides: A Tale of Electronics and Sterics

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic and steric nature of the organic substituent (R) attached to the sulfonyl group (SO₂Cl).

Aryl sulfonyl chlorides, such as tosyl chloride and benzenesulfonyl chloride, exhibit reactivity that is modulated by the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to a faster rate of nucleophilic attack, while electron-donating groups have the opposite effect.[3] In contrast, alkyl sulfonyl chlorides, like mesyl chloride, can undergo a competing elimination reaction in the presence of a strong base to form a highly reactive sulfene intermediate, a pathway not available to their aryl counterparts.[4]

This compound, as a heteroaromatic sulfonyl chloride, presents a unique electronic profile. The furan ring is a π-excessive system, meaning it is electron-rich. However, the oxygen atom also exerts an inductive electron-withdrawing effect. The overall electronic influence on the sulfonyl group is a subtle interplay of these opposing factors. Solvolysis studies of 2-thiophenesulfonyl chloride, a related heteroaromatic sulfonyl chloride, suggest that the reaction proceeds through a concerted Sₙ2 mechanism, similar to arenesulfonyl chlorides.[5][6]

Comparative Analysis of this compound and Other Reagents

While direct, head-to-head comparative kinetic studies between this compound and other reagents are not extensively available in the literature, we can infer their relative performance based on established chemical principles and data from analogous systems.

ReagentClassKey Characteristics
This compound HeteroarylUnique electronic properties from the furan ring; potential for novel biological activity.
Tosyl chloride (TsCl) ArylWidely used, well-understood reactivity; the methyl group is weakly electron-donating.
Benzenesulfonyl chloride ArylThe parent aryl sulfonyl chloride; reactivity can be tuned with substituents.
Mesyl chloride (MsCl) AlkylHighly reactive; can form a sulfene intermediate with strong bases.

Key Considerations for Reagent Selection:

  • Reactivity: For less nucleophilic amines, a more reactive sulfonyl chloride may be required to achieve a reasonable reaction rate. Based on the electron-withdrawing nature of the propanoic acid substituent, 3-(4-(chlorosulfonyl)phenyl)propanoic acid is predicted to be more reactive than tosyl chloride.[3] The reactivity of this compound is expected to be comparable to other aryl sulfonyl chlorides.

  • Selectivity: In the presence of multiple nucleophilic sites, a less reactive sulfonyl chloride may offer greater selectivity. For instance, in the sulfonylation of a molecule containing both an amino and a hydroxyl group, the more nucleophilic amine is expected to react preferentially.[7]

  • Final Product Properties: The choice of sulfonyl chloride directly impacts the properties of the resulting sulfonamide. The furan moiety, for example, is a known pharmacophore and can impart desirable biological activity.

  • Stability and Handling: Some sulfonyl chlorides are more sensitive to moisture and may be more challenging to handle and store.[2]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of sulfonamides using different sulfonylating agents.

Protocol 1: General Procedure for the Sulfonylation of Aniline with p-Toluenesulfonyl Chloride

This protocol describes a solvent-free method for the synthesis of N-phenyl-p-toluenesulfonamide.[7]

Materials:

  • p-Toluenesulfonyl chloride

  • Aniline

  • Thin-layer chromatography (TLC) supplies

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, mix p-toluenesulfonyl chloride (2 mmol) and aniline (2 mmol).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product can be purified by recrystallization.

Protocol 2: Synthesis of a Furan Sulfonamide Derivative

This protocol is adapted from a patented procedure for the synthesis of a furan sulfonamide useful as an intermediate for IL-1 inhibitors.[8]

Step 2a: Synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate

  • Dissolve ethyl 3-furoate (0.1 moles) in methylene chloride (150 ml) in a flask equipped with a nitrogen inlet and cool to -10°C.

  • Add a solution of chlorosulfonic acid (0.125 moles) in methylene chloride (25 ml) dropwise over 15 minutes.

  • Stir the reaction mixture, which will eventually form the sulfonic acid.

  • Re-cool the mixture to below 0°C and add pyridine followed by phosphorous pentachloride.

  • Stir the reaction overnight at room temperature.

  • Isolate the sulfonyl chloride by filtration and evaporation of the solvent.

Step 2b: Synthesis of the Primary Sulfonamide

  • The crude sulfonyl chloride from the previous step can be reacted with an aminating agent, such as ammonium bicarbonate, under Schotten-Baumann conditions (aqueous acetone) to form the primary sulfonamide.[8]

Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Workup Amine Primary or Secondary Amine Reaction Sulfonylation (Base, Solvent) Amine->Reaction SulfonylChloride Sulfonyl Chloride (e.g., this compound) SulfonylChloride->Reaction Sulfonamide Sulfonamide Reaction->Sulfonamide HCl HCl Reaction->HCl Workup Aqueous Workup & Purification Sulfonamide->Workup FinalProduct Purified Sulfonamide Workup->FinalProduct

Caption: General workflow for the synthesis of sulfonamides from amines and sulfonyl chlorides.

Conclusion

This compound represents a valuable addition to the synthetic chemist's toolbox for the preparation of novel sulfonamides. Its unique electronic structure, stemming from the furan ring, offers the potential for modulating the reactivity and pharmacological properties of the resulting molecules. While direct comparative data with traditional reagents like tosyl chloride and mesyl chloride is limited, an understanding of the fundamental principles of sulfonyl chloride reactivity allows for rational reagent selection. The choice of sulfonylating agent should be guided by considerations of the substrate's nucleophilicity, the desired selectivity, and the intended properties of the final product. The experimental protocols provided herein offer a starting point for the exploration of this compound and other reagents in the synthesis of diverse sulfonamide libraries.

References

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020). Tetrahedron, 76(48), 131662.
  • Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39.
  • Duncia, J. V., Santella III, J. B., & Vanmiddlesworth, F. L. (2000). U.S. Patent No. 6,022,984. Washington, DC: U.S.
  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Abo, F. A., Al-Qtaitat, A. I., & Al-Adarbeh, S. A. (2019).
  • Li, Z., Wang, L., & Wang, L. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 1037135.
  • Mateo, J. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Nguyen, V. T., et al. (2024).
  • Bar-Am, O., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8089-8093.
  • Khatun, M. S., et al. (2021). Sulfonamide derivatives: Synthesis and applications.
  • Nacsa, E. D., & Lambert, T. H. (2011). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.).
  • Sutcliffe, O. B., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(1), 106-115.
  • Starr, J. T., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(16), 6241-6244.
  • He, L., & Ellman, J. A. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 74(24), 9475–9478.
  • Vembu, N., & Arunmozhithevan, r. (2005). Nucleophilic Substitution at Sulfonyl Sulfur. Kinetic Investigation on theReactions of Tosyl Chloride with p-Substituted Phenol(s) and Triethylaminein Acetone / Acetonitrile. Semantic Scholar.
  • Wang, X., et al. (2021). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. The Journal of Organic Chemistry, 86(1), 1017–1026.
  • Tayebee, R., & Nehzat, F. (2012). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar.
  • Oae, S., & Kice, J. L. (1963). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Journal of the American Chemical Society, 85(13), 2022-2026.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925.
  • Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. (n.d.). American Chemical Society. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Furan-3-sulfonyl Chloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Furan-3-sulfonyl chloride is a reactive organosulfur compound frequently utilized in synthetic chemistry. Its utility, however, is matched by its significant hazardous properties, necessitating meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides an in-depth, procedural framework for the safe neutralization and disposal of this compound, grounded in established chemical safety principles and field-proven practices.

Part 1: Understanding the Inherent Risks of this compound

The primary hazard associated with this compound stems from its high reactivity, particularly its sensitivity to moisture and nucleophiles. Understanding the causality behind these risks is fundamental to its safe management.

Key Chemical Hazards:

  • Violent Reaction with Water: this compound reacts violently with water, including atmospheric moisture, in a highly exothermic reaction.[1] This hydrolysis produces corrosive hydrochloric acid and furan-3-sulfonic acid, which can cause severe skin burns and eye damage.[1][2][3] The reaction can also liberate toxic gas and lead to a dangerous buildup of pressure within a closed container.[1]

  • Corrosivity: The compound itself is classified as corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3][4] Appropriate personal protective equipment (PPE) is mandatory to prevent contact.

  • Reactivity with Other Nucleophiles: Beyond water, it will react readily with other nucleophilic reagents such as alcohols, amines, and strong bases.[5] These reactions are also typically exothermic and can produce hazardous byproducts.

Hazard Classification Summary
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationDangerH314: Causes severe skin burns and eye damage[2][3]
Reacts violently with waterDangerContact with water liberates toxic gas[1]

Data sourced from multiple safety data sheets.

Part 2: Procedural Guide for Safe Disposal

The core principle for the safe disposal of this compound is controlled neutralization. This process converts the reactive sulfonyl chloride into a less hazardous sulfonate salt, which can then be disposed of as aqueous chemical waste.

Experimental Protocol: Neutralization of this compound

This protocol is designed for the neutralization of small quantities of this compound waste typically generated in a research laboratory setting.

I. Essential Preparatory Steps
  • Personal Protective Equipment (PPE): Before beginning, don appropriate PPE, including:

    • Chemical splash goggles and a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A flame-resistant lab coat.[6]

  • Fume Hood Operation: All handling and disposal procedures must be conducted within a certified and properly functioning chemical fume hood to mitigate inhalation risks from corrosive vapors.[7][8]

  • Preparation of Quenching Solution: Prepare a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate, or a carefully controlled dilute solution of a strong base like sodium hydroxide. The volume of the basic solution should be in significant excess (at least 10-fold) to the volume of the sulfonyl chloride waste to effectively neutralize the acid generated and to help dissipate heat.

  • Cooling the Quenching Solution: Place the beaker containing the basic solution into an ice bath and begin gentle stirring with a magnetic stir bar. This is a critical step to manage the exothermic nature of the neutralization reaction.[7]

II. Neutralization Procedure
  • Slow and Controlled Addition: Using a dropping funnel or by carefully decanting in very small portions, add the this compound waste to the cold, stirring basic solution. Crucially, never add the quenching solution to the sulfonyl chloride , as this can lead to a violent, uncontrolled reaction.[7]

  • Monitoring the Reaction: Observe the reaction closely for signs of excessive heat generation or gas evolution. Maintain a slow addition rate to keep the reaction under control.

  • Ensuring Complete Reaction: After the addition is complete, allow the mixture to continue stirring in the ice bath for at least an hour to ensure all the this compound has been fully hydrolyzed and neutralized.

  • pH Verification: Once the reaction is complete, remove the beaker from the ice bath and allow it to reach room temperature. Check the pH of the solution using a pH meter or pH paper to confirm that it is neutral or slightly basic. If the solution remains acidic, add more basic solution until neutrality is achieved.

III. Final Waste Management
  • Waste Container Labeling: The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "Neutralized this compound solution," including the resulting salts like sodium furan-3-sulfonate and sodium chloride).

  • Institutional Disposal: Dispose of the container through your institution's designated chemical waste management program.[6] Adhere to all local and national regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram outlines the logical progression of the this compound disposal process, emphasizing the critical safety and procedural steps.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_neutralization Phase 2: Neutralization cluster_final Phase 3: Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood PrepBase Prepare Excess Dilute Basic Solution (e.g., NaHCO3) FumeHood->PrepBase IceBath Cool Basic Solution in an Ice Bath with Stirring PrepBase->IceBath SlowAddition Slowly Add this compound Waste to the Cold Base IceBath->SlowAddition Monitor Monitor Reaction for Exotherm and Gas Evolution SlowAddition->Monitor Stir Continue Stirring in Ice Bath for at least 1 Hour Monitor->Stir CheckpH Verify Solution is Neutral or Slightly Basic Stir->CheckpH LabelWaste Transfer to a Clearly Labeled Waste Container CheckpH->LabelWaste Dispose Dispose via Institutional Hazardous Waste Program LabelWaste->Dispose

Caption: A logical workflow for the proper disposal of this compound.

The Chemistry of Neutralization

The disposal procedure is fundamentally an acid-base reaction. The this compound is first hydrolyzed by water to furan-3-sulfonic acid and hydrochloric acid. The base then neutralizes these acidic products.

NeutralizationReaction cluster_reactants Reactants cluster_products Products FSC This compound arrow FSC->arrow plus1 + NaOH Sodium Hydroxide (in excess water) FSS Sodium furan-3-sulfonate plus2 + NaCl Sodium Chloride plus3 + H2O Water arrow->FSS

Caption: Neutralization reaction of this compound with sodium hydroxide.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently and safely manage the disposal of this compound, ensuring a secure laboratory environment.

References
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. Retrieved from [Link]

Sources

Navigating the Risks: A Complete Safety and Handling Guide for Furan-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Furan-3-sulfonyl chloride is a highly reactive reagent essential for introducing the furan-3-sulfonyl moiety in synthetic chemistry, a critical step in the development of novel pharmaceutical compounds. However, its utility is matched by its significant hazards. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research. The procedures outlined below are designed to be a self-validating system of safety, grounded in the fundamental reactivity of the compound.

Hazard Analysis: Understanding the Reactivity of this compound

The primary hazards of this compound stem from its classification as a sulfonyl chloride. This functional group dictates its reactivity and associated dangers.

  • Corrosivity: The compound is extremely corrosive. Upon contact with moisture, such as humidity in the air or water on biological tissues (skin, eyes, respiratory tract), it hydrolyzes to form hydrochloric acid and furan-3-sulfonic acid. This reaction is the root cause of its ability to inflict severe chemical burns.[1][2][3]

  • Violent Water Reactivity: this compound reacts violently with water.[1][2] This is not a passive dissolution but a rapid, exothermic hydrolysis that liberates toxic and corrosive hydrogen chloride gas.[1][2] This reactivity makes improper handling or spill management exceptionally dangerous.

  • Inhalation Hazard: The liberated hydrogen chloride gas, along with any aerosolized reagent, can cause severe respiratory irritation and damage if inhaled.[2][4]

These properties necessitate a multi-layered approach to safety, where engineering controls and personal protective equipment (PPE) work in concert to create a safe operational environment.

The Core of Safety: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a critical risk mitigation strategy dictated by the chemical's properties. All personnel must be trained in the proper use, removal, and disposal of PPE.[5]

Summary of Required PPE
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Flame-Resistant Lab Coat & Chemical-Resistant ApronNot required if fume hood is operating correctly
Weighing/Transfer (Outside Hood) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Flame-Resistant Lab Coat & Chemical-Resistant ApronRecommended (Air-purifying respirator with acid gas cartridge)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Suit or CoverallsRequired (Self-Contained Breathing Apparatus or appropriate respirator)
Waste Neutralization Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile or Neoprene)Flame-Resistant Lab Coat & Chemical-Resistant ApronRequired (Work in a chemical fume hood)
Detailed PPE Specifications
  • Eye and Face Protection: Due to the severe risk of splashes causing irreversible eye damage, both chemical splash goggles and a full-face shield are mandatory.[5][6][7] Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.[8] The face shield protects the rest of the face from corrosive splashes.[7]

  • Hand Protection: Chemical-resistant gloves are the first line of defense for skin.[6] Double-gloving (wearing two pairs of gloves) is recommended. Nitrile or neoprene gloves provide adequate protection for incidental contact.[6] Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.[9]

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened. Over the lab coat, a chemical-resistant apron provides an additional barrier against spills.[6][8] This dual-layer approach protects personal clothing and underlying skin from saturation.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to control vapor and gas exposure.[7][10] If there is a potential for exposure outside of a fume hood, such as during a large spill, appropriate respiratory protection is necessary.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and prevent accidental release.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Disposal Phase prep_ppe 1. Don Full PPE (Goggles, Face Shield, Double Gloves, Apron) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Glassware & Reagents prep_hood->prep_materials prep_spill 4. Prepare Spill Kit (Dry Sand, Soda Ash) prep_materials->prep_spill handle_transfer 5. Transfer Reagent Inside Hood prep_spill->handle_transfer handle_reaction 6. Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction handle_monitor 7. Monitor Reaction Progress handle_reaction->handle_monitor clean_quench 8. Quench Reaction & Workup handle_monitor->clean_quench clean_neutralize 9. Neutralize Waste & Contaminated Materials clean_quench->clean_neutralize clean_dispose 10. Package Waste for Disposal clean_neutralize->clean_dispose clean_decon 11. Decontaminate Work Area clean_dispose->clean_decon clean_ppe 12. Doff & Dispose of PPE clean_decon->clean_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.